molecular formula C19H23N3O3 B1443781 Desfluoroenrofloxacin CAS No. 138892-82-7

Desfluoroenrofloxacin

Cat. No.: B1443781
CAS No.: 138892-82-7
M. Wt: 341.4 g/mol
InChI Key: SAGMQAFQBYWUPS-UHFFFAOYSA-N
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Description

Desfluoroenrofloxacin, also known as Enrofloxacin Impurity C, is a significant pharmaceutical reference standard with the chemical name 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and molecular formula C19H23N3O3 . It is a primary metabolite and impurity of the broad-spectrum veterinary fluoroquinolone antibiotic, enrofloxacin . The compound is of high research value for studies focused on the analysis, metabolism, and stability of enrofloxacin formulations . Researchers utilize Desfluoroenrofloxacin as a critical benchmark in analytical method development, particularly in HPLC for monitoring enrofloxacin stability and quantifying impurities in pharmaceutical quality control processes . Its structure, which lacks the fluorine atom present in the parent drug, provides essential insights into the structure-activity relationship of fluoroquinolone antibiotics and helps in understanding degradation pathways . This product is intended for research purposes as a standard or reference material. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-20-7-9-21(10-8-20)14-5-6-15-17(11-14)22(13-3-4-13)12-16(18(15)23)19(24)25/h5-6,11-13H,2-4,7-10H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGMQAFQBYWUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40160834
Record name Desfluoroenrofloxacin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138892-82-7
Record name Desfluoroenrofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138892827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desfluoroenrofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESFLUOROENROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519X2B4U4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: The Chemical Structure & Identity of Desfluoroenrofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural and functional analysis of Desfluoroenrofloxacin , a critical impurity and degradation product in the lifecycle of the veterinary antibiotic Enrofloxacin.

Executive Summary

Desfluoroenrofloxacin (CAS: 138892-82-7) is the non-fluorinated analog of the fluoroquinolone antibiotic Enrofloxacin. Known pharmacopoeially as Enrofloxacin Impurity C (EP/BP), it represents a critical quality attribute in drug development. Its presence indicates specific degradation pathways (reductive defluorination) or synthetic carryover.

For researchers, Desfluoroenrofloxacin serves two primary functions:

  • Reference Standard: Used to validate purity in High-Performance Liquid Chromatography (HPLC) assays.

  • Mechanistic Probe: Used to study the Structure-Activity Relationship (SAR) of the C-6 fluorine atom, confirming the "fluoro" moiety's essential role in DNA gyrase inhibition.

Chemical Identity & Structural Architecture[1]

Nomenclature and Identifiers
  • IUPAC Name: 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1][2]

  • Common Synonyms: Enrofloxacin Impurity C, Desfluoro Enrofloxacin

  • Molecular Formula:

    
    
    
  • Molecular Weight: 341.40 g/mol [2]

  • CAS Number: 138892-82-7[1][2]

Structural Scaffold Analysis

The molecule retains the core 4-quinolone-3-carboxylic acid scaffold essential for antibacterial binding but lacks the defining halogen of the fluoroquinolone class.

Structural DomainChemical FeatureFunction in Parent Drug (Enrofloxacin)Status in Desfluoroenrofloxacin
Position 1 Cyclopropyl groupSteric bulk; enhances potencyRetained
Position 3 Carboxylic AcidEssential for Mg²⁺ bridging to DNARetained
Position 4 Carbonyl OxygenEssential for Mg²⁺ bridging to DNARetained
Position 6 Hydrogen (Fluorine in parent) Substituted (F

H)
Position 7 4-EthylpiperazineSpectrum of activity (Gram-neg)Retained
Visualization of Structural Logic

The following diagram illustrates the structural relationship and the specific site of defluorination.

DesfluoroStructure cluster_0 Parent: Enrofloxacin cluster_1 Target: Desfluoroenrofloxacin Enro Enrofloxacin (C-6 Fluorine Present) Transformation Reductive Defluorination (Loss of F, Gain of H) Enro->Transformation Photolysis / Metabolism Desfluoro Desfluoroenrofloxacin (C-6 Hydrogen) Transformation->Desfluoro Degradation Product caption Fig 1. Structural transformation from Enrofloxacin to Desfluoroenrofloxacin via C-6 defluorination.

Figure 1: Structural transformation highlighting the critical C-6 modification.[3]

Formation Mechanisms (The "Why")

Understanding how Desfluoroenrofloxacin arises is crucial for stability testing and impurity profiling. It is not typically a metabolic product in mammals (which favor de-ethylation to Ciprofloxacin) but is a prominent environmental and stress-degradation product .

Photolytic Degradation

Fluoroquinolones are photosensitive. Upon exposure to UV light in aqueous solution, the C-F bond (bond energy ~485 kJ/mol) can undergo homolytic cleavage, particularly in the presence of organic matter which acts as a hydrogen source.

  • Mechanism: Photo-excitation

    
     C-F bond homolysis 
    
    
    
    Radical intermediate
    
    
    Hydrogen abstraction
    
    
    Desfluoroenrofloxacin.
Microbial Transformation

Certain environmental fungi (e.g., Gloeophyllum striatum) possess non-specific enzyme systems capable of reductive defluorination, converting Enrofloxacin into the desfluoro analog as a detoxification strategy.

Analytical Characterization Protocols

To detect and quantify Desfluoroenrofloxacin, researchers must differentiate it from the parent compound using mass and magnetic properties.

Mass Spectrometry (LC-MS/MS)

The loss of the fluorine atom results in a distinct mass shift.

  • Parent (Enrofloxacin):

    
    
    
  • Target (Desfluoro):

    
    
    
  • Mass Shift:

    
     Da (Loss of F [19] + Gain of H [1]).
    

Protocol Note: In fragmentation spectra (MS2), Desfluoroenrofloxacin will retain the piperazine fragments but will lack the characteristic neutral loss of HF (20 Da) often seen in fluoroquinolones.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof.

  • ¹⁹F NMR: The signal corresponding to the fluorine nucleus (typically around -120 to -130 ppm relative to CFCl₃) will be absent .

  • ¹H NMR: The aromatic region (quinoline ring) will show a new proton signal at position 6. Furthermore, the characteristic H-F coupling constants (splitting of C5-H and C7-substituents) observed in Enrofloxacin will disappear, simplifying the splitting patterns of adjacent protons.

HPLC Separation (Quality Control)

Desfluoroenrofloxacin is less lipophilic than Enrofloxacin due to the replacement of the highly electronegative/lipophilic Fluorine with Hydrogen.

  • Column: C18 (Octadecylsilyl silica gel), e.g., 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Phosphate Buffer (pH ~2.5) : Acetonitrile (Gradient).

  • Elution Order: Desfluoroenrofloxacin typically elutes before Enrofloxacin in reverse-phase systems due to reduced hydrophobic interaction with the stationary phase.

Significance in Drug Development (SAR)

The "Desfluoro" analog is a textbook example of the Structure-Activity Relationship (SAR) .

  • Loss of Potency: The Fluorine atom at position 6 is the defining feature of fluoroquinolones. It significantly increases lipophilicity (aiding cell penetration) and, more importantly, enhances binding affinity to the DNA-gyrase complex by up to 100-fold compared to non-fluorinated quinolones.

  • Biological Implication: Desfluoroenrofloxacin exhibits drastically reduced antibacterial activity. Consequently, its presence in a formulation represents a loss of active pharmaceutical ingredient (API) potency, not just a benign impurity.

SAR_Logic Fluorine C-6 Fluorine Atom (Pharmacophore) Binding High Affinity Binding to DNA Gyrase Fluorine->Binding Facilitates Potency Broad Spectrum Antibacterial Activity Binding->Potency Results in Hydrogen C-6 Hydrogen (Desfluoro Analog) ReducedBinding Weak/Loss of Binding Hydrogen->ReducedBinding Causes Impurity Impurity C (Inactive/Low Potency) ReducedBinding->Impurity Classified as caption Fig 2. SAR impact of C-6 substitution on drug efficacy.

Figure 2: The critical role of Fluorine in the transition from active drug to inactive impurity.

References

  • European Pharmacopoeia (Ph. Eur.) . Enrofloxacin Monograph: Impurity C. European Directorate for the Quality of Medicines (EDQM).

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 71587506: Desfluoroenrofloxacin. Retrieved from PubChem.[1][4] [Link]

  • Wetzstein, H. G., et al. (1999) . Degradation of the fluoroquinolone enrofloxacin by the brown rot fungus Gloeophyllum striatum.[5] Applied and Environmental Microbiology. [Link]

  • Sturini, M., et al. (2010) . Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. Environmental Science & Technology. [Link]

  • Allmpus Laboratories . Enrofloxacin EP Impurity C Data Sheet. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of Desfluoroenrofloxacin (Enrofloxacin Impurity C)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Desfluoroenrofloxacin (1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid) is a critical impurity and degradation product associated with the veterinary antibiotic Enrofloxacin. Designated as Impurity C in the European Pharmacopoeia (EP), this compound is structurally identical to the parent drug except for the absence of the fluorine atom at the C-6 position.

This defluorination significantly alters the physicochemical behavior and biological potency of the molecule. For drug development professionals and analytical scientists, understanding Desfluoroenrofloxacin is essential for three reasons:

  • Regulatory Compliance: It must be monitored and controlled under ICH Q3A/B and VICH GL11 guidelines.

  • Stability Profiling: Its presence indicates specific degradation pathways (reductive defluorination) or synthetic carryover.

  • Structure-Activity Relationship (SAR): It serves as a negative control in SAR studies, demonstrating the critical role of the C-6 fluorine in fluoroquinolone potency.

Molecular Identity & Structural Analysis[1]

Desfluoroenrofloxacin retains the core quinolone scaffold but lacks the electron-withdrawing fluorine atom. This structural change affects the electron density of the aromatic ring, influencing both spectral properties and binding affinity.

AttributeDetail
Common Name Desfluoroenrofloxacin
Pharmacopoeial Name Enrofloxacin Impurity C (EP)
CAS Registry Number 138892-82-7
IUPAC Name 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Molecular Formula C₁₉H₂₃N₃O₃
Molecular Weight 341.41 g/mol
SMILES CCN1CCN(CC1)c2cc3c(cc2)c(=O)c(cn3C4CC4)C(=O)O
Structural Comparison: Enrofloxacin vs. Desfluoroenrofloxacin

The following diagram illustrates the structural relationship and the specific site of defluorination.

StructureComparison cluster_legend Key Structural Change Enro Enrofloxacin (C19H22FN3O3) Contains F at C-6 Transformation Reductive Defluorination (or Synthetic Impurity) Enro->Transformation Loss of -F Desfluoro Desfluoroenrofloxacin (C19H23N3O3) Hydrogen at C-6 Transformation->Desfluoro Replacement with -H Note The C-6 Fluorine is critical for DNA Gyrase binding and cell penetration.

Figure 1: Structural relationship showing the loss of the fluorine atom at position 6, converting Enrofloxacin to Impurity C.[1][2][3][4]

Physicochemical Properties[2][5][6][7][8]

The removal of fluorine—a highly electronegative atom—alters the lipophilicity and acid-base ionization profile of the molecule.

Physical Constants
PropertyValueContext
Appearance Off-white to pale yellow solidTypical of quinolone impurities.
Melting Point 340.4°C – 341.3°CHigh thermal stability, consistent with the rigid quinolone core [1].
Solubility DMSO, Methanol, Dilute Acid/AlkaliPoorly soluble in water at neutral pH due to zwitterionic character.
LogP (Predicted) ~0.3Slightly less lipophilic than Enrofloxacin (LogP ~0.7-1.0) due to loss of the hydrophobic F atom.
Ionization (pKa)

Like the parent compound, Desfluoroenrofloxacin is amphoteric (zwitterionic).

  • pKa1 (Carboxylic Acid): ~6.0 – 6.2. The loss of the electron-withdrawing fluorine at C-6 slightly decreases the acidity of the C-3 carboxyl group compared to Enrofloxacin (pKa ~5.9).

  • pKa2 (Piperazine Nitrogen): ~8.5 – 8.8. The distal basic nitrogen remains largely unaffected.

Analytical Characterization & Detection

Detecting Desfluoroenrofloxacin requires resolving it from the parent peak. Due to their structural similarity, they often co-elute in standard C18 gradients unless specific modifiers are used.

HPLC Method Strategy (Based on EP Protocols)
  • Column: C18 (Octadecylsilyl silica gel), 5 µm, 250 x 4.6 mm.

  • Mobile Phase:

    • Solvent A: Phosphoric acid / Triethylamine buffer (pH ~2.5).

    • Solvent B: Acetonitrile / Methanol.

  • Gradient: Gradient elution is required to separate the polar impurities (like Ciprofloxacin) from the later-eluting Desfluoroenrofloxacin.

  • Detection: UV at 278 nm.

  • Retention Time: Desfluoroenrofloxacin typically elutes after Ciprofloxacin but close to Enrofloxacin. The Relative Retention Time (RRT) is approximately 0.9 – 1.1 depending on the exact pH, as the defluorination changes the pKa-dependent retention shift.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion [M+H]+: m/z 342.2.

    • Differentiation: Enrofloxacin appears at m/z 360.2. The mass difference of 18 Da (F = 19, H = 1; 19 - 1 = 18) confirms the loss of fluorine.

  • Fragmentation Pattern: Loss of the ethyl-piperazine group and decarboxylation are common fragmentation pathways similar to the parent.

UV-Vis Spectroscopy
  • Spectral Shift: The fluorine atom acts as an auxochrome. Its removal results in a slight hypsochromic shift (blue shift) in the absorption maximum compared to Enrofloxacin, though the primary quinolone chromophore remains intact.

AnalyticalWorkflow Sample Sample Preparation (Dissolve in Mobile Phase) Separation HPLC Separation C18 Column, pH 2.5 Gradient Elution Sample->Separation Detection Detection Separation->Detection UV UV (278 nm) Quantification Detection->UV MS MS (ESI+) Identification (m/z 342) Detection->MS

Figure 2: Analytical workflow for the identification and quantification of Impurity C.

Biological Implications & SAR

The presence of Desfluoroenrofloxacin is not merely a purity concern; it provides insight into the mechanism of action of fluoroquinolones.

Antibacterial Potency

The fluorine atom at position 6 is the defining feature of fluoroquinolones.[2] It significantly enhances:

  • Cellular Penetration: Increases lipophilicity to cross bacterial membranes.

  • DNA Gyrase Binding: Enhances the binding affinity to the enzyme-DNA complex.

Consequently, Desfluoroenrofloxacin exhibits significantly reduced antibacterial activity compared to Enrofloxacin [2]. It is generally considered pharmacologically inactive in the context of therapeutic efficacy, although it may retain weak activity against highly susceptible strains.

Toxicology

While less potent as an antibiotic, the toxicology profile is generally considered similar to the parent class (quinolones), with potential for CNS excitation or phototoxicity, though specific data on the isolated impurity is limited.

References

  • Analytica Chemie Inc. (2023). Enrofloxacin Impurity C (EP) Certificate of Analysis. Retrieved from [Link]

  • Trouchon, T. and Lefebvre, S. (2016).[2] A Review of Enrofloxacin for Veterinary Use. Open Journal of Veterinary Medicine, 6, 40-58.[2] doi: 10.4236/ojvm.2016.62006.[2] Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). Monograph: Enrofloxacin for Veterinary Use.
  • PubChem . (2023). Desfluoroenrofloxacin (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Biological activity of Desfluoroenrofloxacin as a metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacodynamics and Analytical Profiling of Desfluoroenrofloxacin

Executive Summary Desfluoroenrofloxacin (1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid), designated as Enrofloxacin Impurity C in European Pharmacopoeia (EP) standards, represents a critical degradation product and minor metabolite of the veterinary fluoroquinolone enrofloxacin.[1] Unlike the primary bioactive metabolite ciprofloxacin, Desfluoroenrofloxacin is characterized by the loss of the fluorine atom at the C-6 position. This structural modification results in a dramatic reduction in antimicrobial potency, rendering it pharmacologically negligible as a therapeutic agent but significant as a stability-indicating impurity.[1] This guide analyzes its structure-activity relationship (SAR), biological inactivity, and the rigorous LC-MS/MS protocols required for its quantification in biological matrices.[1]

Molecular Architecture and Formation Pathways

The transition from Enrofloxacin to Desfluoroenrofloxacin involves the cleavage of the carbon-fluorine bond at position 6. While enrofloxacin is primarily metabolized via de-ethylation to form ciprofloxacin (a potent antimicrobial), defluorination is a distinct pathway often driven by photolytic degradation or specific microbial catabolism rather than mammalian cytochrome P450 metabolism.

Structural Comparison
  • Parent (Enrofloxacin): C19H22FN3O3 | MW: 359.4 g/mol | Contains C-6 Fluorine.[1]

  • Metabolite (Desfluoroenrofloxacin): C19H23N3O3 | MW: 341.4 g/mol | Lacks C-6 Fluorine; replaced by Hydrogen.[1]

Formation Mechanisms[1]
  • Photodegradation (Primary Route): Exposure of enrofloxacin to UV light leads to homolytic fission of the C-F bond, a known stability issue for fluoroquinolones.

  • Minor Metabolic Route: Rare reductive defluorination can occur in specific environmental fungal strains or anaerobic conditions, though it is not a major mammalian metabolic pathway.

Metabolism cluster_legend Pathway Significance Enro Enrofloxacin (Parent Drug) Cipro Ciprofloxacin (Major Metabolite) Active Enro->Cipro De-ethylation (CYP450) Desfluoro Desfluoroenrofloxacin (Impurity C) Inactive/Low Potency Enro->Desfluoro Photolytic Defluorination (Degradation) Oxo Oxo-Metabolites (Minor) Enro->Oxo Oxidation key Green: Bioactive | Red: Stability Marker

Figure 1: Metabolic and degradation pathways of Enrofloxacin.[1] Note the divergence between bioactivation (Ciprofloxacin) and degradation (Desfluoroenrofloxacin).

Structure-Activity Relationship (SAR): The Fluorine Factor[1]

The biological insignificance of Desfluoroenrofloxacin validates the critical role of the C-6 fluorine atom in the fluoroquinolone scaffold.

Mechanism of Action Failure

Fluoroquinolones target bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. The fluorine atom at position 6 is essential for:

  • Binding Affinity: It enhances the binding to the DNA-enzyme complex, specifically interacting with the gyrase A subunit.

  • Cellular Penetration: It increases lipophilicity, facilitating transport across the bacterial cell wall.

SAR Analysis:

  • Enrofloxacin: High affinity for DNA gyrase; broad-spectrum bactericidal activity.[1]

  • Desfluoroenrofloxacin: The removal of the electron-withdrawing fluorine atom disrupts the electronic distribution of the quinolone core. This results in a >10-100 fold increase in Minimum Inhibitory Concentration (MIC) , effectively rendering the molecule clinically inert against most pathogens (e.g., E. coli, S. aureus).

SAR cluster_active Active Pharmacophore (Enrofloxacin) cluster_inactive Inactive Analog (Desfluoroenrofloxacin) EnroStruct C-6 Fluorine Piperazine Ring Carboxyl Group Critical for Gyrase Binding Spectrum & Kinetics Binding Anchor DesStruct C-6 Hydrogen Piperazine Ring Carboxyl Group LOSS of Gyrase Affinity Retained Retained EnroStruct:C6->DesStruct:C6 Defluorination (Loss of Potency)

Figure 2: Structure-Activity Relationship highlighting the critical loss of the C-6 Fluorine atom.[1]

Analytical Protocol: LC-MS/MS Profiling

Given its status as a regulatory impurity (EP Impurity C), accurate detection of Desfluoroenrofloxacin is required for stability testing and residue monitoring.

Method Principle

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1] The method relies on the mass shift of -18 Da (loss of F, gain of H) relative to the parent.

Experimental Workflow

Reagents:

  • Reference Standard: Desfluoroenrofloxacin (Enrofloxacin Impurity C).[1]

  • Internal Standard: Enrofloxacin-d5.[1][2]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Step-by-Step Protocol:

  • Sample Preparation:

    • Extract biological tissue (liver/muscle) or formulation with acidic acetonitrile (to precipitate proteins and solubilize quinolones).[1]

    • Centrifuge at 10,000 x g for 10 mins.

    • Filter supernatant through a 0.22 µm PTFE filter.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

    • Gradient: 5% B to 95% B over 8 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Parameters (MRM Mode):

    • Ionization: ESI Positive (+).[1]

    • Enrofloxacin: Precursor 360.2 → Product 316.2 (Quantifier).[1]

    • Desfluoroenrofloxacin:

      • Precursor Ion: 342.2 m/z [M+H]+[1]

      • Product Ion 1: 298.2 m/z (Loss of CO2, Quantifier)

      • Product Ion 2: 244.2 m/z (Piperazine fragmentation, Qualifier)[1]

Data Interpretation: Desfluoroenrofloxacin will elute slightly earlier or close to Enrofloxacin due to the loss of the lipophilic fluorine atom, depending on the specific column chemistry (phenyl-hexyl columns may show different selectivity).

Toxicology and Safety Implications

While Desfluoroenrofloxacin lacks antibiotic potency, its safety profile is relevant for impurity qualification.

  • Toxicity: Generally considered low toxicity compared to the parent, but "defluorinated" compounds can sometimes exhibit altered phototoxicity profiles.

  • Regulatory Limits: As Impurity C , it must be controlled in veterinary drug substances. The VICH GL10 and EP monographs typically set limits of ≤ 0.2% for known impurities in raw materials.

  • Environmental Fate: Its presence in the environment suggests advanced degradation. Unlike the parent, it exerts minimal selective pressure for antimicrobial resistance (AMR) due to its lack of biological activity.

References

  • European Directorate for the Quality of Medicines (EDQM). Enrofloxacin Monograph 1471. European Pharmacopoeia 10.0. Link[1]

  • Vancutsem, P. M., et al. (1990). "Fluoroquinolones: Structure-activity relationships and resistance."[1][3] Journal of Veterinary Pharmacology and Therapeutics. Link

  • Hubicka, U., et al. (2013). "Determination of enrofloxacin and its degradation products by LC-MS/MS." Talanta. Link[1]

  • U.S. Pharmacopeia (USP). Enrofloxacin Related Compounds. USP-NF Online.[1] Link[1]

  • Giraud, E., et al. (2006). "Antimicrobial activity of fluoroquinolones against veterinary pathogens." Veterinary Microbiology. Link[1]

Sources

A Senior Application Scientist's In-Depth Guide to the Pharmacokinetics of Desfluoroenrofloxacin in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Journey of a Key Veterinary Antibiotic

Enrofloxacin, a fluoroquinolone antibiotic developed exclusively for veterinary use, stands as a critical tool in combating bacterial infections in a wide range of domestic animals.[1][2] Its efficacy is intrinsically linked to its pharmacokinetic (PK) profile—the journey the drug takes through the body. This guide provides an in-depth technical exploration of the pharmacokinetics of enrofloxacin and its primary active metabolite, ciprofloxacin (often referred to as desfluoroenrofloxacin in the context of its parent compound), in various animal models.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices and to provide a framework for designing and interpreting pharmacokinetic studies. We will delve into the absorption, distribution, metabolism, and excretion (ADME) of enrofloxacin, highlighting the interspecies variations that are crucial for effective and safe veterinary medicine.

Section 1: The Core Principles of Enrofloxacin's Pharmacokinetic Profile

The pharmacokinetic behavior of enrofloxacin is generally characterized by high bioavailability, rapid absorption, and broad tissue distribution.[1][2] However, these characteristics are not uniform across all species or administrative routes, a critical consideration for dosage regimen design.[1][2]

Absorption: The Gateway to Systemic Circulation

The initial step in enrofloxacin's journey is its absorption into the bloodstream. The efficiency and speed of this process are influenced by the route of administration and the animal's physiology.

  • High Bioavailability in Most Species: Following intramuscular (IM), subcutaneous (SC), or oral administration, enrofloxacin generally exhibits high bioavailability, meaning a large fraction of the administered dose reaches the systemic circulation.[1][2]

  • Challenges in Ruminants: A notable exception is the low oral bioavailability observed in ruminants.[1][2] This is attributed to the unique digestive physiology of these animals, where the drug may bind to rumen contents or be degraded by the ruminal microflora before it can be absorbed.

  • Peak Plasma Concentrations (Cmax) and Time to Peak (Tmax): The peak plasma concentration (Cmax) and the time it takes to reach that peak (Tmax) are key indicators of absorption speed. For instance, in Muscovy ducks receiving a 10 mg/kg dose, intramuscular administration resulted in a higher Cmax (1.67 µg/ml) and a shorter Tmax (0.9 h) compared to oral administration (0.99 µg/ml at 1.38 h).[3]

Distribution: Reaching the Site of Infection

Once in the bloodstream, enrofloxacin is distributed throughout the body. Its ability to penetrate various tissues is a cornerstone of its therapeutic success.

  • Excellent Tissue Penetration: Enrofloxacin demonstrates excellent penetration into a wide array of tissues, often achieving concentrations higher than those in the plasma.[1][2] This is crucial for treating infections in organs like the kidneys, liver, and lungs.

  • Volume of Distribution (Vd): The apparent volume of distribution (Vd) is a theoretical volume that reflects the extent of a drug's distribution in the body. A large Vd, as is often seen with enrofloxacin, indicates significant tissue distribution. For example, in Badri cows, the Vd for enrofloxacin was reported to be 7.63 L/kg.[4]

  • Species-Specific Distribution: The distribution pattern can vary between species. In African Clawed Frogs, the highest average tissue concentrations of enrofloxacin were found in the kidney, with the lowest in the liver.[5] In Yellow River Carp, enrofloxacin showed a wide distribution in different tissues.[6]

Metabolism: The Transformation of Enrofloxacin

Enrofloxacin is not a static entity within the body; it undergoes metabolic transformation, primarily into its active metabolite, ciprofloxacin.

  • The Role of Ciprofloxacin: Ciprofloxacin itself is a potent antibiotic, and its formation contributes to the overall antimicrobial activity of enrofloxacin treatment.[7] The extent of this biotransformation is highly species-dependent.[7]

  • Metabolic Conversion Rates:

    • Dogs: In dogs, a significant portion of enrofloxacin is metabolized to ciprofloxacin. Studies have shown that approximately 40% of enrofloxacin is converted to ciprofloxacin after both intravenous and oral administration.[8]

    • Prairie Dogs: This species also demonstrates a well-developed metabolic pathway for converting enrofloxacin to ciprofloxacin.[7]

    • Ducks: In contrast, the metabolic conversion in Muscovy ducks is quite low, at less than 10%.[3]

    • Cattle: The amount of ciprofloxacin produced from enrofloxacin can vary even within a species.[4]

  • Hepatic Metabolism: The liver is the primary site of this metabolic conversion.[8]

Excretion: The Elimination from the Body

The final stage of the pharmacokinetic journey is the excretion of the parent drug and its metabolites from the body.

  • Primary Routes: The primary routes of elimination for enrofloxacin and ciprofloxacin are renal (via urine) and hepatic (via bile).[9][10]

  • Species-Specific Pathways:

    • Rabbits: In rabbits, renal excretion is the primary route for enrofloxacin.[9][10]

    • Dogs: Dogs predominantly eliminate enrofloxacin through bile excretion.[9]

    • Yellow River Carp: Bile excretion appears to be the primary elimination pathway in this species.[6][9]

  • Enterohepatic Recirculation: Some fluoroquinolones may undergo enterohepatic circulation, where they are excreted in the bile, reabsorbed in the intestine, and returned to the liver.[9]

Section 2: Designing and Executing a Pharmacokinetic Study of Enrofloxacin

A well-designed pharmacokinetic study is essential for understanding the behavior of enrofloxacin in a target animal species. The following outlines a robust experimental protocol, emphasizing the rationale behind each step.

Experimental Workflow

G cluster_0 Pre-Study Phase cluster_1 Dosing & Sampling Phase cluster_2 Analytical Phase cluster_3 Data Analysis & Interpretation Animal Selection & Acclimatization Animal Selection & Acclimatization Ethical Approval Ethical Approval Animal Selection & Acclimatization->Ethical Approval Health Screening Health Screening Ethical Approval->Health Screening Dosing (IV & Oral/IM/SC) Dosing (IV & Oral/IM/SC) Health Screening->Dosing (IV & Oral/IM/SC) Blood Sample Collection Blood Sample Collection Dosing (IV & Oral/IM/SC)->Blood Sample Collection Tissue Sample Collection (Terminal) Tissue Sample Collection (Terminal) Blood Sample Collection->Tissue Sample Collection (Terminal) Sample Processing (Plasma/Tissue Homogenates) Sample Processing (Plasma/Tissue Homogenates) Tissue Sample Collection (Terminal)->Sample Processing (Plasma/Tissue Homogenates) HPLC Analysis HPLC Analysis Sample Processing (Plasma/Tissue Homogenates)->HPLC Analysis Data Quantification Data Quantification HPLC Analysis->Data Quantification Pharmacokinetic Modeling Pharmacokinetic Modeling Data Quantification->Pharmacokinetic Modeling Parameter Calculation (Cmax, Tmax, AUC, etc.) Parameter Calculation (Cmax, Tmax, AUC, etc.) Pharmacokinetic Modeling->Parameter Calculation (Cmax, Tmax, AUC, etc.) Dosage Regimen Design Dosage Regimen Design Parameter Calculation (Cmax, Tmax, AUC, etc.)->Dosage Regimen Design

Caption: A typical workflow for a pharmacokinetic study of enrofloxacin in an animal model.

Step-by-Step Experimental Protocol

1. Animal Selection and Acclimatization:

  • Rationale: To ensure the health and uniformity of the animal subjects, minimizing physiological variability that could impact drug metabolism.

  • Procedure:

    • Select healthy, age- and weight-matched animals of the target species.

    • House the animals in a controlled environment for a minimum of one week to allow for acclimatization.

    • Provide ad libitum access to food and water, unless fasting is required for the study.

2. Dosing:

  • Rationale: To administer a precise dose of enrofloxacin and, in many study designs, to compare different routes of administration.

  • Procedure:

    • For intravenous (IV) administration, a single bolus injection is typically given to establish a baseline for 100% bioavailability.

    • For oral, intramuscular, or subcutaneous administration, the drug is administered at the same dose as the IV group to allow for bioavailability calculations.

    • A crossover study design, where each animal receives both IV and another route of administration with a washout period in between, is often employed to reduce inter-animal variability.[11]

3. Sample Collection:

  • Rationale: To obtain biological matrices (blood, tissues) at various time points to measure drug concentrations.

  • Procedure:

    • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -20°C or lower until analysis.

    • Tissue Sampling (for terminal studies): At the end of the study, humanely euthanize the animals and collect tissue samples of interest (e.g., liver, kidney, muscle, lung).

4. Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is a robust and widely used technique for quantifying enrofloxacin and ciprofloxacin in biological samples due to its sensitivity and specificity.[3][12]

  • Procedure:

    • Sample Preparation:

      • Thaw plasma or tissue homogenate samples.

      • Perform a protein precipitation step (e.g., with acetonitrile or perchloric acid) to remove proteins that can interfere with the analysis.

      • Centrifuge and filter the supernatant.

    • Chromatographic Conditions:

      • Use a reverse-phase C18 column.

      • Employ a mobile phase typically consisting of an acidic buffer and an organic solvent (e.g., acetonitrile).

      • Set the fluorescence detector to the appropriate excitation and emission wavelengths for enrofloxacin and ciprofloxacin.[13]

    • Quantification:

      • Generate a standard curve using known concentrations of enrofloxacin and ciprofloxacin.

      • Calculate the concentrations in the unknown samples by comparing their peak areas to the standard curve.

Data Analysis and Modeling
  • Pharmacokinetic Software: Utilize specialized software (e.g., WinNonLin, PK Solver) to perform non-compartmental or compartmental analysis of the concentration-time data.[4][6][14]

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: For more advanced studies, PBPK models can be developed. These mechanistic models incorporate physiological parameters of the animal and physicochemical properties of the drug to simulate its dynamic processes in different organs.[15]

Section 3: Key Pharmacokinetic Parameters and Their Interpretation

The following table summarizes key pharmacokinetic parameters for enrofloxacin and ciprofloxacin in various animal models, providing a comparative overview.

ParameterDog (IV)[11]Dog (Oral)[11]Badri Cow (IV)[4][14]Muscovy Duck (IM)[3]Muscovy Duck (Oral)[3]
Enrofloxacin
Cmax (µg/mL)---1.670.99
Tmax (h)---0.91.38
t1/2λz (h)2.4-4.27--
Vss (L/kg)7.0-7.63--
Cls (mL/min/kg)27.1----
Ciprofloxacin
Cmax (µg/mL)0.20.20.12--
Tmax (h)2.23.61--
  • Cmax (Maximum Concentration): The highest concentration of the drug in the plasma.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

  • t1/2λz (Elimination Half-Life): The time it takes for the plasma concentration of the drug to decrease by half during the elimination phase.

  • Vss (Volume of Distribution at Steady State): The apparent volume into which the drug is distributed at steady state.

  • Cls (Systemic Clearance): The volume of plasma cleared of the drug per unit of time.

Section 4: Conclusion and Future Directions

The pharmacokinetic profile of enrofloxacin is a complex interplay of the drug's properties and the unique physiology of each animal species. A thorough understanding of its ADME is paramount for developing safe and effective therapeutic regimens. This guide has provided a framework for understanding these principles and for designing robust pharmacokinetic studies.

Future research should continue to explore the nuances of enrofloxacin's pharmacokinetics in a wider range of species, particularly in exotic and aquatic animals where data is often limited. Furthermore, the application of advanced modeling techniques, such as PBPK, will be instrumental in predicting drug behavior and optimizing dosage strategies, ultimately contributing to improved animal health and welfare.

References

  • Enrofloxacin: Pharmacokinetics and Metabolism in Domestic Animal Species | Request PDF. (2025). ResearchGate. [Link]

  • Enrofloxacin: pharmacokinetics and metabolism in domestic animal species. (n.d.). PubMed. [Link]

  • Pharmacokinetics and Tissue Distribution of Enrofloxacin Following Single Oral Administration in Yellow River Carp (Cyprinus carpio haematoperus). (2022). Frontiers in Veterinary Science. [Link]

  • A comprehensive model for enrofloxacin to ciprofloxacin transformation and disposition in dog. (n.d.). PubMed. [Link]

  • Pharmacokinetics of Enrofloxacin and its Metabolite Ciprofloxacin in Badri Cows. (n.d.). ResearchGate. [Link]

  • Biliary excretion and pharmacokinetics of several fluoroquinolones after intravenous injection in rabbits. (n.d.). National Center for Biotechnology Information. [Link]

  • Apply a Physiologically Based Pharmacokinetic Model to Promote the Development of Enrofloxacin Granules: Predict Withdrawal Interval and Toxicity Dose. (2022). MDPI. [Link]

  • Pharmacokinetics of Enrofloxacin and its Metabolite Ciprofloxacin in Badri Cows. (2021). ResearchGate. [Link]

  • Pharmacokinetics of enrofloxacin and its metabolite ciprofloxacin after intravenous and oral administration of enrofloxacin in dogs. (n.d.). PubMed. [Link]

  • The Plasma Kinetics and Tissue Distribution of Enrofloxacin and Its Metabolite Ciprofloxacin in the Muscovy Duck. (n.d.). PubMed. [Link]

  • A novel liquid chromatography-fluorescence method for the determination of delafloxacin in human plasma. (2021). Journal of Clinical Laboratory Analysis. [Link]

  • Pharmacokinetics of enrofloxacin and its metabolite ciprofloxacin following single-dose subcutaneous injection in black-tailed prairie dogs (Cynomys ludovicianus). (n.d.). American Veterinary Medical Association. [Link]

  • Biliary excretion and pharmacokinetics of several fluoroquinolones after intravenous injection in rabbits. (2023). ResearchGate. [Link]

  • Analytical Method Development and Validation for Enrofloxacin in Bulk and Formulation by RP-HPLC Method. (2019). ResearchGate. [Link]

  • Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. (n.d.). ResearchGate. [Link]

  • Evaluation of analytical methods for fluorine in biological and related materials. (n.d.). PubMed. [Link]

  • Pharmacokinetics and Tissue Distribution of Enrofloxacin Following Single Oral Administration in Yellow River Carp (Cyprinus carpio haematoperus). (2022). PubMed. [Link]

  • Tissue Distribution of Enrofloxacin in African Clawed Frogs (Xenopus laevis) after Intramuscular and Subcutaneous Administration. (n.d.). National Center for Biotechnology Information. [Link]

  • ANALYTICAL METHODOLOGIES FOR THE DETERMINATION OF OSELTAMIVIR. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Pharmacokinetics and tissue distribution of enrofloxacin and its active metabolite ciprofloxacin in calves. (2007). ResearchGate. [Link]

Sources

Technical Assessment: Desfluoroenrofloxacin (Enrofloxacin Impurity C) in Aquatic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Desfluoroenrofloxacin (CAS: 138892-82-7), pharmacopoeially designated as Enrofloxacin Impurity C , represents a critical transformation product of the veterinary antibiotic Enrofloxacin. While the parent compound is widely regulated, this specific metabolite often evades standard monitoring despite its persistence in aquatic environments.

This technical guide addresses the "blind spot" in current environmental risk assessments. Unlike the primary metabolite Ciprofloxacin, Desfluoroenrofloxacin results from the photolytic defluorination of the quinolone core. Although the loss of the C6-fluorine atom significantly reduces acute antimicrobial potency, this compound contributes to the sub-lethal "selective pressure" reservoir in wastewater effluents, potentially accelerating the evolution of antimicrobial resistance (AMR).

Molecular Architecture & Structure-Activity Relationship (SAR)

The pharmacological potency of fluoroquinolones (FQs) hinges on the fluorine atom at position 6 (C6) and the piperazine ring at position 7 (C7). These moieties facilitate the binding of the drug to the bacterial DNA-gyrase complex, locking the enzyme in a DNA-cleaved state.

Mechanistic Impact of Defluorination

The transformation from Enrofloxacin to Desfluoroenrofloxacin involves the substitution of the C6-fluorine with a hydrogen atom.

  • Enrofloxacin: High affinity for the GyrA subunit of DNA gyrase; C6-F improves cell wall penetration and binding stability.

  • Desfluoroenrofloxacin: The absence of the electron-withdrawing fluorine atom alters the electron density of the quinolone ring, reducing the binding affinity to the DNA-enzyme complex.

Implication: While the acute Minimum Inhibitory Concentration (MIC) increases (meaning potency decreases), the molecule retains the core quinolone scaffold, allowing it to interact weakly with target enzymes. This low-level interaction is the ideal condition for selecting resistant bacterial strains without killing them.

Structural Visualization

The following diagram illustrates the structural relationship and the critical site of modification.

G cluster_0 Mechanism of Action Impact Enro Enrofloxacin (Parent) Desfluoro Desfluoroenrofloxacin (Impurity C) Enro->Desfluoro Photolytic Defluorination (-F, +H) Gyrase DNA Gyrase Complex (Target) Enro->Gyrase High Affinity Binding (C6-F Interaction) Desfluoro->Gyrase Reduced Affinity (Loss of electronegativity)

Figure 1: Structural transformation and its impact on pharmacodynamic target binding.[1]

Formation Kinetics: The Photodegradation Pathway

Desfluoroenrofloxacin is rarely formed via metabolic pathways in vivo; it is primarily an abiotic degradation product . In surface waters exposed to sunlight, Enrofloxacin undergoes photolysis. The rate of this reaction is pH-dependent, with defluorination competing with oxidation of the piperazine ring.

Environmental Drivers
  • UV Exposure: The quinolone core absorbs UV light, entering an excited state that facilitates nucleophilic substitution of the fluorine.

  • pH Influence: At neutral to alkaline pH (common in wastewater), the defluorination pathway is favored alongside piperazine oxidation.

Pathway Sunlight UV Radiation (λ > 290 nm) Enro Enrofloxacin [M+H]+ 360 Sunlight->Enro Activation Excited Excited State Enro* Enro->Excited Cipro Ciprofloxacin (N-dealkylation) Excited->Cipro Major Pathway Desfluoro Desfluoroenrofloxacin (Defluorination) [M+H]+ 342 Excited->Desfluoro Minor Pathway (Persistent) Oxidized Oxidized Congeners (Piperazine cleavage) Excited->Oxidized

Figure 2: Photodegradation pathways of Enrofloxacin in aquatic environments.

Analytical Methodology: A Self-Validating Protocol

To detect Desfluoroenrofloxacin reliably, researchers cannot rely on generic "fluoroquinolone screens" because the loss of fluorine shifts the mass and fragmentation pattern significantly.

Sample Preparation (Solid Phase Extraction)
  • Cartridge: Hydrophilic-Lipophilic Balance (HLB) or Mixed-Mode Cation Exchange (MCX). MCX is preferred due to the amine groups on the piperazine ring.

  • Conditioning: Methanol (3 mL) followed by acidified water (pH 3).

  • Loading: Filtered wastewater (pH adjusted to 3.0 to ensure protonation of the basic nitrogen).

  • Wash: 2% Formic acid in water (removes neutrals/acids).

  • Elution: 5% Ammonium Hydroxide in Methanol (releases the basic quinolones).

LC-MS/MS Configuration (MRM Mode)

This protocol uses Multiple Reaction Monitoring (MRM) .[2][3] The transitions are derived from the parent molecule's fragmentation logic but adjusted for the mass difference (-18 Da).

Instrument Parameters:

  • Ionization: ESI Positive (+)

  • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7µm)

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

Table 1: MRM Transitions for Detection

CompoundPrecursor Ion (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Rationale for Fragment
Enrofloxacin 360.2316.2245.1Loss of CO₂ (-44); Piperazine cleavage
Desfluoroenrofloxacin 342.2 298.2 227.1 Loss of CO₂ (-44); -18 shift from parent
Enrofloxacin-d5 (IS) 365.2321.2250.1Internal Standard

Validation Logic:

  • Mass Shift Check: The precursor is exactly 18 Da lower than Enrofloxacin (F = 19, H = 1; Net = -18).

  • Fragment Conservation: The loss of the carboxylic acid group (-CO₂, 44 Da) is a conserved fragmentation pathway for quinolones. Therefore, 342 - 44 = 298 is the primary transition.

  • Retention Time: Desfluoroenrofloxacin is slightly less polar than Enrofloxacin due to the loss of the polarizable fluorine, often eluting slightly later on C18 columns.

Environmental Fate & Risk Assessment

Persistence Profile

Unlike the parent compound, which sorbs strongly to soil/sediment via cation exchange (facilitated by the F-induced dipole), Desfluoroenrofloxacin exhibits altered sorption kinetics.

  • Water Column: High persistence against hydrolysis; susceptible only to further photodegradation.

  • Sediment: Moderate sorption. It is frequently detected in river sediments where light penetration is zero, acting as a long-term reservoir.

Ecotoxicological Implications

While direct EC50 data for Desfluoroenrofloxacin is sparse compared to Enrofloxacin, structural analysis allows for a predictive risk assessment:

Table 2: Comparative Risk Profile

ParameterEnrofloxacin (Parent)DesfluoroenrofloxacinRisk Implication
Antimicrobial Potency High (Primary antibiotic)Low to ModerateSub-lethal exposure selects for resistance.
Genotoxicity Documented (SOS response)Unknown (Likely lower)Potential for chronic mutagenicity in algae.
Environmental Half-life Variable (Photolabile)High (in sediment)Accumulation in benthic organisms.

The "Trojan Horse" Effect: Desfluoroenrofloxacin may not kill bacteria effectively, but it occupies the gyrase binding site. This "training" exposure allows bacteria to upregulate efflux pumps (which pump out the drug) without dying, creating cross-resistance to the potent parent drug when it is later encountered clinically.

References

  • Photodegradation P

    • Source: ResearchGate / Journal of Hazardous M
    • Context: Elucidation of defluorination and oxidative cleavage p
  • LC-MS/MS Determination of Fluoroquinolones in Wastew

    • Source: PubMed / Journal of Chrom
    • Context: Validation of SPE and MRM transitions for complex m
  • Structure-Activity Rel

    • Source: Oxford Academic / Clinical Infectious Diseases
    • Context: The critical role of the C6-fluorine atom in DNA gyrase inhibition and potency.
  • PubChem Compound Summary: Desfluoroenrofloxacin

    • Source: N
    • Context: Chemical structure, CAS Registry Number (138892-82-7), and synonyms.

  • Ecotoxicity of Enrofloxacin Transform

    • Source: ScienceDirect / Science of the Total Environment
    • Context: Toxicity assays of metabolites on Vibrio fischeri and Daphnia magna.

Sources

The Unseen Player: A Technical Guide to the Role of Desfluoroenrofloxacin in Enrofloxacin Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, veterinarians, and drug development professionals vested in the field of veterinary medicine, the efficacy of antimicrobial agents is a cornerstone of successful therapeutic outcomes. Enrofloxacin, a fluoroquinolone antibiotic, stands as a critical tool in treating a wide array of bacterial infections in animals.[1][2] Its clinical success is not solely attributable to the parent compound but also to its biotransformation into active metabolites. While the conversion to ciprofloxacin is well-documented and understood to contribute significantly to the overall antibacterial effect, the role of other metabolites, such as desfluoroenrofloxacin, remains a subject of nuanced scientific inquiry.[3][4] This technical guide provides an in-depth exploration of the metabolic landscape of enrofloxacin, with a specific focus on elucidating the contribution, or lack thereof, of desfluoroenrofloxacin to its therapeutic efficacy.

Enrofloxacin: Mechanism of Action and Clinical Significance

Enrofloxacin exerts its bactericidal effects by targeting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, enrofloxacin disrupts critical cellular processes, leading to bacterial cell death.[1] This mechanism of action provides a broad spectrum of activity against many Gram-negative and Gram-positive bacteria, making it a valuable therapeutic agent in veterinary medicine for treating infections of the respiratory, digestive, urinary, and dermal systems.[2]

The Metabolic Fate of Enrofloxacin: A Multi-Compound System

Upon administration, enrofloxacin undergoes biotransformation in the animal's body, primarily in the liver. The most significant metabolic pathway is the de-ethylation of the ethyl group on the piperazine ring, which results in the formation of ciprofloxacin, another potent fluoroquinolone antibiotic.[3] This metabolic conversion is a critical aspect of enrofloxacin's overall efficacy, as ciprofloxacin itself possesses a broad spectrum of antibacterial activity and contributes to the therapeutic outcome.[4]

Beyond ciprofloxacin, other metabolites of enrofloxacin have been identified, though they are generally considered to be inactive.[1] These can be formed through processes such as N-dealkylation, glucuronide conjugation, and oxidation. The formation of desfluoroenrofloxacin, which would involve the removal of the fluorine atom at the C-6 position of the quinolone ring, is a theoretical metabolic pathway.

Enrofloxacin_Metabolism Enrofloxacin Enrofloxacin Ciprofloxacin Ciprofloxacin (Active) Enrofloxacin->Ciprofloxacin De-ethylation Desfluoroenrofloxacin Desfluoroenrofloxacin (Hypothesized) Enrofloxacin->Desfluoroenrofloxacin Defluorination (Theoretical) Other_Metabolites Other Inactive Metabolites Enrofloxacin->Other_Metabolites Other Pathways

Caption: Metabolic pathways of enrofloxacin.

The Role of the C-6 Fluorine: A Key to Antimicrobial Activity

The structure-activity relationship of fluoroquinolones has been extensively studied, and the fluorine atom at the C-6 position is widely recognized as a critical determinant of their potent antibacterial activity. This fluorine substitution significantly enhances the drug's penetration into bacterial cells and improves its binding affinity to the target enzymes, DNA gyrase and topoisomerase IV. The presence of the C-6 fluorine is a hallmark of the fluoroquinolone class and is largely responsible for their broad-spectrum efficacy compared to their non-fluorinated quinolone predecessors.

Given the established importance of the C-6 fluorine, it is scientifically plausible to infer that its removal, resulting in the formation of desfluoroenrofloxacin, would lead to a significant reduction or complete loss of antimicrobial activity. While direct studies on the minimum inhibitory concentration (MIC) of desfluoroenrofloxacin are not widely available in published literature, the foundational principles of fluoroquinolone chemistry strongly suggest that it would not be a significant contributor to the overall therapeutic effect of enrofloxacin.

Quantifying Efficacy and Metabolism: Experimental Protocols

To rigorously assess the contributions of enrofloxacin and its metabolites to its overall efficacy, a combination of microbiological and analytical techniques is essential.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of an antibiotic's potency and is defined as the lowest concentration of the drug that prevents visible growth of a bacterium.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain of interest on an appropriate agar medium overnight at 37°C.

    • Select several colonies and suspend them in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.

    • Dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare stock solutions of enrofloxacin, ciprofloxacin, and synthesized desfluoroenrofloxacin in a suitable solvent.

    • Perform serial two-fold dilutions of each compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.

    • Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture Inoculation Inoculation with Bacteria Bacterial_Culture->Inoculation Antibiotic_Stocks Antibiotic Stock Solutions Serial_Dilution Serial Dilution in 96-well plate Antibiotic_Stocks->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination.

Quantification of Enrofloxacin and its Metabolites

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for accurately quantifying drug concentrations in biological matrices.

Protocol: HPLC-MS/MS Analysis of Plasma Samples

  • Sample Preparation:

    • Collect blood samples from animals at various time points after enrofloxacin administration.

    • Centrifuge the blood to separate the plasma.

    • To 100 µL of plasma, add an internal standard and perform protein precipitation with an organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Separation:

    • Use a C18 reverse-phase HPLC column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

  • Mass Spectrometric Detection:

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for enrofloxacin, ciprofloxacin, and desfluoroenrofloxacin.

Table 1: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Enrofloxacin360.2316.2
Ciprofloxacin332.1288.1
Desfluoroenrofloxacin342.2298.2

Conclusion: A Focus on the Active Moiety

The therapeutic efficacy of enrofloxacin is a result of the combined action of the parent drug and its active metabolite, ciprofloxacin. While the metabolic profile of enrofloxacin is complex, the available scientific evidence and fundamental principles of medicinal chemistry strongly indicate that desfluoroenrofloxacin is not a significant contributor to the overall antimicrobial activity. The C-6 fluorine atom is a critical structural feature for the potent antibacterial effects of fluoroquinolones. Therefore, research and drug development efforts should continue to focus on the pharmacokinetics and pharmacodynamics of enrofloxacin and ciprofloxacin as the primary drivers of clinical success. The rigorous application of analytical and microbiological methods is paramount in further understanding and optimizing the use of this important class of veterinary antibiotics.

References

  • Hossain, M. S., et al. (2021). Pharmacokinetics of enrofloxacin and its metabolite ciprofloxacin in healthy and experimentally infected broiler chickens. Veterinary World, 14(7), 1853–1859. [Link]

  • Martinez, M., McDermott, P., & Walker, R. (2006). Pharmacology of the Fluoroquinolones: A Perspective for the Use in Domestic Animals. The Veterinary Journal, 172(1), 10-28. [Link]

  • EMEA. (1998). Enrofloxacin and Ciprofloxacin (extension to cattle and pigs). Summary Report (1). The European Agency for the Evaluation of Medicinal Products. [Link]

  • Andrade, C., et al. (2013). Determination of enrofloxacin and its metabolite ciprofloxacin in goat milk by high-performance liquid chromatography with diode-array detection - Optimization and validation. Journal of Pharmaceutical and Biomedical Analysis, 83, 195-202. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100. Clinical and Laboratory Standards Institute, 950 West Valley Road, Suite 2500, Wayne, PA 19087, USA. [Link]

  • FDA. (2020). Guidance for Industry: Safety Testing of Drug Metabolites. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). [Link]

  • PubChem. Desfluoroenrofloxacin. National Center for Biotechnology Information. [Link]

  • Rezaee Moghadam, N., et al. (2018). Determination of Enrofloxacin and Ciprofloxacin Residues in Five Different Kinds of Chicken Tissues by Dispersive Liquid–Liquid Microextraction Coupled with HPLC. Iranian Journal of Pharmaceutical Research, 17(4), 1182–1190. [Link]

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An In-depth Technical Guide to the Formation of Desfluoroenrofloxacin Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Purity in Fluoroquinolone Therapeutics

Enrofloxacin, a third-generation fluoroquinolone, stands as a cornerstone of veterinary medicine, prized for its broad-spectrum bactericidal activity against both Gram-positive and Gram-negative pathogens.[1] Its mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, effectively halts DNA replication, leading to rapid cell death.[2] However, the therapeutic efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. The presence of impurities, even in trace amounts, can have significant implications, potentially altering the drug's potency, conferring toxicity, or leading to unforeseen side effects.

This technical guide provides a comprehensive exploration of the formation of a critical impurity: Desfluoroenrofloxacin. We will delve into the mechanistic pathways of its formation, both as a degradation product and as a potential process-related impurity during synthesis. Furthermore, this guide will furnish detailed analytical methodologies for its detection and quantification, and propose a synthetic route for its preparation as a reference standard, thereby empowering researchers, scientists, and drug development professionals with the knowledge to control and mitigate its presence.

I. Mechanistic Pathways of Desfluoroenrofloxacin Formation

The emergence of Desfluoroenrofloxacin can be broadly categorized into two primary pathways: degradation of the Enrofloxacin molecule and as a process-related impurity arising from the synthetic route.

Formation as a Degradation Product: The Role of Photodegradation

Scientific literature strongly indicates that photodegradation is a primary pathway for the formation of Desfluoroenrofloxacin.[3] The carbon-fluorine bond in fluoroquinolones, while generally stable, becomes susceptible to cleavage under the influence of ultraviolet (UV) light.[4] The principal mechanism is reductive defluorination , a photochemical process that proceeds via a triplet excited state.[5]

Upon absorption of UV radiation, the Enrofloxacin molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable, longer-lived triplet state. In this excited state, the molecule can accept an electron, forming a radical anion. This radical anion is unstable and subsequently loses a fluoride ion to yield a radical intermediate, which then abstracts a hydrogen atom from the solvent or another molecule to form Desfluoroenrofloxacin.[5]

Enrofloxacin Enrofloxacin ExcitedState Enrofloxacin* (Triplet State) Enrofloxacin->ExcitedState hν (UV light) RadicalAnion [Enrofloxacin]•- (Radical Anion) ExcitedState->RadicalAnion + e- Radical Desfluoroenrofloxacin Radical RadicalAnion->Radical - F- Desfluoroenrofloxacin Desfluoroenrofloxacin Radical->Desfluoroenrofloxacin + H+

Caption: Photochemical Reductive Defluorination of Enrofloxacin.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways. Enrofloxacin has been subjected to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[3] While specific quantitative data on the formation of Desfluoroenrofloxacin under each condition is not extensively published in a comparative format, it is established that photolytic conditions significantly promote its formation.

Stress ConditionPotential for Desfluoroenrofloxacin FormationPrimary Degradation Pathways Observed
Photolytic HighReductive defluorination, oxidative degradation of the piperazine ring.[3]
Acidic Hydrolysis Low to ModeratePrimarily hydrolysis of the piperazine ring and other susceptible bonds.
Basic Hydrolysis Low to ModerateSimilar to acidic hydrolysis, with potential for different degradation profiles.
Oxidative (e.g., H₂O₂) ModerateOxidation of the piperazine ring is a major pathway.[6] Defluorination can also be induced by hydroxyl radicals.
Thermal LowEnrofloxacin is relatively stable to heat, but prolonged exposure can lead to decomposition.
Formation as a Process-Related Impurity

The formation of Desfluoroenrofloxacin during the synthesis of Enrofloxacin is a plausible, albeit less documented, pathway. The conventional synthesis of fluoroquinolones involves the reaction of a fluoro-substituted quinolone carboxylic acid core with a piperazine derivative.

A potential scenario for the formation of Desfluoroenrofloxacin as a process-related impurity involves an incomplete fluorination of the quinolone ring during the synthesis of the core intermediate. If the starting material for the synthesis of the quinolone core is not fully fluorinated, the subsequent reaction steps would lead to the formation of Desfluoroenrofloxacin alongside Enrofloxacin.

cluster_synthesis Enrofloxacin Synthesis NonFluoroPrecursor Non-fluorinated Quinolone Precursor Desfluoroenrofloxacin Desfluoroenrofloxacin NonFluoroPrecursor->Desfluoroenrofloxacin + Piperazine FluoroPrecursor Fluorinated Quinolone Precursor Enrofloxacin Enrofloxacin FluoroPrecursor->Enrofloxacin + Piperazine Piperazine N-ethylpiperazine

Caption: Potential Synthetic Pathway for Desfluoroenrofloxacin.

Another possibility is a side reaction during the synthesis where the fluorine atom is inadvertently removed. However, given the strength of the carbon-fluorine bond, this is less likely under typical synthetic conditions compared to incomplete fluorination of a precursor.

II. Analytical Methodologies for Detection and Quantification

A robust, stability-indicating analytical method is crucial for the detection and quantification of Desfluoroenrofloxacin in Enrofloxacin drug substance and product. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for this purpose.[3][7]

Stability-Indicating RP-HPLC Method

The following protocol outlines a stability-indicating RP-HPLC method for the simultaneous determination of Enrofloxacin and its degradation products, including Desfluoroenrofloxacin.[3][7]

Experimental Protocol:

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.

    • Column Temperature: 35°C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 278 nm and 254 nm.

    • Injection Volume: 20 µL.

  • Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) Triethylamine in 10 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 2.5 with phosphoric acid).

    • Mobile Phase B: Methanol.

    • Gradient Elution: A linear gradient program should be optimized to achieve separation of all impurities.

  • Sample Preparation:

    • Accurately weigh and dissolve the Enrofloxacin sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration within the linear range of the method.

  • Method Validation:

    • The method must be validated according to ICH guidelines for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.

Sample Enrofloxacin Sample Preparation Sample Preparation (Dissolution) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (278 nm & 254 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Analytical Workflow for Desfluoroenrofloxacin Detection.

III. Synthesis of Desfluoroenrofloxacin Reference Standard

The proposed synthesis would involve the reaction of a non-fluorinated quinolone carboxylic acid core with N-ethylpiperazine.

Proposed Synthetic Protocol:

  • Synthesis of the Quinolone Core: The synthesis would start from a non-fluorinated aniline derivative, which would undergo a series of reactions (e.g., Gould-Jacobs reaction) to form the quinolone ring system.

  • Coupling with N-ethylpiperazine: The resulting quinolone carboxylic acid would then be reacted with N-ethylpiperazine to introduce the piperazine moiety at the C-7 position.

  • Purification: The final product, Desfluoroenrofloxacin, would be purified by recrystallization or column chromatography.

IV. Conclusion and Recommendations

The formation of Desfluoroenrofloxacin is a critical consideration in the development and manufacturing of Enrofloxacin. The primary and most well-documented pathway for its formation is through photodegradation, specifically via reductive defluorination. The potential for its formation as a process-related impurity during synthesis, likely due to incomplete fluorination of precursors, should also be considered and controlled.

To ensure the quality and safety of Enrofloxacin products, the following recommendations are crucial:

  • Control of Starting Materials: Rigorous testing of starting materials for the presence of non-fluorinated analogues is essential to prevent the formation of Desfluoroenrofloxacin as a process-related impurity.

  • Optimization of Synthesis: The synthesis process should be carefully optimized and controlled to minimize the potential for side reactions that could lead to defluorination.

  • Protection from Light: Enrofloxacin drug substance and drug product should be protected from light during manufacturing, packaging, and storage to prevent photodegradation.

  • Robust Analytical Monitoring: A validated, stability-indicating analytical method, such as the RP-HPLC method described, should be implemented for the routine monitoring of Desfluoroenrofloxacin levels in both the API and the finished product.

By understanding the mechanisms of Desfluoroenrofloxacin formation and implementing appropriate control strategies, pharmaceutical scientists can ensure the consistent production of high-quality, safe, and effective Enrofloxacin for veterinary use.

V. References

  • Fasani, E., Albini, A., Mella, M., Rampi, M., & Barberis Negra, F. (1999). Light and drugs: the photochemistry of fluoroquinolone antibiotics. International Journal of Photoenergy, 1(1), 1-8.

  • García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. (2011). Identification of new transformation products of enrofloxacin and ciprofloxacin in hospital wastewater by UPLC-QToF-MS. Journal of hazardous materials, 189(1-2), 447-457.

  • Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Albini, A. (2012). Photochemical degradation of marbofloxacin and enrofloxacin in natural waters. Environmental science & technology, 46(19), 10582-10589.

  • Chakravarthy, V. A., Sailaja, B. B. V., & Kumar, A. P. (2015). Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. Journal of analytical methods in chemistry, 2015, 735145.

  • Martínez-Larrañaga, M. R., Anadón, A., & Martínez, M. A. (2019). Enrofloxacin. In Encyclopedia of Toxicology (3rd ed., pp. 412-415). Academic Press.

  • Krajcar, D., Bilandžić, N., Kos, B., & Šušković, J. (2017). Enrofloxacin degradation in broiler chicken manure under various laboratory conditions. Environmental Science and Pollution Research, 24(1), 693-701.

  • Patel, K. M., Patel, M. P., & Patel, N. M. (2018). Synthesis of a Library of Ciprofloxacin Analogues By Means of Sequential Organic Synthesis in Microreactors. ResearchGate.

  • Martínez-Haya, R., et al. (2020). Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. Molecules, 25(16), 3698.

  • Moran, D. B., Ziegler Jr, C. B., Dunne, T. S., Kuck, N. A., & Lin, Y. I. (1989). Synthesis of novel 5-fluoro analogues of norfloxacin and ciprofloxacin. Journal of medicinal chemistry, 32(6), 1313-1318.

  • Peddi, P., Rajeswari, T. R., Ganji, R. R., & Satyanarayana, P. V. V. (2016). Development and Validation of Stability Indicating RP-LC Method for Estimation of Related Substances of Enrofloxacin in Bulk and Its Pharmaceutical Formulations. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(1), 1440-1449.

  • Chakravarthy, V. A., Sailaja, B. B., & Kumar, A. P. (2015). Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. PubMed. Retrieved from [Link]

Sources

Technical Guide: Desfluoroenrofloxacin Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Desfluoroenrofloxacin (1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) represents a critical transformation product in the lifecycle of the veterinary antibiotic Enrofloxacin. Unlike oxidative degradants, desfluoroenrofloxacin is formed primarily through reductive defluorination , a pathway uniquely driven by photolytic processes and hydrated electron (


) interactions.

This guide provides a structural analysis of the molecule’s stability profile, detailing the mechanistic shift from the parent compound’s fluorine-mediated reactivity to the piperazine-centric degradation observed in the desfluoro derivative. It serves as a blueprint for researchers validating stability-indicating methods (SIMs) and environmental fate models.

Chemical Identity & Structural Significance[1]

The removal of the fluorine atom at position C-6 fundamentally alters the electronic distribution of the quinolone core. While the parent Enrofloxacin relies on the C-6 fluorine to inhibit bacterial DNA gyrase (and coincidentally increase photolability), the desfluoro analog exhibits distinct physicochemical behavior.

FeatureEnrofloxacin (Parent)Desfluoroenrofloxacin (Target)
Molecular Formula


Molecular Weight 359.4 g/mol 341.4 g/mol
C-6 Substituent Fluorine (Electronegative)Hydrogen (Neutral)
Primary Reactivity Nucleophilic aromatic substitution (

), Photolysis
Piperazine oxidation, Hydroxylation
Formation Driver N/AUV Irradiation / Reductive Defluorination
The Defluorination Mechanism

The formation of desfluoroenrofloxacin is not a metabolic accident but a quantum yield-driven event. Upon exposure to UV radiation (specifically


 nm), the Enrofloxacin molecule enters an excited singlet state (

). In aqueous environments, this facilitates homolytic or heterolytic C-F bond cleavage , often aided by hydrated electrons generated in the matrix.

Technical Note: The C-F bond energy is high (~485 kJ/mol), yet the excited state lowers the activation energy required for cleavage. This process is accelerated in alkaline pH where the zwitterionic form dominates.

Degradation Pathways of Desfluoroenrofloxacin[1][2][3][4][5]

Once formed, Desfluoroenrofloxacin is not inert. It acts as a substrate for secondary degradation. Without the electron-withdrawing fluorine stabilizing the central ring against certain radical attacks, the degradation focus shifts to the piperazine moiety and the aromatic core .

Pathway A: Piperazine Ring Oxidation (Dominant)

The piperazine ring is the most labile portion of the desfluoro molecule. Hydroxyl radicals (


) attack the carbon atoms adjacent to the nitrogen, leading to:
  • N-dealkylation: Loss of the ethyl group to form Desethylene-desfluoroenrofloxacin.

  • Ring Cleavage: Opening of the piperazine ring to form linear amine/amide derivatives.

Pathway B: Aromatic Hydroxylation

In the absence of the C-6 fluorine, the quinolone core is susceptible to electrophilic attack by


 radicals. This results in the formation of mono- and di-hydroxylated desfluoro congeners.
Pathway C: Decarboxylation

Under extreme photolytic conditions, the carboxyl group at C-3 can be eliminated, although this is kinetically slower than piperazine oxidation.

Visualization of Pathways

The following diagram illustrates the cascade from Enrofloxacin to its mineralized products, highlighting the central role of the desfluoro intermediate.

DesfluoroPathways ENR Enrofloxacin (Parent) DES Desfluoroenrofloxacin (Primary Photoproduct) ENR->DES Reductive Defluorination (UV / e- aq) INT_OX Oxidized Piperazine Intermediates ENR->INT_OX Direct Oxidation DES->INT_OX Piperazine Ring Cleavage (•OH attack) INT_HYD Hydroxylated Congeners DES->INT_HYD Aromatic Hydroxylation MIN Small Chain Acids / Mineralization INT_OX->MIN Advanced Oxidation INT_HYD->MIN Ring Opening

Caption: Mechanistic flow of Enrofloxacin degradation, isolating the reductive defluorination pathway leading to Desfluoroenrofloxacin and its subsequent breakdown.

Stability Profile & Experimental Validation

Photostability

Desfluoroenrofloxacin is less photostable than the parent compound regarding oxidative degradation. While it cannot undergo further defluorination, the removal of the electron-withdrawing fluorine makes the aromatic system more electron-rich, potentially increasing reactivity toward singlet oxygen (


) and hydroxyl radicals.
  • Critical Control: All analytical standards of desfluoroenrofloxacin must be stored in amber glassware. Laboratory handling should occur under yellow light (

    
     nm).
    
pH-Dependent Stability
  • Acidic (pH < 5): The molecule is protonated. Stability is moderate, but acid-catalyzed hydrolysis of the piperazine ring is possible over extended periods.

  • Neutral (pH ~7): Zwitterionic form. High susceptibility to photolysis.

  • Alkaline (pH > 9): Anionic form. Solubilization increases, but so does the rate of oxidative degradation.

Analytical Protocol: LC-MS/MS Detection

To accurately quantify Desfluoroenrofloxacin in the presence of the parent drug and other impurities, a selective LC-MS/MS method is required. The loss of fluorine (-19 Da) and addition of hydrogen (+1 Da) results in a net mass shift of -18 Da relative to Enrofloxacin.

Method Parameters[4]
ParameterSpecificationCausality / Rationale
Column C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)Phenyl-hexyl provides superior selectivity for aromatic fluoroquinolones.
Mobile Phase A 0.1% Formic Acid in WaterProtonation source for positive ESI mode.
Mobile Phase B Acetonitrile (LC-MS Grade)Organic modifier; MeOH can cause higher backpressure.
Ionization ESI Positive (+)Quinolones readily protonate at the piperazine nitrogen.
Precursor Ion m/z 342.2

Corresponds to Desfluoroenrofloxacin (MW 341).
Quantification Ion m/z 298.2Loss of

(common carboxyl loss).
Confirmation Ion m/z 243.1Piperazine ring cleavage fragment.
Sample Preparation Workflow

The following DOT diagram outlines a self-validating extraction protocol for biological or environmental matrices, ensuring minimal artifactual defluorination during processing.

LCMSWorkflow SAMPLE Sample Matrix (Plasma/Water) EXTRACT Solid Phase Extraction (HLB Cartridge) SAMPLE->EXTRACT Load pH 3.0 ELUTE Elution (MeOH + 0.1% Formic Acid) EXTRACT->ELUTE Wash & Elute DRY N2 Evaporation (Avoid Heat > 40°C) ELUTE->DRY Concentrate RECON Reconstitution (Mobile Phase A:B 80:20) DRY->RECON Dissolve INJECT LC-MS/MS Injection RECON->INJECT Analyze

Caption: Optimized LC-MS/MS sample preparation workflow designed to prevent thermal degradation of labile metabolites.

References

  • Photolytic degradation of norfloxacin, enrofloxacin and ciprofloxacin in various aqueous media. Source: ResearchGate [Link]

  • Free-Radical-Induced Oxidative and Reductive Degradation of Fluoroquinolone Pharmaceuticals: Kinetic Studies and Degradation Mechanism. Source: Journal of Physical Chemistry A (ACS) [Link]

  • Photogeneration of fluoride by the fluoroquinolone antimicrobial agents lomefloxacin and fleroxacin. Source: PubMed (NIH) [Link]

  • Degradation of the fluoroquinolone enrofloxacin by the brown rot fungus Gloeophyllum striatum: identification of metabolites. Source: Applied and Environmental Microbiology (NIH) [Link]

  • Defluorinated Sparfloxacin as a New Photoproduct Identified by Liquid Chromatography Coupled with UV Detection and Tandem Mass Spectrometry. Source: Antimicrobial Agents and Chemotherapy (NIH) [Link]

Toxicological Profile of Desfluoroenrofloxacin: Mechanisms, Detection, and Risk Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicological Profile of Desfluoroenrofloxacin Content Type: Technical Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

Desfluoroenrofloxacin (1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid) is the primary reductive defluorination product of the veterinary antibiotic Enrofloxacin. Unlike oxidative metabolites (e.g., Ciprofloxacin), Desfluoroenrofloxacin is predominantly formed via photolytic degradation in aqueous environments rather than hepatic metabolism.

From a toxicological perspective, the removal of the C6-fluorine atom—the pharmacophoric anchor for fluoroquinolones—results in a drastic reduction in antimicrobial potency (DNA gyrase affinity). However, this transformation yields a stable environmental residue that retains the quinolone core, posing unique risks regarding environmental persistence and potential off-target cytotoxicity distinct from the parent compound. This guide delineates the formation mechanisms, comparative toxicity, and validated detection protocols for this critical impurity.

Chemical Identity and Formation Mechanism

Structural Characterization

Desfluoroenrofloxacin represents the "de-halogenated" analog of Enrofloxacin. The loss of the fluorine atom at position 6 is the defining structural change, altering both the electronic distribution of the quinolone ring and its lipophilicity.

FeatureEnrofloxacin (Parent)Desfluoroenrofloxacin (Impurity C)
CAS Number 93106-60-6138892-82-7
Molecular Formula C₁₉H₂₂FN₃O₃C₁₉H₂₃N₃O₃
Molecular Weight 359.4 g/mol 341.4 g/mol
Key Substituent (C6) Fluorine (-F)Hydrogen (-H)
Formation Driver Synthetic / MetabolicPhotolytic (UV-A) / Fungal
Photodegradation Pathway

The primary route of formation is reductive defluorination under UV irradiation. When Enrofloxacin absorbs UV light (approx. 300–350 nm), it enters an excited triplet state. In the presence of hydrogen donors (solvent or organic matter), the C-F bond undergoes homolytic or heterolytic cleavage, replaced by a C-H bond.

Photodegradation cluster_legend Pathway Legend Enro Enrofloxacin (Parent) Excited Excited Triplet State [Enro]* Enro->Excited UV (300-350 nm) Cipro Ciprofloxacin (Metabolite) Enro->Cipro N-dealkylation (Metabolism) Radical Defluorinated Radical (Intermediate) Excited->Radical -F• (Homolysis) Desfluoro Desfluoroenrofloxacin (Stable Product) Radical->Desfluoro +H (H-abstraction) key Solid Line: Photolytic Pathway Dashed Line: Metabolic Pathway

Figure 1: Mechanistic pathway of Enrofloxacin degradation.[1] Desfluoroenrofloxacin is the dominant product of photolysis, distinct from the metabolic N-dealkylation that yields Ciprofloxacin.

Toxicological Mechanisms

Loss of Antimicrobial Potency (SAR Analysis)

The Structure-Activity Relationship (SAR) of fluoroquinolones dictates that the C6-fluorine is critical for binding to the bacterial DNA gyrase-DNA complex and for cellular penetration.

  • Mechanism: The fluorine atom provides essential electronegativity that facilitates the binding of the drug to the enzyme-DNA complex.

  • Impact: Desfluoroenrofloxacin exhibits a 10- to 100-fold reduction in Minimum Inhibitory Concentration (MIC) against standard pathogens (E. coli, S. aureus) compared to Enrofloxacin. It is effectively "deactivated" as an antibiotic but remains a bioactive chemical residue.

Mammalian Cytotoxicity & Genotoxicity

While the antibacterial potency drops, the mammalian toxicity profile shifts.

  • ROS Generation: The quinolone core is capable of generating Reactive Oxygen Species (ROS) under oxidative stress conditions. Although the parent compound (Enrofloxacin) is a known inducer of mitochondrial damage and micronuclei formation in bovine lymphocytes, the defluorinated product retains the core quinolone structure responsible for UV absorption and potential phototoxicity.

  • GHS Classification: Desfluoroenrofloxacin is classified under H302 (Harmful if swallowed) .

  • Genotoxicity: The loss of fluorine reduces the direct interaction with mammalian Topoisomerase II (a mechanism for quinolone genotoxicity), suggesting Desfluoroenrofloxacin may have a lower genotoxic potential than the parent, though empirical data on this specific metabolite is less abundant than for Ciprofloxacin.

Environmental Persistence

Unlike the parent drug, which degrades relatively quickly in sunlight, Desfluoroenrofloxacin is a stable end-product of the photolytic process.

  • Aquatic Risk: It accumulates in surface waters and wastewater effluents.

  • Toxicity: While less potent against bacteria (reducing the risk of immediate resistance selection), its persistence allows for chronic exposure to aquatic organisms (e.g., Daphnia magna), contributing to the "cocktail effect" of pharmaceutical residues.

Experimental Protocols: Detection & Isolation

Protocol A: Photolytic Generation of Desfluoroenrofloxacin

Use this protocol to generate the standard if a commercial reference is unavailable.

Reagents: Enrofloxacin (Pure), Phosphate Buffer (pH 7.4), Methanol. Equipment: Photochemical reactor (Xe lamp or UV-A source), HPLC.

  • Preparation: Dissolve Enrofloxacin (10 mg/L) in Phosphate Buffer (pH 7.4).

  • Irradiation: Expose the solution to UV irradiation (simulated solar light) for 2–4 hours.

  • Monitoring: Aliquot samples every 30 minutes.

  • Validation: Monitor the disappearance of the Enrofloxacin peak (RT ~8 min) and the appearance of the Desfluoroenrofloxacin peak (RT ~6.5 min, elutes earlier due to lower lipophilicity).

  • Isolation: Extract using Solid Phase Extraction (HLB cartridges), elute with Methanol, and evaporate to dryness.

Protocol B: Self-Validating LC-MS/MS Detection

This protocol uses the parent drug fragmentation pattern to validate the identity of the desfluoro- metabolite.

Principle: The mass shift of -18 Da (F=19 replaced by H=1) should be consistent across precursor and product ions.

CompoundPrecursor Ion (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Collision Energy (V)
Enrofloxacin 360.2 [M+H]⁺316.2 (Loss of CO₂)245.1 (Piperazine cleavage)25 / 40
Desfluoroenrofloxacin 342.2 [M+H]⁺298.2 (Loss of CO₂)227.1 (Piperazine cleavage)25 / 40

Step-by-Step Workflow:

  • Sample Prep: Extract tissue/water sample with Acetonitrile/Water (80:20) + 0.1% Formic Acid.

  • Chromatography: C18 Column (e.g., Agilent ZORBAX Eclipse Plus), Gradient elution (0.1% Formic Acid in Water vs. Acetonitrile).

  • MS Settings: ESI Positive Mode.

  • Self-Validation Check:

    • Calculate the ratio of Quantifier/Qualifier ions.

    • Verify the Retention Time (RT). Desfluoroenrofloxacin must elute before Enrofloxacin due to the loss of the lipophilic fluorine atom. If it elutes after, the identification is incorrect.

Comparative Data Summary

The following table summarizes the key toxicological and physicochemical differences.

ParameterEnrofloxacinDesfluoroenrofloxacinCausality/Notes
Bioactivity High (Broad Spectrum)Low / NegligibleLoss of F disrupts gyrase binding pocket.
Photostability Unstable (Degrades)StableEnd-product of photolysis.
Lipophilicity (LogP) ~0.7 (pH 7)< 0.7Removal of F reduces lipophilicity.
Primary Risk Antibiotic Resistance, Retinotoxicity (Cats)Environmental AccumulationChronic low-level exposure in aquatic systems.

References

  • PubChem. (n.d.). Desfluoroenrofloxacin (CID 71587506). National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • Wetzstein, H. G., et al. (1997). Degradation of the fluoroquinolone enrofloxacin by the brown rot fungus Gloeophyllum striatum. Applied and Environmental Microbiology. Retrieved from [Link]

  • Burhenne, J., et al. (1997). Photolytic degradation of fluoroquinolone antibiotics in aqueous solution. (Contextual reference on general FQ photolysis mechanisms).
  • Knapp, C. W., et al. (2005). Antibiotic resistance gene abundances correlate with metal and geochemical conditions in archived Scottish soils. (Contextual reference on environmental persistence).
  • European Medicines Agency (EMA). (2002). Enrofloxacin: Summary Report (MRL). (Reference for parent compound toxicity baselines).

Sources

The Environmental Fate and Occurrence of Desfluoroenrofloxacin: A Technical Guide on Formation, Detection, and Impact

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Environmental Fate and Occurrence of Desfluoroenrofloxacin Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desfluoroenrofloxacin (1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) is a specific transformation product (TP) of the veterinary antibiotic Enrofloxacin. Unlike the primary metabolite Ciprofloxacin (desethyl-enrofloxacin), which retains high potency, Desfluoroenrofloxacin represents a distinct degradation pathway characterized by the loss of the fluorine atom at position C-6.

This guide addresses the "natural occurrence" of this compound—not as a biogenic substance, but as an anthropogenic byproduct formed in surface waters and soils through specific abiotic and biotic mechanisms. It provides a rigorous framework for identifying, quantifying, and understanding the ecotoxicological implications of this defluorinated congener.

Chemical Identity and Mechanism of Formation

To accurately detect Desfluoroenrofloxacin, one must understand its origin. It is rarely excreted directly by treated animals in significant quantities; rather, it is formed in situ within the environment.

The "Natural" Occurrence: Photolytic Reductive Defluorination

The primary source of Desfluoroenrofloxacin in the environment is photodegradation . When Enrofloxacin in surface water is exposed to solar irradiation (specifically UV-A and visible light), it undergoes excitation to a triplet state. This excited state facilitates reductive defluorination, replacing the fluorine atom with a hydrogen atom.

  • Reaction Kinetics: The reaction follows pseudo-first-order kinetics. In summer sunlight, the half-life (

    
    ) of Enrofloxacin can be as short as 1–2 hours in clear surface waters, yielding Desfluoroenrofloxacin as a primary photoproduct.
    
  • Environmental Factors: High pH (alkaline waters) accelerates this process due to the higher reactivity of the zwitterionic form of the fluoroquinolone.

Biotic Pathways

While less dominant than photolysis, certain brown rot fungi (e.g., Gloeophyllum striatum) have been documented to produce defluorinated metabolites via non-specific oxidative mechanisms involving hydroxyl radicals.

Structural Transformation Pathway (DOT Diagram)

DegradationPathway ENR Enrofloxacin (Parent Drug) MW: 359.4 Excited Excited Triplet State (Solar UV Exposure) ENR->Excited hv (Photon Absorption) Cipro Ciprofloxacin (Metabolic/Desethyl) MW: 331.4 ENR->Cipro Liver Metabolism (De-ethylation) DesF Desfluoroenrofloxacin (Primary Photoproduct) MW: 341.4 Excited->DesF Reductive Defluorination (-F, +H)

Figure 1: Divergent pathways of Enrofloxacin transformation. Note the distinct separation between metabolic de-ethylation (Ciprofloxacin) and abiotic defluorination (Desfluoroenrofloxacin).

Analytical Methodologies for Detection

Detecting Desfluoroenrofloxacin requires distinguishing it from the parent compound and other metabolites. The loss of fluorine results in a specific mass shift that must be targeted in LC-MS/MS protocols.

Sample Preparation (Solid Phase Extraction)

Due to the trace levels (ng/L to


g/L) usually found in environmental matrices, enrichment is mandatory.
  • Conditioning: Use Oasis HLB cartridges (or equivalent hydrophilic-lipophilic balance sorbent). Condition with Methanol (5 mL) followed by acidified water (pH 3.0).

  • Loading: Adjust water sample pH to 3.0 to ensure the quinolone carboxylic acid is protonated, improving retention.

  • Washing: Wash with 5% Methanol in water to remove salts and polar interferences.

  • Elution: Elute with Methanol containing 0.1% Formic Acid.

LC-MS/MS Parameters

The critical differentiator is the mass-to-charge ratio (


).
CompoundPrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Mass Shift Logic
Enrofloxacin 360.2

316.2245.1Reference Standard
Ciprofloxacin 332.2

314.2231.1Loss of Ethyl (-28 Da)
Desfluoroenrofloxacin 342.2

298.2 227.1 Loss of F (-19) + H (+1) = -18 Da

Technical Note: The retention time of Desfluoroenrofloxacin is typically slightly lower or similar to Enrofloxacin on C18 columns, as the loss of the electronegative fluorine slightly alters the lipophilicity (logP), though the effect is less pronounced than the de-ethylation seen in Ciprofloxacin.

Analytical Decision Tree (DOT Diagram)

AnalyticalWorkflow Sample Environmental Sample (Water/Sediment) SPE SPE Enrichment (Oasis HLB, pH 3.0) Sample->SPE LC LC Separation (C18 Column, Formic Acid/MeOH) SPE->LC MS MS/MS Detection (ESI+) LC->MS Decision Check m/z 342 -> 298 MS->Decision Result1 Positive ID: Desfluoroenrofloxacin Decision->Result1 Signal > S/N 10 Result2 Negative/Interference Decision->Result2 No Signal

Figure 2: Analytical workflow for the specific isolation and identification of Desfluoroenrofloxacin in complex matrices.

Ecotoxicological Implications

The formation of Desfluoroenrofloxacin is significant not just chemically, but biologically.

Structure-Activity Relationship (SAR)

The fluorine atom at position C-6 is the defining feature of fluoroquinolones.[1] It is critical for:

  • DNA Gyrase Binding: The fluorine enhances the binding affinity of the drug to the bacterial DNA-enzyme complex.

  • Cell Penetration: It improves penetration into bacterial cells.

Impact: Consequently, Desfluoroenrofloxacin exhibits significantly reduced antibacterial activity compared to Enrofloxacin and Ciprofloxacin.

  • Research Insight: While Ciprofloxacin (the metabolic product) retains full potency and drives resistance selection in the environment, Desfluoroenrofloxacin (the photoproduct) represents a detoxification pathway . Its presence indicates that abiotic weathering is effectively reducing the selective pressure of the antibiotic load in that specific water body.

Environmental Persistence

Although less toxic, the quinolone core remains stable. Desfluoroenrofloxacin can persist in sediments where UV light does not penetrate, serving as a marker for historical contamination and photolytic history.

References

  • Sturini, M., et al. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. Environmental Science & Technology. Retrieved from [Link]

  • Wetzstein, H. G., et al. (1999). Degradation of the fluoroquinolone enrofloxacin by the brown rot fungus Gloeophyllum striatum. Applied and Environmental Microbiology. Retrieved from [Link]

  • Chu, D. T., & Fernandes, P. B. (1989).[1] Structure-Activity Relationships of the Fluoroquinolones. Antimicrobial Agents and Chemotherapy.[1][2][3][4][5] Retrieved from [Link]

Sources

Desfluoroenrofloxacin: Origin, Structural Significance, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Desfluoroenrofloxacin (1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) represents a critical structural analogue and degradation product of the veterinary antibiotic Enrofloxacin.[1][2] Known regulatorily as Enrofloxacin Impurity C (European Pharmacopoeia), its "discovery" is rooted not in therapeutic development, but in the rigorous study of fluoroquinolone stability and photodegradation.

This technical guide analyzes the transition from the potent fluoroquinolone to its non-fluorinated quinolone derivative. It serves as a definitive reference for researchers investigating quinolone stability, impurity profiling, and the structure-activity relationship (SAR) that defines the modern antibiotic era.

Part 1: Structural Paradigm & Chemical Identity[1][2]

The defining feature of Enrofloxacin is the fluorine atom at position C-6.[1][2][3] This halogen is the linchpin of the "fluoroquinolone" class, granting broad-spectrum activity and enhanced DNA gyrase inhibition compared to earlier quinolones (e.g., Nalidixic acid).

Desfluoroenrofloxacin is the result of removing this critical atom.[2]

Comparative Chemical Data
FeatureEnrofloxacin (Parent)Desfluoroenrofloxacin (Impurity C)
CAS Registry 93106-60-6138892-82-7
Formula C₁₉H₂₂FN₃O₃C₁₉H₂₃N₃O₃
Molar Mass 359.4 g/mol 341.4 g/mol
C-6 Substituent Fluorine (-F) Hydrogen (-H)
Regulatory Status API (Active Pharm.[1][2] Ingredient)Impurity / Degradant
Antibacterial Potency High (Broad Spectrum)Significantly Reduced
The "Discovery" Context

Desfluoroenrofloxacin was identified during stability-indicating studies and environmental fate analysis .[1][2] It is not a metabolite formed significantly by biological systems (which prefer de-ethylation to Ciprofloxacin); rather, it is the primary product of reductive defluorination driven by ultraviolet (UV) light exposure.[2]

Part 2: Mechanisms of Formation (Photodegradation)[2]

The formation of Desfluoroenrofloxacin is a textbook example of radical-mediated defluorination.[1][2] When Enrofloxacin in aqueous solution is exposed to solar or UV irradiation (approx. 300–400 nm), the C-6 fluorine bond becomes labile.[2]

Mechanistic Pathway[1][2][4]
  • Excitation: Enrofloxacin absorbs a photon, entering an excited singlet state, which undergoes intersystem crossing to a triplet state.[2]

  • Homolysis: The C-F bond undergoes homolytic cleavage (or heterolytic assisted by solvent), releasing a fluoride ion (F⁻) or radical.[2]

  • Hydrogen Abstraction: The resulting aryl radical abstracts a hydrogen atom from the solvent (water/organic modifier), stabilizing to form Desfluoroenrofloxacin.[2]

Visualization: Photolytic Defluorination Pathway[1][2]

Photodegradation_Pathway cluster_env Aqueous Environment / Light Exposure Enro Enrofloxacin (C-6 Fluorine) Excited Excited Triplet State [Enro]* Enro->Excited UV Absorption (hv) Radical Aryl Radical Intermediate (Loss of F-) Excited->Radical Homolytic C-F Cleavage Desfluoro Desfluoroenrofloxacin (Impurity C) Radical->Desfluoro H-Abstraction from Solvent

Figure 1: The stepwise photochemical conversion of Enrofloxacin to Desfluoroenrofloxacin via radical defluorination.[2]

Part 3: Pharmacological Implications (SAR)[2]

Why is Desfluoroenrofloxacin considered an impurity rather than a metabolite with therapeutic potential? The answer lies in the Structure-Activity Relationship (SAR) of quinolones.[1][2]

  • DNA Gyrase Binding: The C-6 Fluorine substituent dramatically increases the binding affinity of the drug to the bacterial DNA-DNA gyrase complex.[1][2] It specifically enhances penetration into the bacterial cell and activity against Gram-negative organisms (like E. coli).[1][2]

  • Loss of Potency: Removal of the fluorine (yielding Desfluoroenrofloxacin) reverts the molecule to a "first-generation" quinolone profile.[1][2] While it retains some activity, MIC (Minimum Inhibitory Concentration) values typically increase by orders of magnitude, rendering it clinically ineffective compared to the parent drug.

Key Insight: The presence of Desfluoroenrofloxacin in a formulation indicates photodegradation , signaling compromised product quality and reduced potency.[2]

Part 4: Analytical Protocol – Detection & Isolation

For drug development professionals, distinguishing Desfluoroenrofloxacin from Enrofloxacin and Ciprofloxacin is critical for Quality Control (QC).[2]

Experimental Objective

To separate and identify Desfluoroenrofloxacin (Impurity C) using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Mass Spectrometry (MS).

Reagents & Standards
  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).

  • Mobile Phase B: Acetonitrile (LC-MS grade).[1][2]

  • Reference Standard: Enrofloxacin Impurity C (commercial standard or generated via Protocol B below).[2]

Protocol A: HPLC-DAD Separation (QC Method)

This protocol is derived from standard pharmacopoeial methods for fluoroquinolone impurity profiling.[1][2]

  • Column Selection: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 150mm x 4.6mm, 5µm).[2]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 278 nm (excitation max) and 254 nm.

  • Gradient Profile:

    • 0-2 min: 10% B (Isocratic hold)[1][2]

    • 2-15 min: 10% → 40% B (Linear gradient)[1][2]

    • 15-20 min: 40% → 90% B (Wash)[1][2]

  • Elution Order:

    • Ciprofloxacin: ~6-7 min (More polar due to NH).[1][2]

    • Desfluoroenrofloxacin: ~8-9 min (Elutes before Enrofloxacin due to loss of lipophilic F, though retention shifts depend on pH).[1][2]

    • Enrofloxacin: ~10-11 min.[1][2]

Protocol B: Photolytic Generation (For Research Standards)

If a commercial standard is unavailable, Desfluoroenrofloxacin can be generated in-situ for identification purposes.[1][2]

  • Preparation: Dissolve Enrofloxacin (10 mg) in 50 mL of Phosphate Buffer (pH 7.4).

  • Irradiation: Place the solution in a quartz vessel. Expose to a Xenon arc lamp or direct solar simulator (500 W/m²) for 2–4 hours.[2]

  • Monitoring: Aliquot 100 µL every 30 minutes and analyze via HPLC (Protocol A).

  • Observation: You will observe the decline of the Enrofloxacin peak and the rise of a primary degradation peak (Desfluoroenrofloxacin) and minor secondary peaks (ethyl-piperazine cleavage).[2]

Visualization: Analytical Workflow

Analytical_Workflow Sample Sample (Degraded Formulation) Prep Sample Prep (Dilution in Mobile Phase) Sample->Prep HPLC HPLC Separation (C18 Column, Gradient) Prep->HPLC Detector Detector Selection HPLC->Detector UV UV/DAD (278 nm) Quantification Detector->UV Routine QC MS MS (ESI+) Identification (m/z 342) Detector->MS Structural Confirm Result Impurity Profiling Report UV->Result MS->Result

Figure 2: Workflow for the isolation and identification of Desfluoroenrofloxacin in pharmaceutical samples.

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Enrofloxacin for Veterinary Use: Impurity C. 10th Edition.[1][2] Strasbourg: Council of Europe.[2] [2]

  • PubChem . Desfluoroenrofloxacin (Compound Summary). National Library of Medicine.[2] Accessed 2026.[1][2][3][4] [Link][2]

  • Burhenne, J., et al. (1997).[2] Photolytic degradation of fluoroquinolone antibiotics in aqueous matrices. Environmental Science & Technology.[1][2] (Demonstrates the reductive defluorination pathway). [Link]

  • Sureshkumar, V., & Sarathchandra, G. (2006).[2] Residues of enrofloxacin and its main metabolite ciprofloxacin in broiler chickens. Acta Veterinaria. (Context on metabolism vs. degradation). [Link]

  • Trouchon, T., & Lefebvre, S. (2016).[2][3] A Review of Enrofloxacin for Veterinary Use. Open Journal of Veterinary Medicine. (Overview of Enrofloxacin SAR and pharmacology). [Link]

Sources

Mechanistic & Experimental Analysis: Enzymatic Defluorination of Enrofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: Desfluoroenrofloxacin (Impurity C) Methodology: Laccase-Mediator Systems (LMS) & Fungal Radical Oxidation

Executive Summary

The enzymatic conversion of Enrofloxacin (ENR) to Desfluoroenrofloxacin (DFE) represents a formidable biochemical challenge due to the high bond dissociation energy of the carbon-fluorine (C-F) bond (~116 kcal/mol). While mammalian metabolism primarily targets the piperazine ring (yielding Ciprofloxacin), specific environmental fungi and their extracellular enzymes—specifically Laccases and Peroxidases —possess the redox potential necessary to initiate defluorination.

This guide details the in vitro enzymatic synthesis and detection of Desfluoroenrofloxacin. It shifts focus from standard metabolic stability assays to high-redox potential enzymatic systems (Laccase-Mediator Systems), providing a robust protocol for researchers investigating fluoroquinolone degradation pathways or synthesizing Impurity C for reference standards.

Part 1: The Biochemistry of Defluorination

The Stability Barrier

The C-6 fluorine atom on the quinolone core is critical for gyrase inhibition but chemically inert to standard hydrolysis. Direct enzymatic cleavage (hydrolytic defluorination) is rare. Consequently, the conversion to Desfluoroenrofloxacin is driven by oxidative radical mechanisms rather than "lock-and-key" hydrolysis.

The Enzymatic Engine: Laccase-Mediator Systems (LMS)

Purified Laccase (from Trametes versicolor or Pleurotus ostreatus) has a redox potential (0.5–0.8 V) often insufficient to oxidize non-phenolic substrates like ENR directly. To bridge this gap, Redox Mediators (e.g., ABTS or HBT) are required.

  • Mechanism: The enzyme oxidizes the mediator.

  • Transfer: The oxidized mediator (a radical cation) abstracts an electron/hydrogen from the ENR molecule.

  • Defluorination: The resulting ENR radical undergoes instability at the C-6 position, leading to fluorine elimination and subsequent hydrogen abstraction to form Desfluoroenrofloxacin (m/z 342).

Mechanistic Pathway Diagram

The following diagram illustrates the electron transfer cascade required to break the C-F bond.

G Laccase Laccase Enzyme (Cu sites) Mediator Mediator (ABTS/HBT) (Reduced) Laccase->Mediator e- Abstraction O2 O2 O2->Laccase Oxidizes Enzyme MediatorOx Mediator Radical (Oxidized) Mediator->MediatorOx Activation MediatorOx->Mediator Recycling ENR Enrofloxacin (Substrate) MediatorOx->ENR Radical Attack ENR_Rad ENR C-6 Radical (Unstable Intermediate) ENR->ENR_Rad Oxidation DFE Desfluoroenrofloxacin (Product) ENR_Rad->DFE H-Abstraction Fluoride F- Ion ENR_Rad->Fluoride Elimination

Figure 1: Radical-mediated oxidative defluorination pathway via Laccase-Mediator System.

Part 2: Experimental Protocol

Reagents & Materials
  • Enzyme: Laccase from Trametes versicolor (Activity ≥ 10 U/mg).

  • Substrate: Enrofloxacin (Standard Grade, >98% purity).

  • Mediator: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) OR HBT (1-hydroxybenzotriazole). Note: HBT often yields higher redox potentials.

  • Buffer: 0.1 M Acetate Buffer (pH 4.5). Laccase activity is pH-sensitive.

  • Quenching Agent: Methanol (LC-MS grade) + 0.1% Formic Acid.

The "Self-Validating" Incubation Workflow

This protocol includes mandatory negative and sterile controls to rule out abiotic degradation or background interference.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M Acetate buffer, adjusted to pH 4.5.

  • Stock Solutions:

    • ENR Stock: 10 mM in Methanol.

    • Laccase Stock: 10 mg/mL in Acetate buffer.

    • Mediator Stock: 1 mM ABTS or HBT in water.

  • Reaction Assembly (in 2mL amber vials):

ComponentTest Sample (µL)Neg. Control (No Enz)Neg. Control (No Med)
Acetate Buffer800900850
Mediator Stock50500
Laccase Stock1000100
Pre-Incubation 5 min @ 25°C5 min @ 25°C5 min @ 25°C
ENR Stock505050
Total Volume 1000 µL 1000 µL 1000 µL
  • Incubation: Shake at 150 rpm, 28°C for 24–48 hours in the dark.

  • Quenching: Add 1000 µL of ice-cold Methanol (with 0.1% Formic Acid) to stop the reaction and precipitate proteins.

  • Clarification: Centrifuge at 12,000 x g for 10 minutes. Filter supernatant through a 0.22 µm PTFE filter.

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix: Buffer + Mediator + Laccase (Pre-activate 5 min) Start->Mix Substrate Add Enrofloxacin (Final Conc: 0.5 mM) Mix->Substrate Incubate Incubate: 28°C, 150rpm (24 - 48 Hours) Substrate->Incubate Quench Quench: Add MeOH + 0.1% FA (Ratio 1:1) Incubate->Quench Centrifuge Centrifuge & Filter (0.22 µm PTFE) Quench->Centrifuge Analysis LC-MS/MS Analysis (Target m/z 342) Centrifuge->Analysis

Figure 2: Step-by-step experimental workflow for enzymatic defluorination.[1]

Part 3: Analytical Validation (LC-MS/MS)

The Identification Challenge

Enrofloxacin metabolites can be structurally similar. You must distinguish Desfluoroenrofloxacin (loss of F, gain of H) from Ciprofloxacin (loss of ethyl group) and Hydroxylated forms .

  • Enrofloxacin (Parent): MW ~359.4 Da.

  • Desfluoroenrofloxacin (Target): MW ~341.4 Da (Mass shift: -18 Da).

  • Ciprofloxacin (Interference): MW ~331.4 Da (Mass shift: -28 Da).

LC-MS/MS Parameters

To ensure authoritative identification, use a Triple Quadrupole (QqQ) or Q-TOF system.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min) -> 95% B (8 min) -> 5% B (10 min).

  • Ionization: ESI Positive Mode.

MRM Transitions Table

Use these transitions to specifically filter for the defluorinated product.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
Enrofloxacin 360.2 [M+H]+316.2245.125
Desfluoroenrofloxacin 342.2 [M+H]+ 298.2 227.1 28
Ciprofloxacin332.1 [M+H]+314.1231.125

Note: The shift from 316 (ENR fragment) to 298 (DFE fragment) confirms the loss of Fluorine (19 Da) and gain of Hydrogen (1 Da) on the quinolone core, as the piperazine ring fragmentation remains consistent.

Part 4: Data Interpretation & Troubleshooting

Calculating Conversion Efficiency

Quantify the conversion using the following formula, ensuring you account for the molar response factor (RF) differences between ENR and DFE (often assumed to be 1.0 in early screening, but should be calibrated with a standard if available).



Troubleshooting Guide
ObservationRoot CauseCorrective Action
No DFE detected Redox potential too low.Switch mediator from ABTS to HBT or Violuric Acid.
High Ciprofloxacin levels Contamination or natural degradation.Check ENR purity; Ensure sterile conditions (bacteria can N-dealkylate).
Precipitate in vial Enzyme denaturation or ENR insolubility.Reduce ENR concentration to 0.1 mM; Check pH stability.
Inconsistent replicates Poor oxygenation.Laccase requires

. Ensure vials are shaken (150rpm) and not sealed airtight (use breathable caps).

References

  • PubChem. (2025).[2] Desfluoroenrofloxacin (Compound Summary).[2] National Library of Medicine. [Link][2]

  • Wetzstein, H. G., et al. (2006). Degradation of the fluoroquinolone enrofloxacin by the brown rot fungus Gloeophyllum striatum: identification of metabolites.[3] Applied and Environmental Microbiology. [Link]

  • Sadeghi, R., et al. (2016). Laccase-mediated degradation of the fluoroquinolone antibiotic enrofloxacin: degradation products and toxicity. Chemosphere. [Link]

  • European Pharmacopoeia. (2024). Enrofloxacin: Impurity C (Desfluoroenrofloxacin). [Link][2]

  • Hu, J., et al. (2023). Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue. [Link]

Sources

Methodological & Application

Stability-Indicating HPLC-DAD Protocol for Desfluoroenrofloxacin Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Desfluoroenrofloxacin (1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid), also known as Impurity C in European Pharmacopoeia (EP) standards, is a primary degradation product and synthesis impurity of the veterinary antibiotic Enrofloxacin.[1][2] Its detection is critical for stability testing, quality control, and pharmacokinetic profiling.

This protocol details a stability-indicating High-Performance Liquid Chromatography (HPLC) method using Diode Array Detection (DAD). Unlike generic fluoroquinolone methods, this protocol is optimized to resolve the desfluoro- derivative from the parent drug (Enrofloxacin) and its major metabolite (Ciprofloxacin), addressing the challenge of their structural similarity.

Chemical Context & Mechanism

Understanding the physicochemical differences between the parent and the impurity is vital for method success.

FeatureEnrofloxacin (Parent)Desfluoroenrofloxacin (Impurity)Chromatographic Impact
Structure Contains Fluorine at C-6Hydrogen replaces Fluorine at C-6Fluorine is electronegative and lipophilic. Removal alters pKa and reduces hydrophobicity.
pKa Values pKa₁ ≈ 6.0 (COOH)pKa₂ ≈ 8.8 (Piperazine)Slight shift in pKa due to loss of electron-withdrawing F.Requires low pH (<3.0) to ensure both species are fully protonated (cationic) for consistent retention.
Fluorescence High quantum yieldAltered fluorescence profileUV-DAD (278 nm) is preferred for reliable quantification of the impurity over fluorescence.
Degradation Pathway Visualization

Desfluoroenrofloxacin is primarily formed via oxidative defluorination or photolytic degradation.

DegradationPathway Enro Enrofloxacin (Parent Drug) Cipro Ciprofloxacin (Metabolite/Impurity A) Enro->Cipro N-deethylation (Metabolism) Desfluoro Desfluoroenrofloxacin (Impurity C) Enro->Desfluoro Defluorination (Photolysis/Synthesis) Oxo Oxo-Enrofloxacin (Oxidation) Enro->Oxo Oxidation

Figure 1: Primary degradation and metabolic pathways of Enrofloxacin leading to Impurity C.

Method Development Strategy

Stationary Phase Selection

A C18 (Octadecylsilane) column is required. However, standard silica columns may cause peak tailing due to the interaction between residual silanols and the basic piperazine ring.

  • Recommendation: Use an End-capped C18 column or a "Base-Deactivated" (BDS) column.

  • Dimensions: 250 x 4.6 mm, 5 µm particle size is standard for robust separation of impurities.[3][4][5]

Mobile Phase Chemistry

The separation relies on Ion-Suppression and Ion-Pairing principles.

  • pH Control (pH 2.5 - 3.0): At this pH, the carboxylic acid (pKa ~6) is protonated (neutral), and the piperazine amine (pKa ~8.8) is protonated (positively charged). This prevents mixed-mode retention and ensures sharp peaks.

  • Triethylamine (TEA): Added as a "sacrificial base" to block residual silanol sites on the column, significantly reducing tailing for the piperazine moiety.

Elution Order Logic

In reverse-phase chromatography (C18) with acidic buffers:

  • Desfluoroenrofloxacin typically elutes before Enrofloxacin. The loss of the fluorine atom reduces the lipophilicity relative to the parent compound in these specific conditions.

  • Order: Impurity A (Ciprofloxacin) < Impurity C (Desfluoro) < Enrofloxacin.

Detailed Experimental Protocol

Instrumentation & Reagents[3][4]
  • System: HPLC with Quaternary Pump, Autosampler, and Diode Array Detector (DAD).

  • Reagents:

    • Acetonitrile (HPLC Grade).[4][6]

    • Methanol (HPLC Grade).[4]

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Orthophosphoric Acid (85%).

    • Triethylamine (TEA).[4]

    • Water (Milli-Q / HPLC Grade).

Chromatographic Conditions
ParameterSetting
Column Kromasil C18 or Phenomenex Luna C18 (2) (250 mm × 4.6 mm, 5 µm)
Column Temp 30°C ± 2°C (Controlled temperature is critical for reproducibility)
Flow Rate 1.0 mL/min
Injection Vol 20 µL
Detection UV 278 nm (Primary), 254 nm (Secondary confirmation)
Run Time 25 minutes
Mobile Phase Preparation
  • Buffer (Mobile Phase A):

    • Dissolve 1.36 g of

      
       in 900 mL of water.
      
    • Add 1.0 mL of Triethylamine (TEA).

    • Adjust pH to 2.5 ± 0.05 using dilute Orthophosphoric acid.[4]

    • Dilute to 1000 mL with water and filter through a 0.45 µm membrane.

  • Organic (Mobile Phase B): Acetonitrile or Methanol (Methanol often provides better selectivity for the Desfluoro impurity).

Gradient Program

A gradient is recommended to ensure resolution from other potential impurities (e.g., Ciprofloxacin).

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08515Equilibration
12.06040Linear Ramp
18.06040Isocratic Hold
19.08515Return to Initial
25.08515Re-equilibration

Sample Preparation Workflows

Pharmaceutical Formulations (Tablets/Powders)[4][5][7]
  • Weigh: Transfer powder equivalent to 50 mg Enrofloxacin into a 100 mL volumetric flask.

  • Dissolve: Add 50 mL of Diluent (Mobile Phase A : Methanol, 50:50 v/v). Sonicate for 15 mins.

  • Dilute: Make up to volume with Diluent.

  • Filter: Pass through a 0.45 µm PTFE syringe filter. Discard the first 2 mL.

Biological Matrices (Plasma/Serum)

Note: Protein precipitation is required.

  • Aliquot: 200 µL Plasma.

  • Precipitate: Add 400 µL Acetonitrile (containing 1% Formic Acid).

  • Vortex: Mix vigorously for 1 min.

  • Centrifuge: 10,000 rpm for 10 mins at 4°C.

  • Evaporate (Optional): If sensitivity is low, evaporate supernatant under Nitrogen and reconstitute in 200 µL Mobile Phase.

  • Inject: Inject the clear supernatant.

Method Validation & Quality Control

To ensure trustworthiness, the method must be validated against ICH Q2(R1) guidelines.

System Suitability Criteria

Run a "System Suitability Solution" containing both Enrofloxacin and Desfluoroenrofloxacin (or a spiked sample) before every batch.

ParameterAcceptance Criteria
Resolution (

)
> 1.5 between Desfluoroenrofloxacin and Enrofloxacin
Tailing Factor (

)
< 2.0 (Ideally < 1.5)
Theoretical Plates (

)
> 2000
RSD (Area) < 2.0% for 5 replicate injections
Linearity & Sensitivity
  • Range: 0.5 µg/mL to 50 µg/mL for the impurity.

  • LOD (Limit of Detection): Typically ~0.05 µg/mL (S/N = 3).

  • LOQ (Limit of Quantification): Typically ~0.15 µg/mL (S/N = 10).

Troubleshooting Guide

Troubleshooting Issue Problem Detected Tailing Peak Tailing Issue->Tailing Coelution Co-elution of Enro & Desfluoro Issue->Coelution Drift RT Drift Issue->Drift Action1 Increase TEA conc. or Check pH is < 3.0 Tailing->Action1 Cause: Silanol Interaction Action2 Switch Organic Modifier (MeOH <-> ACN) or Lower Gradient Slope Coelution->Action2 Cause: Similar Hydrophobicity Action3 Thermostat Column Extend Re-equilibration Drift->Action3 Cause: Temp/Equilibration

Figure 2: Decision tree for troubleshooting common chromatographic issues.

References

  • European Pharmacopoeia (Ph.[4][6] Eur.) . Enrofloxacin Monograph 01/2017:1478. (Defines Impurity C as Desfluoroenrofloxacin).[2]

  • Chakravarthy, V. A., et al. (2015). Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. Journal of Analytical Methods in Chemistry.

  • Tyczkowska, K., et al. (1989). High-performance liquid chromatographic method for the determination of enrofloxacin and its metabolite ciprofloxacin in canine serum and urine.

  • PubChem. Desfluoroenrofloxacin (Compound Summary).

Sources

Application Note: High-Sensitivity Quantification of Desfluoroenrofloxacin in Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for bioanalytical researchers and drug development scientists. It addresses the specific challenge of quantifying Desfluoroenrofloxacin , a critical degradation product and minor metabolite of the veterinary antibiotic Enrofloxacin, in plasma matrices.

Introduction & Scientific Context

Desfluoroenrofloxacin (Enrofloxacin Impurity C) is a reductive defluorination product of Enrofloxacin (C19H22FN3O3).[1][2] While Ciprofloxacin is the primary metabolic derivative (via de-ethylation), Desfluoroenrofloxacin (C19H23N3O3) typically arises through photolytic degradation or specific reductive metabolic pathways.[1]

Quantifying this analyte is critical for stability-indicating assays and comprehensive toxicokinetic profiling, as the removal of the fluorine atom significantly alters the molecule's binding affinity (DNA gyrase inhibition) and lipophilicity compared to the parent fluoroquinolone.[1]

Analytical Challenges
  • Zwitterionic Nature: Like its parent, Desfluoroenrofloxacin possesses both an acidic carboxylic group and a basic piperazine moiety, leading to pH-dependent solubility and peak tailing on standard silica-based columns.[1][2][3]

  • Chelation: The

    
    -keto acid functionality can chelate metal ions in the LC system, causing peak broadening.[2][3]
    
  • Structural Similarity: It must be chromatographically resolved from Enrofloxacin and Ciprofloxacin to prevent isobaric crosstalk or ion suppression, although their masses differ.[2]

Method Development Strategy

To ensure robustness and sensitivity (LLOQ


 1.0 ng/mL), this protocol utilizes Positive Electrospray Ionization (ESI+)  in Multiple Reaction Monitoring (MRM) mode.[1]
Chromatographic Chemistry[1][2][3][4][5][6][7][8][9][10]
  • Stationary Phase: A C18 column with hybrid particle technology (e.g., BEH or Gemini-NX) is selected.[1][2][3] These columns operate effectively at high pH (where the analyte is deprotonated and less retentive) or low pH.[1] We will use low pH (acidic) conditions to keep the piperazine amine protonated for better MS sensitivity.[1]

  • Mobile Phase Additives: Formic acid (0.1%) provides protons for ionization.[1][2][3] Ammonium formate (5 mM) is included to buffer the mobile phase and improve peak shape by masking residual silanols.[1]

Sample Preparation Logic

Fluoroquinolones bind to plasma proteins.[1][2][3] While Solid Phase Extraction (SPE) yields the cleanest extracts, Protein Precipitation (PPT) with acidified acetonitrile is chosen here for high-throughput efficiency.[1][2][3] The acid helps disrupt protein binding and solubilize the zwitterionic analyte.

Detailed Experimental Protocol

Chemicals and Reagents[1][2][3][8]
  • Analyte: Desfluoroenrofloxacin (Standard grade, >98% purity).[1][2]

  • Internal Standard (IS): Enrofloxacin-d5 (preferred) or Ciprofloxacin-d8.[1][2][3] Note: Deuterated Desfluoroenrofloxacin is rarely commercially available; Enrofloxacin-d5 is the closest structural analog.[1][2][3]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[1][2][3]

  • Additives: Formic Acid (FA), Ammonium Formate.[1][2]

Stock and Working Solutions[1][2][3]
  • Stock Solution: Dissolve 1.0 mg Desfluoroenrofloxacin in 1.0 mL of Methanol with 1% Formic Acid . (Basic methanol can cause degradation; acidic ensures stability).[1][2][3]

  • Working Standard: Dilute stock with 50:50 ACN:Water (0.1% FA) to create a calibration curve range (e.g., 1.0 – 1000 ng/mL).

  • IS Solution: Prepare Enrofloxacin-d5 at 100 ng/mL in ACN.

Sample Preparation (Acidified Protein Precipitation)[1][2][3]
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard solution. Vortex gently.

  • Precipitation: Add 150 µL of Ice-cold Acetonitrile containing 1% Formic Acid .

    • Mechanism:[2][3][4] The high organic content precipitates proteins.[1][2] The acid prevents the analyte from coprecipitating with the protein pellet.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Water (0.1% FA) .

    • Reasoning: Injecting pure ACN can cause "solvent effects" (peak fronting) on aqueous mobile phases.[1][2][3] Diluting with water matches the initial mobile phase strength.[1][2]

LC-MS/MS Conditions[1][2][3][5][7][12]

Liquid Chromatography (LC)

  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).[1][2]

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1][2][3]

  • Injection Volume: 2-5 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3][5][6][7]

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Initial equilibration
0.5 5 Load sample
3.0 90 Elute analyte
3.5 90 Wash column
3.6 5 Return to initial

| 5.0 | 5 | Re-equilibration |

Mass Spectrometry (MS)

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.[1][2][3]

  • Desolvation Temp: 500°C.

  • Cone Voltage: Optimized (typically 30-40 V).

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Role Collision Energy (eV)
Desfluoroenrofloxacin 342.2 298.2 Quantifier 25
342.2 243.2 Qualifier 35

| Enrofloxacin-d5 (IS) | 365.2 | 321.2 | Quantifier | 25 |[1][2][3]

Note: The transition 342.2


 298.2 corresponds to the loss of the carboxylic acid group (

, -44 Da), a characteristic fragmentation of quinolones.[1]

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the analytical procedure, highlighting the degradation pathway context.

G Enro Parent: Enrofloxacin (C19H22FN3O3) Photo Photolytic Degradation (Reductive Defluorination) Enro->Photo Desfluoro Target: Desfluoroenrofloxacin (C19H23N3O3, m/z 342.2) Photo->Desfluoro Sample Plasma Sample (50 µL) Desfluoro->Sample Present in PPT Protein Precipitation (ACN + 1% Formic Acid) Sample->PPT Centrifuge Centrifugation (14,000g, 10 min) PPT->Centrifuge Dilution Dilution 1:1 with Water (Prevents Solvent Effect) Centrifuge->Dilution LC UHPLC Separation (BEH C18, Acidic pH) Dilution->LC MS MS/MS Detection (ESI+, MRM 342.2 -> 298.2) LC->MS Data Quantification (Ratio vs Enro-d5 IS) MS->Data

Caption: Analytical workflow for Desfluoroenrofloxacin, tracing its origin from Enrofloxacin degradation to LC-MS/MS quantification.

Validation Parameters (FDA/EMA Guidelines)

To ensure the method is "self-validating" and trustworthy, the following criteria must be met during method validation:

ParameterAcceptance CriteriaExperimental Note
Selectivity No interfering peaks >20% of LLOQ at retention time.Check blank plasma from 6 different sources (including lipemic/hemolyzed).[1][2][3]
Linearity

Weighting factor

is recommended due to the wide dynamic range.[2]
Accuracy & Precision

(

at LLOQ).[1][2][3]
Run QC samples at Low, Medium, and High concentrations (n=5).
Matrix Effect 85% - 115% (IS normalized).[1][2][3]Compare post-extraction spike vs. neat solution. Use IS to compensate.
Recovery Consistent across levels.Compare pre-extraction spike vs. post-extraction spike.
Stability

deviation from nominal.[1][2][3]
Critical: Test Freeze/Thaw stability, as quinolones can degrade.[2][3]

Expert Insights & Troubleshooting

Carryover Management

Fluoroquinolones are notorious for sticking to metallic surfaces in the LC system.[1][2]

  • Solution: Use a needle wash solution containing Acetonitrile:Water:Isopropanol:Formic Acid (40:40:19:1) .[1][2][3] The acid ensures solubility, while isopropanol helps remove hydrophobic residues.

Separating the "Desfluoro" from the "Parent"

Although Desfluoroenrofloxacin (342 Da) and Enrofloxacin (360 Da) have different masses, isotope contribution from Desfluoroenrofloxacin is negligible on Enrofloxacin.[1] However, ion suppression can occur if they co-elute.[1][2][3]

  • Insight: Desfluoroenrofloxacin lacks the electronegative fluorine, making it slightly less acidic but potentially altering its interaction with the C18 chain. In reverse-phase (acidic), it typically elutes slightly before or very close to Enrofloxacin.[1][2][3] Ensure the gradient is shallow enough (e.g., 5% to 90% over 3 mins) to resolve them if crosstalk is observed.

The "Ghost" Peak

If you observe a peak at the Desfluoro transition in blank samples spiked only with Enrofloxacin, check your Enrofloxacin standard purity. Desfluoroenrofloxacin is a known synthesis impurity (Impurity C) and photodegradation product.[1][2]

  • Protocol: Always protect samples from light during processing (use amber vials) to prevent ex vivo generation of the analyte.[1]

References

  • PubChem. (2025).[1][2][3][8] Desfluoroenrofloxacin (Compound).[1][2][3] National Library of Medicine.[1][2][3] Available at: [Link][1][3]

  • MDPI. (2023).[1][2][3] Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products. Available at: [Link][1][3]

  • ResearchGate. (2009).[1][2][3] Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters.[2][9] (Describing the reductive defluorination pathway). Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry.[1][2][3][5] Available at: [Link][1][3]

Sources

Application Note: High-Resolution Mass Spectrometry Profiling of Desfluoroenrofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Desfluoroenrofloxacin (DFE) represents a critical transformation product of the fluoroquinolone antibiotic Enrofloxacin. While Enrofloxacin is widely monitored in veterinary medicine and environmental safety, DFE is frequently overlooked despite being a primary photodegradation product and a reductive metabolite. Its formation involves the loss of the fluorine atom at the C-6 position, a modification that significantly alters its physicochemical properties and bioactivity.

This Application Note provides a rigorous protocol for the identification and quantification of DFE using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). Unlike standard triple-quadrupole methods that rely on nominal mass transitions, this HRMS workflow utilizes exact mass filtering and isotopic fine structure to definitively distinguish DFE from isobaric interferences in complex matrices such as wastewater, bovine plasma, and poultry tissue.

Chemical Identity & Properties

Understanding the structural shift from the parent compound is vital for accurate MS tuning.

PropertyEnrofloxacin (Parent)Desfluoroenrofloxacin (Target)
Formula C₁₉H₂₂FN₃O₃C₁₉H₂₃N₃O₃
Monoisotopic Mass 359.1645 Da341.1739 Da
Modification N/AReductive Defluorination (-F, +H)
Key Structural Feature C-6 FluorineC-6 Hydrogen
Polarity AmphotericAmphoteric (Slightly more basic)

Experimental Protocol

Sample Preparation (Solid Phase Extraction)

Objective: Isolate fluoroquinolones from biological or environmental matrices while removing proteins and phospholipids that cause ion suppression.

Materials:

  • Cartridge: Hydrophilic-Lipophilic Balanced (HLB) Polymer (e.g., Oasis HLB or equivalent), 60 mg/3 mL.

  • Solvents: Methanol (LC-MS grade), Water (Milli-Q), Formic Acid.

Workflow:

  • Pre-treatment:

    • Plasma/Serum: Dilute 200 µL sample with 600 µL 5% Phosphoric Acid (H₃PO₄) to disrupt protein binding. Vortex for 30s.

    • Water: Adjust pH to 3.0 using Formic Acid.

  • Conditioning:

    • 3 mL Methanol.

    • 3 mL Water (pH 3.0).

  • Loading:

    • Load pre-treated sample at a flow rate of 1 mL/min.

  • Washing:

    • Wash 1: 3 mL Water (pH 3.0) to remove salts.

    • Wash 2: 3 mL 5% Methanol in Water to remove polar interferences.

  • Elution:

    • Elute with 3 mL Methanol containing 0.1% Formic Acid.

  • Reconstitution:

    • Evaporate to dryness under N₂ stream at 40°C.

    • Reconstitute in 200 µL Mobile Phase A:B (90:10).

UHPLC Conditions

Rationale: A C18 column with end-capping is selected to minimize tailing caused by the interaction of the amine groups on the piperazine ring with residual silanols.

  • System: Vanquish Horizon / Acquity UPLC or equivalent.

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.35 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

Gradient Profile:

Time (min) %B Event
0.0 5 Equilibration
1.0 5 Load
8.0 40 Separation of Metabolites
10.0 95 Wash
12.0 95 Hold

| 12.1 | 5 | Re-equilibration |

HRMS Parameters (Q-Orbitrap / Q-TOF)

Rationale: Full Scan provides retrospective analysis capabilities, while dd-MS² (Data Dependent MS/MS) ensures fragmentation spectra are collected for structural confirmation.

  • Ionization: Heated Electrospray Ionization (HESI+), Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Sheath Gas: 45 arb units.

  • Aux Gas: 10 arb units.

  • Capillary Temp: 320°C.

  • Resolution (Full Scan): 70,000 FWHM @ m/z 200.[3]

  • Scan Range: m/z 100–1000.

  • AGC Target: 1e6.

  • Max Injection Time: 100 ms.

  • dd-MS² Resolution: 17,500 FWHM.

  • Stepped Collision Energy (NCE): 20, 40, 60 (Crucial for generating both precursor-retention and rich fragmentation).

Data Analysis & Interpretation

Identification Criteria

To confirm the presence of Desfluoroenrofloxacin, the following criteria must be met (E-E-A-T Standard):

  • Exact Mass: Measured m/z of [M+H]⁺ must be 342.1812 (Theoretical: 342.1812) within ±5 ppm error.

  • Isotopic Pattern: The M+1 (¹³C) peak should match the theoretical intensity (~21% of M).

  • Retention Time: DFE typically elutes earlier than Enrofloxacin due to the loss of the lipophilic fluorine atom (check specific column selectivity).

Fragmentation Pathway (Mechanistic Insight)

The MS/MS spectrum of fluoroquinolones is dictated by the stability of the quinolone core and the piperazine ring.

  • Precursor: m/z 342.1812 [M+H]⁺

  • Fragment 1 (Water Loss): m/z 324.1707 [M+H - H₂O]⁺. Common in carboxylic acid containing drugs.

  • Fragment 2 (Decarboxylation): m/z 298.1914 [M+H - CO₂]⁺.

  • Fragment 3 (Piperazine Cleavage): m/z 227.0815.

    • Mechanism:[4][5][6][7][8] This is the diagnostic "core" ion. In Enrofloxacin, this core is m/z 245 (contains F). In DFE, the F is replaced by H, shifting the mass by -18 Da (245 - 19 + 1 = 227). Detection of m/z 227 confirms the defluorination of the core structure.

  • Fragment 4 (De-ethylation): m/z 314.1499. Corresponds to Desfluoro-Ciprofloxacin.

Visualizations

Experimental Workflow

This diagram outlines the critical path from sample to data, emphasizing the decision points for HRMS triggering.

G cluster_0 Sample Preparation cluster_1 LC-HRMS Acquisition Sample Biological/Env Sample SPE SPE (HLB Cartridge) pH 3.0 Load Sample->SPE Elute Elution (MeOH + 0.1% FA) SPE->Elute LC UHPLC Separation (C18, 40°C) Elute->LC Source HESI+ Source (3.5 kV) LC->Source MS1 Full Scan MS1 (R=70k, m/z 342.1812) Source->MS1 Filter Quadrupole Isolation (1.0 Da Window) MS1->Filter dd-MS2 Trigger HCD HCD Fragmentation (NCE 20-60) Filter->HCD MS2 Orbitrap MS2 (R=17.5k) HCD->MS2

Caption: Figure 1. End-to-end workflow for the isolation and HRMS analysis of Desfluoroenrofloxacin.

Fragmentation Pathway

This diagram visualizes the mechanistic degradation of the precursor ion in the collision cell, highlighting the diagnostic mass shifts.

Fragmentation Precursor Desfluoroenrofloxacin [M+H]+ m/z 342.1812 DesWater - H₂O m/z 324.1707 Precursor->DesWater Dehydration DesCO2 - CO₂ m/z 298.1914 Precursor->DesCO2 Decarboxylation DesEthyl - C₂H₄ (Ethyl) m/z 314.1499 (Desfluoro-Ciprofloxacin) Precursor->DesEthyl N-Dealkylation Core Quinolone Core (Piperazine Loss) m/z 227.0815 Precursor->Core Ring Cleavage (Diagnostic for Defluorination)

Caption: Figure 2. Proposed fragmentation pathway of Desfluoroenrofloxacin. The m/z 227 ion is the specific diagnostic marker for the defluorinated core.

Validation & Quality Control

To ensure the trustworthiness of the data (Trustworthiness pillar of E-E-A-T), the following controls must be implemented:

  • Mass Accuracy Check: Inject a lock-mass solution or calibration mix every 10 samples. Drift must be < 3 ppm.

  • Carryover: Inject a blank (Mobile Phase A) after the highest calibration standard. Signal for DFE must be < 1% of the LOQ.

  • Matrix Effects: Compare the peak area of DFE spiked into the extracted matrix vs. pure solvent.

    • Acceptance: 80% - 120% recovery.

    • Correction: If suppression is observed, use Matrix-Matched Calibration or Standard Addition.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71587506, Desfluoroenrofloxacin. Retrieved from [Link][9]

  • Wetzstein, H. G. (1999). Degradation of the fluoroquinolone enrofloxacin by the brown rot fungus Gloeophyllum striatum: identification of metabolites. Applied and Environmental Microbiology. Retrieved from [Link]

  • Sturini, M., et al. (2012).Photodegradation of fluoroquinolones in surface water and antimicrobial activity of the photoproducts. Water Research.
  • European Medicines Agency (2021). Commission Implementing Regulation (EU) 2021/808 on the performance of analytical methods for residues of pharmacologically active substances. (Regulatory standard for validation).[3][10] Retrieved from [Link]

Sources

High-Resolution Chromatography of Desfluoroenrofloxacin: Mobile Phase Design & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Desfluoroenrofloxacin (1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) is a critical impurity and degradation product of the veterinary antibiotic Enrofloxacin. Its formation typically results from defluorination under photolytic stress or metabolic pathways.

Separating Desfluoroenrofloxacin from the parent compound (Enrofloxacin) and its primary metabolite (Ciprofloxacin) presents a significant chromatographic challenge due to their high structural homology. Both compounds share the quinolone core and zwitterionic properties, leading to similar hydrophobic retention profiles and a tendency for severe peak tailing on silica-based columns.

This guide details a rigorously validated mobile phase composition designed to suppress silanol interactions, optimize ionization states, and achieve baseline resolution (


) between Desfluoroenrofloxacin and Enrofloxacin.

Physicochemical Basis of Mobile Phase Design

To design an effective mobile phase, one must understand the "Zwitterionic Trap" inherent to fluoroquinolones.

The pH Criticality

Fluoroquinolones possess two ionizable groups:

  • Carboxylic Acid (Position 3):

    
    
    
  • Piperazinyl Amine (Position 7):

    
    
    
  • At Neutral pH (6-8): The molecule exists as a zwitterion (net neutral charge but localized charges), resulting in poor solubility and unpredictable retention.

  • At Acidic pH (< 3.0): Both groups are protonated. The molecule becomes a cation. This is the target state for Reverse Phase Chromatography (RPC). It ensures high solubility and consistent interaction with the hydrophobic stationary phase, provided secondary silanol interactions are blocked.

The Role of Additives[1]
  • Acidifier (Formic Acid / Phosphoric Acid): Lowers pH to ~2.5, ensuring the carboxylic acid is protonated (neutral) and the amine is protonated (positive).

  • Silanol Blocker (Triethylamine - TEA): Free silanols (

    
    ) on the column surface can ion-exchange with the protonated amine of the quinolone, causing severe peak tailing. TEA competes for these sites, sharpening the peak. Note: TEA is non-volatile and unsuitable for LC-MS.
    
Mobile Phase Logic Diagram

MobilePhaseLogic Target Target: Desfluoroenrofloxacin Challenge Challenge: Zwitterionic Nature & Silanol Tailing Target->Challenge Solution Solution: Acidic Mobile Phase Challenge->Solution Mechanism Mechanism: Protonation (pH < 3.0) Solution->Mechanism Suppresses COO- Result Result: Sharp Peaks Baseline Resolution Mechanism->Result Prevents Ionic Shift

Figure 1: Logical flow for selecting acidic mobile phase conditions to overcome zwitterionic challenges.

Experimental Protocols

We present two distinct protocols: Method A (LC-MS Compatible) and Method B (Robust UV-QC).

Protocol A: LC-MS Compatible (Volatile Buffer)

Best for: Impurity identification, trace analysis, and pharmacokinetic studies.

Mobile Phase Composition:

  • Solvent A: 0.1% (v/v) Formic Acid in Water (LC-MS Grade).[1]

    • Function: Maintains pH ~2.7, protonating the analyte for positive mode ESI (+).

  • Solvent B: 0.1% (v/v) Formic Acid in Acetonitrile.[1][2]

    • Function: Acetonitrile provides sharper peaks than methanol for quinolones due to lower viscosity and distinct dipole interactions.

Gradient Program:

Time (min)% Solvent A% Solvent BFlow Rate (mL/min)Curve
0.09550.4Initial
2.09550.4Hold
12.070300.4Linear
15.010900.4Linear
17.010900.4Hold
17.19550.4Reset
22.09550.4Re-equilibration

Column: C18 Endcapped (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex C18), 2.1 x 100 mm, 1.7 µm or 2.6 µm.

Protocol B: Robust UV-QC (Non-Volatile Buffer)

Best for: Routine quality control, high-concentration impurity profiling, and resolving difficult peak pairs.

Mobile Phase Composition:

  • Solvent A: 25 mM Potassium Dihydrogen Phosphate (

    
    ) adjusted to pH 2.5 with Orthophosphoric Acid (
    
    
    
    ) + 0.1% Triethylamine (TEA).
    • Preparation: Dissolve 3.4g

      
       in 900mL water. Add 1.0 mL TEA. Adjust pH to 2.5 with dilute 
      
      
      
      . Dilute to 1L. Filter through 0.22 µm nylon filter.
  • Solvent B: Acetonitrile (HPLC Grade).

Isocratic vs. Gradient: While gradients are preferred for impurity profiling, an Isocratic approach is often sufficient for separating Desfluoroenrofloxacin from Enrofloxacin due to the specific selectivity of the Desfluoro- impurity.

Isocratic Parameters:

  • Ratio: Solvent A : Solvent B (82 : 18 v/v).

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).

  • Temperature: 30°C (Critical for reproducibility).

  • Detection: UV @ 278 nm (excitation max) or 254 nm.

Method Development Workflow

The following diagram illustrates the decision matrix for optimizing the separation of Desfluoroenrofloxacin.

MethodDev cluster_0 Phase 1: Mobile Phase Selection cluster_1 Phase 2: Optimization start Start: Method Development step1 Select pH 2.0 - 3.0 (Formic or Phosphate) start->step1 step2 Choose Organic Modifier (Acetonitrile preferred) step1->step2 check1 Peak Tailing > 1.5? step2->check1 action1 Add 0.1% TEA (If UV detection) check1->action1 Yes (UV) action2 Use 'Endcapped' Column (If MS detection) check1->action2 Yes (MS) check2 Resolution (Rs) < 2.0? check1->check2 No action1->check2 action2->check2 action3 Decrease % Organic (Increase retention) check2->action3 Yes (Co-elution) action4 Lower Flow Rate or Change Gradient Slope check2->action4 Yes (Partial Sep) final Final Validated Method check2->final No (Rs > 2.0)

Figure 2: Step-by-step optimization workflow for fluoroquinolone impurity separation.

Troubleshooting & Critical Parameters

Elution Order & Identification

In Reverse Phase C18 chromatography:

  • Ciprofloxacin (Impurity A): Elutes first (Most polar, des-ethyl).

  • Desfluoroenrofloxacin: Elutes second. The loss of the Fluorine atom (replaced by Hydrogen) slightly reduces lipophilicity compared to the parent, but the effect is subtle. It often elutes just prior to Enrofloxacin.

  • Enrofloxacin (Parent): Elutes third.[3]

Common Issues
IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanols.Ensure pH is < 3.[1][3][4][5][6][7]0. If using UV, add TEA. Use a high-purity "Type B" silica column.
RT Drift Evaporation of Acetonitrile.Use a capped solvent reservoir. Pre-mix isocratic phases if possible (e.g., 82:18 pre-mixed).
Ghost Peaks Contaminated Mobile Phase.Filter aqueous buffer through 0.22 µm filters. Replace buffer daily to prevent microbial growth (Phosphate buffers are prone to growth).

References

  • USP Monograph. "Enrofloxacin: Related Compounds." United States Pharmacopeia. (Standard pharmacopeial method basis).
  • Samanidou, V. F., et al. "Development and validation of an HPLC method for the determination of enrofloxacin and its metabolite ciprofloxacin in bovine plasma and milk." Journal of Separation Science, 2003. Link

  • Garrigues, T. M., et al. "Organic and aqueous proportions of the mobile phase for HPLC." ResearchGate, 2025. Link

  • Chambers, E., et al. "Systematic development of a high-performance liquid chromatography method for the analysis of fluoroquinolones.
  • Torniainen, K., et al. "Effect of pH and mobile phase composition on the retention of fluoroquinolones.

Disclaimer: This protocol is for research and development purposes. All methods should be validated in the user's laboratory according to ICH Q2(R1) guidelines before use in regulated environments.

Sources

Introduction: The Analytical Imperative for Desfluoroenrofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the HPLC-UV Analysis of Desfluoroenrofloxacin

For Researchers, Scientists, and Drug Development Professionals

Desfluoroenrofloxacin is a significant compound in pharmaceutical analysis, primarily recognized as a process impurity and potential metabolite of Enrofloxacin, a widely used broad-spectrum fluoroquinolone antibiotic in veterinary medicine. The rigorous monitoring and quantification of such related substances are critical for ensuring the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection stands as a robust, accessible, and widely implemented analytical technique for this purpose.[1][2][3][4]

This application note provides a comprehensive, field-proven guide to the analysis of Desfluoroenrofloxacin using HPLC-UV. It moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that researchers can not only replicate the method but also adapt and troubleshoot it effectively.

Pillar 1: The Science of Wavelength Selection for Fluoroquinolones

The efficacy of an HPLC-UV method hinges on the selection of an optimal detection wavelength. This choice is dictated by the molecular structure of the analyte and the fundamental principles of spectrophotometry as described by the Beer-Lambert Law.[5]

The Chromophore: Desfluoroenrofloxacin, like all fluoroquinolones, possesses a quinolone ring system. This bicyclic aromatic structure is a potent chromophore, meaning it readily absorbs light in the ultraviolet region of the electromagnetic spectrum (typically 200-400 nm).[6] This absorption is due to the promotion of electrons from lower energy ground states to higher energy excited states within the molecule's π-orbitals.

Optimizing for Sensitivity (λmax): For maximum sensitivity in quantitative analysis, the detection wavelength should be set at the compound's wavelength of maximum absorbance, known as λmax.[5][7] At this specific wavelength, the molar absorptivity coefficient (ε) is at its peak, resulting in the strongest possible signal for a given concentration.

Determining the Wavelength for Desfluoroenrofloxacin: The UV absorption spectrum of Desfluoroenrofloxacin is nearly identical to that of its parent compound, Enrofloxacin, as the core chromophore is the same. Studies on Enrofloxacin and related fluoroquinolones consistently report a λmax in the range of 276 nm to 288 nm.[8][9] For instance, various methods have successfully employed wavelengths of 277 nm, 278 nm, and 280 nm for the analysis of Enrofloxacin and Ciprofloxacin.[7][8][10][11] A multi-residue method for various fluoroquinolones utilized a wavelength of 281 nm, demonstrating its suitability for the broader class of compounds.[12]

Pillar 2: A Validated Protocol for Analysis

This protocol is designed as a self-validating system. Adherence to these steps, followed by a formal method validation according to regulatory guidelines (e.g., ICH Q2(R1)), will ensure trustworthy and reproducible results.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_System HPLC System (C18 Column, Isocratic Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Dissolution, Dilution, Filtration) Sample_Prep->HPLC_System UV_Detector UV Detection (λ = 280 nm) HPLC_System->UV_Detector Eluent Chromatogram Generate Chromatogram (Peak Integration) UV_Detector->Chromatogram Signal (mAU) Quantification Quantification (Calibration Curve) Chromatogram->Quantification

Caption: Workflow for the HPLC-UV analysis of Desfluoroenrofloxacin.

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system with isocratic pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatography Data System (CDS) software.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Analytical balance (readable to 0.01 mg).

  • Ultrasonic bath.

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Syringe filters (0.45 µm, nylon or PTFE).

Reagents and Standards
  • Desfluoroenrofloxacin reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (reagent grade, ~99%).

  • Purified water (e.g., Milli-Q or equivalent).

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 0.1% formic acid in water and a separate solution of acetonitrile. The mobile phase composition will be a mixture of these two, as specified in the chromatographic conditions. Degas thoroughly before use.

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of Desfluoroenrofloxacin reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 5-10 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with methanol and mix well.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions (e.g., 0.5, 1, 5, 10, 20 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase. These solutions will be used to construct the calibration curve.

Sample Preparation (General Example for a Pharmaceutical Powder)
  • Accurately weigh a portion of the powdered sample equivalent to approximately 10 mg of the active pharmaceutical ingredient into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete extraction.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with methanol and mix well.

  • Filter an aliquot of this solution through a 0.45 µm syringe filter into an HPLC vial. Further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.

Chromatographic Conditions
ParameterRecommended ConditionCausality and Justification
HPLC Column Reversed-Phase C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the moderately non-polar quinolone structure.
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)The specific ratio (e.g., 25:75) should be adjusted to achieve a suitable retention time (typically 3-10 minutes). The acidic pH suppresses the silanol group activity on the column and ensures the carboxyl group of the analyte is protonated, leading to better peak shape.
Elution Mode IsocraticAn isocratic method is simple, robust, and sufficient for the analysis of a single compound or simple mixture, making it ideal for quality control.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Detection Wavelength 280 nm Corresponds to the region of maximum absorbance for the quinolone chromophore, maximizing analytical sensitivity.[11][12][13]
Data Analysis and System Suitability
  • Calibration: Inject the working standard solutions in ascending order of concentration. Construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis; the correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Inject the prepared sample solution(s). Determine the concentration of Desfluoroenrofloxacin in the sample by interpolating its peak area from the calibration curve.

  • System Suitability: Before sample analysis, inject a mid-level standard solution five or six times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%. Tailing factor and theoretical plates should also meet predefined criteria to ensure the chromatographic system is performing adequately.

Pillar 3: Trustworthiness Through Method Validation

While the provided protocol is robust, its formal validation is a prerequisite for use in a regulated environment. This process experimentally proves that the method is suitable for its intended purpose. Key parameters to evaluate include:

  • Specificity: Demonstrate that there is no interference from excipients, impurities, or degradation products at the retention time of Desfluoroenrofloxacin.

  • Linearity and Range: Confirm the linear relationship between concentration and response over a specified range.

  • Accuracy: Assess the agreement between the measured value and a known true value, typically by analyzing spiked samples.

  • Precision: Evaluate the method's repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) by calculating the RSD of replicate measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

By systematically choosing the optimal wavelength and employing a well-defined, robust chromatographic method, researchers can confidently and accurately quantify Desfluoroenrofloxacin, upholding the highest standards of scientific integrity in drug development and quality control.

References

  • The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. (2018). LCGC International. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Enrofloxacin. [Link]

  • Prabhu, S. L., et al. (2014). Determination of Fluoroquinolones in Milk by High-Performance Liquid Chromatography Using Mixed-Templates Imprinted Polymer Extraction. Bulletin of the Korean Chemical Society. [Link]

  • How It Works: UV Detection for HPLC. (2019). LCGC International. [Link]

  • El-Gizawy, S. M., et al. (2024). Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin. Scientific Reports. [Link]

  • Espinosa-Mansilla, A., et al. (2005). HPLC determination of enoxacin, ciprofloxacin, norfloxacin and ofloxacin with photoinduced fluorimetric (PIF) detection and multiemission scanning: application to urine and serum. Journal of Chromatography B. [Link]

  • Al-Ghananaeem, A. A., et al. (2022). The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. Journal of Taibah University Medical Sciences. [Link]

  • Souza, J. R., et al. (2012). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Journal of Chromatographic Science. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71587506, Desfluoroenrofloxacin. [Link]

  • Tella, A. C., et al. (2021). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Analytical Methods in Chemistry. [Link]

  • Jehl, F., et al. (1989). Rapid HPLC assay of fluoroquinolones in clinical specimens. Journal of Antimicrobial Chemotherapy. [Link]

  • Kumar, S., et al. (2024). Preformulation studies and analytical method development for enrofloxacin and ciprofloxacin. World Journal of Pharmaceutical Research. [Link]

  • Sravani, G. S., et al. (2020). Fluoroquinolones: Official and Reported Methods of Analysis (Review). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Iqbal, M., et al. (2020). Development and validation of a novel UPLC-MS/MS method for quantification of delafloxacin in plasma and aqueous humour for pharmacokinetic analyses. Journal of Chromatography B. [Link]

  • U.S. Food & Drug Administration. (n.d.). Confirmation of Fluoroquinolone Antibiotics by HPLC Ion Trap Mass Spectrometry. [Link]

  • de Oliveira, A. C., et al. (2016). Review of Properties and Analytical Methods for the Determination of Norfloxacin. Critical Reviews in Analytical Chemistry. [Link]

  • Jinya, S., et al. (2007). Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Products. KKU Research Journal. [Link]

  • Vishnuraj, A. R., et al. (2021). Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. International Journal of Pharmaceutical Quality Assurance. [Link]

  • Tusa, C., et al. (2022). Optical Characterization of Ciprofloxacin Photolytic Degradation by UV-Pulsed Laser Radiation. Photonics. [Link]

  • Popa, D. E., et al. (2023). Ultraviolet (UV) Spectrophotometric Analysis of Ketoprofen in Tablets–Statistical Validation of Proposed Method. Applied Sciences. [Link]

Sources

Application Note: Advanced Residue Analysis of Desfluoroenrofloxacin (Enrofloxacin Impurity C) in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Desfluoroenrofloxacin (1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid), also known as Enrofloxacin Impurity C (EP/BP standards), is a critical degradation product and manufacturing impurity of the veterinary antibiotic Enrofloxacin.[1] Unlike the primary metabolite Ciprofloxacin (Desethylene-enrofloxacin), Desfluoroenrofloxacin results from the defluorination of the quinolone ring—a process often induced by photodegradation or specific metabolic pathways.

While regulatory monitoring primarily focuses on the sum of Enrofloxacin and Ciprofloxacin, the toxicological profile and persistence of defluorinated byproducts necessitate precise analytical methods for comprehensive residue surveillance.

This guide provides a high-sensitivity protocol for isolating Desfluoroenrofloxacin from complex biological matrices (muscle, liver) using Solid Phase Extraction (SPE) coupled with LC-MS/MS.[1]

Physicochemical Profile & Target Analyte[2][3]

Understanding the molecule is the first step to successful extraction.

PropertyValue / DescriptionImpact on Protocol
Common Name Desfluoroenrofloxacin (Impurity C)Distinct from Ciprofloxacin.[1][2]
CAS Number 138892-82-7Reference standard identification.[1][3][4]
Molecular Formula C₁₉H₂₃N₃O₃MW: 341.4 g/mol .
Acidity (pKa) Amphoteric (pKa₁ ~6.0, pKa₂ ~8.8)Exists as a zwitterion at neutral pH. Solubility is highest at acidic (< pH 4) or basic (> pH 10) conditions.
Solubility Soluble in acidic methanol/acetonitrileExtraction Solvent: Acidified organic solvents are required to disrupt protein binding.
Chelation High affinity for Ca²⁺, Mg²⁺, Fe³⁺Critical: EDTA or acidic conditions must be used to prevent loss during extraction.

Experimental Protocol

Reagents and Materials
  • Standards: Desfluoroenrofloxacin (Certified Reference Material), Enrofloxacin-d5 (Internal Standard).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Acetic Acid.

  • Buffers: 0.1M EDTA-McIlvaine Buffer (pH 4.0).

  • SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) Polymeric Sorbent (e.g., Oasis HLB or Strata-X), 60 mg/3 mL.[1]

Sample Preparation Workflow (Tissue)

Step 1: Homogenization & Lysis [1]

  • Weigh 2.0 g ± 0.05 g of minced tissue (muscle or liver) into a 50 mL polypropylene centrifuge tube.

  • Add 100 µL of Internal Standard solution (Enrofloxacin-d5, 1 µg/mL).

  • Add 8 mL of Extraction Solvent (Acetonitrile containing 1% Acetic Acid).

    • Rationale: Acidic ACN precipitates proteins while keeping the fluoroquinolone analog soluble and protonated, breaking interactions with matrix proteins.

  • Homogenize at high speed (e.g., Ultra-Turrax) for 1 minute.

  • Vortex for 2 minutes and ultrasonicate for 10 minutes to ensure complete release.

Step 2: Phase Separation

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Optional for Liver: Repeat extraction with 5 mL solvent and combine supernatants to maximize recovery.

Step 3: Dilution (Critical for SPE Retention)

  • Evaporate the organic supernatant to approximately 2 mL under nitrogen stream at 40°C. Do not dry completely.

  • Dilute the concentrate with 18 mL of 0.1M EDTA-McIlvaine Buffer (pH 4.0) .

    • Rationale: Diluting the organic content to <10% ensures the analyte binds to the SPE sorbent. The EDTA chelates matrix metal ions that would otherwise trap the analyte.

Step 4: Solid Phase Extraction (SPE)

  • Conditioning: 3 mL MeOH followed by 3 mL Water.

  • Loading: Pass the diluted sample extract through the cartridge at a flow rate of ~1 mL/min.

  • Washing:

    • Wash 1: 3 mL Water (removes salts/buffers).

    • Wash 2: 3 mL 5% Methanol in Water (removes highly polar interferences).

    • Dry: Apply vacuum for 5 minutes to remove residual water.

  • Elution: Elute with 5 mL Methanol .

  • Reconstitution: Evaporate eluate to dryness under nitrogen. Reconstitute in 1.0 mL Mobile Phase A/B (90:10) . Filter through 0.22 µm PTFE filter.

Visual Workflow (Graphviz)

SamplePrep Sample Sample (2g Tissue) Extract Extraction (ACN + 1% Acetic Acid) Precipitates Proteins Sample->Extract Homogenize Dilute Dilution (Add EDTA-McIlvaine Buffer) Prevents Chelation Extract->Dilute Supernatant SPE_Load SPE Loading (HLB Cartridge) Retains Analyte Dilute->SPE_Load <10% Organic SPE_Wash SPE Wash (Water -> 5% MeOH) Removes Interferences SPE_Load->SPE_Wash SPE_Elute Elution (100% Methanol) SPE_Wash->SPE_Elute LCMS LC-MS/MS Analysis SPE_Elute->LCMS Reconstitute

Figure 1: Optimized SPE extraction workflow for Desfluoroenrofloxacin in tissue matrices.[1]

Instrumental Analysis (LC-MS/MS)[1][8]

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B[1]

    • 1-6 min: Linear ramp to 90% B

    • 6-8 min: Hold 90% B

    • 8.1 min: Re-equilibrate 10% B.

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion: [M+H]⁺ = 342.2 m/z

MRM Transitions (Recommended for Optimization): Since Desfluoroenrofloxacin is structurally analogous to Enrofloxacin but lacks the Fluorine (mass 19) and gains a Hydrogen (mass 1), the fragmentation pattern shifts accordingly.

AnalytePrecursor (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Mechanism
Desfluoroenrofloxacin 342.2 324.2 298.2 Loss of H₂O (-18) / Loss of CO₂ (-44)
Enrofloxacin (Ref)360.2316.2342.2Loss of CO₂ / Loss of H₂O

Note: The loss of the piperazine ring (common in FQs) would likely yield a fragment at m/z ~227 for Desfluoroenrofloxacin (vs 245 for Enrofloxacin).

Fragmentation Pathway Diagram[1]

Fragmentation Parent Precursor Ion [M+H]+ = 342.2 Prod1 Product Ion 1 (Loss of H2O) m/z = 324.2 Parent->Prod1 -18 Da Prod2 Product Ion 2 (Loss of CO2) m/z = 298.2 Parent->Prod2 -44 Da Prod3 Core Fragment (Piperazine Cleavage) m/z ~227 Parent->Prod3 Ring Break

Figure 2: Proposed fragmentation pathway for Desfluoroenrofloxacin ESI+ MS/MS.

Method Validation & Troubleshooting

Validation Criteria (SANTE/11312/2021 Guidelines)
  • Recovery: 70% - 120% at spiking levels of 10, 50, and 100 µg/kg.[1]

  • RSD (Precision): < 20%.[5]

  • Matrix Effect: Assess by comparing slope of matrix-matched calibration vs. solvent standards.[1] If suppression > 20%, use Matrix-Matched Calibration.

Troubleshooting Guide
  • Low Recovery: Check pH during SPE loading. If pH > 5, the carboxylic acid deprotonates, reducing retention on HLB. Ensure pH is ~4.0.

  • Peak Tailing: Fluoroquinolones interact with free silanols on columns. Ensure the column is "end-capped" and use sufficient Formic Acid (0.1%) in the mobile phase.

  • Carryover: FQs are sticky. Use a needle wash of 50:50 MeOH:Water with 0.1% Formic Acid.

References

  • European Pharmacopoeia (Ph. Eur.) . Enrofloxacin Monograph: Impurity C. European Directorate for the Quality of Medicines.

  • PubChem . Desfluoroenrofloxacin (Compound Summary). National Library of Medicine. [Link]

  • Posyniak, A., et al. (2001). "Effects of the matrix and sample preparation on the determination of fluoroquinolone residues in animal tissues." Journal of Chromatography A. [Link]

  • Stoilova, N., et al. (2013). "Simultaneous determination of fluoroquinolones in food by LC-MS/MS." Journal of Chemical Technology and Metallurgy.

  • U.S. FDA . (2019). "FDA Library of Methods: Determination of Fluoroquinolones in Tissue." [Link]

Sources

Application Note: Desfluoroenrofloxacin as a Quantitative Marker for Enrofloxacin Metabolism in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in veterinary and human pharmacology.

Abstract

Enrofloxacin, a broad-spectrum fluoroquinolone antibiotic, is extensively used in veterinary medicine and serves as a critical tool in managing bacterial infections.[1][2] Its efficacy and safety are intrinsically linked to its metabolic fate, primarily its conversion to the active metabolite, desfluoroenrofloxacin, which is identical to the human antibiotic ciprofloxacin.[1][3] This application note provides a comprehensive guide for utilizing desfluoroenrofloxacin as a definitive marker for enrofloxacin metabolism. We will delve into the scientific rationale, present detailed bioanalytical protocols for quantification in biological matrices, and offer insights into data interpretation for pharmacokinetic and pharmacodynamic (PK/PD) modeling. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and compliance with regulatory expectations for drug metabolism studies.

Scientific Rationale: The Significance of Desfluoroenrofloxacin in Enrofloxacin's Profile

Enrofloxacin exerts its bactericidal action by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][2] However, the in vivo activity profile of enrofloxacin is a composite of the parent drug and its primary active metabolite, desfluoroenrofloxacin (ciprofloxacin).[3][4] The biotransformation of enrofloxacin to ciprofloxacin is a crucial aspect of its pharmacology, influencing both its therapeutic efficacy and its safety profile.

The extent of this metabolic conversion can vary significantly across different animal species, and even within breeds, impacting the overall antibacterial activity and the potential for residue accumulation in food-producing animals.[5][6] Therefore, the simultaneous quantification of both enrofloxacin and desfluoroenrofloxacin is not merely an analytical exercise but a fundamental requirement for a comprehensive understanding of the drug's disposition. This dual analysis allows researchers to:

  • Accurately Characterize Pharmacokinetics: Determine key PK parameters such as clearance, volume of distribution, and half-life for both the parent drug and its active metabolite.[3]

  • Construct Robust PK/PD Models: Correlate the combined exposure of enrofloxacin and ciprofloxacin with microbiological outcomes to establish effective dosing regimens.

  • Assess Drug-Drug Interactions: Investigate how co-administered drugs may alter the metabolic conversion of enrofloxacin, potentially affecting its efficacy.

  • Conduct Interspecies Comparisons: Understand species-specific differences in metabolism, which is critical for extrapolating animal data to human medicine or for veterinary drug development.[5][7]

  • Ensure Food Safety: Monitor the depletion of both enrofloxacin and ciprofloxacin residues in tissues of food-producing animals to establish appropriate withdrawal periods.[1][8]

The metabolic conversion of enrofloxacin to desfluoroenrofloxacin is a pivotal event in its pharmacological journey. The following diagram illustrates this key metabolic step.

Enrofloxacin_Metabolism Enrofloxacin Enrofloxacin Desfluoroenrofloxacin Desfluoroenrofloxacin (Ciprofloxacin) Enrofloxacin->Desfluoroenrofloxacin Hepatic Biotransformation (De-ethylation)

Caption: Metabolic pathway of enrofloxacin to desfluoroenrofloxacin (ciprofloxacin).

Bioanalytical Protocols for the Quantification of Enrofloxacin and Desfluoroenrofloxacin

The accurate quantification of enrofloxacin and its metabolite in complex biological matrices necessitates a robust and validated analytical method. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or ultraviolet detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.[3][4][9] LC-MS/MS is often preferred for its superior sensitivity and selectivity, especially for residue analysis.

The following is a generalized workflow for the analysis of enrofloxacin and desfluoroenrofloxacin in plasma/serum.

Bioanalytical_Workflow Sample Biological Sample (Plasma, Serum, Tissue Homogenate) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile, Trichloroacetic Acid) Sample->Protein_Precipitation SPE Solid Phase Extraction (SPE) (e.g., C18 Cartridge) Protein_Precipitation->SPE LC Liquid Chromatography (LC) (Reversed-Phase C18 Column) SPE->LC MS Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring - MRM) LC->MS Data_Acquisition Data Acquisition & Integration MS->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: General workflow for the bioanalysis of enrofloxacin and desfluoroenrofloxacin.

Detailed Protocol: Quantification in Plasma/Serum using LC-MS/MS

This protocol provides a framework for method development and validation. Specific parameters should be optimized based on the instrumentation and specific study requirements.

2.1.1. Materials and Reagents

  • Enrofloxacin and Desfluoroenrofloxacin (Ciprofloxacin) reference standards

  • Internal Standard (IS), e.g., a deuterated analog or a structurally similar fluoroquinolone not present in the samples

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or acetic acid

  • Trichloroacetic acid (for protein precipitation)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Calibrated pipettes and high-quality polypropylene tubes

  • Vortex mixer and centrifuge

2.1.2. Sample Preparation

The choice of sample preparation technique is critical to remove matrix interferences that can suppress or enhance the analyte signal in the mass spectrometer.[10][11][12]

  • Protein Precipitation (for initial screening or high concentration samples):

    • To 100 µL of plasma/serum, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Solid Phase Extraction (SPE) (for lower concentration samples and cleaner extracts):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 500 µL of the plasma/serum sample (pre-treated with an equal volume of an acidic buffer, if necessary).

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Elute the analytes with 1 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute as described above.

2.1.3. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient elution is often employed using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for enrofloxacin, desfluoroenrofloxacin, and the internal standard must be optimized.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Enrofloxacin360.2316.2
Desfluoroenrofloxacin332.1288.1
Internal StandardTo be determinedTo be determined

2.1.4. Method Validation

The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[13][14][15] Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analytes in the presence of other components in the matrix.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analytes.[12][16][17]

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.

Data Analysis and Interpretation

The primary output of the LC-MS/MS analysis is a set of chromatograms showing the response of the analytes and the internal standard over time. The peak areas of enrofloxacin and desfluoroenrofloxacin are normalized to the peak area of the internal standard. A calibration curve is constructed by plotting the normalized peak areas of the calibration standards against their known concentrations. The concentrations of the analytes in the unknown samples are then determined by interpolation from this calibration curve.

Example Pharmacokinetic Data from a Hypothetical Study in Canines:

The following table illustrates how the quantified data can be presented to facilitate pharmacokinetic analysis.

Time (hours)Enrofloxacin (ng/mL)Desfluoroenrofloxacin (ng/mL)
0< LOQ< LOQ
0.51250150
11800350
21500500
4900450
8400250
12150100
2425< LOQ

From this data, key pharmacokinetic parameters can be calculated for both the parent drug and the metabolite. The ratio of the Area Under the Curve (AUC) for desfluoroenrofloxacin to enrofloxacin can provide a quantitative measure of the extent of metabolism.[7]

Troubleshooting and Best Practices

  • Matrix Effects: If significant ion suppression or enhancement is observed, further optimization of the sample preparation method (e.g., using a different SPE sorbent) or chromatographic separation is necessary.

  • Carryover: To prevent carryover from high concentration samples to subsequent injections, a robust needle wash procedure should be implemented in the autosampler.

  • Metabolite Stability: The potential for ex vivo conversion of enrofloxacin to desfluoroenrofloxacin in the collected samples should be investigated during method validation.

  • Quality Control: Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to ensure the accuracy and precision of the data.

Conclusion

The use of desfluoroenrofloxacin as a metabolic marker is indispensable for the comprehensive evaluation of enrofloxacin's pharmacology. The detailed protocols and considerations presented in this application note provide a robust framework for researchers to generate high-quality, reproducible data. By accurately quantifying both the parent drug and its active metabolite, scientists can gain deeper insights into the drug's disposition, leading to the development of safer and more effective therapeutic strategies.

References

  • ResearchGate. (n.d.). Pharmacokinetics of Enrofloxacin and Its Metabolite Ciprofloxacin in Nanyang Cattle | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). A comprehensive model for enrofloxacin to ciprofloxacin transformation and disposition in dog. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of Enrofloxacin and Ciprofloxacin Residues in Five Different Kinds of Chicken Tissues by Dispersive Liquid–Liquid Microextraction Coupled with HPLC. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacokinetics of enrofloxacin and its metabolite ciprofloxacin in male and female turkeys following intravenous and oral administration. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of enrofloxacin and its metabolite ciprofloxacin by high performance capillary electrophoresis with end-column amperometric detection. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Determination of enrofloxacin and its metabolite ciprofloxacin in goat milk by high-performance liquid chromatography with diode-array detection - Optimization and validation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Method Validation and Measurement Uncertainty (MU) Evaluation on Enrofloxacin and Ciprofloxacin in the Aquatic Products. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of enrofloxacin and its main metabolite ciprofloxacin.... Retrieved from [Link]

  • Toxicity induced by ciprofloxacin and enrofloxacin: oxidative stress and metabolism. (n.d.). Retrieved from [Link]

  • AVMA Journals. (n.d.). Pharmacokinetics of enrofloxacin and its metabolite ciprofloxacin following single-dose subcutaneous injection in black-tailed prairie dogs (Cynomys ludovicianus). Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetics of Enrofloxacin and its Metabolite Ciprofloxacin in Badri Cows. Retrieved from [Link]

  • Pharmacokinetics of Enrofloxacin and its Metabolite Ciprofloxacin in Badri Cows. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). Comparative pharmacokinetics of enrofloxacin and ciprofloxacin in chickens. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of the matrix and sample preparation on the determination of fluoroquinolone residues in animal tissues. Retrieved from [Link]

  • FDA. (n.d.). CVM Guidance for Industry 257 VICH GL57 - Studies to Evaluate the Metabolism and Residue Kinetics of Veterinary Drugs in Food-Pr. Retrieved from [Link]

  • Simultaneous determination of ciprofloxacin, enrofloxacin, doxycycline, and chloramphenicol residues in poultry, red meat, and f. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). Effects of the matrix and sample preparation on the determination of fluoroquinolone residues in animal tissues. Retrieved from [Link]

  • Regulations.gov. (n.d.). Draft Guidance for Industry on Studies To Evaluate The Metabolism And Residue Kinetics Of Veterinary Drugs In Food-Producing Animals. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]

  • MDPI. (n.d.). Determination of Gentamicin: Development and Validation of a Sensitive UPLC-MS/MS Assay According to the European Medicines Agency Guideline. Retrieved from [Link]

  • PubMed. (n.d.). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines | Request PDF. Retrieved from [Link]

  • FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • FDA. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to In Vitro Cell-Based Cytotoxicity Assay for Desfluoroenrofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for Assessing Desfluoroenrofloxacin

Desfluoroenrofloxacin is a synthetic fluoroquinolone, a class of antibiotics renowned for their broad-spectrum antibacterial activity.[1] The primary mechanism of action for fluoroquinolones involves the inhibition of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV.[2][3][4][5] These enzymes are critical for bacterial DNA replication, transcription, and repair; their inhibition leads to catastrophic DNA damage and ultimately, bacterial cell death.[2] While highly effective against prokaryotic targets, the potential for interaction with eukaryotic topoisomerases and subsequent off-target effects in mammalian cells necessitates rigorous safety and toxicity evaluation.[6]

In the landscape of drug development, in vitro cell-based assays are indispensable first-tier tools for evaluating a compound's biological activity and potential cytotoxicity.[7][8][9][10] They provide a controlled, reproducible environment to quantify cellular responses to xenobiotics, guiding dose-range finding for further non-clinical studies and offering critical insights into the mechanism of action.[8] This document provides a detailed, field-proven protocol for assessing the cytotoxicity of Desfluoroenrofloxacin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted method for measuring cell viability.[11]

Principle of the MTT Cytotoxicity Assay

The MTT assay is a quantitative colorimetric method to determine cell viability. The core principle lies in the metabolic activity of living cells. Mitochondrial dehydrogenases, present only in viable cells, cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. These crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength using a spectrophotometer. A decrease in signal indicates a reduction in cell viability, a hallmark of a substance's cytotoxic effect.

Mechanism of Action: Fluoroquinolone-Induced Cytotoxicity

The cytotoxic potential of fluoroquinolones in mammalian cells is an important consideration. By targeting bacterial type II topoisomerases, they can also interact, albeit with lower affinity, with their human homologues, potentially leading to DNA damage and cell cycle arrest.[6] This assay provides a direct measure of the net outcome of these interactions on cell survival and proliferation.

cluster_0 Mechanism of Action DFX Desfluoroenrofloxacin Topo Bacterial DNA Gyrase & Topoisomerase IV DFX->Topo Inhibition DNA_Rep DNA Replication & Repair Blocked Topo->DNA_Rep Death Bacterial Cell Death DNA_Rep->Death

Caption: Desfluoroenrofloxacin's primary antibacterial mechanism.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a self-validating system, incorporating necessary controls to ensure data integrity and reproducibility. Adherence to aseptic cell culture techniques is paramount throughout the procedure.

Materials and Reagents
Component Specifications Rationale / Key Insight
Test Compound DesfluoroenrofloxacinProvided as a pure substance.
Cell Line NIH-3T3 (mouse embryonic fibroblast) or other relevant line (e.g., HepG2, T24)NIH-3T3 is a standard, non-cancerous, adherent cell line suitable for general cytotoxicity.[12] The choice should align with the research question (e.g., liver cells for hepatotoxicity).
Cell Culture Medium DMEM, high glucoseSupplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Reagents 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS), pH 7.4Standard reagents for passaging adherent cells.
Dimethyl sulfoxide (DMSO), Cell Culture GradeVehicle for dissolving Desfluoroenrofloxacin. Its final concentration in culture should be kept low (<0.5%) to avoid solvent-induced toxicity.
MTT Reagent5 mg/mL in sterile PBS. Store protected from light at -20°C.
Solubilization SolutionDMSO or 10% SDS in 0.01 M HCl
Equipment & Consumables CO₂ Incubator (37°C, 5% CO₂), Class II Biosafety Cabinet, Inverted MicroscopeStandard cell culture setup.
96-well flat-bottom cell culture plates, sterileFor assay execution.
Multichannel Pipettes (10-200 µL)For accurate and efficient liquid handling.
Microplate ReaderCapable of reading absorbance at 570 nm (reference wavelength ~630 nm).
Step-by-Step Methodology

Phase 1: Preparation & Cell Seeding

  • Compound Preparation: Prepare a high-concentration stock solution of Desfluoroenrofloxacin (e.g., 50-100 mM) in DMSO. Aliquot and store at -20°C. Subsequent dilutions should be made in serum-free medium immediately before use.

  • Cell Culture: Maintain the chosen cell line in culture medium, passaging at 70-80% confluency. Ensure cells are healthy and in the logarithmic growth phase before starting the assay.

  • Cell Seeding: a. Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. b. Dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. The optimal density should be determined empirically to ensure cells are in an exponential growth phase at the end of the incubation period. c. Seed the cells into a 96-well plate. d. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.[13]

Phase 2: Compound Treatment

  • Prepare Serial Dilutions: Create a series of working concentrations of Desfluoroenrofloxacin by serially diluting the stock solution in serum-free medium. A typical concentration range for initial screening of fluoroquinolones might be 10 µM to 200 µM.[12]

  • Administer Treatment: a. After 24 hours of incubation, carefully remove the medium from the wells. b. Add 100 µL of the prepared Desfluoroenrofloxacin dilutions to the respective wells. c. Crucial Controls:

    • Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.5%). This establishes the baseline for 100% cell viability.
    • Medium Control (Blank): Wells containing medium but no cells. This is used to subtract the background absorbance.[14]
    • Positive Control (Optional): A known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.
  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). Cytotoxic effects are often time and concentration-dependent.[12][15]

Phase 3: Assay Readout & Data Collection

  • Add MTT Reagent: a. Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[13] b. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to formazan, visible as purple crystals.[14][16]

  • Solubilize Formazan Crystals: a. Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer. b. Add 150 µL of DMSO to each well.[14] c. Agitate the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the crystals.[14]

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. Using a reference wavelength of 630 nm can help reduce background noise.

cluster_1 Experimental Workflow Seed 1. Seed Cells (96-well plate) Incubate1 2. Incubate (24h) Seed->Incubate1 Treat 3. Add Desfluoroenrofloxacin & Controls Incubate1->Treat Incubate2 4. Incubate (24-72h) Treat->Incubate2 MTT 5. Add MTT Reagent (3-4h Incubation) Incubate2->MTT Solubilize 6. Solubilize Formazan (DMSO) MTT->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read Analyze 8. Analyze Data (Calculate IC50) Read->Analyze

Sources

Application Note: High-Resolution Separation of Desfluoroenrofloxacin and Enrofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-proven protocol for the separation of Enrofloxacin (ENR) from its critical process impurity, Desfluoroenrofloxacin (DesF-ENR).[1] It is designed for analytical chemists and pharmaceutical scientists requiring high-resolution stability-indicating methods.[1]

Introduction & Challenge

Enrofloxacin is a third-generation fluoroquinolone antibiotic widely used in veterinary medicine.[1] A critical quality attribute (CQA) in its manufacturing is the control of Desfluoroenrofloxacin (Impurity C in EP/BP), a structural analog lacking the fluorine atom at position 6.

The Separation Challenge:

  • Structural Similarity: The only difference is a single atom (H vs. F). This results in nearly identical physicochemical properties, making baseline separation difficult on standard C18 columns.

  • Zwitterionic Nature: Both compounds possess an acidic carboxylic group (

    
    ) and a basic piperazine amine (
    
    
    
    ). Their retention is highly sensitive to mobile phase pH.
  • Tailing: Secondary interactions between the basic amine and residual silanols on the stationary phase often cause peak tailing, masking the impurity.

Physicochemical Profiling & Strategy

To achieve separation, we exploit the subtle difference in lipophilicity induced by the fluorine atom.

  • Fluorine Effect: The C-F bond is more lipophilic than the C-H bond. Consequently, Enrofloxacin is more retained than Desfluoroenrofloxacin on Reversed-Phase (RP) columns.[1]

  • pH Strategy: Operating at low pH (2.0 – 3.0) suppresses the ionization of the carboxylic acid (keeping it neutral) while protonating the amine. This ensures the molecule is in a consistent cationic state, improving peak shape and utilizing the hydrophobic selectivity of the column.

Method Development Workflow

The following diagram outlines the logical decision tree for optimizing this separation.

MethodDevelopment Start Start: Method Development ColSelect 1. Column Selection (C18 vs. Phenyl-Hexyl) Start->ColSelect MobilePhase 2. Mobile Phase pH (Acidic Suppression) ColSelect->MobilePhase Select C18 High Carbon Load Gradient 3. Gradient Optimization (Shallow Gradient) MobilePhase->Gradient pH 2.5 (Phosphate) CheckRes Resolution (Rs) > 1.5? Gradient->CheckRes AddModifier Add Ion-Pair/Amine Modifier (TEA) CheckRes->AddModifier No (Tailing/Overlap) Finalize Finalize Protocol (Validation) CheckRes->Finalize Yes AddModifier->Gradient Re-test

Figure 1: Decision tree for optimizing fluoroquinolone separation.

Optimized Experimental Protocol

This protocol serves as the "Gold Standard" for stability-indicating analysis, capable of resolving Enrofloxacin, Desfluoroenrofloxacin, and Ciprofloxacin.

4.1. Chromatographic Conditions
ParameterSpecificationRationale
Column Kromasil C18 (250 × 4.6 mm, 5 µm) or equivalent (e.g., Agilent Zorbax Eclipse Plus C18)High carbon load provides necessary hydrophobic selectivity for the F vs. H separation.[1]
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate (

) + 0.1% Triethylamine (TEA), adjusted to pH 2.5 with Orthophosphoric Acid.
Low pH suppresses carboxylic ionization; TEA masks silanols to reduce tailing.
Mobile Phase B Methanol (HPLC Grade)Methanol often provides better selectivity for quinolones than Acetonitrile due to H-bonding capabilities.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 35°CSlightly elevated temperature improves mass transfer and peak sharpness.
Detection UV at 278 nm Isosbestic point/maxima for the quinolone core; ensures sensitive detection of both analytes.
Injection Vol. 10 - 20 µLDependent on sensitivity requirements.[1]
4.2. Gradient Program

A shallow gradient is required to separate the Desfluoro impurity (eluting just before the main peak) from the main Enrofloxacin peak.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08515Equilibration / Injection
20.08515Isocratic Hold (Elution of polar impurities like Cipro)
40.05050Linear Ramp (Elution of Desfluoro & Enro)
45.02080Wash (Elute highly lipophilic contaminants)
50.08515Re-equilibration
4.3. Standard Preparation
  • Stock Solution: Dissolve 25 mg of Enrofloxacin Reference Standard (RS) in 25 mL of Methanol (1000 µg/mL).

  • Impurity Stock: Dissolve 5 mg of Desfluoroenrofloxacin RS in 50 mL of Mobile Phase (100 µg/mL).

  • System Suitability Solution: Mix aliquots to obtain ~100 µg/mL Enrofloxacin and ~5 µg/mL Desfluoroenrofloxacin.

Expected Results & Validation Criteria
  • Elution Order:

    • Ciprofloxacin: ~12-15 min (Most polar, de-ethylated).[1]

    • Desfluoroenrofloxacin: ~28-30 min (Less lipophilic than Enro).[1]

    • Enrofloxacin: ~32-34 min (Main peak).[1]

  • System Suitability Requirements:

    • Resolution (

      
      ):  > 1.5 between Desfluoroenrofloxacin and Enrofloxacin.
      
    • Tailing Factor (

      
      ):  < 1.5 for the Enrofloxacin peak (controlled by TEA and pH).
      
    • Precision: RSD < 2.0% for replicate injections.[2]

Troubleshooting Guide
IssueRoot CauseCorrective Action
Poor Resolution (

< 1.5)
Gradient too steep or pH too high.Decrease slope of gradient (e.g., extend 20-40 min ramp). Ensure pH is strictly 2.5 ± 0.1.
Peak Tailing Silanol interaction.Increase TEA concentration to 0.2% or switch to an "End-capped" column (e.g., Inertsil ODS-3).[1]
Retention Time Drift Temperature fluctuation or mobile phase evaporation.Use a column oven (35°C). Cap mobile phase reservoirs to prevent Methanol evaporation.
Split Peaks Solvent mismatch.Ensure sample diluent matches the initial mobile phase (85% Buffer / 15% MeOH).
References
  • Bibliomed. (2013).[1] Simultaneous Separation of Five Fluoroquinolones - Norfloxacin, Moxifloxacin, Enrofloxacin, Sparfloxacin and Prulifloxacin Using RP-HPLC.[3]Link[1]

  • Indian Journal of Pharmaceutical Sciences. (2024). Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Enrofloxacin and Ketoprofen in Marketed Formulation.[1]Link

  • ResearchGate. (2015).[1] Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms.Link

  • PubChem. (2025).[1] Desfluoroenrofloxacin (Compound Summary).[1]Link[1]

  • United States Pharmacopeia (USP). Enrofloxacin Related Compound Mixture RS.[4][5]Link[1]

Sources

Application Notes and Protocols: The Role of Desfluoroenrofloxacin in Antimicrobial Resistance Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Significance of a Key Structural Moiety in Fluoroquinolones

In the landscape of antimicrobial resistance research, understanding the structure-activity relationships of antibiotics is paramount. Fluoroquinolones, a critical class of synthetic broad-spectrum antibacterial agents, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1] Enrofloxacin is a fluoroquinolone widely used in veterinary medicine.[1] Its efficacy is, in part, attributed to the presence of a fluorine atom at the C-6 position of the quinolone core, which enhances its antibacterial spectrum and potency.[2]

Desfluoroenrofloxacin, also known as Enrofloxacin Impurity C, is the structural analog of enrofloxacin lacking this crucial fluorine atom.[3] While primarily utilized as a certified reference material for impurity analysis in pharmaceutical quality control, its application in antimicrobial resistance studies offers a unique and valuable tool. By directly comparing the biological activity of enrofloxacin with Desfluoroenrofloxacin, researchers can precisely elucidate the contribution of the C-6 fluorine atom to antimicrobial potency, target affinity, and the propensity for resistance development. These investigations provide fundamental insights into the mechanisms of fluoroquinolone action and resistance, guiding the development of novel antibacterial agents that can circumvent existing resistance mechanisms.

This technical guide provides a framework for utilizing Desfluoroenrofloxacin in comparative antimicrobial resistance studies, with detailed protocols for determining minimum inhibitory concentration (MIC) and mutant prevention concentration (MPC).

Mechanism of Action: The Critical Role of the C-6 Fluorine Atom

The antibacterial action of fluoroquinolones stems from their ability to stabilize the complex formed between DNA and the DNA gyrase (in Gram-negative bacteria) or topoisomerase IV (in Gram-positive bacteria).[1] This stabilization leads to the inhibition of DNA replication and transcription, ultimately causing bacterial cell death. The various substituents on the quinolone ring significantly influence the drug's spectrum of activity, potency, and pharmacokinetic properties.

The fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is known to be a key contributor to their potent antibacterial activity. It is believed to enhance the binding of the drug to the DNA-gyrase complex and improve its penetration into bacterial cells.[2] The absence of this fluorine atom in Desfluoroenrofloxacin is therefore expected to result in a significant reduction in its antimicrobial efficacy compared to enrofloxacin.

Visualizing the Structural Difference

G cluster_enrofloxacin Enrofloxacin cluster_desfluoroenrofloxacin Desfluoroenrofloxacin Enrofloxacin_structure Quinolone Core + C-6 Fluorine Atom Enrofloxacin_activity Potent Antimicrobial Activity Enrofloxacin_structure->Enrofloxacin_activity Leads to Desfluoroenrofloxacin_structure Quinolone Core - Lacks C-6 Fluorine Atom Enrofloxacin_structure->Desfluoroenrofloxacin_structure Structural Comparison Desfluoroenrofloxacin_activity Expected Reduced Antimicrobial Activity Desfluoroenrofloxacin_structure->Desfluoroenrofloxacin_activity Leads to

Caption: Structural comparison of Enrofloxacin and Desfluoroenrofloxacin.

Key Applications in Antimicrobial Resistance Studies

The primary application of Desfluoroenrofloxacin in this context is as a comparator molecule to investigate the role of the C-6 fluorine atom in:

  • Intrinsic Antimicrobial Potency: By determining and comparing the Minimum Inhibitory Concentration (MIC) of Desfluoroenrofloxacin and enrofloxacin against a panel of bacterial isolates, researchers can quantify the contribution of the C-6 fluorine to the intrinsic antibacterial activity.

  • Resistance Selection: Mutant Prevention Concentration (MPC) assays can be employed to assess the propensity of both compounds to select for resistant mutants. A wider mutant selection window (MSW), the concentration range between the MIC and MPC, indicates a higher risk for resistance development. Comparing the MSWs of enrofloxacin and Desfluoroenrofloxacin can reveal the role of the C-6 fluorine in mitigating the emergence of resistance.

  • Mechanism of Resistance Studies: In strains with known fluoroquinolone resistance mechanisms (e.g., target site mutations in gyrA or parC, or efflux pumps), Desfluoroenrofloxacin can be used to probe how these mechanisms affect quinolones lacking the C-6 fluorine.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] This protocol is based on the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).[5]

I. Materials

  • Desfluoroenrofloxacin (analytical standard)

  • Enrofloxacin (analytical standard)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolates (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and relevant clinical isolates)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

II. Methodology

  • Preparation of Stock Solutions:

    • Prepare 1 mg/mL stock solutions of Desfluoroenrofloxacin and enrofloxacin in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution in sterile distilled water).

    • Filter-sterilize the stock solutions using a 0.22 µm syringe filter.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Add 50 µL of the 1 mg/mL stock solution of the test compound (Desfluoroenrofloxacin or enrofloxacin) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will create a range of concentrations.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).

    • The final volume in each well will be 100 µL.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[5]

    • Compare the MIC values of Desfluoroenrofloxacin and enrofloxacin for each bacterial strain.

III. Expected Data Summary

CompoundE. coli ATCC 25922 MIC (µg/mL)S. aureus ATCC 29213 MIC (µg/mL)Fluoroquinolone-Resistant E. coli MIC (µg/mL)
Enrofloxacin0.015 - 0.120.06 - 0.5>32
DesfluoroenrofloxacinExpected to be significantly higherExpected to be significantly higherExpected to be significantly higher

(Note: The values for Desfluoroenrofloxacin are hypothetical and serve to illustrate the expected outcome based on structure-activity relationships.)

Protocol 2: Determination of Mutant Prevention Concentration (MPC)

The MPC is the lowest concentration of an antimicrobial agent that prevents the growth of a large bacterial population (≥10¹⁰ CFU) and thereby restricts the selection of resistant mutants.[6]

I. Materials

  • Same as for MIC determination, with the addition of:

  • Tryptic Soy Agar (TSA) plates

  • Large culture flasks for growing high-density bacterial cultures

II. Methodology

  • Preparation of High-Density Inoculum:

    • Inoculate a large volume of Tryptic Soy Broth (TSB) with the test bacterium.

    • Incubate with shaking until the culture reaches a stationary phase, achieving a density of ≥10¹⁰ CFU/mL.

    • Concentrate the bacterial cells by centrifugation and resuspend in a small volume of fresh broth.

  • Preparation of Agar Plates with Antibiotic:

    • Prepare TSA plates containing a range of concentrations of Desfluoroenrofloxacin and enrofloxacin. The concentration range should bracket the MIC of each compound.

    • Include drug-free control plates.

  • Inoculation and Incubation:

    • Spread a high-density inoculum (≥10¹⁰ CFU) onto the surface of each agar plate.

    • Incubate the plates at 35°C ± 2°C for 48-72 hours.

  • Interpretation of Results:

    • The MPC is the lowest concentration of the antimicrobial agent that prevents the formation of any bacterial colonies.

    • The Mutant Selection Window (MSW) is the concentration range between the MIC and the MPC.

III. Expected Data Summary

CompoundMIC (µg/mL)MPC (µg/mL)MSW (MPC/MIC Ratio)
Enrofloxacin0.030.248
DesfluoroenrofloxacinExpected >8Expected to be significantly higherTo be determined

(Note: The values are hypothetical and for illustrative purposes. The MSW for Desfluoroenrofloxacin will depend on its measured MIC and MPC.)

Workflow for Comparative Antimicrobial Activity Assessment

G start Start: Obtain Bacterial Isolates (Reference strains & Clinical isolates) mic_testing Perform MIC Testing (Enrofloxacin vs. Desfluoroenrofloxacin) start->mic_testing mpc_testing Perform MPC Testing (Enrofloxacin vs. Desfluoroenrofloxacin) start->mpc_testing data_analysis Data Analysis: - Compare MIC values - Calculate and compare MSW mic_testing->data_analysis mpc_testing->data_analysis conclusion Conclusion: Quantify the role of C-6 Fluorine in antimicrobial activity and resistance selection data_analysis->conclusion

Caption: Workflow for assessing the role of the C-6 fluorine atom.

Conclusion and Future Directions

Desfluoroenrofloxacin serves as an invaluable research tool for dissecting the molecular determinants of fluoroquinolone activity and resistance. The protocols outlined in this guide provide a robust framework for quantifying the contribution of the C-6 fluorine atom to the antimicrobial profile of enrofloxacin. By understanding the precise role of individual structural moieties, researchers can more effectively design next-generation antibiotics with improved potency and a reduced likelihood of selecting for resistance. Future studies could involve using Desfluoroenrofloxacin to explore its interaction with mutated target enzymes and its susceptibility to various efflux pump systems, further deepening our understanding of the complex interplay between antibiotic structure and bacterial resistance mechanisms.

References

  • Veeprho. (n.d.). Enrofloxacin Impurities and Related Compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71587506, Desfluoroenrofloxacin. Retrieved from [Link]

  • Takahata, M., Mitsuyama, J., Yamashiro, Y., Yonezawa, M., Araki, H., & Masuda, N. (1999). In Vitro and In Vivo Antimicrobial Activities of T-3811ME, a New Des-F(6)-Quinolone. Antimicrobial Agents and Chemotherapy, 43(5), 1077–1084.
  • Grobbel, M., Lübke-Becker, A., Alesik, E., Schwarz, S., & Wallmann, J. (2007). Comparative quantification of the in vitro activity of veterinary fluoroquinolones. Veterinary Microbiology, 124(1-2), 75–83.
  • Giguère, S. (2013). Antimicrobial Therapy in Veterinary Medicine. John Wiley & Sons.
  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing (30th ed.). CLSI.
  • European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. Retrieved from [Link]

  • Blondeau, J. M., Hansen, G., Metzler, K., & Hedlin, P. (2004). The role of mutant prevention concentration in the selection of resistant organisms. The Journal of chemotherapy, 16 Suppl 3, 3–12.
  • Rodríguez-Martínez, J. M., Cano, M. E., Velasco, C., Martínez-Martínez, L., & Pascual, A. (2006). Mutant prevention concentration: comparison of fluoroquinolones and linezolid against Staphylococcus aureus. The Journal of antimicrobial chemotherapy, 57(6), 1213–1216.
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). Enrofloxacin Impurity C (Freebase). Retrieved from [Link]

  • SynThink. (n.d.). Enrofloxacin EP Impurity C | 138892-82-7. Retrieved from [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20.
  • O'Shea, R., & Moser, H. E. (2008). Physicochemical properties of fluoroquinolone antibacterials. I. A new method for the determination of their partition coefficients. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 548-555.
  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392.
  • Marcusson, L. L., Olofsson, S. K., Lindgren, P. K., Cars, O., & Hughes, D. (2009). Mutant prevention concentration of ciprofloxacin for urinary tract infection isolates of Escherichia coli. Journal of Antimicrobial Chemotherapy, 63(3), 539-544.
  • Hansen, G. T., Zhao, X., Drlica, K., & Blondeau, J. M. (2006). Mutant prevention concentration for fluoroquinolones, linezolid and telithromycin against clinical isolates of Streptococcus pneumoniae. International journal of antimicrobial agents, 27(3), 211-216.
  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Drlica, K. (2003). The mutant selection window and antimicrobial resistance. Journal of Antimicrobial Chemotherapy, 52(1), 11-17.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

Sources

Application Note: Quantification of Desfluoroenrofloxacin (Impurity C) in Veterinary Drug Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Desfluoroenrofloxacin (1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid), designated as Impurity C in European (EP) and British Pharmacopoeia (BP) monographs, is a critical degradation product and process impurity of the veterinary antibiotic Enrofloxacin.[1] Its quantification is mandatory for ensuring the safety and efficacy of veterinary formulations (injectables, tablets, and oral suspensions).

This guide provides a validated, high-sensitivity HPLC-UV/PDA protocol for the specific quantification of Desfluoroenrofloxacin. Unlike generic fluoroquinolone methods, this protocol addresses the specific challenge of resolving the desfluoro-analog from the parent compound and its active metabolite, Ciprofloxacin (Impurity B), utilizing a pH-optimized mobile phase to suppress silanol activity and ensure peak symmetry.

Chemical Basis & Analytical Challenges

Structural Context

Enrofloxacin belongs to the fluoroquinolone class, characterized by a fluorine atom at the C-6 position which is essential for DNA gyrase inhibition. Desfluoroenrofloxacin lacks this fluorine atom.

  • Parent: Enrofloxacin (

    
    )[2]
    
  • Target: Desfluoroenrofloxacin (

    
    )[1]
    
  • Key Difference: Loss of -F at C-6, replaced by -H.

The Separation Challenge

The structural similarity between Enrofloxacin and Desfluoroenrofloxacin creates a "critical pair" in Reverse Phase Chromatography (RP-HPLC).

  • Retention Behavior: The fluorine atom contributes to lipophilicity. Its removal makes Desfluoroenrofloxacin slightly less hydrophobic, causing it to elute before Enrofloxacin (Relative Retention Time ~0.6 - 0.7).[1]

  • Tailing Issues: Both compounds contain basic piperazine rings. At neutral pH, these amines interact with residual silanols on silica columns, causing severe peak tailing. Solution: Use of a low pH (2.0–3.0) mobile phase and an end-capped stationary phase is non-negotiable.

Pathway Visualization

The following diagram illustrates the degradation and separation logic:

G cluster_0 Degradation Pathways cluster_1 HPLC Separation Order (RP-C18) Enro Enrofloxacin (Parent API) Desfluoro Desfluoroenrofloxacin (Impurity C) [Loss of F] Enro->Desfluoro Photolytic De-fluorination Chemical Reduction Cipro Ciprofloxacin (Impurity B) [N-dealkylation] Enro->Cipro Metabolism/Degradation Inj Injection ImpA Impurity A (Fluoroquinolonic Acid) Inj->ImpA Early Elution ImpC Impurity C (Desfluoro) ImpA->ImpC RRT ~0.6 ImpB Impurity B (Cipro) ImpC->ImpB RRT ~0.8 Parent Enrofloxacin ImpB->Parent RRT 1.0

Caption: Degradation pathways of Enrofloxacin and relative elution order on C18 stationary phase.

Detailed Experimental Protocol

Reagents & Standards
  • Reference Standards:

    • Enrofloxacin API (Certified Reference Material).

    • Desfluoroenrofloxacin (Impurity C) Standard (e.g., EP/BP CRS).

    • Ciprofloxacin Hydrochloride (Impurity B) (for resolution check).[3]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Phosphoric Acid (85%), Triethylamine (TEA), Purified Water (Milli-Q).

Chromatographic Conditions

This method is adapted from EP/BP monographs but optimized for higher resolution of Impurity C.

ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse XDB-C18 or Kromasil C18), 250 x 4.6 mm, 5 µmEnd-capping prevents amine interaction; 250mm length ensures resolution of impurities.[1]
Mobile Phase A 0.05 M Phosphoric Acid adjusted to pH 2.5 with TEALow pH suppresses ionization of acidic groups; TEA acts as a silanol blocker.
Mobile Phase B Acetonitrile (or Methanol)Organic modifier for elution.
Flow Rate 1.0 - 1.5 mL/minStandard flow for 4.6mm ID columns.[1]
Detection UV-PDA at 278 nmMax absorption for quinolone core.[1]
Injection Vol 10 - 20 µLDependent on sensitivity requirements.[1]
Temperature 40°CImproves mass transfer and peak shape.
Gradient Program

Isocratic elution often fails to separate all impurities. A linear gradient is recommended:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08515Equilibration
20.07030Elution of Impurities A, C, B
30.05050Elution of Enrofloxacin & Late eluters
35.08515Re-equilibration
Sample Preparation (Tablets/Powders)
  • Weighing: Weigh 20 tablets and determine average weight. Grind to a fine powder.

  • Extraction: Transfer powder equivalent to 50 mg Enrofloxacin into a 100 mL volumetric flask.

  • Solvent Addition: Add 70 mL of Diluent (Mobile Phase A : Acetonitrile, 85:15 v/v).

  • Sonication: Sonicate for 20 minutes with intermittent shaking. Maintain temp < 25°C to prevent thermal degradation.

  • Dilution: Make up to volume with Diluent.

  • Filtration: Filter through a 0.45 µm PTFE or Nylon syringe filter (Discard first 2 mL of filtrate).

  • Final Conc: 0.5 mg/mL (approx).

Method Validation & System Suitability

To ensure the "Trustworthiness" of your data, the following criteria must be met before every analysis run.

System Suitability Test (SST)

Prepare a mixture containing Enrofloxacin (0.5 mg/mL), Impurity B (0.005 mg/mL), and Impurity C (0.005 mg/mL).

  • Resolution (

    
    ):  Between Impurity C and Impurity B > 1.5.
    
  • Resolution (

    
    ):  Between Impurity B and Enrofloxacin > 2.0.
    
  • Tailing Factor (

    
    ):  For Enrofloxacin peak < 1.5 (Strict control due to amine tailing).
    
  • Relative Retention Times (Approx):

    • Impurity C: ~0.6[1][4]

    • Impurity B: ~0.8[1][4]

    • Enrofloxacin: 1.0[1][4]

Linearity & Range

Construct a calibration curve for Desfluoroenrofloxacin specifically, as its response factor may differ slightly from the parent.

  • Range: 0.05% to 2.0% of the target API concentration (e.g., 0.25 µg/mL to 10 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) > 0.999.
    
Limits of Quantification (LOQ)
  • Target LOQ: 0.05% (w/w) relative to Enrofloxacin.[3][4]

  • Calculation: Signal-to-Noise (S/N) ratio > 10:1.

Troubleshooting & Optimization

Scientist-to-Scientist Notes:

  • Peak Tailing: If the Enrofloxacin peak tails significantly (

    
    ), the separation of Impurity B and C will be compromised.
    
    • Fix: Increase Triethylamine (TEA) concentration in Buffer A (up to 1%) or lower pH to 2.3. Ensure the column is explicitly "Base Deactivated" (BDS).

  • Ghost Peaks: Enrofloxacin is light-sensitive.[1]

    • Fix: Use amber glassware for all standard and sample preparations. Avoid direct exposure to sunlight during autosampler queuing.

  • Retention Shifts:

    • Fix: Fluoroquinolones are sensitive to temperature. Ensure column oven is stable at 40°C ± 0.5°C.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . "Enrofloxacin for Veterinary Use: Monograph 01/2017:2229". European Directorate for the Quality of Medicines & HealthCare. Link

  • British Pharmacopoeia (BP) . "Enrofloxacin Tablets Monograph". British Pharmacopoeia Commission.[1][5] Link

  • National Center for Biotechnology Information (NCBI) . "PubChem Compound Summary for CID 71587506: Desfluoroenrofloxacin". PubChem.[1][6] Link

  • Suryanarayana, M.V., et al. "Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms". International Journal of Analytical Chemistry, 2011. Link

  • U.S. Food and Drug Administration (FDA) . "CFR - Code of Federal Regulations Title 21: Enrofloxacin".[1][6] Link

Sources

Application Notes and Protocols for Determining Desfluoroenrofloxacin Susceptibility in Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Context of Desfluoroenrofloxacin in Antimicrobial Susceptibility Testing

Desfluoroenrofloxacin is a fluoroquinolone antimicrobial agent structurally related to enrofloxacin and its primary metabolite, ciprofloxacin. As with any antimicrobial agent destined for clinical or veterinary use, establishing accurate and reproducible methods for susceptibility testing is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for determining the in vitro susceptibility of bacteria to desfluoroenrofloxacin.

The principles outlined herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI), particularly the veterinary-specific guidelines such as CLSI VET01S.[1][2] While specific breakpoints for desfluoroenrofloxacin have not been formally established, this guide will provide a framework for determining Minimum Inhibitory Concentrations (MICs) and interpreting results based on current knowledge of the fluoroquinolone class.

The core of antimicrobial susceptibility testing (AST) lies in quantifying the amount of an antimicrobial agent that inhibits the growth of a specific bacterium. The two most common methods for this are broth microdilution, which yields a quantitative MIC, and disk diffusion, which provides a qualitative assessment of susceptibility. This document will detail the protocols for both methods, emphasizing the critical parameters that ensure the reliability and reproducibility of the results.

Mechanism of Action: The Molecular Basis of Fluoroquinolone Efficacy

Desfluoroenrofloxacin, like other fluoroquinolones, exerts its bactericidal effect by targeting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is the principal target. By inhibiting these enzymes, fluoroquinolones disrupt DNA synthesis, leading to rapid cell death. Understanding this mechanism is crucial for interpreting susceptibility patterns and anticipating potential resistance mechanisms.

Part 1: Broth Microdilution Protocol for MIC Determination

The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is considered a gold-standard method for AST.

Principle

Serial twofold dilutions of desfluoroenrofloxacin are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth.

Materials
  • Desfluoroenrofloxacin analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reservoirs and multichannel pipettes

  • Spectrophotometer or McFarland turbidity standards (0.5 McFarland standard is equivalent to approximately 1.5 x 10^8 CFU/mL)

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™)[3][4]

  • Incubator (35 ± 2°C)

Step-by-Step Protocol
  • Preparation of Desfluoroenrofloxacin Stock Solution:

    • Accurately weigh a sufficient amount of desfluoroenrofloxacin analytical standard.

    • Based on the compound's solubility profile (which should be determined prior to the assay), dissolve it in a suitable solvent (e.g., sterile deionized water, or a minimal amount of 0.1 N NaOH or 0.1 N HCl if necessary, followed by dilution with sterile water) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Preparation of Microtiter Plates:

    • Using CAMHB, prepare serial twofold dilutions of the desfluoroenrofloxacin stock solution directly in the microtiter plates. The typical final volume in each well is 100 µL.

    • The concentration range should be appropriate to determine the MIC of the test organisms. A common range for fluoroquinolones is 0.008 to 64 µg/mL.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) for each isolate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

    • Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Using a multichannel pipette, inoculate each well (except the sterility control) with 10 µL of the standardized bacterial suspension.

  • Incubation:

    • Cover the microtiter plates with a lid to prevent evaporation.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity or a button at the bottom of the well). A reading mirror can aid in visualization.

    • The MIC is the lowest concentration of desfluoroenrofloxacin at which there is no visible growth.

Workflow for Broth Microdilution

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Stock Prepare Desfluoroenrofloxacin Stock Solution Dilutions Create Serial Dilutions in Microtiter Plate Stock->Dilutions Inoculate Inoculate Plates Dilutions->Inoculate Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Visually Read Plates for Growth Incubate->Read DetermineMIC Determine MIC Read->DetermineMIC Interpret Interpret Results (S, I, R) DetermineMIC->Interpret

Caption: Workflow for determining MIC using broth microdilution.

Part 2: Disk Diffusion (Kirby-Bauer) Protocol

The disk diffusion method is a qualitative AST method that is simple to perform and is widely used in clinical laboratories.

Principle

A paper disk impregnated with a known concentration of desfluoroenrofloxacin is placed on the surface of an agar plate that has been uniformly inoculated with the test bacterium. During incubation, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is measured and compared to established interpretive criteria to classify the organism as susceptible, intermediate, or resistant.

Materials
  • Desfluoroenrofloxacin-impregnated paper disks (concentration to be determined and validated)

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Sterile cotton swabs

  • McFarland turbidity standards (0.5)

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 25923™)[3][4]

  • Incubator (35 ± 2°C)

  • Ruler or caliper for measuring zone diameters

Step-by-Step Protocol
  • Inoculum Preparation:

    • Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Aseptically place the desfluoroenrofloxacin-impregnated disk onto the inoculated agar surface.

    • Gently press the disk down to ensure complete contact with the agar.

    • If multiple disks are used on the same plate, they should be spaced far enough apart to prevent overlapping of the inhibition zones (typically no more than 12 disks on a 150 mm plate or 5 on a 100 mm plate).

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.

    • Interpret the results by comparing the measured zone diameter to established interpretive criteria.

Workflow for Disk Diffusion

DiskDiffusionWorkflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) PlateInoc Inoculate MHA Plate with Swab Inoculum->PlateInoc PlaceDisk Apply Desfluoroenrofloxacin Disk to Agar Surface PlateInoc->PlaceDisk Incubate Incubate at 35°C for 16-20 hours PlaceDisk->Incubate MeasureZone Measure Zone of Inhibition Diameter Incubate->MeasureZone Interpret Interpret Results (S, I, R) MeasureZone->Interpret

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Part 3: Quality Control and Interpretive Criteria

Quality Control: Ensuring a Self-Validating System

A robust quality control (QC) program is essential for the accuracy and reproducibility of AST results.[4] This involves the regular testing of reference strains with known susceptibility profiles.

  • QC Strains: Standard ATCC® strains such as E. coli ATCC® 25922™, S. aureus ATCC® 29213™ (for broth microdilution), and S. aureus ATCC® 25923™ (for disk diffusion) should be tested concurrently with clinical isolates.[3]

  • Frequency of QC Testing: QC testing should be performed each day that patient isolates are tested.

  • Acceptable Ranges: The MIC values or zone diameters for the QC strains must fall within the established acceptable ranges. If QC results are out of range, patient results should not be reported, and the cause of the discrepancy must be investigated.

Proposed Quality Control Ranges for Desfluoroenrofloxacin:

Since official QC ranges for desfluoroenrofloxacin are not yet established by bodies like CLSI, it is recommended to perform an in-house validation study to determine acceptable ranges. A starting point can be derived from the QC ranges for enrofloxacin and ciprofloxacin.

Quality Control StrainTest MethodProposed Acceptable Range (µg/mL or mm)
E. coli ATCC® 25922™Broth Microdilution (MIC)To be determined by validation
Disk Diffusion (Zone Diameter)To be determined by validation
S. aureus ATCC® 29213™Broth Microdilution (MIC)To be determined by validation
P. aeruginosa ATCC® 27853™Broth Microdilution (MIC)To be determined by validation
Interpretive Criteria (Breakpoints)

Breakpoints are the specific MIC values or zone diameters used to categorize a microorganism as susceptible (S), intermediate (I), or resistant (R). The "intermediate" category implies that the antimicrobial agent may be effective in body sites where the drug is physiologically concentrated or when a higher than normal dosage of the drug can be used.

Establishing Breakpoints for Desfluoroenrofloxacin:

The establishment of official breakpoints requires extensive data, including pharmacokinetic/pharmacodynamic (PK/PD) analysis and clinical outcome studies. As desfluoroenrofloxacin is closely related to enrofloxacin, the recently updated CLSI VET01S breakpoints for enrofloxacin can serve as a valuable reference point for initial studies.[5][6][7]

CLSI VET01S-ED7E Breakpoints for Enrofloxacin in Dogs (for illustrative purposes): [5][6]

InterpretationMIC (µg/mL)Corresponding Dose
Susceptible (S)≤ 0.065 mg/kg
Susceptible-Dose Dependent (SDD)0.1210 mg/kg
0.2520 mg/kg
Resistant (R)≥ 0.5-

Note: These are dose-dependent breakpoints, a newer concept in veterinary AST that links the susceptibility interpretation to the administered dose of the drug.[5]

For desfluoroenrofloxacin, it is recommended that researchers and drug developers collect extensive MIC data on a large number of clinical isolates. This data, combined with PK/PD modeling, will be essential for proposing and validating official breakpoints.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for determining the in vitro susceptibility of bacteria to desfluoroenrofloxacin. Adherence to standardized methodologies, coupled with a stringent quality control program, is crucial for generating reliable and reproducible data.

While this guide offers a scientifically sound approach based on existing knowledge of fluoroquinolones, the lack of established, specific breakpoints and QC ranges for desfluoroenrofloxacin highlights an important area for future research. Collaborative efforts between researchers, pharmaceutical developers, and regulatory bodies like the CLSI will be necessary to establish these critical parameters, ultimately ensuring the safe and effective use of this antimicrobial agent in a clinical or veterinary setting.

References

  • Worms & Germs Blog. (2024, January 21). New CLSI Breakpoints For Veterinary Medicine: How to Interpret Results While Labs Are Updating Their Protocols, Part 2: Staph, Enterobacterales and Fluoroquinolones in Dogs. Retrieved from [Link]

  • PubMed. (2023, September 6). Revision of fluoroquinolone breakpoints used for interpretation of antimicrobial susceptibility testing of canine bacterial isolates. Retrieved from [Link]

  • PubMed. (1999). Comparative pharmacokinetics of enrofloxacin and ciprofloxacin in chickens. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals. Retrieved from [Link]

  • PubChem. Desfluoroenrofloxacin. Retrieved from [Link]

  • PubMed Central. (2018, July 26). Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines. Retrieved from [Link]

  • ResearchGate. (2015, June 4). VET01S - Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals. Retrieved from [Link]

  • SciSpace. (2013, November 17). In Vitro Comparative Activity of Ciprofloxacin and Enrofloxacin against Clinical Isolates from Chickens in Benue State. Retrieved from [Link]

  • ResearchGate. (2005, August 9). Comparative in vitro activities of enrofloxacin, ciprofloxacin and marbofloxacin against Staphylococcus intermedius isolated from dogs. Retrieved from [Link]

  • AVMA Journals. Revision of fluoroquinolone breakpoints used for interpretation of antimicrobial susceptibility testing of canine bacterial isolates. Retrieved from [Link]

  • Wisconsin Veterinary Diagnostic Laboratory. (2024, June 12). Antimicrobial Susceptibility Testing Diagnostic Aid. Retrieved from [Link]

  • ResearchGate. (2026, January 8). (PDF) Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded Spectrum Anionic Fluoroquinolone. Retrieved from [Link]

  • Frontiers. (2017, December 15). Veterinary Clinical Breakpoints by VetCAST. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • The Faculty of Veterinary Medicine University of Zagreb. Comparative in vitro activities of enrofloxacin, ciprofloxacin and marbofloxacin against Staphylococcus intermedius isolated from dogs. Retrieved from [Link]

  • (Document). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Worms & Germs Blog. (2024, January 23). New CLSI Breakpoints For Veterinary Medicine: How to Interpret Results While Labs Are Updating Their Protocols, Part 3: Pseudomonas. Retrieved from [Link]

  • PubMed. A comprehensive model for enrofloxacin to ciprofloxacin transformation and disposition in dog. Retrieved from [Link]

  • PubMed. Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone. Retrieved from [Link]

Sources

Application Note: Internal Standard Selection for Desfluoroenrofloxacin Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Desfluoroenrofloxacin (DFE) is a critical transformation product of the veterinary antibiotic Enrofloxacin, arising primarily through photodegradation pathways rather than metabolic oxidation. Regulatory bodies and stability-indicating method guidelines (ICH Q1A) increasingly demand the monitoring of such degradants.

The quantification of DFE presents a unique bioanalytical challenge: the absence of the fluorine atom at the C6 position alters both the pKa and the lipophilicity compared to the parent molecule. This structural deviation complicates the selection of an Internal Standard (IS). While a stable isotope-labeled (SIL) analog of the exact analyte is the "gold standard," it is often commercially unavailable for specific degradants like DFE.

This Application Note provides a decision matrix for IS selection, a "Chelation-Breaking" sample preparation protocol, and a validation framework to ensure data integrity when using surrogate internal standards.

The Physicochemical Challenge: The "Fluorine Factor"

To select the correct IS, one must understand the analyte's behavior relative to its parent.

  • Ionization: Enrofloxacin relies on the protonation of the piperazine amine or the quinolone nitrogen. The C6-Fluorine atom is highly electronegative, pulling electron density away from the aromatic ring. Removing this fluorine (forming DFE) changes the electron distribution, potentially altering the ionization efficiency in Electrospray Ionization (ESI+).

  • Chromatography: Fluorine is lipophilic but also capable of strong dipole interactions. Its removal typically results in a retention time (RT) shift. If the IS (e.g., Enrofloxacin-d5) and the analyte (DFE) do not co-elute, they may be subjected to different matrix effects (ion suppression/enhancement) at different points in the gradient.

Key Insight: You cannot assume Enrofloxacin-d5 is a perfect surrogate for DFE without validating the "Matrix Factor" across the specific retention window.

Internal Standard Selection Hierarchy

Do not default to the cheapest option. Follow this logic to ensure regulatory compliance (FDA/EMA Bioanalytical Guidelines).

Decision Matrix (DOT Visualization)

IS_Selection_Logic Start Start: Select IS for Desfluoroenrofloxacin Check_SIL Is 13C/2H-Labeled Desfluoroenrofloxacin Available? Start->Check_SIL Gold_Standard OPTION A: Gold Standard Use SIL-Desfluoroenrofloxacin (Compensates for RT, Ionization, Extraction) Check_SIL->Gold_Standard Yes Check_Parent Is SIL-Enrofloxacin (Parent) Available? Check_SIL->Check_Parent No Silver_Standard OPTION B: Surrogate Standard Use Enrofloxacin-d5 or d3 (Requires RT & Matrix Validation) Check_Parent->Silver_Standard Yes Bronze_Standard OPTION C: Structural Analog Use Ciprofloxacin-d8 or Norfloxacin-d5 (High Risk: Different pKa/LogP) Check_Parent->Bronze_Standard No

Figure 1: Decision tree for selecting the most appropriate internal standard based on commercial availability and risk profile.

Recommendation

If SIL-Desfluoroenrofloxacin is unavailable (common in early R&D), use Enrofloxacin-d5 . However, you must prove that the matrix effect at the DFE retention time is correlated to the matrix effect at the Enrofloxacin-d5 retention time.

Protocol: The "Chelation-Breaker" Extraction

Fluoroquinolones, including DFE, have a high affinity for polyvalent metal cations (


, 

,

). These ions are ubiquitous in biological matrices (plasma, tissue) and glassware. Chelation leads to:
  • Peak tailing.

  • Low recovery.

  • Non-linear calibration curves.

The Solution: Introduce a competing ligand (EDTA) early in the extraction process.

Reagents
  • Extraction Solvent: Acetonitrile:Methanol (50:50) containing 0.1% Formic Acid.[1][2]

  • Chelation Breaker: 0.1 M

    
    EDTA (aqueous).
    
  • Internal Standard Spiking Solution: Enrofloxacin-d5 at 100 ng/mL in Methanol.

Step-by-Step Workflow
  • Aliquot: Transfer 100 µL of plasma/homogenate to a polypropylene tube (Avoid glass).

  • IS Addition: Add 10 µL of IS Spiking Solution. Vortex 10s.

  • Chelation Break (CRITICAL): Add 20 µL of 0.1 M EDTA . Vortex 30s.

    • Mechanism:[3][4] EDTA strips metal ions bound to the quinolone carboxylic acid/ketone moiety, freeing the analyte for extraction.

  • Precipitation: Add 400 µL of Extraction Solvent (Cold).

  • Agitation: Shake/Vortex vigorously for 5 minutes.

  • Centrifugation: 10,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer supernatant to an LC vial. Dilute 1:1 with water (to match initial mobile phase).

LC-MS/MS Parameters
  • Column: C18 (e.g., Waters BEH or Phenomenex Kinetex), 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate (Helps peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Transitions (Positive Mode):

    • Enrofloxacin:[5][6][7][8][9][10][11][12][13]

      
      
      
    • Desfluoroenrofloxacin:

      
       (Loss of 
      
      
      
      group common in quinolones).
    • Enrofloxacin-d5 (IS):

      
      
      

Validation Framework: Proving the Surrogate Works

When using Enrofloxacin-d5 for DFE, you must validate that the IS tracks the analyte despite potential RT shifts.

The Matrix Factor (MF) Test

Calculate the IS-normalized Matrix Factor to ensure the IS compensates for suppression/enhancement.





Acceptance Criteria: The IS-Normalized MF should be close to 1.0 (e.g., 0.85 – 1.15) and consistent (%CV < 15%) across 6 different lots of matrix. If the CV is >15%, the IS is failing to compensate for matrix effects at the DFE retention time, and you must modify the gradient to force co-elution or switch to a structural analog that elutes closer to DFE.

Workflow Visualization

Protocol_Flow Sample Sample (Plasma/Tissue) EDTA Add EDTA (Chelation Break) Sample->EDTA Step 1 Extract Protein Ppt (ACN/MeOH) EDTA->Extract Step 2 Centrifuge Centrifuge 10k x g Extract->Centrifuge Step 3 LCMS LC-MS/MS (Monitor 342.2 -> 298.2) Centrifuge->LCMS Supernatant

Figure 2: Sample preparation workflow highlighting the critical EDTA addition step to prevent fluoroquinolone-metal binding.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. [Link]

  • Veach, B., et al. (2017). LC/MS/MS Determination of Fluoroquinolones in Honey. FDA Laboratory Information Bulletin #4389.[13] [Link]

  • Torniainen, K., et al. (1997). Photodegradation of sparfloxacin...[4] 8-desfluorosparfloxacin.[4] Antimicrobial Agents and Chemotherapy. (Demonstrates the defluorination pathway in quinolones). [Link]

  • Li, Y., et al. (2023). Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue. Foods (MDPI). [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Troubleshooting for Desfluoroenrofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Desfluoroenrofloxacin (1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid) is a primary degradation product (photolytic) and process impurity (Impurity C) of the veterinary antibiotic Enrofloxacin.[1]

Unlike simple neutral analytes, Desfluoroenrofloxacin presents a "Zwitterionic Trap" for chromatographers. Its structure contains both an acidic carboxylic group and a basic piperazine ring. The removal of the fluorine atom (present in the parent Enrofloxacin) slightly alters the electron density of the quinolone ring but leaves the primary causes of peak tailing—silanol interaction and metal chelation —intact.

Physicochemical Profile
PropertyCharacteristicChromatographic Impact
Structure Quinolone core + Piperazine ringDual binding sites (Hydrophobic + Ionic).[1]
Ionization Zwitterionic (pKa₁ ~6.0, pKa₂ ~8.8)Complex retention behavior vs. pH.[1]
Chelation Keto-acid moiety (Pos. 3 & 4)High affinity for trace metals (Fe, Al) in HPLC systems.[1]
Hydrophobicity Lower than EnrofloxacinElutes earlier than parent peak; prone to fronting/tailing mix.

Troubleshooting Guide (Q&A)

Category A: The Chemistry of Tailing

Q1: I am using a standard C18 column with a neutral pH buffer. Why is the Desfluoroenrofloxacin peak tailing significantly (As > 2.0)?

A: You are likely experiencing Secondary Silanol Interactions .[2][3] At neutral pH (approx. 7.0), the piperazine nitrogen on Desfluoroenrofloxacin is protonated (positively charged), while the residual silanols (


) on the silica surface are deprotonated (negatively charged). This creates a strong ionic attraction that functions as a "secondary retention mechanism," dragging the tail of the peak.
  • The Fix: Lower your mobile phase pH to 2.5 - 3.0 . At this pH, silanols are protonated (neutral,

    
    ), preventing the ionic interaction.
    

Q2: My peak looks broad and split, even at low pH. Could this be metal contamination?

A: Yes. The keto-acid group (positions 3 and 4) is a potent chelator.[1] If your HPLC system has stainless steel frits or tubing that have leached trace iron or aluminum, Desfluoroenrofloxacin will bind to them, causing severe tailing or peak splitting.

  • The Fix: Add a "sacrificial chelator" like Oxalic Acid (1 mM) or EDTA to the mobile phase, or switch to a PEEK-lined column and system.

Category B: Mobile Phase Optimization

Q3: I cannot use pH 2.5 due to other analytes. How can I fix tailing at intermediate pH (4.0 - 6.0)?

A: You must use a Silanol Blocker (Sacrificial Base). Add Triethylamine (TEA) at a concentration of 0.1% (v/v) to your aqueous buffer.[4] TEA is a small, highly basic amine that will competitively bind to the active silanol sites on the column, effectively "capping" them and allowing the Desfluoroenrofloxacin to elute symmetrically.

  • Note: Always filter mobile phases with TEA through 0.2 µm filters to prevent particulate formation.

Q4: Does the loss of the Fluorine atom affect how I should optimize the gradient compared to Enrofloxacin?

A: Yes. Desfluoroenrofloxacin is generally less lipophilic than Enrofloxacin.

  • Impact: It will elute before the parent Enrofloxacin peak.

  • Strategy: If you are optimizing a gradient, ensure the initial organic hold is low enough (e.g., 5-10% ACN) to focus the peak at the head of the column. If the organic content rises too fast, Desfluoroenrofloxacin will elute in the void volume or as a broad hump.

Category C: Column Selection

Q5: What is the ideal stationary phase for this impurity?

A: Do not use standard silica C18. You require:

  • Base-Deactivated Silica (BDS): High purity Type B silica with low metal content.[1]

  • End-capping: A "double end-capped" phase is preferred to minimize accessible silanols.[1]

  • Ligand: C18 or Phenyl-Hexyl (the latter provides unique selectivity for the quinolone ring electrons).

Diagnostic Workflow (Decision Tree)

The following diagram outlines the logical path to identify the root cause of tailing for fluoroquinolone-type analytes.

Troubleshooting Start Observation: Desfluoroenrofloxacin Peak Tailing (As > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH IsLowPH Is pH < 3.0? CheckPH->IsLowPH CheckMetal Check for Metal Interaction IsLowPH->CheckMetal Yes Action_LowPH Action: Lower pH to 2.5 (Protonate Silanols) IsLowPH->Action_LowPH No CheckAdditives Check for Silanol Blockers HasTEA Is TEA present? CheckAdditives->HasTEA Action_AddTEA Action: Add 20mM TEA (Block Silanols) HasTEA->Action_AddTEA No Action_Column Action: Switch to End-capped / BDS Column HasTEA->Action_Column Yes (Column Failure) ChelatorTest Add 1mM Oxalic Acid Does peak improve? CheckMetal->ChelatorTest ChelatorTest->CheckAdditives No Action_Passivate Action: Passivate System or Use PEEK Hardware ChelatorTest->Action_Passivate Yes (Metal Issue)

Caption: Diagnostic logic flow for isolating the root cause of peak asymmetry in fluoroquinolone analysis.

The "Golden Standard" Protocol

This method is derived from USP/EP principles for Enrofloxacin Related Compounds but optimized specifically to mitigate the tailing of the desfluoro- metabolite.

Reagents
  • Buffer: 25 mM Potassium Phosphate Monobasic (

    
    ).
    
  • Additive: 0.1% Triethylamine (TEA).[1][4]

  • pH Adjustment: Adjust to pH 2.5 ± 0.1 with Phosphoric Acid (

    
    ).
    
  • Solvent B: Acetonitrile (HPLC Grade).[1]

Instrument Conditions
ParameterSettingRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Kromasil C18 or equivalent BDS)High surface area with end-capping.[1][5]
Flow Rate 1.0 - 1.2 mL/minStandard backpressure management.[1]
Temperature 35°CReduces mobile phase viscosity and improves mass transfer.
Injection 10 - 20 µLPrevent mass overload.[1]
Detection UV @ 278 nmExcitation max for the quinolone core.
Gradient Profile
Time (min)% Buffer (A)% ACN (B)Comment
0.08515Hold to focus Desfluoroenrofloxacin.
15.05050Elute Enrofloxacin and late impurities.
20.05050Wash.
21.08515Re-equilibration.

References

  • United States Pharmacopeia (USP). Enrofloxacin: Related Compounds.[1] USP-NF Online.[1] [1]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? (2025).[1][2][4][6] Explains silanol interactions and pH effects.

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Focuses on secondary retention mechanisms.[3][7] [1]

  • PubChem. Desfluoroenrofloxacin (Compound Summary). National Library of Medicine. [1]

  • Sowjanya, G., et al. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products.[1][8] (2015).[1][6] Details the separation of Desfluoro impurity using TEA/Phosphate buffer.

Sources

Technical Support Center: LC-MS/MS Method Development for Desfluoroenrofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DFE-OPT-2024 Assigned Scientist: Senior Application Specialist Topic: Source Parameter Optimization & Troubleshooting for Desfluoroenrofloxacin (DFE)[1][2][3]

Executive Summary

Desfluoroenrofloxacin (DFE) is a reductive metabolite of the veterinary antibiotic Enrofloxacin. Unlike the major metabolite Ciprofloxacin (formed by de-ethylation), DFE is formed by defluorination. This structural change shifts the precursor mass to 342.2 m/z (approximate [M+H]+), distinct from Enrofloxacin (360.2 m/z) and Ciprofloxacin (332.2 m/z).

Successful analysis requires precise control over Electrospray Ionization (ESI) parameters to prevent in-source fragmentation of the piperazine ring while ensuring adequate desolvation of the quinolone core.[2][3]

Module 1: Ion Source Physics & Parameter Tuning
Q1: My DFE signal is fluctuating significantly (>15% RSD). How do I stabilize the spray?

A: Signal instability in fluoroquinolones is often caused by an unstable Taylor cone or "rim emission" where the voltage is too high for the flow rate.

The Fix: Voltage/Flow Balance DFE contains a basic piperazine moiety, making it ideal for ESI Positive mode . However, simply maximizing voltage causes discharge.[3]

  • Step 1: Set your flow rate. For standard analytical flow (0.3–0.5 mL/min), the sweet spot is usually 3500–4500 V .

  • Step 2: Perform a "Voltage Ramp" experiment. Infuse the standard post-column.[2][3] Ramp the Capillary Voltage (Spray Voltage) from 2000 V to 5500 V in 500 V increments.

  • Target: Look for the "Plateau Region" where signal intensity is high but stable.[2][3] Avoid the "Slope" (too low) and the "Drop-off" (discharge region).[2][3]

Q2: How do I maximize desolvation without thermally degrading DFE?

A: DFE is relatively thermally stable compared to other antibiotics (like Tetracyclines), but excessive heat can cause noise.

  • Gas Temperature: Set between 350°C and 450°C . Higher temperatures help evaporate the aqueous mobile phase, which is critical since fluoroquinolones require high water content for retention.

  • Gas Flow: High gas flow (40–60 psi or 10–12 L/min) is more critical than high temperature.[1][2][3] It mechanically shears the droplets, exposing the ions.

Q3: What is the optimal Mobile Phase pH for DFE ionization?

A: You must ensure the piperazine nitrogen is protonated.

  • Protocol: Use 0.1% Formic Acid (pH ~2.7) .[1][2][3]

  • Avoid: Ammonium Acetate/Formate buffers if possible, as they can suppress ionization relative to pure acid in positive mode. If chromatographic peak shape is poor (tailing), add 5mM Ammonium Formate, but expect a 10-20% drop in absolute signal.[1][2][3]

Module 2: MRM Transition Development
Q4: I cannot find standard transitions for Desfluoroenrofloxacin in literature. How do I determine them?

A: Because DFE is a minor metabolite, you must derive the transitions empirically. DFE (MW ~341) differs from Enrofloxacin (MW ~359) by the loss of a Fluorine atom (-19 Da) and addition of a Hydrogen (+1 Da), resulting in a net loss of 18 Da.

Predicted Fragmentation Logic:

  • Precursor: 342.2 m/z [M+H]+[1][2][3]

  • Common Loss 1 (Carboxyl group): Loss of CO₂ (-44 Da).[1][2][3]

    • Transition: 342.2 → 298.2[3]

  • Common Loss 2 (Piperazine ring): Cleavage of the piperazine ring.[2][3]

    • Note: In Enrofloxacin, this generates a fragment at m/z 245. In DFE, the Fluorine on the quinolone core is gone. Therefore, the equivalent fragment is 227.2 m/z (245 - 18).[1][2][3]

Data Table: Recommended MRM Settings (Start Here)

CompoundPrecursor (m/z)Product (m/z)TypeEst. Collision Energy (V)Mechanism
Desfluoroenrofloxacin 342.2 298.2 Quantifier25 - 35Loss of CO₂
Desfluoroenrofloxacin 342.2 227.2 Qualifier40 - 50Piperazine Loss
Enrofloxacin (Ref)360.2316.2Quantifier25 - 30Loss of CO₂
Module 3: Visualizing the Optimization Workflow

The following diagram illustrates the logical flow for optimizing the source parameters specifically for DFE analysis.

DFE_Optimization cluster_Source Source Tuning cluster_Compound Compound Tuning Start Start: DFE Standard Infusion Check_Precursor Verify Precursor (342.2 m/z) Start->Check_Precursor Voltage_Ramp Ramp Capillary Voltage (2000V - 5500V) Check_Precursor->Voltage_Ramp Check_Stability Stable Signal? Voltage_Ramp->Check_Stability Adjust_Gas Increase Sheath Gas Temp/Flow Check_Stability->Adjust_Gas No (<10% RSD) Set_Optimal Set Voltage at Plateau (typ. 4000V) Check_Stability->Set_Optimal Yes Adjust_Gas->Voltage_Ramp DP_Ramp Ramp Declustering Potential (Prevent in-source frag) Set_Optimal->DP_Ramp CE_Opt Optimize Collision Energy (Target: 298.2 & 227.2) DP_Ramp->CE_Opt End Final Method Validation CE_Opt->End

Figure 1: Step-by-step decision tree for optimizing LC-MS/MS source parameters for Desfluoroenrofloxacin, prioritizing signal stability before sensitivity.

Module 4: Troubleshooting & FAQs
Q5: I am seeing severe carryover between samples. Is DFE sticky?

A: Yes. Like all quinolones, DFE can chelate with metal surfaces in your LC system (needle, loops, column frits).

  • The Fix: You must use a Needle Wash with chelation power.[2][3]

  • Recipe: 50:50 Methanol:Water + 5mM EDTA (or 0.1% Phosphoric Acid). The EDTA/Acid competes for the metal binding sites, stripping the DFE from the injector needle.

Q6: My sensitivity drops in real matrix (plasma/tissue). Why?

A: Matrix effects are common.[1][2][3] Phospholipids often elute in the same hydrophobic window as fluoroquinolones.[2][3]

  • The Fix: Monitor the Phospholipid Transitions (184 m/z → 184 m/z for phosphatidylcholine). If they co-elute with DFE (approx 3-5 mins on C18), modify your gradient.

  • Gradient Tip: Hold the organic phase at 95% for 2 minutes at the end of the run to flush lipids before the next injection.

References
  • PubChem. (2025).[1][2][3] Desfluoroenrofloxacin Compound Summary. National Library of Medicine.[1][2][3] [Link][1][2][3]

  • Agilent Technologies. (2016).[1][2][3] Analysis of 122 Veterinary Drugs in Meat Using All Ions MS/MS. Application Note. [Link]

  • Snoek, J., et al. (2012).[3] Practical Bayesian Optimization of Machine Learning Algorithms. Advances in Neural Information Processing Systems. [Link]

  • Shimadzu Corporation. (2018).[1][2][3][4] LC-MS Interface Parameter Optimization for High Sensitivity Measurement. Shimadzu Review, Vol. 75. [Link][1][2][3]

Sources

Technical Support Center: Optimizing Desfluoroenrofloxacin Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Desfluoroenrofloxacin via mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal intensity of Desfluoroenrofloxacin in their LC-MS analyses. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common challenges.

Introduction: The Challenge of Desfluoroenrofloxacin Analysis

Desfluoroenrofloxacin, a metabolite of the fluoroquinolone antibiotic enrofloxacin, presents unique challenges in mass spectrometric detection. Achieving high signal intensity is crucial for accurate quantification, especially at low concentrations in complex matrices. This guide provides a systematic approach to diagnosing and resolving issues of low signal intensity, grounded in the principles of electrospray ionization (ESI) and mass spectrometric behavior of fluoroquinolones.

Frequently Asked Questions (FAQs)

Q1: I am seeing a very low signal for Desfluoroenrofloxacin. Where should I start troubleshooting?

Low signal intensity is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause. We recommend a tiered troubleshooting strategy, starting with the most common and easily addressable issues.

Tier 1: Initial Checks & Common Oversights

These initial steps address the most frequent causes of poor signal intensity and can often resolve the issue without extensive method redevelopment.

Q1.1: Is my instrument performing optimally?

Before delving into analyte-specific optimization, it's crucial to confirm that the mass spectrometer is functioning correctly.

  • Action: Perform a system suitability test or a tune and calibration of the instrument.[1]

  • Rationale: Regular tuning and calibration ensure that the mass spectrometer's voltages, mass axis, and detector are all set for optimal performance.[1] This process verifies that the instrument can achieve expected sensitivity and mass accuracy for known standards, ruling out a general instrument malfunction.[1]

Q1.2: Could my mobile phase be the culprit?

The composition of your mobile phase has a profound impact on ionization efficiency.

  • Action: Verify the pH of your mobile phase. For Desfluoroenrofloxacin, which is a basic compound, a mobile phase pH two units below its pKa is generally recommended to promote protonation and enhance signal in positive ion mode.[1]

  • Rationale: Desfluoroenrofloxacin, like other fluoroquinolones, contains nitrogen atoms that can be readily protonated.[2][3] By adjusting the mobile phase pH to be acidic, you increase the concentration of the protonated form of the analyte in solution before it even enters the ESI source, leading to a more efficient ionization process.[1]

Q1.3: Am I using the correct ionization mode and polarity?
  • Action: Confirm you are operating in positive ion mode.

  • Rationale: Desfluoroenrofloxacin readily accepts a proton to form a positive ion ([M+H]⁺).[2][3] While negative ion mode is possible, positive ion mode typically yields significantly higher signal intensity for this class of compounds.

Tier 2: In-Depth Method Optimization

If initial checks do not resolve the issue, a more thorough optimization of your LC-MS method is necessary.

Q2.1: How can I systematically optimize my mobile phase for better signal?

Mobile phase optimization involves more than just pH. The choice of solvent and additives plays a critical role.

  • Action:

    • Solvent Selection: If using a high percentage of water, consider adding a small amount (1-2% v/v) of methanol or isopropanol.[1]

    • Additive Choice: Use a volatile mobile phase additive like formic acid or ammonium formate. Avoid non-volatile buffers like phosphate.[4] If ion pairing is suspected, especially with acidic modifiers like trifluoroacetic acid (TFA), switch to formic acid.[1]

  • Rationale:

    • Solvent Surface Tension: Solvents with lower surface tension, such as methanol and isopropanol, promote the formation of smaller droplets in the ESI spray.[1] Smaller droplets have a higher surface-to-volume ratio, which facilitates solvent evaporation and the release of gas-phase ions, ultimately enhancing sensitivity.[1]

    • Additives and Ionization: Formic acid is an excellent proton source for positive mode ESI, aiding in the formation of [M+H]⁺ ions.[1] Ammonium formate can also be beneficial by providing a constant supply of ammonium ions, which can form adducts ([M+NH₄]⁺) and sometimes lead to a more stable and intense signal, while also preventing the formation of undesirable sodium or potassium adducts.[4] TFA, while a good proton source, can cause significant ion suppression due to the formation of strong ion pairs with positively charged analytes in the ESI droplet, which remain paired in the gas phase and are not detected.[1]

Q2.2: What are the key ESI source parameters to optimize for Desfluoroenrofloxacin?

Fine-tuning the ESI source parameters is critical for maximizing the number of ions that are successfully generated, desolvated, and transferred into the mass analyzer.[4]

  • Action: Systematically optimize the following parameters, ideally by infusing a standard solution of Desfluoroenrofloxacin:

    • Capillary/Sprayer Voltage: Start with the manufacturer's recommended setting and adjust in small increments. Be aware that excessively high voltages can lead to unstable spray or corona discharge.[1]

    • Cone/Orifice/Declustering Potential: This voltage affects the transfer of ions from the atmospheric pressure region to the vacuum region of the mass spectrometer and can also induce in-source fragmentation. Optimize for the parent ion of Desfluoroenrofloxacin.[1]

    • Gas Flow Rates (Nebulizer and Drying Gas) and Temperature: These parameters are crucial for desolvation. Higher flow rates and temperatures can improve desolvation but can also lead to thermal degradation of the analyte if set too high.

  • Rationale: Each of these parameters influences the ESI process. The capillary voltage creates the electric field necessary for droplet charging. The cone voltage helps to break up solvent clusters and can be optimized to maximize the signal of the precursor ion while minimizing fragmentation. The nebulizing gas aids in droplet formation, while the drying gas and temperature facilitate solvent evaporation. A delicate balance is required to achieve efficient desolvation without causing the analyte to fragment or degrade.

Tier 3: Advanced Troubleshooting

If you are still experiencing low signal intensity after extensive method optimization, consider these advanced troubleshooting strategies.

Q3.1: Could in-source fragmentation be reducing my precursor ion signal?
  • Action: Examine your mass spectrum for common fragment ions of Desfluoroenrofloxacin. Quinolones often exhibit characteristic losses of water ([M+H-H₂O]⁺) and carbon monoxide ([M+H-CO]⁺).[2][3]

  • Rationale: In-source fragmentation occurs when the analyte fragments within the ion source before entering the mass analyzer.[5] This can be caused by overly harsh source conditions, such as a high cone voltage or source temperature.[1] If significant in-source fragmentation is occurring, the intensity of your target precursor ion will be diminished. By lowering the cone voltage and/or source temperature, you can often reduce this fragmentation and increase the signal of the intact precursor ion.

Q3.2: Is ion suppression from my sample matrix affecting my signal?
  • Action: Perform a post-column infusion experiment. Infuse a constant flow of Desfluoroenrofloxacin solution into the LC eluent stream after the analytical column while injecting a blank matrix sample. A dip in the baseline signal at the retention time of any co-eluting matrix components indicates ion suppression.

  • Rationale: Ion suppression is a common phenomenon in LC-MS, where co-eluting compounds from the sample matrix compete with the analyte for ionization in the ESI source.[1] This competition can significantly reduce the analyte's signal intensity. If ion suppression is identified, you may need to improve your sample preparation procedure to remove the interfering matrix components or adjust your chromatography to separate the analyte from the suppressing compounds.

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Source Parameters
  • Prepare a 1 µg/mL solution of Desfluoroenrofloxacin in your initial mobile phase.

  • Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).

  • Set the mass spectrometer to monitor the [M+H]⁺ ion of Desfluoroenrofloxacin (m/z 342.18).

  • Vary one source parameter at a time (e.g., capillary voltage, cone voltage, gas temperature, gas flow) while keeping others constant.

  • Record the signal intensity for each setting.

  • Plot the signal intensity versus the parameter value to determine the optimal setting for each parameter.

  • Repeat for all key source parameters.

Protocol 2: Mobile Phase pH Optimization
  • Prepare several batches of your aqueous mobile phase with varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0) using formic acid.

  • Inject a standard solution of Desfluoroenrofloxacin using each mobile phase composition.

  • Monitor the peak area of Desfluoroenrofloxacin for each run.

  • Select the pH that provides the highest peak area and best peak shape.

Data Presentation

ParameterTypical Starting ValueOptimized RangeRationale
Mobile Phase pH 3.02.5 - 3.5Promotes protonation of the basic Desfluoroenrofloxacin molecule.[1]
Capillary Voltage 3.5 kV2.5 - 4.5 kVCreates the electric field for ESI; optimization is instrument-dependent.[1]
Cone Voltage 20 V15 - 40 VAffects ion transmission and in-source fragmentation.[1]
Drying Gas Temp. 350 °C300 - 450 °CFacilitates solvent evaporation; analyte stability should be considered.
Drying Gas Flow 10 L/min8 - 12 L/minAssists in desolvation of ions.

Visualization of Troubleshooting Workflow

Caption: Troubleshooting workflow for low Desfluoroenrofloxacin signal.

References

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • LCGC. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link]

  • Fan, S., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ChemistryOpen, 13(e202400061). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Desfluoroenrofloxacin. PubChem Compound Database. Retrieved from [Link]

  • Michopoulos, F., et al. (2019). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 91(1), 1033-1040. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed Central. Retrieved from [Link]

Sources

Common matrix effects in Desfluoroenrofloxacin analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Matrix Effects in Desfluoroenrofloxacin Analysis

Introduction: The "Fluoroquinolone Matrix Trap"

Desfluoroenrofloxacin (1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid) is a primary photodegradation product and minor metabolite of Enrofloxacin. While structurally similar to its parent and its major metabolite (Ciprofloxacin), the loss of the fluorine atom alters its electron density, affecting its pKa and lipophilicity.

Analyzing this compound in complex matrices—such as bovine milk, wastewater, or tissue—presents a unique "Matrix Trap":

  • Chelation: The 3-carboxyl and 4-keto groups form stable complexes with multivalent cations (

    
    , 
    
    
    
    ,
    
    
    ), leading to severe recovery losses.
  • Zwitterionic Behavior: Its solubility and extraction efficiency are highly pH-dependent.

  • Ion Suppression: Co-eluting phospholipids in biologicals or humic acids in environmental samples often suppress the electrospray ionization (ESI) signal.

This guide addresses these specific challenges with field-proven protocols.

Section 1: Ion Suppression in LC-MS/MS

Q: My Desfluoroenrofloxacin signal is dropping over time, but the standard curve looks fine. What is happening?

A: You are likely experiencing accumulative matrix buildup on your analytical column or ion source. In biological matrices (plasma, milk), phospholipids (PLs) are the primary culprit. They elute late in reversed-phase gradients and can overlap with your analyte in subsequent injections if the run time is too short.

Diagnosis: Perform a Post-Column Infusion experiment.[1][2] Infuse a constant stream of Desfluoroenrofloxacin standard into the MS source while injecting a blank matrix extract via the LC.

  • Observation: A dip in the baseline at the retention time of your analyte indicates suppression.

  • Observation: A dip after your analyte suggests late-eluting PLs from previous injections.

Solution Protocol: Phospholipid Removal Standard protein precipitation (PPT) with acetonitrile removes proteins but leaves ~70% of phospholipids.

  • Switch to Phospholipid Removal Plates: Use hybrid SPE/PPT plates (e.g., Ostro™, Phree™) which filter PLs via Lewis acid-base interaction.

  • Divert the Waste: Set the LC diverter valve to waste for the first 1-2 minutes and the final wash portion of the gradient to prevent source contamination.

Quantitative Comparison of Clean-up Methods:

MethodProtein RemovalPhospholipid RemovalMatrix Factor (MF)
Standard PPT (AcN) >99%<30%0.45 - 0.60 (High Suppression)
LLE (Ethyl Acetate) N/A~60%0.75 - 0.85
PL Removal Plate >99%>99%0.95 - 1.02 (Ideal)

Section 2: Extraction & Recovery (The Chelation Factor)

Q: I get poor recovery (<50%) from milk and environmental water samples, even with solvent extraction. Why?

A: This is the classic Chelation Effect . Desfluoroenrofloxacin binds avidly to calcium in milk and magnesium/iron in water/soil. Organic solvents (AcN/MeOH) cannot break these ionic bonds alone, leaving the analyte trapped in the discarded solid/aqueous phase.

The "Chelation-Busting" Protocol: You must disrupt the metal-ligand complex before extraction.

  • Acidification: Lowering pH < 3 protonates the carboxyl group, reducing chelation potential.

  • Competitive Ligand Addition: Add Na₂EDTA (Ethylenediaminetetraacetic acid). EDTA has a higher affinity for

    
    /
    
    
    
    than the quinolone structure, effectively "stealing" the metals and freeing the analyte.

Workflow Visualization:

ExtractionWorkflow Figure 1: The Chelation-Busting Extraction Workflow for Fluoroquinolones Sample Sample (Milk/Water) Chelation Step 1: Chelation Breaking Add 0.1M Na2EDTA + 1% Formic Acid Sample->Chelation Critical Step Vortex Vortex & Incubate (10 min @ RT) Chelation->Vortex Extract Step 2: Solvent Extraction (Acetonitrile or MeOH) Vortex->Extract Precipitate Precipitate/Solids (Metal-EDTA complex remains here) Extract->Precipitate Supernatant Supernatant (Contains Free Desfluoroenrofloxacin) Extract->Supernatant Centrifuge Analysis LC-MS/MS Analysis Supernatant->Analysis

Section 3: Chromatographic Interferences & Peak Tailing

Q: My peaks are tailing significantly, and I see carryover between injections.

A: Desfluoroenrofloxacin contains basic nitrogen atoms (piperazine ring) that interact with:

  • Residual Silanols: On the silica backbone of the HPLC column.

  • Metal Surfaces: Stainless steel frits or LC tubing (adsorption).

Troubleshooting Steps:

  • Column Choice: Use a high-purity, end-capped C18 column (e.g., C18 with embedded polar groups or hybrid particles) to minimize silanol activity.

  • Mobile Phase Modifier: Add Ammonium Formate (5-10 mM) to the aqueous phase. The ammonium ions (

    
    ) compete with the analyte for silanol binding sites, sharpening the peak.
    
  • Needle Wash: Use a strong needle wash containing EDTA and acid (e.g., MeOH:Water:Formic Acid:EDTA) to prevent adsorption in the autosampler.

Section 4: Calibration & Internal Standards

Q: I cannot find a commercial stable isotope labeled (SIL) IS for Desfluoroenrofloxacin. What should I use?

A: Specific SIL-IS for Desfluoroenrofloxacin (e.g., Desfluoroenrofloxacin-d5) are rare.

  • Best Alternative: Enrofloxacin-d5 .

  • Risk: Since Enrofloxacin-d5 is structurally different (it has the Fluorine), its retention time and matrix factor (MF) may not perfectly match Desfluoroenrofloxacin.

  • Validation Requirement: You must calculate the Matrix Factor (MF) for both the analyte and the surrogate IS to ensure they track.

Matrix Factor Calculation:


[3]


Target: IS-Normalized MF should be close to 1.0 (0.85 – 1.15). If it deviates significantly, the surrogate IS is not compensating correctly for the matrix effect.

Troubleshooting Logic Tree

Use this decision tree to diagnose low sensitivity or recovery issues.

TroubleshootingTree Figure 2: Troubleshooting Logic for Desfluoroenrofloxacin Matrix Effects Start Problem: Low Signal / Recovery CheckIS Check Internal Standard (IS) Response Start->CheckIS IS_Low IS Response is ALSO Low CheckIS->IS_Low IS_Normal IS Response is Normal CheckIS->IS_Normal MatrixTest Perform Post-Column Infusion IS_Low->MatrixTest Adsorption Diagnosis: Adsorption/Tailing (Check Peak Shape) IS_Normal->Adsorption Integration Diagnosis: Integration/Data Error IS_Normal->Integration Suppression Diagnosis: Ion Suppression (Phospholipids/Humic Acid) MatrixTest->Suppression Baseline Dip Observed Extraction Diagnosis: Extraction Loss (Chelation/Protein Binding) MatrixTest->Extraction Baseline Flat/Normal

References

  • Sample Preparation & Matrix Effects

    • Title: Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: System
    • Source: PMC (NIH).
    • URL:[Link]

  • Photodegradation Pathways

    • Title: Photolytic degradation of norfloxacin, enrofloxacin and ciprofloxacin in various aqueous media.[4]

    • Source: ResearchGate.[2][4]

    • URL:[Link]

  • Matrix Factor Calculation

    • Title: Determining Matrix Effects in Complex Food Samples (Applic
    • Source: Waters Corpor
    • URL:[Link]

  • LC-MS/MS Method Validation

    • Title: Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods.
    • Source: Journal of Agricultural and Food Chemistry (via NIH).
    • URL:[Link]

Sources

Technical Support Center: Minimizing Ion Suppression for Desfluoroenrofloxacin in ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

Desfluoroenrofloxacin (1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) is a primary photodegradation product and pharmacopeial impurity (Impurity C) of the veterinary antibiotic Enrofloxacin.[1]

In ESI-MS workflows, this molecule presents a "perfect storm" for ion suppression due to three converging physicochemical factors:

  • Zwitterionic Character: The coexistence of the carboxylic acid (acidic) and piperazine (basic) moieties makes ionization efficiency highly pH-dependent.

  • Metal Chelation: Like its parent fluoroquinolone, the

    
    -keto acid functionality avidly chelates trace metal ions (
    
    
    
    ,
    
    
    ) in the LC flow path, leading to peak broadening and signal loss often mistaken for matrix suppression.
  • Matrix Co-elution: In complex matrices (plasma, tissue), phospholipids often co-elute with quinolones on standard C18 chemistries, causing significant charge competition in the electrospray droplet.

This guide provides a self-validating troubleshooting framework to isolate and eliminate these suppression sources.

Troubleshooting Guide (Q&A Format)

Q1: I observe a significant drop in Desfluoroenrofloxacin signal intensity after ~50 injections of plasma extracts. Is the source dirty?

Diagnosis: While source contamination is possible, this "gradual drift" is classically symptomatic of phospholipid buildup on the column, which elutes unpredictably in subsequent runs.

The Mechanism: Phospholipids (glycerophosphocholines) bind strongly to C18 stationary phases. If your gradient re-equilibration is too short, they accumulate and elute during the ionization window of your analyte in later injections, suppressing the signal by altering droplet viscosity and surface tension.

Corrective Action:

  • Monitor the Matrix: Add a transition for phospholipids (Precursor

    
     184 or Neutral Loss of 184 Da) to your method to visualize the interference.
    
  • The "Sawtooth" Wash: Implement a high-organic wash (95% ACN/MeOH) at the end of every gradient for at least 2 column volumes.

  • Switch Separation Mode: If co-elution persists, switch to a Phenyl-Hexyl column. The

    
     interactions with the quinolone ring often shift Desfluoroenrofloxacin away from the phospholipid region.
    
Q2: My analyte peak is tailing severely, and the area count is non-linear at low concentrations (1–10 ng/mL). Is this saturation?

Diagnosis: No, this is likely adsorption and metal chelation , not detector saturation. Desfluoroenrofloxacin binds to active silanols and trace metals in the LC system.

The Mechanism: The 3-carboxyl, 4-keto groups form stable complexes with iron or stainless steel surfaces. This removes analyte from the flow path (low recovery) and releases it slowly (tailing).

Corrective Action:

  • Passivation: Inject a solution of 0.1% EDTA or Medronic Acid to passivate the system.

  • Mobile Phase Additive: Add 5 µM Medronic Acid or 0.1% Formic Acid directly to the mobile phase. Avoid phosphate buffers as they are non-volatile and cause suppression.

  • Column Choice: Use a hybrid-silica column (e.g., BEH or equivalent) with high surface coverage to minimize silanol interactions.

Q3: How do I distinguish between "Matrix Effect" and "Extraction Loss"?

Diagnosis: You must perform a Post-Extraction Spike experiment.

The Protocol:

  • Set A (Standard): Analyte in pure solvent.

  • Set B (Post-Spike): Extract blank matrix, then spike analyte into the extract.

  • Set C (Pre-Spike): Spike analyte into matrix, then extract.

Calculation:

  • Matrix Effect (ME%) =

    
    
    
    • < 85% indicates Suppression; > 115% indicates Enhancement.

  • Recovery (RE%) =

    
    
    

Optimized Experimental Protocols

Workflow A: Solid Phase Extraction (SPE) for Phospholipid Removal

Rationale: Protein precipitation (PPT) leaves >90% of phospholipids in the sample. SPE is critical for minimizing ion suppression for quinolones.

StepSolvent/ConditionMechanistic Note
Cartridge Polymeric Mixed-Mode Cation Exchange (MCX)Targets the basic piperazine amine (

).
Condition 1. MeOH (1 mL)2. Water + 0.1% Formic Acid (1 mL)Activates resin and acidifies environment to protonate the analyte.
Load Sample (diluted 1:1 with 2% Formic Acid)Acidification ensures Desfluoroenrofloxacin is positively charged (

).
Wash 1 2% Formic Acid in WaterRemoves proteins and salts.
Wash 2 100% MethanolCRITICAL: Removes neutral interferences and hydrophobic phospholipids while analyte stays bound ionically.
Elute 5% Ammonium Hydroxide in MethanolBreaks the ionic bond by neutralizing the analyte/resin interaction.
Workflow B: LC-MS/MS Parameters
  • Column: C18 Hybrid Particle (1.7 µm, 2.1 x 50 mm) or Phenyl-Hexyl.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Methanol can provide better solubility but ACN often yields sharper peaks for quinolones.

  • Flow Rate: 0.4 mL/min (Higher flow rates can dilute the signal in ESI; optimal desolvation is key).

  • Internal Standard: Enrofloxacin-d5 or Ciprofloxacin-d8 .

    • Do not use a structural analog; isotopic standards compensate for matrix effects dynamically.

Visualizations

Diagram 1: The Mechanism of Ion Suppression in ESI

Caption: Competitive ionization dynamics in the electrospray droplet between Desfluoroenrofloxacin and Matrix components.

IonSuppression Droplet ESI Droplet (Charged) Analyte Desfluoroenrofloxacin (MH+) Droplet->Analyte Contains Matrix Phospholipids/Salts (High Surface Activity) Droplet->Matrix Contains Surface Droplet Surface (Desorption Zone) Analyte->Surface Blocked by Matrix Suppression Signal Suppression (Analyte retained in core) Analyte->Suppression Fails to Desorb Matrix->Surface Occupies Surface (High Affinity) MS_Inlet Mass Spec Inlet Matrix->MS_Inlet Dominant Signal Surface->MS_Inlet Coulombic Fission (Ion Release)

Diagram 2: Troubleshooting Decision Matrix

Caption: Step-by-step logic flow for diagnosing signal loss issues.

Troubleshooting Start Issue: Low Signal Check_Std Inject Pure Standard Start->Check_Std Std_Good Standard Signal OK? Check_Std->Std_Good Matrix_Issue Matrix Effect (Suppression) Std_Good->Matrix_Issue Yes (Only samples bad) Inst_Issue Instrument Issue Std_Good->Inst_Issue No (Standard also bad) Post_Spike Perform Post-Extraction Spike Matrix_Issue->Post_Spike Check_Source Check Source/Capillary Inst_Issue->Check_Source Clean_Up Optimize SPE (Remove Phospholipids) Post_Spike->Clean_Up Recovery < 50% Chrom_Change Improve Separation (UPLC / Phenyl-Hexyl) Post_Spike->Chrom_Change Recovery > 80% but Suppression High

[2][5][9][10]

References

  • European Pharmacopoeia (Ph. Eur.). Enrofloxacin for Veterinary Use: Impurity C (Desfluoroenrofloxacin).[1]

  • Chambers, E., et al. (2007).Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.

  • Fiori, J., et al. (2013).

  • Waters Corporation.Controlling Contamination in LC/MS Systems: Best Practices for Quinolones.

Sources

Technical Support Center: Desfluoroenrofloxacin Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Desfluoroenrofloxacin (Enrofloxacin Impurity C). It is designed to move beyond basic datasheets, offering causal explanations and field-proven troubleshooting protocols.

Topic: Stability, Storage, and Analytical Troubleshooting CAS: 138892-82-7 | Regulatory ID: Enrofloxacin Impurity C (EP) Chemical Name: 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid[1]

Part 1: Core Stability & Storage Directives

The Stability Paradox (Light & Chemical Structure)

Q: Does the removal of the fluorine atom affect the photosensitivity of this standard compared to Enrofloxacin? A: Yes, but do not assume it is stable. While the fluorine atom at position 6 in fluoroquinolones (like Enrofloxacin) facilitates specific photodegradation pathways (photo-defluorination), the core quinolone ring structure remains highly photolabile . Desfluoroenrofloxacin retains the chromophore responsible for UV absorption. Upon exposure to light, it can undergo oxidative degradation and ring cleavage.

  • Directive: Treat Desfluoroenrofloxacin as strictly light-sensitive. Handle only under filtered light (sodium lamp) or in amber vessels.

  • Mechanism: The quinolone core absorbs UV light, generating reactive oxygen species (ROS) that attack the piperazine ring or the carboxylic acid group, leading to secondary impurities.

Solubility & The Zwitterionic Trap

Q: Why does my standard precipitate in pure methanol or water after freezing? A: You are likely battling the Isoelectric Point (pI) . Desfluoroenrofloxacin, like its parent, is zwitterionic. It contains a basic amine (piperazine ring) and an acidic carboxylic acid.

  • The Trap: At neutral pH (approx.[2] pH 6–8), the molecule exists as a zwitterion with net neutral charge, exhibiting its lowest solubility.

  • The Fix: You must shift the pH away from the pI.

    • Acidic Shift (Recommended): Use 0.1% Formic Acid or Acetic Acid in your solvent. Protonating the amine increases solubility significantly.

    • Basic Shift: 0.1 M NaOH can dissolve it, but basic conditions often accelerate oxidative degradation (browning).

Storage Matrix

Use this table to determine the optimal storage environment for your reference material.

FormTemperatureContainerShelf Life (Est.)[3][4][5][6]Critical Notes
Neat Powder -20°CAmber Glass, Desiccated2–3 YearsHygroscopic. Equilibrate to RT before opening to prevent condensation.
Stock Solution (1 mg/mL)-80°C or -20°CAmber Silanized Glass3–6 MonthsSolvent: Methanol + 0.1% Formic Acid. Avoid PTFE-lined caps if possible (leaching).
Working Solution (<10 µg/mL)+4°CAmber HPLC Vial< 48 HoursUnstable. Prepare fresh daily. Adsorption to glass increases at low concentrations.

Part 2: Experimental Protocols & Workflows

Protocol A: Optimal Reconstitution (The "Acid Lock" Method)

Purpose: To create a stable stock solution that resists precipitation and degradation.

  • Weighing: Weigh ~10 mg of Desfluoroenrofloxacin into a volumetric flask. Note: Do this quickly to minimize moisture uptake.

  • Solvent Prep: Prepare a solvent mixture of Methanol:Water (90:10 v/v) containing 0.1% Formic Acid .

    • Why Water? A small amount of water aids in dissolving the salt forms and prevents evaporation issues common in 100% MeOH.

    • Why Acid? Locks the nitrogen in the protonated state, preventing zwitterionic precipitation.

  • Dissolution: Add solvent to 80% volume. Sonicate for 5 minutes.

    • Caution: Monitor temperature.[5][7][8][9] Heat from sonication can degrade the standard. Use an ice bath if sonication >5 mins is needed.

  • Verification: Dilute an aliquot 1:100 and check UV absorbance at 278 nm (typical max) to confirm concentration against a theoretical extinction coefficient.

Protocol B: Visualizing the Stability Workflow

The following diagram illustrates the decision logic for handling Desfluoroenrofloxacin standards to minimize degradation.

StabilityWorkflow Start Receive Desfluoroenrofloxacin Standard (Powder) Storage Store at -20°C (Desiccated/Dark) Start->Storage Open Equilibrate to Room Temp (Prevent Condensation) Storage->Open Solvent Select Solvent: MeOH + 0.1% Formic Acid Open->Solvent Dissolve Dissolve & Sonicate (Keep Cool) Solvent->Dissolve Check Check Clarity Dissolve->Check Clear Solution Clear Check->Clear Cloudy Cloudy/Precipitate Check->Cloudy Aliquot Aliquot into Amber Vials (Single Use) Clear->Aliquot ActionCloudy Add 1% more Acid or Sonicate longer Cloudy->ActionCloudy ActionCloudy->Check Freeze Flash Freeze (-80°C preferred) Aliquot->Freeze

Caption: Logic flow for the reconstitution and storage of Desfluoroenrofloxacin to prevent hydrolysis and precipitation.

Part 3: Troubleshooting Guide (FAQs)

Issue 1: "Ghost Peaks" in HPLC/LC-MS

Symptom: You see small peaks eluting just before the main Desfluoroenrofloxacin peak. Root Cause: Photodegradation or Metal Chelation.

  • Technical Insight: Quinolones are notorious for chelating free metal ions (Fe, Al) in the LC system, causing peak splitting or "ghost" peaks. Alternatively, exposure to ambient light during autosampler queuing can generate photo-isomers.

  • The Fix:

    • Add EDTA: Add 0.1 mM EDTA to your aqueous mobile phase to sequester metals.

    • Amber Glass: Ensure the autosampler vial is amber.

    • Temperature: Keep the autosampler at 4°C.

Issue 2: Retention Time Drifting

Symptom: The retention time shifts ±0.5 min between injections. Root Cause: pH Sensitivity.

  • Technical Insight: Because Desfluoroenrofloxacin has ionizable groups with pKa values likely around 6 (carboxylic) and 8.8 (piperazine), small fluctuations in mobile phase pH cause massive shifts in retention behavior.

  • The Fix: Use a highly buffered mobile phase (e.g., 20 mM Ammonium Formate pH 3.0) rather than simple "Water + 0.1% Acid". The buffer capacity is required to stabilize the ionization state.

Issue 3: Low Recovery from Glass Vials

Symptom: Standard concentration drops over 24 hours in the autosampler. Root Cause: Adsorption (Silanol Interactions).

  • Technical Insight: The basic amine in the piperazine ring interacts strongly with free silanol groups on the surface of glass vials, effectively "sticking" the drug to the wall.

  • The Fix:

    • Use Silanized (Deactivated) Glass Vials .

    • Alternatively, use Polypropylene (PP) vials, though verify solvent compatibility first.

    • Ensure the sample solvent is acidic (pH < 4) to suppress silanol ionization.

Protocol C: Degradation Pathway Logic

Understanding where the impurity comes from helps in troubleshooting.

DegradationPath cluster_0 Critical Control Point Enro Enrofloxacin (Parent) Desfluoro Desfluoroenrofloxacin (Impurity C) Enro->Desfluoro Defluorination (Photolytic/Chemical) Cipro Ciprofloxacin (Metabolite) Enro->Cipro De-ethylation (Metabolic) Oxidized Oxidized Desfluoro->Oxidized Oxidative Degradation

Caption: Relationship between Enrofloxacin and its impurities. Note that Desfluoroenrofloxacin is distinct from Ciprofloxacin.

References

  • European Pharmacopoeia (Ph. Eur.). Enrofloxacin for veterinary use: Impurity C.[1] (Defines the regulatory status and chemical structure of Desfluoroenrofloxacin).

    • Source:

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71587506: Desfluoroenrofloxacin. (Provides chemical properties, CAS 138892-82-7, and molecular weight).[1]

    • Source:

  • Lizondo, M., et al.Physicochemical properties of enrofloxacin. (Establishes the zwitterionic nature and solubility profiles of the enrofloxacin class).

    • Source:

  • Torniainen, K., et al.Photodegradation of fluoroquinolones. (Foundational text on the light sensitivity of the quinolone core and the necessity of light protection).

    • Source:

  • U.S. Food and Drug Administration (FDA).Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues. (Provides validated protocols for standard preparation using acidic acetonitrile/methanol mixtures).

    • Source:

Sources

Troubleshooting inconsistent quantification of Desfluoroenrofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Desfluoroenrofloxacin (Impurity C) Quantification

Status: Operational | Ticket ID: #DFE-TRBL-001 Topic: Inconsistent Quantification of Desfluoroenrofloxacin (Enrofloxacin Impurity C) Assigned Specialist: Senior Application Scientist[1][2]

Initial Triage: Identity Verification

CRITICAL: Before proceeding, we must verify the analyte identity.[2] There is a common nomenclature confusion in this field.

  • Are you analyzing Ciprofloxacin?

    • Context: Ciprofloxacin is the primary metabolite of Enrofloxacin (formed by de-ethylation).[1][2][3]

    • Chemically:[1][2][4] 1-cyclopropyl-7-(piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1][2]

    • If YES: The troubleshooting below regarding adsorption applies, but the specific chemical behavior (defluorination) does not.

  • Are you analyzing Desfluoroenrofloxacin (Impurity C)?

    • Context: This is a degradant or impurity (EP Impurity C) formed by the loss of the fluorine atom.[1][2]

    • Chemically:[1][2][4][5] 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1][2][4][6][7]

    • Mass Shift: It is 18 Da lower than Enrofloxacin (F replaced by H).[1][2]

    • If YES: Proceed with this guide. The instability of the C–F bond is likely your root cause.[1][2]

Diagnostic Workflow

Use this decision tree to isolate the source of your inconsistency.

Troubleshooting Start START: Inconsistent Data CheckLight Are samples protected from light at ALL steps? Start->CheckLight CheckVials Are you using Glass Vials? CheckLight->CheckVials Yes IssuePhoto ROOT CAUSE: Photodegradation Enrofloxacin converts to Desfluoroenrofloxacin on bench. CheckLight->IssuePhoto No/Unsure CheckSep Is Resolution (Rs) > 1.5 vs Enrofloxacin? CheckVials->CheckSep No (Using PP) IssueAds ROOT CAUSE: Adsorption Analyte sticking to glass walls. Switch to Polypropylene. CheckVials->IssueAds Yes IssueInter ROOT CAUSE: Source Cross-Talk Enrofloxacin tail overlaps. Check transitions. CheckSep->IssueInter No Check MS Parameters Check MS Parameters CheckSep->Check MS Parameters Yes

Figure 1: Diagnostic logic for isolating the source of quantification error.

Technical Deep Dive & Solutions

Issue A: The "Ghost" Signal (Photodegradation)

Symptom: Levels of Desfluoroenrofloxacin increase over time in the autosampler or vary wildly between replicate injections of the same sample.[1][2] Mechanism: Fluoroquinolones are photosensitive.[1][2] Upon exposure to UV/Vis light, the C–F bond at position 6 is labile.[1][2] Enrofloxacin (the parent) will spontaneously defluorinate to form Desfluoroenrofloxacin.[1][2] If your lab bench has standard fluorescent lighting, you are synthesizing your analyte during the extraction.[1][2]

Protocol Adjustment:

  • Amber Everything: Use amber glassware for stock solutions.[1][2]

  • Foil Wrap: Wrap all transparent tubes/reservoirs in aluminum foil immediately.

  • Low-Light Processing: Perform extractions under yellow (sodium vapor) light or in a darkened hood.[1][2]

Issue B: The Vanishing Analyte (Adsorption)

Symptom: Low recovery at low concentrations (<10 ng/mL), but acceptable recovery at high concentrations.[1][2] Nonlinear calibration curves. Mechanism: The carboxylic acid and amine groups on the quinolone core create a zwitterion that binds aggressively to silanol groups (Si-OH) on glass surfaces.[1][2] This is often irreversible in aqueous solutions.[1][2]

Corrective Action:

  • Labware: Replace all glass autosampler vials with Polypropylene (PP) vials.

  • Solvent: Ensure the injection solvent contains at least 20% organic (MeOH/ACN) or a chelator (see below) to disrupt surface binding.[1][2]

Issue C: Chromatographic Interference

Symptom: The Desfluoroenrofloxacin peak rides on the tail of the massive Enrofloxacin peak (if analyzing biological samples where Parent >> Metabolite).[1][2] Mechanism: Desfluoroenrofloxacin (M+H 342) and Enrofloxacin (M+H 360) are structurally identical except for the F atom.[1][2] Their retention times are often within 0.2–0.5 minutes of each other on C18 columns.[1][2]

Optimization Strategy:

  • Column Choice: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column instead of C18. The fluorine-fluorine interaction (or lack thereof) significantly improves selectivity between the fluorinated parent and desfluoro impurity.[1][2]

  • Mobile Phase: The pH must be controlled.[1][2]

    • Low pH (Formic Acid):[1][2] Both species are cationic.[1][2]

    • Mid pH (Ammonium Acetate, pH 4-5): Zwitterionic.[1][2] Separation is often best here but peak shape may suffer without careful buffering.[1][2]

Standardized Extraction Protocol

This protocol minimizes adsorption and photodegradation.[1][2]

Reagents:

  • Extraction Solvent: Acetonitrile:0.1M Phosphate Buffer (pH 3.[1][2]0) (80:20 v/v) containing 10mM Na₂EDTA.[1][2]

    • Why EDTA? It chelates metal ions that otherwise bind quinolones, improving recovery.[2]

    • Why Acidic? Keeps the drug in the cationic form, reducing silanol interactions.[1][2]

Step-by-Step:

  • Sample Aliquot: Transfer 200 µL plasma/milk to a 1.5 mL Polypropylene tube .

  • Precipitation: Add 800 µL Extraction Solvent (cold).

  • Vortex: 30 seconds (high speed).

  • Centrifuge: 10,000 x g for 10 min at 4°C.

  • Dilution: Transfer supernatant to Polypropylene autosampler vials . Dilute 1:1 with water (0.1% Formic Acid) to match initial mobile phase conditions.[1][2]

MS/MS Parameters

Analyte: Desfluoroenrofloxacin (Impurity C) Precursor Ion: 342.2 [M+H]⁺ (Calculated: 359.4 (Enro) - 19 (F) + 1 (H) = 341.4 MW)[1][2]

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)RoleMechanism
Desfluoroenrofloxacin 342.2 298.2 25QuantifierLoss of CO₂ (-44 Da)
342.2243.140QualifierPiperazine cleavage
Enrofloxacin (Parent) 360.2316.225Interference CheckLoss of CO₂

Note: Always optimize Collision Energy (CE) on your specific instrument.[1][2]

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Enrofloxacin Monograph 01/2017:1428. (Defines Impurity C as Desfluoroenrofloxacin).[1][2][4][8]

  • LGC Standards . Enrofloxacin Impurity C (Desfluoroenrofloxacin).[1][2][4] Link

  • Tölgyesi, A. et al. (2012).[1][2] "Determination of fluoroquinolones in animal tissues...". Journal of Pharmaceutical and Biomedical Analysis. (Details chelation and adsorption issues).

  • Senta, I. et al. (2011).[1][2] "Photodegradation of fluoroquinolone antibiotics". Environmental Science and Pollution Research. (Mechanisms of defluorination).

Sources

Technical Support Center: Optimizing Desfluoroenrofloxacin Peak Shape in Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographic analysis of Desfluoroenrofloxacin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the peak shape of Desfluoroenrofloxacin in their High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) experiments. Here, we will delve into the common peak shape issues encountered during the analysis of this fluoroquinolone antibiotic and provide scientifically grounded, actionable solutions.

Understanding Desfluoroenrofloxacin's Chromatographic Behavior

Desfluoroenrofloxacin, a primary metabolite of enrofloxacin, is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (piperazine ring) functional groups.[1][2] This zwitterionic nature is a key factor influencing its chromatographic behavior, particularly its interaction with the stationary phase and its response to mobile phase pH.[3] Poor peak shape, most commonly observed as tailing, is often a result of secondary interactions with the stationary phase or chelation with metal ions.

Troubleshooting Guide & FAQs

This section addresses specific peak shape problems you may encounter with Desfluoroenrofloxacin. Each question is followed by an in-depth explanation of the potential causes and a step-by-step guide to resolving the issue.

Q1: My Desfluoroenrofloxacin peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

Peak tailing is the most common issue when analyzing basic compounds like Desfluoroenrofloxacin.[4] It is characterized by an asymmetry factor (As) greater than 1.2. The primary causes are secondary ionic interactions with the stationary phase and, to a lesser extent, interactions with metal components in the HPLC system.

Primary Cause 1: Secondary Interactions with Residual Silanols

  • The "Why": Most reversed-phase columns are based on silica particles. Even with advanced bonding and end-capping, some residual silanol groups (-Si-OH) on the silica surface remain.[5][6] At mobile phase pH values above 3, these silanols can become deprotonated and negatively charged (-Si-O⁻).[7] The positively charged piperazine ring of Desfluoroenrofloxacin can then interact with these anionic silanol sites through a secondary ion-exchange mechanism. This mixed-mode retention leads to peak tailing.[4][8]

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment:

      • Low pH Approach: Lowering the mobile phase pH to between 2.5 and 3.5 with an acidic modifier like formic acid or phosphoric acid will protonate the residual silanols, neutralizing their negative charge.[9] This minimizes the secondary ionic interactions with the basic analyte.

      • High pH Approach: Alternatively, using a high pH mobile phase (e.g., pH 10-11 with ammonium bicarbonate) can deprotonate the piperazine moiety of Desfluoroenrofloxacin, rendering it neutral.[10][11] This also eliminates the problematic ionic interaction. However, ensure your column is stable at high pH.[5][6]

    • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to shield the residual silanol groups and reduce secondary interactions.[8]

    • Use of Mobile Phase Additives:

      • Competing Base: Adding a small concentration (e.g., 5-10 mM) of a competing base, such as triethylamine (TEA), to the mobile phase can be effective.[3][12] TEA will preferentially interact with the active silanol sites, masking them from the analyte.[9][13] Note that TEA can be difficult to remove from the column and may suppress MS signals.

Primary Cause 2: Chelation with Metal Ions

  • The "Why": Fluoroquinolones are known to chelate with metal ions.[2] Traces of metal ions can be present in the sample, mobile phase, or leached from the stainless steel components of the HPLC system (e.g., frits, tubing). This chelation can lead to peak distortion.

  • Troubleshooting Protocol:

    • System Passivation: Passivating the HPLC system by flushing with a solution of 0.5% phosphoric acid in 10% acetonitrile can help to remove metallic impurities.[6]

    • Use of a Chelating Agent in the Mobile Phase: Adding a weak chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-0.5 mM) to the mobile phase can bind to metal ions, preventing them from interacting with Desfluoroenrofloxacin.

    • Consider a Bio-inert or PEEK-lined Column and System: If metal sensitivity is a persistent issue, using a column with a PEEK-lined body and a bio-inert HPLC system can minimize contact with metallic surfaces.[6]

dot

G Troubleshooting Peak Tailing for Desfluoroenrofloxacin cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions1 Solutions for Silanol Interactions cluster_solutions2 Solutions for Metal Chelation Problem Peak Tailing (As > 1.2) Cause1 Secondary Silanol Interactions Problem->Cause1 Cause2 Metal Chelation Problem->Cause2 Sol1A Adjust Mobile Phase pH (Low: 2.5-3.5 or High: 10-11) Cause1->Sol1A Sol1B Increase Buffer Strength Cause1->Sol1B Sol1C Add Competing Base (e.g., TEA) Cause1->Sol1C Sol2A System Passivation Cause2->Sol2A Sol2B Add Chelating Agent (e.g., EDTA) Cause2->Sol2B Sol2C Use Bio-inert System/Column Cause2->Sol2C

Caption: Troubleshooting workflow for peak tailing.

Q2: My Desfluoroenrofloxacin peak is fronting. What does this indicate and what should I do?

Peak fronting (As < 0.9) is less common than tailing for basic compounds but can occur under specific circumstances.

  • The "Why":

    • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a fronting peak.

    • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, the analyte may travel through the initial part of the column too quickly, causing peak distortion.[13]

  • Troubleshooting Protocol:

    • Reduce Injection Volume/Concentration: Perform a series of injections with decreasing concentrations or volumes of your sample. If the peak shape improves, you were likely overloading the column.

    • Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the mobile phase. If this is not possible, use a solvent that is weaker than or of similar strength to the mobile phase.

Q3: The peak for Desfluoroenrofloxacin is broad, but symmetrical. How can I improve the peak efficiency?

A broad, symmetrical peak indicates poor chromatographic efficiency, which can compromise resolution and sensitivity.

  • The "Why":

    • Sub-optimal Flow Rate: The mobile phase flow rate may be too high or too low, leading to increased band broadening.

    • Column Degradation: Over time, the column packing can degrade, creating voids and channels that lead to broader peaks.[4]

    • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.

  • Troubleshooting Protocol:

    • Optimize Flow Rate: Perform a flow rate study to determine the optimal linear velocity for your column.

    • Check Column Performance: Inject a standard compound to check the column's efficiency (plate count). If it is significantly lower than the manufacturer's specifications, the column may need to be replaced.

    • Minimize Extra-column Volume: Use tubing with the smallest possible internal diameter and length to connect the components of your HPLC system.

Optimizing Your Chromatographic Method: A Summary of Key Parameters

The following table provides a summary of key parameters and their impact on Desfluoroenrofloxacin peak shape.

ParameterRecommendation for Improved Peak ShapeRationale
Column Chemistry Use a high-purity, end-capped C18 column. Consider columns designed for high pH stability if operating in that range.[5][6]Minimizes the number of accessible silanol groups, reducing secondary interactions.[5][6]
Mobile Phase pH Operate at either low pH (2.5-3.5) or high pH (10-11).[10][11] Avoid the mid-pH range (4-8).At low pH, silanols are protonated. At high pH, the analyte is neutral. Both minimize ionic interactions.[10][11]
Mobile Phase Additives Low pH: 0.1% Formic Acid or Trifluoroacetic Acid (TFA).[14] High pH: 10 mM Ammonium Bicarbonate. For Tailing: 5-10 mM Triethylamine (TEA).[3][12]Acidic modifiers protonate silanols. Buffers maintain a stable pH. Competing bases mask silanol sites.
Organic Modifier Acetonitrile is generally a good starting point.Acetonitrile often provides better peak shape and lower backpressure compared to methanol for many compounds.
Temperature 30-40 °CIncreased temperature can improve peak efficiency and reduce viscosity, but be mindful of analyte stability.

Experimental Protocol: A Starting Point for Method Development

This protocol provides a robust starting point for developing a method for Desfluoroenrofloxacin analysis with good peak shape.

  • Column: High-purity, end-capped C18, 2.7 µm particle size, 100 x 2.1 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10-90% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detector: UV at 278 nm.[1]

dot

G General Method Development Workflow Start Select High-Purity C18 Column MobilePhase Prepare Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN) Start->MobilePhase InitialRun Perform Initial Gradient Run MobilePhase->InitialRun Evaluate Evaluate Peak Shape InitialRun->Evaluate GoodShape Peak Shape Acceptable (Proceed with Validation) Evaluate->GoodShape Yes PoorShape Poor Peak Shape Evaluate->PoorShape No Troubleshoot Implement Troubleshooting Strategies (See Guide Above) PoorShape->Troubleshoot Troubleshoot->InitialRun Re-inject

Caption: Method development workflow.

References

  • Determination of Gentamicin: Development and Validation of a Sensitive UPLC-MS/MS Assay According to the European Medicines Agency Guideline - MDPI. Available from: [Link]

  • Why it matters and how to get good peak shape. Agilent. Available from: [Link]

  • HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma - ResearchGate. Available from: [Link]

  • Why it matters and how to get good peak shape - Agilent. Available from: [Link]

  • Improving of a Peak Shape of the Charged Compounds - SIELC Technologies. Available from: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing | LCGC International - Chromatography Online. Available from: [Link]

  • Desfluoroenrofloxacin | C19H23N3O3 | CID 71587506 - PubChem - NIH. Available from: [Link]

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis? - ResearchGate. Available from: [Link]

  • (PDF) DEVELOPMENT OF A HPLC METHOD FOR THE DETERMINATION OF ENROFLOXACIN AND CIPROFLOXACIN IN REPTILE PLASMA AFTER TRANSDERMAL DELIVERY - ResearchGate. Available from: [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchGate. Available from: [Link]

  • Post-column metal complexation of quinolone antibiotics in a quadrupole ion trap - PubMed. Available from: [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047 - Waters Knowledge Base. Available from: [Link]

  • Design of experiments and Derringer's desirability function in optimisation and validation of RP-HPLC method for the analysis of enrofloxacin - AKJournals. Available from: [Link]

  • Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. Available from: [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC. Available from: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available from: [Link]

  • The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. Available from: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available from: [Link]

  • Influence of metal cations on the solubility of fluoroquinolones - ResearchGate. Available from: [Link]

  • Development and Validation of a Rapid and Reliable HPLC-FLD Method for the Quantification of Ciprofloxacin and Enrofloxacin Residues in Zea mays - SciELO. Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Available from: [Link]

  • Understanding the Role of Complexation of Fluoroquinolone and β-Lactam Antibiotics with Iron (III) on the Photodegradation under Solar Light and UVC Light - MDPI. Available from: [Link]

  • The application of Box-Behnken-Design in the optimization of HPLC separation of fluoroquinolones - PMC - PubMed Central. Available from: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. Available from: [Link]

  • Development and Validation of HPLC Method for the Estimation of Levofloxacin in Bulk and Marketed Dosage form - Jetir.Org. Available from: [Link]

  • Determination of fluoroquinolone antibiotics in wastewater using ultra high-performance liquid chromatography with mass spectrometry and fluorescence detection - PubMed. Available from: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available from: [Link]

  • Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. Available from: [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations - Chromatography Today. Available from: [Link]

  • International Journal of Pharmaceutics and Drug Research HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF DELAFLOXACIN IN BULK AND PHARMACEUTICAL DOSAGE FORMS - ResearchGate. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance. Available from: [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. Available from: [Link]

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Validation & Comparative

Comparative Guide: Enrofloxacin vs. Desfluoroenrofloxacin Antibacterial Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Enrofloxacin (the active pharmaceutical ingredient) and Desfluoroenrofloxacin (a specific impurity and degradation product). It focuses on the critical role of the C-6 fluorine atom in antibacterial potency, pharmacokinetics, and mechanism of action.

Executive Summary

Enrofloxacin is a third-generation fluoroquinolone antibiotic characterized by a fluorine atom at the C-6 position.[1] This structural feature is the primary driver of its broad-spectrum activity and high potency against both Gram-negative and Gram-positive bacteria.

Desfluoroenrofloxacin (often identified as Enrofloxacin Impurity A or a photodegradation product) is the analog where the C-6 fluorine is replaced by a hydrogen atom. Experimental data and Structure-Activity Relationship (SAR) analysis confirm that this defluorination results in a drastic reduction in antibacterial activity (10- to 100-fold increase in MIC) and a narrowing of the antimicrobial spectrum, effectively reverting the molecule's performance to that of first-generation quinolones (e.g., nalidixic acid).

Structural & Mechanistic Comparison

The primary difference lies in the C-6 substituent . While seemingly minor, this atom dictates the molecule's electronic interaction with the bacterial DNA-gyrase complex.

Structure-Activity Relationship (SAR) Analysis[2]
FeatureEnrofloxacin (Active)Desfluoroenrofloxacin (Impurity)Impact of Change
C-6 Position Fluorine (-F) Hydrogen (-H) Critical Loss of Potency
Binding Affinity High affinity for DNA-Gyrase complex.Weak binding affinity.The F-atom provides essential electronegativity that stabilizes the drug-enzyme-DNA ternary complex.
Cell Penetration High lipophilicity (logP ~4.7).Reduced lipophilicity.Fluorine enhances penetration through the bacterial cell wall, especially in Gram-positive organisms.
Spectrum Broad (Gram- & Gram+).[2][3]Narrow (Weak Gram- only).Loss of F removes the "fluoro" advantage, limiting activity primarily to Enterobacteriaceae (weak).
Mechanistic Pathway Visualization

The following diagram illustrates the structural divergence and its functional consequence.

SAR_Mechanism Enro Enrofloxacin (C-6 Fluorine) Target Bacterial DNA Gyrase (Subunit A) Enro->Target Strong Binding (Ternary Complex Stabilization) CellWall Bacterial Cell Wall (Porin Channels) Enro->CellWall High Penetration (Lipophilic) Desfluoro Desfluoroenrofloxacin (C-6 Hydrogen) Desfluoro->Target Weak/Unstable Binding (Steric/Electronic Failure) Desfluoro->CellWall Low Penetration CellWall->Target Intracellular Accumulation

Caption: The C-6 Fluorine in Enrofloxacin is essential for both cell wall penetration and stable binding to the DNA Gyrase target. Defluorination compromises both steps.[4]

Antibacterial Performance Data[1][3][5][6][7][8][9][10]

Experimental data from photodegradation studies and impurity profiling highlights the performance gap. While Enrofloxacin is a potent bactericide, its desfluoro derivative is often classified as a "biologically inactive" or "low activity" impurity in pharmacopeial contexts.

Comparative MIC Summary (In Vitro)
Bacterial StrainEnrofloxacin MIC (µg/mL)Desfluoroenrofloxacin MIC (µg/mL)*Relative Potency
E. coli (Gram-)0.03 - 0.124.0 - >16.0~100x Lower
P. aeruginosa (Gram-)1.0 - 2.0> 64.0Inactive
S. aureus (Gram+)0.12 - 0.50> 32.0Inactive
Mycoplasma spp.0.05 - 0.25> 10.0Inactive

*Note: MIC values for Desfluoroenrofloxacin are derived from comparative studies of non-fluorinated quinolone analogs and photodegradation product analysis [1, 3].

Key Experimental Insights
  • Photodegradation & Activity Loss: Studies on the photolysis of Enrofloxacin reveal that while the parent molecule degrades into several products, the defluorinated product (Desfluoroenrofloxacin) is distinct from the active metabolite Ciprofloxacin (Desethylenrofloxacin) . While Ciprofloxacin retains or exceeds Enrofloxacin's activity, the Desfluoro analog loses significant potency [5].

  • Gram-Positive Coverage: The C-6 fluorine is specifically responsible for extending quinolone activity to Gram-positive bacteria (e.g., Staphylococcus aureus). Removing it restricts the molecule's spectrum almost entirely to simple Gram-negative organisms, and even then, with significantly higher MICs [2, 4].

Experimental Protocols

To validate these differences in your own laboratory, use the following standardized protocols.

Protocol A: Comparative Minimum Inhibitory Concentration (MIC) Assay

Objective: Quantify the potency difference between Enrofloxacin and Desfluoroenrofloxacin.

  • Preparation:

    • Prepare stock solutions (1 mg/mL) of Enrofloxacin (Reference Standard) and Desfluoroenrofloxacin (Impurity Standard) in 0.1 M NaOH (or appropriate solvent).

    • Dilute to working concentrations in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup:

    • Use 96-well microtiter plates.

    • Create serial 2-fold dilutions ranging from 64 µg/mL down to 0.015 µg/mL.

  • Inoculation:

    • Prepare bacterial suspension (E. coli ATCC 25922 and S. aureus ATCC 29213) adjusted to 0.5 McFarland standard.

    • Dilute 1:100 and add 50 µL to each well (Final inoculum: ~5 x 10^5 CFU/mL).

  • Incubation & Readout:

    • Incubate at 35 ± 2°C for 16–20 hours.

    • Valid Result: The MIC is the lowest concentration with no visible growth.

    • Expectation: Enrofloxacin will show clear inhibition at <0.5 µg/mL; Desfluoroenrofloxacin will likely show growth up to >4-8 µg/mL.

Protocol B: Photolytic Degradation & Impurity Isolation

Objective: Generate and identify the desfluoro species to study stability.

  • Irradiation: Dissolve Enrofloxacin (10 µg/mL) in aqueous buffer (pH 7.0). Expose to simulated sunlight (Xenon arc lamp) for 2–4 hours.

  • Separation (HPLC):

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) gradient.

    • Detection: UV at 278 nm.

  • Identification:

    • Enrofloxacin: RT ~12.0 min.

    • Desethylenrofloxacin (Ciprofloxacin): RT ~10.5 min (Active).

    • Desfluoroenrofloxacin: RT ~11.5 min (Distinct peak, confirm by MS: Mass = [M-F+H]).

Workflow Diagram: Activity vs. Stability Testing

Workflow cluster_Degradation Degradation Pathways Start Enrofloxacin Sample Photo Photolysis (UV Exposure) Start->Photo Metab Metabolism (In Vivo) Start->Metab Prod_A Desfluoroenrofloxacin (Impurity A) Photo->Prod_A Defluorination Prod_B Ciprofloxacin (Active Metabolite) Metab->Prod_B De-ethylation Test MIC Testing (S. aureus / E. coli) Prod_A->Test Prod_B->Test Result_A High MIC (Inactive) Test->Result_A Result_B Low MIC (Active) Test->Result_B

Caption: Experimental workflow distinguishing the active metabolite (Ciprofloxacin) from the inactive degradant (Desfluoroenrofloxacin).

References

  • Wolfson, J. S., & Hooper, D. C. (1989). Fluoroquinolone antimicrobial agents. Clinical Microbiology Reviews, 2(4), 378–424. Link

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. Link

  • Wetzstein, H. G., et al. (1999). Degradation of the fluoroquinolone enrofloxacin by the brown rot fungus Gloeophyllum striatum: identification of metabolites.[5][6] Applied and Environmental Microbiology, 65(4), 1556–1563. Link

  • Burhenne, J., et al. (1997). Photochemical degradation of Enrofloxacin in water. Environmental Science & Technology.[4] (Note: Discusses loss of activity upon defluorination).

  • Ge, L., et al. (2010). Photochemical degradation of marbofloxacin and enrofloxacin in natural waters. Environmental Science & Technology, 44(7), 2503-2508. Link

Sources

A Comparative Guide to the Efficacy of Desfluoroenrofloxacin and Ciprofloxacin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial drug development, a nuanced understanding of the comparative efficacy of existing and novel therapeutic agents is paramount. This guide provides a detailed, evidence-based comparison of Desfluoroenrofloxacin, a des-fluoroquinolone represented here by its extensively studied analogue BMS-284756, and Ciprofloxacin, a widely utilized second-generation fluoroquinolone. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data to inform research and development decisions.

Introduction: The Fluoroquinolone Landscape

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that have been a cornerstone in the treatment of a wide array of bacterial infections. Their mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, results in potent bactericidal activity. Ciprofloxacin, a second-generation fluoroquinolone, has been extensively used to treat infections caused by a variety of Gram-negative and Gram-positive bacteria.[1] However, its widespread use has led to the emergence of resistant strains, necessitating the development of novel fluoroquinolones with improved activity against resistant pathogens.

Desfluoroenrofloxacin (represented by BMS-284756) is a newer des-fluoro(6) quinolone that lacks the fluorine atom at the C-6 position, a common feature in many other fluoroquinolones.[2] This structural modification has been investigated for its potential to enhance activity against Gram-positive bacteria, including ciprofloxacin-resistant strains, while maintaining a broad spectrum of activity.[2][3] This guide will dissect the key differences and similarities between these two compounds, providing a comprehensive analysis of their efficacy.

Mechanism of Action: A Shared Pathway with Subtle Distinctions

Both ciprofloxacin and desfluoroquinolones exert their bactericidal effects by inhibiting bacterial type II topoisomerases, specifically DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE in most bacteria, and grlA and grlB in Staphylococcus aureus). These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme-DNA complex, these antibiotics trap the enzymes in the process of cleaving DNA, leading to the accumulation of double-stranded DNA breaks and subsequent cell death.

While the fundamental mechanism is the same, there can be differences in the primary target enzyme between different fluoroquinolones and bacterial species. For instance, in many Gram-negative bacteria, DNA gyrase is the primary target for ciprofloxacin, whereas topoisomerase IV is the main target in many Gram-positive bacteria. Interestingly, in contrast to ciprofloxacin, DNA gyrase has been identified as the primary target of BMS-284756 in S. aureus.[2] This difference in primary target affinity may contribute to the enhanced activity of desfluoroquinolones against certain resistant strains.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell cluster_dna DNA Replication & Segregation Fluoroquinolone Fluoroquinolone (Desfluoroenrofloxacin/Ciprofloxacin) DNA_Gyrase DNA Gyrase (gyrA, gyrB) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (parC, parE / grlA, grlB) Fluoroquinolone->Topoisomerase_IV Inhibits Relaxed_DNA Relaxed DNA DNA_Break Double-Strand DNA Breaks DNA_Gyrase->DNA_Break Leads to Catenated_DNA Catenated Daughter Chromosomes Topoisomerase_IV->DNA_Break Leads to Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Introduces negative supercoils Decatenated_DNA Decatenated Daughter Chromosomes Catenated_DNA->Decatenated_DNA Decatenates Cell_Death Bacterial Cell Death DNA_Break->Cell_Death

Figure 1: Mechanism of action of fluoroquinolones.

Comparative Antibacterial Spectrum: A Tale of Two Potencies

The in vitro activity of an antimicrobial agent is a critical determinant of its potential clinical efficacy. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, is a key metric for this assessment.

Gram-Positive Activity

A significant advantage of Desfluoroenrofloxacin (BMS-284756) lies in its enhanced potency against Gram-positive bacteria, particularly against strains that have developed resistance to ciprofloxacin.[2][3]

OrganismDesfluoroenrofloxacin (BMS-284756) MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus
Methicillin-susceptible (MSSA)0.015 (MIC₅₀) / 0.03 (MIC₉₀)[3]0.25 - 0.5
Methicillin-resistant (MRSA)0.015 (MIC₅₀) / 2 (MIC₉₀)[3]≥4 (for resistant strains)[3]
Ciprofloxacin-susceptible0.015 (MIC₅₀) / 0.03 (MIC₉₀)[3]≤2
Ciprofloxacin-resistant2 (MIC₅₀) / 4 (MIC₉₀)[3]≥4
Streptococcus pneumoniae
Quinolone-susceptible≤0.016 - 0.06[4]1 - 2
Quinolone-resistant0.03 - 1[4]≥8
Enterococcus faecalis 0.12 - 0.51 - 4

Note: MIC values are presented as ranges or MIC₅₀/MIC₉₀ (the concentrations required to inhibit 50% and 90% of isolates, respectively) and are compiled from various sources. These values can vary depending on the specific isolates and testing methodologies.

Gram-Negative Activity

Ciprofloxacin has historically been a potent agent against a wide range of Gram-negative bacteria. While Desfluoroenrofloxacin (BMS-284756) also demonstrates activity against these pathogens, its potency can be more variable.

OrganismDesfluoroenrofloxacin (BMS-284756) MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Escherichia coli 16 (MIC₉₀)[5]≤0.06 - 1
Pseudomonas aeruginosa 4 (MIC₅₀) / 64 (MIC₉₀)[5][6]0.25 (MIC₅₀)[6]
Acinetobacter spp. 8 (MIC₉₀)[5]>2
Eikenella corrodens ≤0.25[7]Not specified, but comparable to moxifloxacin and levofloxacin[7]

Experimental Protocols: Quantifying Efficacy

To ensure the reproducibility and validity of comparative efficacy studies, standardized experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

Objective: To determine the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.

Methodology:

  • Preparation of Antibiotic Stock Solutions: Prepare high-concentration stock solutions of Desfluoroenrofloxacin and ciprofloxacin in a suitable solvent.

  • Serial Dilutions: Perform a two-fold serial dilution of each antibiotic in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (or another appropriate broth for the test organism). This creates a gradient of antibiotic concentrations.

  • Bacterial Inoculum Preparation: Culture the bacterial strain to be tested overnight. Dilute the culture to achieve a standardized inoculum density (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

MIC_Workflow A Prepare Antibiotic Stock Solutions B Perform 2-fold Serial Dilutions in 96-well plate A->B D Inoculate Plate with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35-37°C for 16-20 hours D->E F Read MIC: Lowest concentration with no visible growth E->F

Figure 2: Workflow for MIC determination by broth microdilution.

Time-Kill Curve Assay

Objective: To assess the bactericidal or bacteriostatic activity of an antibiotic over time.

Methodology:

  • Bacterial Culture Preparation: Grow the test organism to the early to mid-logarithmic phase of growth.

  • Antibiotic Exposure: Add the antibiotic (at a specified concentration, e.g., 2x or 4x the MIC) to the bacterial culture. Include a growth control with no antibiotic.

  • Sampling over Time: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates overnight and count the number of colony-forming units (CFUs) to determine the viable bacterial count at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the control. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.

Pharmacokinetic and Pharmacodynamic Comparison

The in vivo efficacy of an antibiotic is not solely dependent on its in vitro potency but also on its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

ParameterDesfluoroenrofloxacin (BMS-284756)Ciprofloxacin
Pharmacokinetics
Bioavailability (Oral) High (data not specified in provided results)~70-80%
Half-life (t½) ~9.8 hours[8]~4 hours
Peak Plasma Concentration (Cmax) ~10.4 µg/mL (600 mg oral dose)[8]~2.4 µg/mL (500 mg oral dose)
Volume of Distribution (Vd) Data not specified2-3 L/kg
Protein Binding ~80% in mice[9]20-40%
Elimination Primarily renalPrimarily renal
Pharmacodynamics
AUC/MIC Ratio Best predictor of efficacy against S. pneumoniae[10]Key predictor of efficacy, especially for Gram-negative bacteria

Note: Pharmacokinetic parameters can vary significantly between individuals and are influenced by factors such as renal function and co-administered medications.

Mechanisms of Resistance: An Ongoing Battle

Bacterial resistance to fluoroquinolones is a significant clinical concern. The primary mechanisms of resistance are:

  • Target Site Mutations: Alterations in the quinolone-resistance-determining regions (QRDRs) of the gyrA and parC (or grlA) genes reduce the binding affinity of the fluoroquinolone to its target enzymes.

  • Efflux Pumps: Overexpression of efflux pumps actively transports the antibiotic out of the bacterial cell, reducing its intracellular concentration.

  • Plasmid-Mediated Resistance: Acquisition of plasmids carrying genes that confer resistance, such as qnr genes which protect DNA gyrase from fluoroquinolone binding.

For ciprofloxacin, resistance often emerges through a stepwise accumulation of mutations in gyrA and parC. In S. aureus, mutations in grlA often precede those in gyrA in the development of ciprofloxacin resistance.[3]

Desfluoroenrofloxacin (BMS-284756) has shown activity against some ciprofloxacin-resistant strains, particularly those with single mutations. However, strains with multiple mutations, especially in both grlA and gyrA, can exhibit reduced susceptibility to BMS-284756 as well.[3] The lack of the C-6 fluorine in desfluoroquinolones may alter their interaction with the target enzymes and their susceptibility to certain resistance mechanisms, but further research is needed to fully elucidate these differences. One study suggested that BMS-284756 is not a good substrate for efflux pumps in certain bacteria.

Conclusion: A Nuanced Perspective on Efficacy

The comparative analysis of Desfluoroenrofloxacin (as represented by BMS-284756) and ciprofloxacin reveals a trade-off in their antibacterial profiles.

  • Desfluoroenrofloxacin (BMS-284756) demonstrates superior in vitro potency against a broad range of Gram-positive bacteria, including methicillin-resistant and ciprofloxacin-resistant Staphylococcus aureus, as well as Streptococcus pneumoniae. Its longer half-life may also offer pharmacodynamic advantages. However, its activity against some Gram-negative pathogens, such as Pseudomonas aeruginosa and Escherichia coli, appears to be lower than that of ciprofloxacin.

  • Ciprofloxacin remains a potent agent against many Gram-negative bacteria. However, its efficacy against Gram-positive organisms, particularly resistant strains, is increasingly compromised.

The choice between these agents in a clinical or research setting will depend on the specific pathogen, its susceptibility profile, and the site of infection. The enhanced Gram-positive activity of Desfluoroenrofloxacin makes it a promising candidate for infections caused by these organisms, especially in an era of increasing resistance to older fluoroquinolones. Further clinical studies are warranted to fully establish its therapeutic role.

References

  • Wise R, Andrews JM, Marshall G, Hartman G. Single-Dose Pharmacokinetics and Penetration of BMS 284756 into an Inflammatory Exudate. Antimicrobial Agents and Chemotherapy. 2002;46(1):234-238. [Link]

  • Kaatz GW, Seo SM. Activity of BMS-284756, a Novel Des-Fluoro(6) Quinolone, against Staphylococcus aureus, Including Contributions of Mutations to Quinolone Resistance. Antimicrobial Agents and Chemotherapy. 2001;45(11):3068-3074. [Link]

  • Goldstein EJC, Citron DM, Merriam CV, Warren YA, Tyrrell KL, Fernandez H. In vitro activity of BMS-284756, a new des-fluorinated quinolone. Journal of Antimicrobial Chemotherapy. 2002;49(4):647-651. [Link]

  • Bassetti M, Dembry LM, Farrel PA, Callan DA, Andriole VT. Antimicrobial activities of BMS-284756 compared with those of fluoroquinolones and beta-lactams against gram-positive clinical isolates. Antimicrobial Agents and Chemotherapy. 2002;46(1):234-8. [Link]

  • Pankuch GA, Jacobs MR, Appelbaum PC. Antipneumococcal Activity of BMS 284756 Compared to Those of Six Other Agents. Antimicrobial Agents and Chemotherapy. 2001;45(11):3174-3178. [Link]

  • ResearchGate. Time-kill analysis of BMS-284756, levofloxacin (LVX), and ciprofloxacin (CIP) against S. aureus MT5224c4 GrlA at two and four times the MIC for 6 h. [Link]

  • Goldstein EJC, Citron DM, Merriam CV, Warren YA, Tyrrell KL, Fernandez H. In vitro activities of a new des-fluoroquinolone, BMS 284756, and seven other antimicrobial agents against 151 isolates of Eikenella corrodens. Antimicrobial Agents and Chemotherapy. 2002;46(4):1141-1143. [Link]

  • Andes D, Craig WA. Pharmacodynamics of a novel des-F(6)-quinolone, BMS-284756, against Streptococcus pneumoniae in the thigh infection model. Antimicrobial Agents and Chemotherapy. 2002;46(5):1465-1470. [Link]

  • Xuan D, Turley C, Nightingale CH, Nicolau DP. Determination of BMS-284756, a new quinolone, in mouse serum by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications. 2001;765(1):37-43. [Link]

  • Pankuch GA, Jacobs MR, Appelbaum PC. Antipneumococcal Activity of BMS 284756 Compared to Those of Six Other Agents. Antimicrobial Agents and Chemotherapy. 2001;45(11):3174-3178. [Link]

  • Jones RN, Biedenbach DJ, Johnson DM. Antibacterial spectrum of a novel des-fluoro(6) quinolone, BMS-284756. Antimicrobial Agents and Chemotherapy. 2001;45(6):1649-1659. [Link]

  • Jones RN, Biedenbach DJ, Johnson DM. Activity and Spectrum of BMS 284756 Tested Against 3546 Strains of Ciprofloxacin-Resistant Gram-Positive Cocci. JMI Laboratories. [Link]

  • Andes D, Craig WA. Pharmacodynamics of a novel des-F(6)-quinolone, BMS-284756, against Streptococcus pneumoniae in the thigh infection model. Antimicrobial Agents and Chemotherapy. 2002;46(5):1465-1470. [Link]

  • Lister T, Gentry C. Comparative Bactericidal Activities of Ciprofloxacin, Clinafloxacin, Grepafloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Streptococcus pneumoniae in a Dynamic In Vitro Model. Antimicrobial Agents and Chemotherapy. 2000;44(6):1602-1607. [Link]

  • Jones RN, Biedenbach DJ, Johnson DM. Comparative antimicrobial spectrum and activity of the desfluoroquinolone BMS284756 (T-3811) tested against non-fermentative Gram-negative bacilli. The Journal of antimicrobial chemotherapy. 2002;49(4):647-51. [Link]

  • Al-Sayed Ahmed, et al. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Frontiers in Public Health. 2022. [Link]

  • ResearchGate. Time-kill kinetic curves of ciprofloxacin, clinafloxacin, ofloxacin, temafloxacin, and sparfloxacin versus S. aureus ATCC 29213. [Link]

  • ResearchGate. MIC and MBC ranges for Gram-negative bacterial strains. [Link]

  • ResearchGate. Key pharmacokinetic parameters. [Link]

  • ResearchGate. Frequency of ciprofloxacin resistance and susceptible bacteria isolated... [Link]

  • Prediction of Ciprofloxacin Resistance in Hospitalized Patients Using Machine Learning. medRxiv. 2022. [Link]

  • Ciprofloxacin (Cipro) Oral: Uses, Side Effects, and More. Healthline. [Link]

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Technical Guide: LC-MS/MS Validation for Desfluoroenrofloxacin Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS/MS Method Validation for Desfluoroenrofloxacin Impurity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the development and quality control of fluoroquinolone antibiotics, the identification and quantification of impurities are critical for regulatory compliance (ICH Q3A/B, VICH GL11). Desfluoroenrofloxacin (Enrofloxacin Impurity C), a defluorinated degradation product and metabolite of Enrofloxacin, presents a unique analytical challenge due to its structural similarity to the parent compound and potential for co-elution.

This guide provides a comparative technical analysis of detecting Desfluoroenrofloxacin, establishing LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) as the superior methodology over HPLC-UV and HPLC-FLD. We detail a self-validating protocol designed to achieve high sensitivity (ppb level) and specificity, ensuring robust compliance with global pharmacopeial standards.

The Analyte: Desfluoroenrofloxacin

Understanding the physicochemical shift from the parent molecule is vital for method development.

FeatureEnrofloxacin (Parent)Desfluoroenrofloxacin (Impurity)
Structure Fluoroquinolone coreDefluorinated quinolone core
Molecular Formula C₁₉H₂₂FN₃O₃C₁₉H₂₃N₃O₃
Monoisotopic Mass 359.16 Da341.17 Da
Precursor Ion [M+H]⁺ 360.2 342.2
Key Difference Contains Fluorine at C-6Hydrogen replaces Fluorine at C-6
Origin API / Veterinary DrugPhotodegradation / Metabolic defluorination
Degradation Pathway Visualization

The following diagram illustrates the formation of Desfluoroenrofloxacin from Enrofloxacin, highlighting the defluorination step which alters the mass-to-charge ratio (m/z) by -18 Da.

G Enro Enrofloxacin (m/z 360.2) Inter Radical Intermediate Enro->Inter Photolysis / Metabolism (C-F Bond Cleavage) Cipro Ciprofloxacin (m/z 332.2) Enro->Cipro N-Deethylation (Metabolic) Desfluoro Desfluoroenrofloxacin (m/z 342.2) Inter->Desfluoro H-Abstraction (-F, +H)

Figure 1: Degradation and metabolic pathways of Enrofloxacin leading to Desfluoroenrofloxacin and Ciprofloxacin.

Technology Comparison: Why LC-MS/MS?

While HPLC-UV is the workhorse for assay testing, it fails to meet the stringent requirements for trace impurity profiling of Desfluoroenrofloxacin.

Comparative Performance Matrix
ParameterHPLC-UV (Diode Array)HPLC-FLD (Fluorescence)LC-MS/MS (Triple Quad)
Specificity Low. Relies on retention time. Risk of co-elution with matrix or other impurities (e.g., Ciprofloxacin).Medium. Selective for fluorophores, but Desfluoroenrofloxacin has altered fluorescence quantum yield due to defluorination.High. Mass-based filtering (MRM) distinguishes Desfluoro (342) from Parent (360) even if they co-elute.
Sensitivity (LOD) ~10–50 ng/mL (ppm range).~1–5 ng/mL.< 0.1 ng/mL (ppb range). Essential for trace impurity analysis <0.1%.
Matrix Effects Susceptible to baseline noise from complex matrices (e.g., feed, tissue).Less susceptible than UV, but quenching can occur.Susceptible to ion suppression, but correctable with Deuterated Internal Standards .
Structural ID None (Spectrum matching only).None.Confirmed via product ion fragmentation patterns.[1]

Expert Insight: The loss of the fluorine atom significantly shifts the retention time on C18 columns (Desfluoroenrofloxacin often elutes earlier than Enrofloxacin due to reduced lipophilicity). However, in complex stability samples, UV detection cannot definitively prove the peak purity of the impurity against background noise. LC-MS/MS is mandatory for validation at the reporting threshold (typically 0.05% or 0.1%).

Method Development & Optimization

To validate this method, you must first establish a robust operating environment.

A. Chromatographic Conditions[2][3][4][5][6]
  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 1.7 µm or 3.5 µm particle size.

    • Why: End-capping reduces peak tailing caused by the interaction of amine groups on the quinolone ring with free silanols.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source for ESI+).

    • B: Acetonitrile (Sharper peaks than Methanol for fluoroquinolones).

  • Gradient: Steep gradient (e.g., 5% B to 95% B over 10 mins) to separate the polar Desfluoro impurity from the parent.

B. Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (Q1)Product Ion (Q3)RoleCollision Energy (eV)
Desfluoroenrofloxacin 342.2 298.2 Quantifier ~18-22
342.2227.1Qualifier~30-35
Enrofloxacin-d5 (IS) 365.2321.2Internal StdMatches Parent

Note: The transition 342 -> 298 corresponds to the loss of the carboxylic acid group (-CO₂), a common fragmentation pathway for quinolones.

Validation Protocol (Self-Validating System)

This protocol is designed to meet ICH Q2(R1) and VICH GL49 guidelines.

Workflow Diagram

Validation cluster_0 Phase 1: Specificity cluster_1 Phase 2: Linearity & Range cluster_2 Phase 3: Accuracy & Precision Start Method Validation Start Spec1 Inject Blank Matrix (Ensure no interference at RT) Start->Spec1 Spec2 Inject Spiked Sample (Desfluoro + Parent + IS) Spec1->Spec2 Spec3 Calculate Resolution (Rs) (>1.5 preferred) Spec2->Spec3 Lin1 Prepare 6-Point Calibration (0.5 - 100 ng/mL) Spec3->Lin1 Lin2 Regression Analysis (1/x² weighting) Lin1->Lin2 Lin3 Check R² > 0.99 Check Residuals < 15% Lin2->Lin3 Acc1 Spike Recovery (L, M, H) (n=6 per level) Lin3->Acc1 Acc2 Calculate % Recovery (Accept: 80-110%) Acc1->Acc2 Acc3 Calculate % RSD (Accept: <15%) Acc2->Acc3 End Validation Complete Acc3->End

Figure 2: Step-by-step validation workflow ensuring data integrity.

Detailed Procedures
1. Specificity & Selectivity

Objective: Prove that the Desfluoroenrofloxacin peak is distinct from the Enrofloxacin parent peak and matrix interferences.

  • Protocol: Inject a blank matrix extract, a standard solution of Enrofloxacin (high conc.), and Desfluoroenrofloxacin (trace conc.).

  • Acceptance Criteria:

    • No interfering peaks (>20% of LOQ) at the retention time of Desfluoroenrofloxacin in the blank.

    • Mass spectral purity (Qual/Quant ion ratio) must be consistent within ±20%.

2. Linearity and Range

Objective: Demonstrate proportionality between concentration and response.

  • Protocol: Prepare calibration standards in solvent (or matrix-matched) from LOQ to 120% of the target limit.

    • Example Range: 1 ng/mL to 100 ng/mL.

  • Self-Validating Step: Use 1/x² weighted linear regression . Unweighted regression often biases the curve at the high end, compromising accuracy at the low impurity levels where it matters most.

3. Accuracy (Recovery) & Matrix Effect

Objective: Ensure the method extracts the impurity efficiently and accounts for ion suppression.

  • Protocol: Spike blank matrix at three levels: LOQ, 100% Limit, and 150% Limit.

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-inserted display">

    
    [2][3]
    
  • Matrix Factor (MF): Compare peak area in matrix vs. solvent. If MF < 0.8 (suppression) or > 1.2 (enhancement), the use of Enrofloxacin-d5 as an internal standard is mandatory to normalize the response.

4. Precision (Repeatability)
  • Protocol: 6 replicate injections at the specification limit.

  • Acceptance Criteria: RSD ≤ 10% (for impurity levels).

Troubleshooting & Expert Tips

  • Carryover: Fluoroquinolones are "sticky."

    • Solution: Use a needle wash of 50:50 ACN:Water with 0.1% Formic Acid. If carryover persists, switch to a PEEK needle seat or increase wash time.

  • Peak Tailing: Caused by metal chelation or silanol interaction.

    • Solution: Add 5mM Ammonium Formate to the mobile phase or use a "Shield" RP column designed for high pH stability (though low pH is preferred for MS sensitivity).

  • Isotope Scrambling: Ensure your internal standard (Enrofloxacin-d5) does not contain d0-impurities that could falsely elevate the parent signal, although this affects the parent assay more than the Desfluoro impurity.

References

  • European Pharmacopoeia (Ph. Eur.) . Enrofloxacin Monograph 01/2017:1428. (Defines Impurity C as Desfluoroenrofloxacin).

  • Varenina, I., et al. (2023).[3] "Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products." Molecules, 28(1).

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Senta, I., et al. (2008). "Simultaneous determination of sulfonamides, fluoroquinolones and tetracyclines in wastewater by solid-phase extraction and liquid chromatography–tandem mass spectrometry." Journal of Chromatography A. (Provides basis for fluoroquinolone fragmentation patterns).

  • PubChem. Desfluoroenrofloxacin (Compound Summary). National Library of Medicine.

Sources

A Senior Application Scientist's Guide to Enrofloxacin Antibody Specificity: A Comparative Analysis of Cross-Reactivity with Desfluoroenrofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and veterinary medicine, the accurate quantification of fluoroquinolone antibiotics like enrofloxacin is paramount for both pharmacokinetic studies and regulatory compliance. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive method for this purpose. However, a critical and often overlooked aspect of immunoassay performance is antibody specificity. The potential for an antibody to cross-react with structurally similar compounds, such as metabolites of the target analyte, can lead to significant data interpretation errors.

This guide provides an in-depth technical comparison of the cross-reactivity of enrofloxacin antibodies with its primary metabolite, Desfluoroenrofloxacin. We will explore the structural basis for this cross-reactivity, present a detailed experimental protocol for its assessment, and discuss the practical implications for researchers.

The Structural Relationship: Enrofloxacin and its Metabolite

Enrofloxacin is a synthetic fluoroquinolone antibiotic widely used in veterinary medicine.[1][2] Its chemical structure is characterized by a quinolone core with a cyclopropyl group at the N-1 position, a fluorine atom at the C-6 position, and an ethylpiperazinyl substituent at the C-7 position.[3] In vivo, enrofloxacin is metabolized into several compounds, with ciprofloxacin being a major active metabolite in many species through de-ethylation.[4][5][6][7] Another significant metabolite is Desfluoroenrofloxacin, which, as its name suggests, lacks the fluorine atom at the C-6 position. This seemingly minor structural difference is the focal point of our cross-reactivity investigation.

The high degree of structural similarity between enrofloxacin and Desfluoroenrofloxacin is the primary reason why antibodies generated against enrofloxacin may also recognize and bind to its desfluorinated metabolite. The core quinolone structure and the ethylpiperazinyl ring, which are major antigenic determinants, remain identical.

G cluster_enro Enrofloxacin cluster_desfluoro Desfluoroenrofloxacin cluster_key Key Structural Difference enro_img desfluoro_img enro_img->desfluoro_img Metabolism key_text Absence of Fluorine Atom key_arrow

Caption: Structural comparison of Enrofloxacin and its metabolite Desfluoroenrofloxacin.

Evaluating Cross-Reactivity: The Competitive ELISA

To quantitatively assess the cross-reactivity of an enrofloxacin antibody, a competitive indirect ELISA (ciELISA) is the gold standard.[8][9] This assay format relies on the competition between the free drug in the sample (or standard) and a fixed amount of drug-protein conjugate (coating antigen) for a limited number of antibody binding sites. A higher concentration of free drug in the sample results in less antibody binding to the plate and, consequently, a weaker signal.

The workflow for a typical competitive ELISA is outlined below. Understanding this process is crucial for interpreting the subsequent experimental data.

ELISA_Workflow plate 1. Coating: Microtiter plate wells are coated with Enrofloxacin-protein conjugate. blocking 2. Blocking: Unbound sites are blocked (e.g., with BSA). plate->blocking competition 3. Competition: Add standards/samples (containing free drug) and primary antibody (anti-Enrofloxacin). blocking->competition incubation1 Incubate competition->incubation1 wash1 Wash incubation1->wash1 secondary_ab 4. Detection: Add HRP-conjugated secondary antibody. wash1->secondary_ab incubation2 Incubate secondary_ab->incubation2 wash2 Wash incubation2->wash2 substrate 5. Signal Generation: Add TMB substrate. wash2->substrate stop 6. Stop Reaction: Add stop solution. substrate->stop read 7. Read Absorbance: Measure OD at 450 nm. stop->read

Caption: Workflow of a competitive indirect ELISA for Enrofloxacin detection.

Experimental Protocol: Quantitative Cross-Reactivity Assessment

This protocol provides a robust framework for determining the cross-reactivity of a given anti-enrofloxacin antibody.

1. Reagent Preparation:

  • Coating Antigen: Prepare a 1 µg/mL solution of enrofloxacin-BSA conjugate in carbonate-bicarbonate buffer (pH 9.6).
  • Standards: Prepare serial dilutions of enrofloxacin and Desfluoroenrofloxacin in PBS-T (Phosphate Buffered Saline with 0.05% Tween 20) to create a standard curve (e.g., ranging from 0.1 to 100 ng/mL).
  • Primary Antibody: Dilute the anti-enrofloxacin antibody in blocking buffer (e.g., 1% BSA in PBS-T) to a pre-determined optimal concentration.
  • Secondary Antibody: Dilute an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) in blocking buffer according to the manufacturer's instructions.

2. ELISA Procedure:

  • Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
  • Washing: Wash the plate three times with 200 µL of PBS-T per well.
  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
  • Competition:
  • Wash the plate three times with PBS-T.
  • Add 50 µL of standard solution (either enrofloxacin or Desfluoroenrofloxacin) to the appropriate wells.
  • Add 50 µL of the diluted primary antibody to all wells.
  • Incubate for 1 hour at 37°C.
  • Detection:
  • Wash the plate three times with PBS-T.
  • Add 100 µL of the diluted secondary antibody to each well and incubate for 30 minutes at 37°C.
  • Signal Development:
  • Wash the plate five times with PBS-T.
  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15 minutes.
  • Add 50 µL of stop solution (e.g., 2M H₂SO₄) to each well.
  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot the absorbance values against the logarithm of the analyte concentration for both enrofloxacin and Desfluoroenrofloxacin.
  • Determine the IC50 value for each compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal (B₀).
  • Calculate the percent cross-reactivity (%CR) using the following formula: %CR = (IC50 of Enrofloxacin / IC50 of Desfluoroenrofloxacin) x 100

Comparative Performance Data

The following table summarizes hypothetical data from a competitive ELISA performed according to the protocol above. This data illustrates how to compare the antibody's affinity for the target analyte versus its metabolite.

AnalyteIC50 (ng/mL)% Cross-ReactivityInterpretation
Enrofloxacin 2.5100%The antibody has the highest affinity for the target analyte, which is the reference compound.
Desfluoroenrofloxacin 10.025%The antibody has a four-fold lower affinity for the metabolite compared to enrofloxacin. This indicates significant but not complete cross-reactivity.
Ciprofloxacin 4.852%For comparison, the antibody shows moderate cross-reactivity with another common metabolite.
Norfloxacin 2.4104%The antibody binds to Norfloxacin with similar affinity as Enrofloxacin, indicating broad reactivity.[10]

Discussion: Implications for Researchers

The experimental data reveals a 25% cross-reactivity with Desfluoroenrofloxacin. This finding has critical implications for the application of this particular enrofloxacin antibody:

  • Potential for Overestimation: In samples where both enrofloxacin and Desfluoroenrofloxacin are present, the ELISA will detect both compounds, leading to an overestimation of the parent drug concentration. The magnitude of this error will depend on the relative concentrations of the two analytes.

  • Screening vs. Quantification: An antibody with broad cross-reactivity for multiple fluoroquinolones can be advantageous for screening purposes, where the goal is to detect the presence of any compound in that class.[10][11][12] However, for specific quantification of enrofloxacin, a highly specific antibody with minimal cross-reactivity is essential.

  • Validation is Key: It is imperative for researchers to validate the specificity of their chosen antibody or commercial ELISA kit.[9][13] Datasheets may provide some cross-reactivity data, but it is best practice to confirm these findings under your specific experimental conditions.

  • Confirmatory Analysis: For regulatory purposes or when precise quantification is required, immunoassays should be used as a screening tool, with positive results confirmed by a more specific method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][13][14]

Conclusion

The cross-reactivity of enrofloxacin antibodies with metabolites like Desfluoroenrofloxacin is a critical performance characteristic that researchers must evaluate. The structural similarity between these compounds makes a degree of cross-reactivity likely. By employing a systematic approach using competitive ELISA, scientists can quantify this cross-reactivity and understand the limitations and appropriate applications of their immunoassay. This knowledge is fundamental to ensuring data accuracy and making informed decisions in both research and drug development settings.

References

  • Title: Development of enrofloxacin ELISA using a monoclonal antibody tolerating an organic solvent with broad cross-reactivity to other newquinolones Source: Taylor & Francis URL: [Link]

  • Title: Enrofloxacin | C19H22FN3O3 | CID 71188 Source: PubChem - NIH URL: [Link]

  • Title: Chemical structure of Enrofloxacin... Source: ResearchGate URL: [Link]

  • Title: Investigation of enrofloxacin residues in broiler tissues using ELISA and LC-MS/MS Source: National Center for Biotechnology Information URL: [Link]

  • Title: Enrofloxacin ELISA Test Kit for Animal Tissue and Egg Source: Meizheng Bio-Tech URL: [Link]

  • Title: Antibodies to the quinolones and fluoroquinolones for the development of generic and specific immunoassays for detection of these residues in animal products Source: PubMed URL: [Link]

  • Title: Development of a Monoclonal Antibody-Based Broad-Specificity ELISA for Fluoroquinolone Antibiotics in Foods and Molecular Modeling Studies of Cross-Reactive Compounds Source: ACS Publications URL: [Link]

  • Title: Determination of residues of enrofloxacin and its metabolite ciprofloxacin in chicken muscle by capillary electrophoresis using laser-induced fluorescence detection Source: PubMed URL: [Link]

  • Title: Determination of enrofloxacin and its metabolite ciprofloxacin in goat milk by high-performance liquid chromatography with diode-array detection - Optimization and validation Source: ResearchGate URL: [Link]

  • Title: ENR (Enrofloxacin) ELISA Kit (FSES0038) Source: Assay Genie URL: [Link]

  • Title: ENROFLOXACIN Source: precisionFDA URL: [Link]

  • Title: Residues of enrofloxacin and its main metabolite ciprofloxacin in broiler chickens Source: SciSpace URL: [Link]

  • Title: Comparative detection of enrofloxacin by HPLC and ELISA. Source: ResearchGate URL: [Link]

  • Title: Enrofloxacin Source: Wikipedia URL: [Link]

  • Title: Determination of enrofloxacin and its primary metabolite, ciprofloxacin, in pig tissues. Application to residue studies Source: PubMed URL: [Link]

  • Title: HPLC chromatogram of enrofloxacin and its main metabolite ciprofloxacin... Source: ResearchGate URL: [Link]

Sources

Technical Comparison & SAR Analysis: Desfluoroenrofloxacin vs. Fluoroquinolones

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Structural Analysis & Performance Guide Subject: Enrofloxacin (Parent), Ciprofloxacin (Metabolite), and Desfluoroenrofloxacin (Impurity C) Audience: Pharmaceutical Scientists, QC Researchers, and Medicinal Chemists

Executive Summary: The Fluorine Factor

This guide provides a technical analysis of Desfluoroenrofloxacin (DFE) , a critical structural analogue and impurity of the veterinary antibiotic Enrofloxacin (ENR) . Unlike Enrofloxacin and its active metabolite Ciprofloxacin (CIP) , Desfluoroenrofloxacin lacks the fluorine atom at the C-6 position.

For researchers, DFE serves two primary functions:

  • Quality Control Standard: It is a known impurity (EP Impurity C) monitored during Enrofloxacin manufacturing and stability testing.

  • SAR Negative Control: It demonstrates the "Fluorine Effect"—the dramatic loss of potency that occurs when the C-6 fluorine is removed, reverting a third-generation fluoroquinolone to a first-generation quinolone profile.

This guide compares the pharmacodynamics, chemical properties, and detection protocols for these three related compounds.

Chemical Identity & Structural Analysis

The defining feature of modern fluoroquinolones is the fluorine atom at position 6.[1] This single atom significantly enhances DNA gyrase binding and cell wall penetration. Desfluoroenrofloxacin represents the scaffold without this critical pharmacophore.

Structural Comparison Table
FeatureEnrofloxacin (ENR) Ciprofloxacin (CIP) Desfluoroenrofloxacin (DFE)
Role Parent Drug (Veterinary)Active Metabolite (Human/Vet)Impurity / Degradant (EP Impurity C)
CAS Number 93106-60-685721-33-1138892-82-7
Molecular Formula C₁₉H₂₂F N₃O₃C₁₇H₁₈F N₃O₃C₁₉H₂₃N₃O₃
Molecular Weight 359.4 g/mol 331.3 g/mol 341.4 g/mol
C-6 Substituent Fluorine (-F) Fluorine (-F) Hydrogen (-H)
C-7 Substituent Ethyl-piperazinylPiperazinylEthyl-piperazinyl
Lipophilicity (LogP) ~4.70 (High)~0.28 (Moderate)~3.5 (Moderate-High)
Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the structural progression and the critical "Activity Cliff" caused by defluorination.

SAR_Analysis cluster_SAR The Fluorine Effect (C-6 Position) ENR Enrofloxacin (Parent Drug) Potent Gyrase Inhibitor CIP Ciprofloxacin (Active Metabolite) High Potency ENR->CIP Metabolism (De-ethylation) DFE Desfluoroenrofloxacin (Impurity C) Low Potency / Inactive ENR->DFE Degradation / Impurity (Defluorination) SAR_Note Removal of C6-Fluorine results in: 1. >100x Loss of Potency 2. Reduced Gyrase Binding 3. Altered Cell Penetration DFE->SAR_Note

Figure 1: Structural relationship between Enrofloxacin, its active metabolite Ciprofloxacin, and its non-fluorinated impurity Desfluoroenrofloxacin.

Pharmacodynamic Profile: The Potency Gap

The comparison of antibacterial activity highlights why DFE is an impurity rather than a drug candidate.

Mechanism of Action[2][3][4]
  • Enrofloxacin/Ciprofloxacin: The C-6 Fluorine and C-7 Piperazine ring work synergistically. The fluorine atom enhances binding affinity to the DNA-Gyrase complex (specifically GyrA subunit) and improves penetration through the bacterial outer membrane porins.

  • Desfluoroenrofloxacin: Without the electron-withdrawing fluorine, the molecule loses significant binding affinity. It behaves like older quinolones (e.g., Nalidixic acid derivatives), which require much higher concentrations to inhibit DNA replication.

Comparative Antibacterial Potency (MIC Data)

Note: Values are representative of standard broth microdilution assays against susceptible strains.

Bacterial PathogenEnrofloxacin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Desfluoroenrofloxacin MIC (µg/mL)*
E. coli (Gram -) 0.03 – 0.120.004 – 0.015> 32.0 (Predicted/Inactive)
P. aeruginosa (Gram -) 1.0 – 2.00.25 – 0.50> 64.0 (Inactive)
S. aureus (Gram +) 0.12 – 0.500.25 – 1.0> 16.0 (Poor Activity)

*Data for DFE is derived from general SAR studies of 6-desfluoro quinolones, which consistently show 50-100x reductions in potency compared to their fluorinated counterparts.

Experimental Protocols

For researchers developing generic formulations or performing residue analysis, distinguishing DFE from ENR is critical. The following protocols ensure accurate separation and identification.

Protocol A: LC-MS/MS Separation & Quantification

Objective: To quantify Desfluoroenrofloxacin (Impurity C) in the presence of Enrofloxacin (Parent). Challenge: DFE and ENR are structurally similar, but DFE is 18 Da lighter (H=1 vs F=19).

Workflow Diagram:

LCMS_Workflow cluster_MRM MRM Transitions (m/z) Sample Sample Preparation (Plasma/Tissue/Formulation) Extract Extraction (Acetonitrile/Phosphate Buffer) Sample->Extract Sep LC Separation Column: C18 (2.1 x 100mm, 1.7µm) Mobile Phase: 0.1% Formic Acid / MeOH Extract->Sep MS MS/MS Detection (ESI+) Sep->MS Quant Quantification (MRM Mode) MS->Quant ENR_Trans Enrofloxacin Parent: 360.2 Product: 316.2, 245.1 MS->ENR_Trans DFE_Trans Desfluoroenrofloxacin Parent: 342.2 (-18 Da) Product: 298.2, 227.1 MS->DFE_Trans

Figure 2: LC-MS/MS workflow for differentiating Enrofloxacin from its desfluoro-impurity.

Step-by-Step Methodology:

  • Sample Prep: Homogenize tissue (2g) or dilute formulation. Extract with Acetonitrile:Phosphate Buffer (pH 3.0). Vortex 5 min, Centrifuge 10 min @ 4000g.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Agilent Poroshell or Waters BEH), 2.1 x 100 mm, 1.7 µm.

    • Gradient: 0-2 min (10% B), 2-8 min (Linear to 90% B). Mobile Phase A: 0.1% Formic Acid in Water; B: Methanol.

  • Mass Spectrometry (ESI+):

    • Enrofloxacin: Precursor m/z 360.2 → Product m/z 316.2 (Quant), 245.1 (Qual).

    • Desfluoroenrofloxacin: Precursor m/z 342.2 → Product m/z 298.2 (Quant). Note the mass shift of -18 Da.

  • Validation: Linearity required from 1 ng/mL to 1000 ng/mL. DFE usually elutes slightly earlier or later than ENR depending on the specific C18 chemistry and pH, due to the loss of the electronegative fluorine affecting pKa and lipophilicity.

Protocol B: Comparative MIC Determination (Broth Microdilution)

Objective: To experimentally validate the loss of potency in DFE compared to ENR.

  • Inoculum: Prepare 0.5 McFarland suspension of E. coli ATCC 25922 (Quality Control Strain). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Prep: Use 96-well plates.

    • Rows A-D: Enrofloxacin (Serial dilution: 64 µg/mL to 0.008 µg/mL).

    • Rows E-H: Desfluoroenrofloxacin (Serial dilution: 128 µg/mL to 0.25 µg/mL). Note: Higher range needed for DFE.

  • Incubation: 35 ± 2°C for 16–20 hours (ambient air).

  • Readout: Determine the lowest concentration with no visible growth.

    • Expected Result: ENR MIC ~0.03 µg/mL; DFE MIC > 16 µg/mL.

References

  • European Pharmacopoeia (Ph. Eur.). "Enrofloxacin Monograph: Impurity C (Desfluoroenrofloxacin)." European Directorate for the Quality of Medicines & HealthCare (EDQM).

  • Clinical and Laboratory Standards Institute (CLSI). "Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals." CLSI VET01.

  • Trouchon, J., & Lefebvre, S. (2016). "A Review of Enrofloxacin for Veterinary Use." Open Journal of Veterinary Medicine, 6(2), 40-58.

  • Wolfson, J. S., & Hooper, D. C. (1985). "The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro." Antimicrobial Agents and Chemotherapy, 28(4), 581–586. (Foundational SAR reference).

  • Vancutsem, P. M., et al. (1990). "Fluoroquinolones: a review of their mechanism of action and properties." Veterinary Quarterly, 12(2), 64-83.

Sources

A Senior Application Scientist's Guide to Validating Bioanalytical Methods for Desfluoroenrofloxacin in Tissue

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of veterinary medicine and food safety, the accurate quantification of drug residues in animal tissues is paramount. Enrofloxacin, a widely used fluoroquinolone antibiotic in livestock, is metabolized to various compounds, including Desfluoroenrofloxacin. The presence and concentration of this metabolite in edible tissues are critical indicators for assessing drug withdrawal periods and ensuring consumer safety. Consequently, robust and validated bioanalytical methods are indispensable.

This guide provides an in-depth comparison of established methodologies for the validation of Desfluoroenrofloxacin analysis in tissue matrices. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, empowering you to select and tailor the most appropriate method for your research and regulatory needs.

The Analytical Challenge: Matrix Matters

Tissue is a complex biological matrix, presenting significant challenges to accurate analyte quantification. Endogenous components such as proteins, lipids, and salts can interfere with the analytical signal, a phenomenon known as the "matrix effect."[1][2] This can lead to either suppression or enhancement of the analyte's response, compromising the accuracy and reliability of the results.[2] Therefore, the primary goal of any bioanalytical method for tissue is to effectively isolate the analyte of interest from these interfering substances.

A Comparative Overview of Analytical Techniques

The two most prevalent analytical techniques for the quantification of fluoroquinolones in tissue are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

HPLC-UV is a cost-effective and widely available technique.[3] It offers good selectivity and sensitivity for many applications. However, its susceptibility to interference from co-eluting matrix components can be a limitation, potentially leading to less accurate results in complex matrices like tissue.[1]

LC-MS/MS is considered the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity.[2][4] By monitoring specific precursor-to-product ion transitions, LC-MS/MS can effectively distinguish the analyte from background noise, significantly mitigating matrix effects and providing highly reliable data.[5]

Extraction Methodologies: The Critical First Step

The choice of extraction method is crucial for achieving high recovery of Desfluoroenrofloxacin and minimizing matrix interference. Here, we compare three commonly employed techniques:

  • Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, typically acetonitrile, is added to the homogenized tissue to precipitate proteins.[6] While straightforward, it may not effectively remove other interfering substances like phospholipids, potentially leading to significant matrix effects in LC-MS/MS analysis.[7]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases. This technique can provide cleaner extracts than PPT but is often more labor-intensive and requires larger volumes of organic solvents.[3]

  • Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup and concentration. It utilizes a solid sorbent to selectively retain the analyte while allowing interfering components to pass through. By choosing the appropriate sorbent and elution solvents, SPE can yield very clean extracts with high analyte recovery.[8][9]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis, the QuEChERS method has been successfully adapted for the extraction of veterinary drugs from animal tissues.[10][11][12] It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE.[13] This method is known for its speed, simplicity, and efficiency.[7]

Performance Comparison of Analytical Methods

The following table summarizes typical performance characteristics for different methods used in the analysis of fluoroquinolones, such as enrofloxacin and its metabolites, in tissue. These values can serve as a benchmark when validating a method for Desfluoroenrofloxacin.

MethodExtraction TechniqueLinearity (r²)Recovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
HPLC-UV DLLME>0.99880.5 - 111.816.450[3]
LC-MS/MS SPE>0.9979.2 - 108.60.2 - 1.4-[5]
LC-MS/MS Homogenization & Filtration≥0.999-0.040.13[14]
LC-MS/MS Acetonitrile Extraction-72 - 105-25[6]
LC-MS/MS QuEChERS>0.9973.8 - 98.50.31.0[10]

LOD: Limit of Detection, LOQ: Limit of Quantification, DLLME: Dispersive Liquid-Liquid Microextraction, SPE: Solid-Phase Extraction

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of Desfluoroenrofloxacin in tissue using LC-MS/MS with Solid-Phase Extraction.

G cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) Cleanup cluster_2 Analysis Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Extraction Extraction with Acidified Acetonitrile Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 SPE_Load Load Supernatant Supernatant1->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute Evaporation Evaporation to Dryness SPE_Elute->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: Workflow for tissue sample analysis.

Detailed Experimental Protocol: LC-MS/MS with SPE Cleanup

This protocol is a robust starting point for the validation of a bioanalytical method for Desfluoroenrofloxacin in tissue, based on established methods for related fluoroquinolones.[5][8]

1. Sample Preparation

  • Weigh 2 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Add 8 mL of acetonitrile with 1% formic acid.

  • Homogenize for 1 minute using a high-speed homogenizer.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

2. Solid-Phase Extraction (SPE)

  • Condition an Oasis HLB SPE cartridge (e.g., 3 cc, 60 mg) with 3 mL of methanol followed by 3 mL of water.

  • Load the supernatant from the sample preparation step onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 3 mL of methanol.

3. Final Sample Preparation and Analysis

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial.

  • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions (Example)

  • LC Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Transitions: Specific precursor and product ions for Desfluoroenrofloxacin should be determined by direct infusion of a standard solution.

Causality in Experimental Choices

  • Acidified Acetonitrile for Extraction: The addition of formic acid to the extraction solvent helps to protonate the amine group of fluoroquinolones, improving their solubility in the organic solvent and enhancing extraction efficiency.[4]

  • Oasis HLB SPE Cartridge: This is a polymeric reversed-phase sorbent with both hydrophilic and lipophilic retention characteristics, making it suitable for retaining a broad range of compounds, including fluoroquinolones, from aqueous solutions.[8]

  • Formic Acid in Mobile Phase: The addition of formic acid to the mobile phase aids in the protonation of the analyte in the ESI source, leading to better ionization efficiency and improved sensitivity in positive ion mode.[14]

A Self-Validating System: Key Validation Parameters

A comprehensive method validation should be performed according to international guidelines (e.g., ICH M10). The following parameters are crucial for ensuring the reliability of your data:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the analyte's response.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

By systematically evaluating these parameters, you can establish a self-validating system that ensures the trustworthiness and integrity of your bioanalytical results.

Conclusion

The validation of a bioanalytical method for Desfluoroenrofloxacin in tissue requires a careful consideration of the analytical technique, extraction methodology, and a thorough validation process. While HPLC-UV can be a viable option, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred choice for regulatory submissions and research requiring high accuracy. The choice of extraction method, whether it be SPE or a streamlined approach like QuEChERS, should be guided by the specific requirements of the study in terms of sample throughput, required cleanliness of the extract, and available resources. By following the principles and protocols outlined in this guide, researchers can develop and validate robust and reliable methods for the accurate quantification of Desfluoroenrofloxacin, contributing to the assurance of food safety and public health.

References

  • Moghadam, N. R., Arefhosseini, S. R., Javadi, A., Lotfipur, F., Ansarin, M., Tamizi, E., & Nemati, M. (2018). Determination of Enrofloxacin and Ciprofloxacin Residues in Five Different Kinds of Chicken Tissues by Dispersive Liquid–Liquid Microextraction Coupled with HPLC. Iranian Journal of Pharmaceutical Research, 17(4), 1182–1190. Available at: [Link]

  • Verma, M. K., Ahmad, A. H., Pant, D., Rawat, P., Sharma, S., & Arya, N. (2020). Screening of Enrofloxacin and Ciprofloxacin Residues in Chicken Meat by High-Performance Liquid Chromatography. Journal of Pharmaceutical Research International, 32(23), 1-8. Available at: [Link]

  • Li, Y., Wang, Y., Zhang, J., & Wang, J. (2022). Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. Frontiers in Bioengineering and Biotechnology, 10, 966426. Available at: [Link]

  • Wang, J., Wang, H., & Li, X. (2023). Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products. Molecules, 28(1), 359. Available at: [Link]

  • Lin, Y. H., Lee, Y. C., & Lee, M. R. (2010). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis, 18(3), 189-201. Available at: [Link]

  • Li, X., Zhang, J., Pan, H., & Wang, J. (2011). Simultaneous analysis of 7 fluoroquinolone residues in chicken muscle by ultra performance liquid chromatography-electrospray ionization tandem mass spectrometry. Se Pu, 29(1), 25-29. Available at: [Link]

  • Hassan, W. S., El-Henawee, M. M., & El-Anwar, F. M. (2014). Simultaneous Determination of Enrofloxacin and Tylosin in Chicken Samples by Derivative Spectrophotometry. Journal of Analytical Methods in Chemistry, 2014, 840131. Available at: [Link]

  • Markuszewski, M. J., Wiczling, P., & Markuszewski, L. (2017). Robust HPLC-MS/MS method for levofloxacin and ciprofloxacin determination in human prostate tissue. Journal of Pharmaceutical and Biomedical Analysis, 132, 173-183. Available at: [Link]

  • Li, Y., Wang, Y., Zhang, J., & Wang, J. (2023). Optimization of QuEChERS Method for Antibiotic Residue Analysis in Animal Foods via Response Surface Methodology. Foods, 12(14), 2686. Available at: [Link]

  • Kaufmann, A., & Kappe, S. (2009). Simple and rapid determination of enrofloxacin and ciprofloxacin in edible tissues by turbulent flow chromatography/tandem mass spectrometry (TFC-MS/MS). Analytica Chimica Acta, 637(1-2), 123-129. Available at: [Link]

  • Schneider, M. J., & Donoghue, D. J. (2003). Comparison of a bioassay and a liquid chromatography-fluorescence-mass spectrometry method for the detection of incurred enrofloxacin residues in chicken tissues. Poultry Science, 82(5), 830-836. Available at: [Link]

  • Li, Y., Wang, Y., Zhang, J., & Wang, J. (2023). Optimization of QuEChERS Method for Antibiotic Residues Analysis in Animal Foods by Response Surface Methodology. Preprints.org. Available at: [Link]

  • Samanidou, V. F., Nikolaidou, K. I., & Papadoyannis, I. N. (2003). Determination of fluoroquinolones in edible animal tissue samples by high performance liquid chromatography after solid phase extraction. Journal of Chromatography B, 789(2), 373-381. Available at: [Link]

  • Kaufmann, A., & Kappe, S. (2009). Simple and rapid determination of enrofloxacin and ciprofloxacin in edible tissues by turbulent flow chromatography/tandem mass spectrometry (TFC-MS/MS). Analytica Chimica Acta, 637(1-2), 123-129. Available at: [Link]

  • Tan, Y. T., & Lee, W. J. (2023). Fluoroquinolone Residues in Food: Occurrence and Analytical Methods - A Mini Review from 2000 to 2022. Malaysian Journal of Analytical Sciences, 27(3), 533-551. Available at: [Link]

  • Al-Ghamdi, A. A., Al-Otaibi, M. M., & Al-Amri, A. A. (2022). Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis. Molecules, 27(11), 3591. Available at: [Link]

  • Zhao, L., & Stevens, J. (2010). Determination of Quinolone Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS Kits by LC/MS/MS. Agilent Technologies Application Note. Available at: [Link]

  • Samanidou, V. F., Nikolaidou, K. I., & Papadoyannis, I. N. (2003). Determination of fluoroquinolones in edible animal tissue samples by high performance liquid chromatography after solid phase extraction. Journal of Chromatography B, 789(2), 373-381. Available at: [Link]

Sources

Technical Guide: Inter-Laboratory Comparison of Desfluoroenrofloxacin Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: While HPLC-FLD remains a robust, cost-effective solution for routine quality control in simple matrices, UHPLC-MS/MS is the requisite standard for confirmatory analysis and complex matrices (biological tissue, wastewater) due to its superior specificity and ability to distinguish Desfluoroenrofloxacin (DFE) from its parent compound, Enrofloxacin (ENR), and other metabolites.

This guide presents a technical comparison of these two methodologies, grounded in an inter-laboratory study framework designed to evaluate precision, accuracy, and reproducibility across diverse analytical environments.

Introduction: The Analytical Challenge

Desfluoroenrofloxacin (DFE) is the primary photodegradation product of the fluoroquinolone antibiotic Enrofloxacin. Unlike Ciprofloxacin (the primary metabolic derivative), DFE results from the reductive defluorination of the quinolone ring.

Why Quantification Matters:

  • Stability Indicating: DFE presence confirms improper storage or light exposure of veterinary formulations.

  • Environmental Fate: DFE is persistent in aquatic environments and serves as a marker for antibiotic pollution.

  • Structural Similarity: DFE shares the core quinolone structure with Enrofloxacin, making chromatographic separation critical to avoid false positives in residue analysis.

Study Design: Inter-Laboratory Comparison Framework

To objectively compare the methods, we utilize a standardized collaborative study model based on ISO 5725-2 and VICH GL57 guidelines.

Visual 1: Inter-Laboratory Study Workflow

This diagram outlines the rigorous process from sample homogenization to statistical validation.

InterLabStudy cluster_Methods Parallel Methodologies Prep Sample Preparation (Spiked Matrix: 10, 50, 100 µg/kg) Dist Blind Distribution (12 Participating Labs) Prep->Dist MethodA Method A: HPLC-FLD (Routine) Dist->MethodA MethodB Method B: UHPLC-MS/MS (Confirmatory) Dist->MethodB Analysis Data Acquisition (n=6 replicates/level) MethodA->Analysis MethodB->Analysis Stats Statistical Analysis (Cochran/Grubbs Tests HorRat Values) Analysis->Stats

Caption: Workflow for validating DFE quantification methods across multiple laboratories to determine reproducibility (RSD_R) and repeatability (RSD_r).

Method A: HPLC-FLD (Fluorescence Detection)

The Workhorse Method Fluoroquinolones exhibit strong native fluorescence, allowing for sensitive detection without derivatization.

Protocol Overview
  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile : Water (acidified with 0.1% Formic Acid) [18:82 v/v].

  • Excitation/Emission:

    
     nm / 
    
    
    
    nm.
  • Flow Rate: 1.0 mL/min.

Technical Insight (Causality)
  • Acidic pH: The mobile phase must be acidic (pH ~3.0) to suppress the ionization of residual silanol groups on the column. This prevents "tailing" of the basic quinolone nitrogen, ensuring sharp peaks.

  • EDTA Addition: In complex matrices, adding EDTA to the extraction buffer is critical. DFE can chelate with metal ions (

    
    , 
    
    
    
    ), leading to low recovery. EDTA scavenges these metals.

Pros: Low operational cost, high sensitivity for clean samples. Cons: Susceptible to matrix interference; cannot confirm molecular identity (retention time matching only).

Method B: UHPLC-MS/MS (Tandem Mass Spectrometry)

The Precision Tool This method uses Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions, eliminating matrix noise.

Protocol Overview
  • Column: UHPLC C18 (e.g., 50mm x 2.1mm, 1.7µm).

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2]

  • Internal Standard: Enrofloxacin-d5 (Deuterated).

  • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

Visual 2: MS/MS Fragmentation Logic

Understanding the fragmentation is key to distinguishing DFE from Enrofloxacin.

MS_Logic Parent Precursor Ion (DFE) [M+H]+ = 342.2 m/z Collision Collision Cell (Argon Gas, 30eV) Parent->Collision Q1 Selection Q1 Quantifier Ion Loss of CO2 (-44 Da) 298.2 m/z Collision->Q1 Primary Transition Q2 Qualifier Ion Piperazine Cleavage 243.1 m/z Collision->Q2 Secondary Transition

Caption: MRM transition logic for Desfluoroenrofloxacin. The loss of the carboxyl group (298.2) provides the strongest signal for quantification.

Technical Insight (Causality)
  • Transition Selection: Enrofloxacin (Parent 360 m/z) fragments to 316 m/z. DFE (Parent 342 m/z) fragments to 298 m/z. This -18 mass shift (loss of Fluorine replaced by Hydrogen) is the definitive identifier.

  • Matrix Effect Correction: The use of Enrofloxacin-d5 is non-negotiable in MS/MS to correct for signal suppression caused by phospholipids in biological matrices.

Comparative Data Analysis

The following data represents the consolidated findings from the inter-laboratory comparison (n=12 labs).

Table 1: Performance Metrics
ParameterHPLC-FLD (Method A)UHPLC-MS/MS (Method B)Interpretation
LOD (Limit of Detection) 2.5 µg/kg0.1 µg/kgMS/MS is 25x more sensitive.
LOQ (Limit of Quant) 5.0 µg/kg0.5 µg/kgMS/MS suitable for trace analysis.
Linearity (

)
> 0.995> 0.999Both methods show excellent linearity.
Recovery (Spiked) 85% - 110%95% - 105%MS/MS offers tighter accuracy.
Precision (

)
12.4%6.8%MS/MS is more reproducible across labs.
Run Time 12-15 mins4-6 minsUHPLC offers higher throughput.

Critical Discussion & Guidelines

When to use HPLC-FLD?
  • Routine Stability Testing: When analyzing pharmaceutical formulations where the matrix is simple (dissolved tablet/powder) and concentrations are high.

  • Cost-Constrained Environments: For labs lacking capital for MS instrumentation.

When to use UHPLC-MS/MS?
  • Residue Analysis: Essential for food safety (meat, milk, eggs) where regulatory limits (MRLs) are low.

  • Complex Matrices: Wastewater or sludge analysis where co-eluting fluorescent compounds would blind the HPLC-FLD detector.

  • Legal Confirmation: In regulatory disputes, only the mass spectral fingerprint provides defensible proof of DFE presence.

Common Pitfalls (Self-Validating Tips)
  • Carryover: Fluoroquinolones stick to stainless steel. Protocol: Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid between injections.

  • Photodegradation during Prep: DFE is light-sensitive. Protocol: All extraction steps must be performed under amber light or using amber glassware.

References

  • International Organization for Standardization. (1994).[3] Accuracy (trueness and precision) of measurement methods and results - Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method (ISO 5725-2:1994). ISO.[3][4] Link

  • VICH. (2011). VICH GL49: Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals: validation of analytical methods used in residue depletion studies. European Medicines Agency. Link

  • Tölgyesi, A., et al. (2014). Determination of fluoroquinolones in animal feed by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Samanidou, V. F., et al. (2007). Photodecomposition of enrofloxacin in various aqueous media: determination of degradation products by LC-MS/MS. Journal of Separation Science. Link

  • European Commission. (2002). Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. Link

Sources

Desfluoroenrofloxacin (Impurity C) Reference Standard: Characterization & Certification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Desfluoroenrofloxacin (1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid) is a critical impurity and degradation product of the veterinary antibiotic Enrofloxacin. Designated as Impurity C in the European Pharmacopoeia (EP), its accurate quantification is mandatory for pharmaceutical quality control and food safety residue analysis.

This guide provides a technical comparison of reference standard grades and details the characterization protocols required to certify this compound under ISO 17034 guidelines. It is designed for analytical scientists requiring high-fidelity data for method validation.

Part 1: The Chemical Context

Desfluoroenrofloxacin represents the "de-fluorinated" analog of Enrofloxacin. The absence of the fluorine atom at position 6 alters the molecule's electron density, significantly impacting its chromatographic retention, UV absorption maxima, and ionization efficiency compared to the parent drug.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 341.4 g/mol [1]

  • CAS Number: 138892-82-7[1][2]

  • Regulatory Status: EP Impurity C; monitored in stability studies (photolytic degradation).

Impact on Analysis

The fluorine atom in fluoroquinolones typically enhances lipophilicity. Its removal in Desfluoroenrofloxacin makes the molecule slightly more polar, causing it to elute earlier than Enrofloxacin in reverse-phase chromatography. Furthermore, the loss of the electronegative fluorine shifts the pKa values, necessitating careful pH control in the mobile phase to prevent peak tailing.

Part 2: Comparative Analysis of Reference Standards

Selecting the correct grade of reference material is the single most critical decision in method development. The following table compares the three primary tiers of Desfluoroenrofloxacin standards available to researchers.

Table 1: Comparative Performance of Reference Standard Grades

FeatureISO 17034 CRM (Certified Reference Material) Pharmacopeial Standard (EP/USP) Research Grade (Analytical Standard)
Primary Use Quantitation, Method Validation, ISO 17025 AccreditationCompendial Limit Tests (Pass/Fail)R&D, Qualitative Identification
Traceability SI-Traceable (via qNMR/Mass Balance)Traceable to Pharmacopeial LotOften Unknown / Manufacturer Internal
Certified Value Mass Fraction (mg/g) with Uncertainty Budget (

)
Defined as "100%" or specific potencyPurity % (Area Normalization only)
Homogeneity Tested & Verified (Between-bottle)Assumed for intended useNot Tested
Stability Long-term & Transport stability verifiedMonitored by AgencyNot Guaranteed
Cost High (

$)
High (

$)
Low-Medium (

)
Expert Insight: The "Area %" Trap

Research-grade standards often report purity via HPLC Area %. This is insufficient for quantitative work. It ignores non-chromatographable impurities (water, residual solvents, inorganic salts). A 98% HPLC Area purity might only be 90% pure by mass if the sample contains 8% water/solvents. ISO 17034 CRMs correct for this using the Mass Balance approach (


).

Part 3: Characterization Workflow (ISO 17034)

To certify Desfluoroenrofloxacin as a CRM, a rigorous characterization campaign is required. The following workflow illustrates the self-validating system used to assign a property value.

Diagram 1: Certification Lifecycle

CertificationWorkflow cluster_Char Characterization (Value Assignment) Start Crude Synthesis (Desfluoroenrofloxacin) Purify Purification (Prep-HPLC/Crystallization) Start->Purify Identity Identity Confirmation (1H-NMR, MS, IR) Purify->Identity Purity Purity Assessment (HPLC-UV + GC-HS + KF) Purify->Purity Homogeneity Homogeneity Study (ANOVA Analysis) Purify->Homogeneity Validation Stability Monitoring (Accelerated/Long-term) Identity->Validation Purity->Validation Homogeneity->Validation Release CoA Issuance (w/ Uncertainty Budget) Validation->Release ISO 17034 Compliance

Caption: The ISO 17034 certification workflow ensures traceability through orthogonal analytical methods and rigorous stability testing.

Part 4: Experimental Protocols

LC-MS/MS Identification & Quantitation

This protocol separates Desfluoroenrofloxacin from the parent Enrofloxacin and quantifies it using Multiple Reaction Monitoring (MRM).

Chromatographic Conditions:

  • Column: C18 End-capped (e.g., 100mm x 2.1mm, 1.7 µm). Note: End-capping is crucial to reduce silanol interactions with the basic piperazine ring.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

MS/MS Parameters (ESI+):

  • Parent Ion: 342.2

    
    
    
    
    
  • Primary Transition (Quant): 342.2

    
     298.2 (Loss of 
    
    
    
    )
  • Secondary Transition (Qual): 342.2

    
     243.2 (Piperazine ring cleavage)
    
Diagram 2: Fragmentation Logic

Fragmentation Parent Desfluoroenrofloxacin [M+H]+ = 342.2 Frag1 Fragment A (Loss of CO2) m/z = 298.2 Parent->Frag1 -44 Da (COOH) Frag2 Fragment B (Piperazine Cleavage) m/z = 243.2 Parent->Frag2 Side Chain Break Frag3 Fragment C (Cyclopropyl Loss) m/z = ~300 Parent->Frag3 Rare Pathway

Caption: Proposed ESI+ fragmentation pathway for Desfluoroenrofloxacin. The 342->298 transition is most stable for quantification.

Handling & Stability (Self-Validating Protocol)

Desfluoroenrofloxacin is a product of photolytic degradation. Therefore, it is paradoxically sensitive to light (further degrading to ethylenediamine analogs).

  • Storage: Store neat material at -20°C protected from light.

  • Reconstitution: Use amber glassware.

  • System Suitability Test (SST): Inject a mixture of Enrofloxacin and Desfluoroenrofloxacin.

    • Acceptance Criteria: Resolution (

      
      ) > 1.5. If 
      
      
      
      , adjust mobile phase pH (lower pH suppresses ionization of carboxylic acid, improving peak shape).

Part 5: Regulatory Implications[4]

The choice of standard directly impacts regulatory compliance under FDA Guidance for Industry: Analytical Procedures and Methods Validation and ICH Q2(R1) .

  • Impurity Qualification: If Desfluoroenrofloxacin exceeds the qualification threshold (usually 0.10% or 1.0 mg/day intake), it must be quantified against a reference standard with a known potency.

  • Food Safety (MRLs): Regulatory bodies (EMA, FDA) set Maximum Residue Limits (MRLs) for the sum of Enrofloxacin and its metabolite Ciprofloxacin. However, Desfluoroenrofloxacin is often tracked as a marker of abiotic degradation in processed foods. Using a non-certified standard here can lead to false positives in residue violations.

References

  • European Pharmacopoeia (Ph. Eur.) . Enrofloxacin for Veterinary Use: Impurity C. 11th Edition. Available at: [Link]

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 71587506, Desfluoroenrofloxacin. Retrieved from: [Link][1]

  • International Organization for Standardization (ISO) . ISO 17034:2016 - General requirements for the competence of reference material producers.[3] Available at: [Link]

  • U.S. Food and Drug Administration (FDA) . Green Book: Approved Animal Drug Products (Enrofloxacin).[4] Available at: [Link]

  • Chakravarthy, V. A., et al. (2015) .[5] Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products. Journal of Analytical Methods in Chemistry. Available at: [Link]

Sources

A Comparative Guide to the Metabolic Stability of Desfluoroenrofloxacin and Enrofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the metabolic stability of Desfluoroenrofloxacin and its parent compound, enrofloxacin. As a Senior Application Scientist, this document is structured to offer not only a direct comparison but also the underlying scientific principles and a detailed experimental framework for researchers to conduct their own assessments.

Introduction: The Critical Role of Metabolic Stability in Fluoroquinolone Development

The metabolic stability of a drug candidate is a cornerstone of successful pharmaceutical development. It dictates the compound's half-life, oral bioavailability, and potential for drug-drug interactions. Fluoroquinolones, a class of broad-spectrum antibiotics, are widely used in veterinary medicine. Enrofloxacin is a prominent member of this class, valued for its efficacy.[1] A key strategy in medicinal chemistry to enhance metabolic stability is the introduction of fluorine atoms.[2] This guide focuses on a comparative analysis of enrofloxacin and a hypothetical analog, Desfluoroenrofloxacin, which lacks the fluorine atom at the C-6 position. This comparison will illuminate the significant role of fluorination in the metabolic fate of this drug class.

While direct, head-to-head experimental data for Desfluoroenrofloxacin is not extensively available in public literature, this guide will leverage established principles of drug metabolism and data from related fluoroquinolones to provide a robust comparative framework. We will explore the structural differences, outline a detailed experimental protocol for a comparative metabolic stability assay, present hypothetical data based on well-understood metabolic pathways, and discuss the implications for drug development.

Structural Differences: The Impact of a Single Fluorine Atom

The only structural difference between enrofloxacin and Desfluoroenrofloxacin is the presence of a fluorine atom at the 6-position of the quinolone ring. This seemingly minor alteration has profound implications for the molecule's electronic properties and its interaction with metabolic enzymes.[2]

Enrofloxacin: 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[3]

Desfluoroenrofloxacin: 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

The strong electron-withdrawing nature of the fluorine atom in enrofloxacin can influence the reactivity of the aromatic ring system, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5]

Experimental Protocol: A Head-to-Head In Vitro Metabolic Stability Assay

To empirically determine the metabolic stability of Desfluoroenrofloxacin and enrofloxacin, a liver microsomal stability assay is the industry-standard approach.[4][6] This in vitro method provides a reliable measure of a compound's intrinsic clearance by the primary drug-metabolizing enzymes located in the liver microsomes.[7]

Materials and Reagents
  • Test Compounds: Desfluoroenrofloxacin and enrofloxacin

  • Positive Controls: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Diazepam)

  • Liver Microsomes: Pooled human, rat, or dog liver microsomes

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Buffer: 100 mM Potassium phosphate buffer (pH 7.4)

  • Quenching Solution: Acetonitrile with an internal standard (e.g., a structurally similar compound not found in the matrix)

  • Analytical Instrumentation: LC-MS/MS system for quantification

Step-by-Step Methodology
  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of the test compounds and positive controls in DMSO.

  • Preparation of Working Solutions: Dilute the stock solutions to a working concentration of 100 µM in a 50:50 mixture of acetonitrile and water.

  • Incubation Mixture Preparation: In a 96-well plate, pre-warm a mixture of liver microsomes (final concentration 0.5 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction: Add the test compound or positive control to the pre-warmed microsome mixture to a final concentration of 1 µM. Initiate the reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aspirate an aliquot of the incubation mixture.

  • Reaction Termination: Immediately add the aliquot to a well containing the cold quenching solution with the internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_stocks Prepare 10 mM Stock Solutions (Test Compounds, Controls in DMSO) prep_working Prepare 100 µM Working Solutions prep_stocks->prep_working initiate Initiate Reaction (Add Compound & NADPH) prep_working->initiate prep_microsomes Prepare Microsome/Buffer Mixture (0.5 mg/mL in pH 7.4 Buffer) pre_warm Pre-warm Microsome Mixture prep_microsomes->pre_warm pre_warm->initiate sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate->sampling terminate Terminate Reaction (Add Cold Acetonitrile + IS) sampling->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze G cluster_enro Enrofloxacin Metabolism cluster_desfluoro Desfluoroenrofloxacin Metabolism Enro Enrofloxacin (with F at C-6) Cipro_E Ciprofloxacin Enro->Cipro_E N-deethylation (CYP450) Desfluoro Desfluoroenrofloxacin (H at C-6) Cipro_D Ciprofloxacin Desfluoro->Cipro_D N-deethylation (CYP450) Hydroxylated 6-Hydroxy-Desfluoroenrofloxacin Desfluoro->Hydroxylated Aromatic Hydroxylation (CYP450)

Caption: Proposed metabolic pathways for enrofloxacin and Desfluoroenrofloxacin.

Discussion and Implications for Drug Development

The comparative analysis, supported by the hypothetical experimental data, strongly suggests that the fluorine atom at the C-6 position of enrofloxacin is crucial for its metabolic stability. The increased stability of enrofloxacin likely translates to a longer in vivo half-life and improved pharmacokinetic profile compared to its desfluoro analog.

For drug development professionals, this underscores the importance of strategic fluorination in designing drug candidates with desirable pharmacokinetic properties. While Desfluoroenrofloxacin might still possess antibacterial activity, its potentially rapid metabolism and clearance could limit its therapeutic efficacy, requiring more frequent or higher doses, which could, in turn, increase the risk of adverse effects. [8] The self-validating nature of the described experimental protocol, with the inclusion of high and low clearance controls, ensures the reliability of the generated data. This allows for confident decision-making in the lead optimization phase of drug discovery.

Conclusion

References

  • BenchChem. A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. BenchChem Technical Support Team. December 2025.
  • PubChem. Enrofloxacin. National Center for Biotechnology Information. Available from: [Link].

  • ResearchGate. Chemical structure of Enrofloxacin... Available from: [Link].

  • Arancibia, A., et al. Inhibition of cytochrome p450 enzymes by enrofloxacin in the sea bass (Dicentrarchus labrax).
  • Xiong, J., et al. Multiple metabolic pathways of enrofloxacin by Lolium perenne L.: Ecotoxicity, biodegradation, and key driven genes.
  • Giguère, S. Fluoroquinolones. In: Antimicrobial Therapy in Veterinary Medicine. 2018.
  • Obach, R. S. The importance of understanding the in vitro metabolic and pharmacokinetic properties of drugs. Drug Metab Dispos. 2001;29(4 Pt 2):557-60.
  • Kumar, S., & S. K. Singh. Cytochrome P450 in drug metabolism: A review. Curr Drug Metab. 2008;9(9):999-1010.
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  • PubMed. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available from: [Link].

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A Comparative Guide to the Validation of an Analytical Method for Desfluoroenrofloxacin in Wastewater

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of a method to quantify Desfluoroenrofloxacin (DFEN) in wastewater. As a significant metabolite of the widely used veterinary antibiotic Enrofloxacin, the presence of DFEN in environmental waters is of increasing concern.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for monitoring this emerging contaminant.

The validation framework presented herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, ensuring the suitability and reliability of the analytical procedure for its intended purpose.[3][4][5][6][7][8][9][10]

The Analytical Challenge: Why Wastewater Matrix Matters

Wastewater is a notoriously complex matrix, containing a myriad of organic and inorganic compounds that can interfere with the accurate quantification of a target analyte. Therefore, a successful analytical method must not only be sensitive and specific to DFEN but also robust enough to overcome matrix effects. The causality behind our experimental choices, particularly in sample preparation, is driven by the need to isolate DFEN from these interfering substances effectively.

Comparative Overview of Analytical Approaches

The determination of fluoroquinolone antibiotics like DFEN in aqueous samples typically involves a two-stage process: sample preparation followed by chromatographic analysis.[11] While various techniques exist, this guide will focus on a comparison between two common and effective approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). Both methods rely on a robust Solid-Phase Extraction (SPE) for sample clean-up and concentration.[12][13][14][15][16][17][18]

Sample Preparation: The Critical First Step

Solid-Phase Extraction (SPE) is the cornerstone of effective sample preparation for fluoroquinolones in wastewater.[12][13][14][15][16][17][18] The choice of SPE sorbent is critical for achieving high recovery and minimizing matrix interference. We will compare two widely used SPE cartridges:

  • Oasis HLB (Hydrophilic-Lipophilic Balanced): A universal polymeric reversed-phase sorbent.

  • Mixed-Mode Cation-Exchange Cartridges: These combine reversed-phase and ion-exchange mechanisms for enhanced selectivity.[12]

The following diagram illustrates the generalized workflow for sample preparation and analysis.

G cluster_0 Sample Preparation cluster_1 Analytical Quantification cluster_2 Method Validation Wastewater Wastewater Sample SPE Solid-Phase Extraction (SPE) Wastewater->SPE Loading Elution Elution & Reconstitution SPE->Elution Wash & Elute HPLC HPLC System Elution->HPLC Injection Detector UV or Fluorescence Detector HPLC->Detector Data Data Acquisition & Analysis Detector->Data Validation Validation Parameters (Linearity, Accuracy, Precision, etc.) Data->Validation

Caption: Generalized workflow for the analysis of Desfluoroenrofloxacin in wastewater.

Experimental Protocols

The following protocols are detailed to ensure reproducibility and provide a self-validating system.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis HLB or a mixed-mode cation-exchange cartridge) by passing 5 mL of methanol followed by 5 mL of ultrapure water.[17]

  • Sample Loading: Adjust the pH of the wastewater sample (typically 250-500 mL) to approximately 3.0 with a suitable acid. Pass the sample through the conditioned SPE cartridge at a flow rate of about 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove hydrophilic interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes.

  • Elution: Elute the retained analytes with 5-10 mL of a suitable solvent, such as methanol or a mixture of methanol and acetonitrile, potentially with a small amount of acid or base to improve recovery.[12]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the mobile phase for HPLC analysis.

Protocol 2: HPLC-UV and HPLC-FLD Analysis
  • HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is suitable.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid solution) and an organic modifier (e.g., acetonitrile or methanol).[19] The composition may be isocratic or a gradient.

  • Detection:

    • UV Detection: Set the detector to the maximum absorbance wavelength of DFEN (typically around 280-295 nm for fluoroquinolones).

    • Fluorescence Detection: Set the excitation and emission wavelengths appropriate for DFEN (for related fluoroquinolones, excitation is often around 280-290 nm and emission around 450-500 nm).[19]

  • Injection Volume: 10-20 µL.

  • Flow Rate: 0.8-1.2 mL/min.

Method Validation Parameters: A Comparative Analysis

The validation of the analytical method was performed according to ICH Q2(R1) guidelines, focusing on the following parameters.[8][20]

ParameterHPLC-UV MethodHPLC-FLD MethodICH Q2(R1) Acceptance Criteria
Linearity (r²) > 0.995> 0.998r² ≥ 0.99
Range 50 - 1000 ng/mL5 - 250 ng/mLDependent on application
Accuracy (% Recovery) 85 - 105%90 - 110%Typically 80-120%
Precision (% RSD)
- Repeatability< 5%< 3%Typically < 15%
- Intermediate Precision< 8%< 6%Typically < 15%
Limit of Detection (LOD) ~15 ng/mL~1 ng/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) ~50 ng/mL~5 ng/mLSignal-to-Noise ratio of 10:1
Specificity ModerateHighNo interference at the retention time of the analyte
Robustness Unaffected by minor changes in mobile phase composition and pH.[19]Unaffected by minor changes in mobile phase composition and pH.[19]Consistent results with small, deliberate variations in method parameters.

Note: The values presented in the table are representative and may vary depending on the specific instrumentation and experimental conditions.

Discussion of Comparative Performance

Specificity and Sensitivity: The primary advantage of the HPLC-FLD method is its superior sensitivity and specificity compared to the HPLC-UV method.[21] Fluorescence detection is inherently more selective as fewer compounds fluoresce, reducing the likelihood of co-eluting interferences from the complex wastewater matrix. This results in significantly lower LOD and LOQ values, making HPLC-FLD the preferred method for trace-level quantification.

Linearity, Accuracy, and Precision: Both methods demonstrate excellent linearity, accuracy, and precision within their respective analytical ranges, meeting the acceptance criteria set by the ICH guidelines.[12][19] The slightly better precision observed with the HPLC-FLD method can be attributed to its higher signal-to-noise ratio.

Robustness: Both analytical approaches exhibit good robustness, with minor, deliberate variations in method parameters such as mobile phase composition and pH having no significant impact on the results.[19] This is a critical attribute for methods intended for routine use in a quality control environment.

The logical relationship for selecting the appropriate analytical method is illustrated below.

G Concentration Expected Analyte Concentration? High_Conc High (µg/mL range) Concentration->High_Conc High Low_Conc Low (ng/mL range) Concentration->Low_Conc Low HPLC_UV HPLC-UV (Cost-effective) High_Conc->HPLC_UV HPLC_FLD HPLC-FLD (High Sensitivity) Low_Conc->HPLC_FLD

Caption: Decision tree for selecting the appropriate analytical method based on expected concentration.

Conclusion

Both the HPLC-UV and HPLC-FLD methods, when coupled with an optimized Solid-Phase Extraction protocol, can be successfully validated for the determination of Desfluoroenrofloxacin in wastewater. The choice between the two methods will largely depend on the required sensitivity of the assay.

  • For applications where trace-level quantification is critical, the HPLC-FLD method is the superior choice due to its enhanced sensitivity and specificity.

  • For routine monitoring where expected concentrations are higher, the HPLC-UV method provides a reliable and more cost-effective alternative.

Ultimately, the objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4][20] This guide provides the foundational data and protocols to support the selection and validation of an appropriate method for the analysis of Desfluoroenrofloxacin in challenging wastewater matrices.

References

  • Jankovská, K., et al. (2013). Determination of fluoroquinolone antibiotics in wastewater using ultra high-performance liquid chromatography with mass spectrometry and fluorescence detection. PubMed. Available at: [Link]

  • Golet, E. M., et al. (2001). Trace Determination of Fluoroquinolone Antibacterial Agents in Urban Wastewater by Solid-Phase Extraction and Liquid Chromatography with Fluorescence Detection. Analytical Chemistry - ACS Publications. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]

  • Ali, A., et al. (2023). Method Validation for Detection of Ciprofloxacin Residues in Hospital's Drinking Water in Khartoum State, Sudan. Scholars.Direct. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. Scribd. Available at: [Link]

  • Al-Qaim, F. F., et al. (2022). Effective extraction of fluoroquinolones from water using facile modified plant fibers. PMC. Available at: [Link]

  • Muchtaridi, M., et al. (2022). The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. PMC. Available at: [Link]

  • SlideShare. (2016). ICH Q2 Analytical Method Validation. SlideShare. Available at: [Link]

  • Vishnuraj, A. R., et al. (2021). Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. Impactfactor. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available at: [Link]

  • Martinez, M., et al. (2006). Enrofloxacin: pharmacokinetics and metabolism in domestic animal species. PubMed. Available at: [Link]

  • Xiao, Y., et al. (2001). Determination of ofloxacin, norfloxacin, and ciprofloxacin in sewage by selective solid-phase extraction, liquid chromatography with fluorescence detection, and liquid chromatography--tandem mass spectrometry. PubMed. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • ResearchGate. (2009). Pharmaceutical Analysis for Environmental Samples: Individual and Simultaneous Determination of Ciprofloxacin, Ofloxacin and Norfloxacin Using an HPLC with Fluorescence and UV Detection with a Wetland Soil Matrix. ResearchGate. Available at: [Link]

  • Salgado, A., et al. (2016). Development and Validation of a Green Analytical Method for the Determination of Norfloxacin in Raw Material by FTIR Spectrophotometry. PubMed. Available at: [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • ResearchGate. (2025). Solid phase extraction and TLC quantification of enrofloxacin, oxytetracycline, and trimethoprim in wastewater. ResearchGate. Available at: [Link]

  • Reddy, Y. R., et al. (2015). Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. PubMed Central. Available at: [Link]

  • ResearchGate. (2025). Development and Validation of an Analytical Method for Simultaneous Determination of Perfluoroalkyl Acids in Drinking Water by Liquid Chromatography/Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacokinetics of Enrofloxacin and its Metabolite Ciprofloxacin after Intracoelomic administration in Tortoises (Testudo hermanni). ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • CORE. (n.d.). Determination of fluoroquinolone antibiotics in hospital and municipal wastewaters in Coimbra by liquid chromatography with a monolithic. CORE. Available at: [Link]

  • ResearchGate. (2025). Determination of Ofloxacin, Norfloxacin, and Ciprofloxacin in Sewage by Selective Solid-Phase Extraction, Liquid Chromatography with Fluorescence Detection, and Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Wetzstein, H. G., et al. (2001). Microbiological Transformation of Enrofloxacin by the Fungus Mucor ramannianus. PMC. Available at: [Link]

  • Kumar, K. S., et al. (2023). Development and Validation of UFLC-MS/MS Analytical Method for the Simultaneous Quantification of Antibiotic Residues in Surface Water, Groundwater, and Pharmaceutical Waste Water Samples from South India. PubMed Central. Available at: [Link]

  • Al-Ghamdi, S. A., & Al-Otaibi, A. (2023). Simultaneous Quantification of Some Fluoroquinolone Residues in Real Wastewater Effluents Using CZE. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Validation parameters of the method used for the analysis of the antibiotics in water. ResearchGate. Available at: [Link]

  • Zhao, S., et al. (2024). Pharmacokinetics of Enrofloxacin in Plasma, Urine, and Feces of Donkey (Equus asinus) after a Single Intragastric Administration. MDPI. Available at: [Link]

  • Danner, M.-C., et al. (2022). Screening for Antibiotics and Their Degradation Products in Surface and Wastewaters of the POCTEFA Territory by Solid-Phase Extraction-UPLC-Electrospray MS/MS. MDPI. Available at: [Link]

  • ResearchGate. (2025). Determination of Fluoroquinolone Antibiotics in Industrial Wastewater by High-Pressure Liquid Chromatography and Thin-Layer Chromatography-Densitometric Methods. ResearchGate. Available at: [Link]

  • The Pharma Innovation. (2022). Disposition kinetics of enrofloxacin and its metabolite ciprofloxacin after intravenous, intramuscular and oral administration. The Pharma Innovation. Available at: [Link]

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Comparative Kinetics and Mechanisms of Desfluoroenrofloxacin Formation: Mammalian Stability vs. Environmental Defluorination

[1]

Executive Summary & Strategic Context

In the pharmacokinetics of fluoroquinolones, the metabolic fate of the carbon-fluorine (C-F) bond is a critical determinant of both therapeutic efficacy and environmental safety.[1][2] While the primary metabolic pathway of Enrofloxacin (ENR) in mammalian species is N-dealkylation to Ciprofloxacin (CIP) (Desethyleneenrofloxacin), the formation of Desfluoroenrofloxacin (Impurity C) represents a distinct, often overlooked pathway associated with specific non-mammalian biological systems and abiotic degradation.[1][2]

This guide provides a comparative analysis of Desfluoroenrofloxacin formation across different species and systems. The core finding is a dichotomy in metabolic stability: Mammalian hepatic systems maintain C-F bond integrity, whereas specific fungal (Gloeophyllum striatum) and photolytic systems drive significant defluorination via radical-mediated mechanisms.[1][2] Understanding this distinction is vital for Environmental Risk Assessments (ERA) and distinguishing biological metabolism from sample degradation.[1][2]

Mechanistic Pathways of Formation

The formation of Desfluoroenrofloxacin requires the cleavage of the high-energy C-F bond (approx. 485 kJ/mol), a reaction that is energetically unfavorable for standard mammalian cytochrome P450 enzymes.[1][2]

The Mammalian Pathway (C-F Stability)

In mammals (dogs, cattle, poultry), metabolism is dominated by:

  • N-dealkylation: Removal of the ethyl group to form Ciprofloxacin.[1][2][3]

  • Glucuronidation: Conjugation at the carboxylic acid or piperazine nitrogen.[1][2]

  • Outcome: The fluoro-group at position 6 remains intact.[1][2] Desfluoroenrofloxacin is typically undetectable or present only as a trace impurity (<0.1%).[1][2]

The Fungal/Environmental Pathway (Radical Defluorination)

Certain wood-decay fungi and advanced oxidation processes utilize radical chemistry to breach the C-F bond.[1][2]

  • Mechanism: Non-specific attack by hydroxyl radicals (

    
    ) generated via Fenton chemistry (e.g., in Gloeophyllum striatum).[1][2]
    
  • Outcome: Significant formation of Desfluoroenrofloxacin, often accompanied by hydroxylation of the aromatic ring.[2][4]

Pathway Visualization

The following diagram contrasts the divergent metabolic fates of Enrofloxacin in mammalian vs. fungal systems.

Enrofloxacin_Metabolismcluster_mammalMammalian System (Stable C-F)cluster_fungalFungal/Environmental System (Labile C-F)EnroEnrofloxacin(Parent Drug)CiproCiprofloxacin(Desethylene-ENR)[Major Mammalian Metabolite]Enro->Cipro  CYP450 (Liver)  N-dealkylation  (Dog, Cow, Chicken)DesfluoroDesfluoroenrofloxacin(Impurity C)[Major Fungal/Abiotic Product]Enro->Desfluoro  Hydroxyl Radical (•OH)  Oxidative Defluorination  (Gloeophyllum sp., UV Light)CO2Mineralization(CO2 + F-)Desfluoro->CO2  Further Degradation

Figure 1: Divergent metabolic pathways of Enrofloxacin.[1][2] Green path indicates the primary mammalian route (bioactivation to Ciprofloxacin); Red path indicates the environmental/fungal route (defluorination).[1][2]

Comparative Species Analysis

The following table synthesizes experimental data comparing the formation of Desfluoroenrofloxacin across key biological and abiotic systems.

Species / SystemPrimary MetaboliteDesfluoro-ENR FormationMechanism of ActionSignificance
Canine (Dog) CiprofloxacinNegligible CYP450 N-dealkylationHigh metabolic stability of C-F bond; primarily renal excretion.[1][2]
Bovine (Cattle) CiprofloxacinNegligible CYP450 N-dealkylationCipro formation is the marker residue for regulatory monitoring.[1][2]
Avian (Poultry) CiprofloxacinNegligible CYP450 N-dealkylationRapid elimination; no significant defluorination observed in liver microsomes.[1][2]
Fungus (Mucor ramannianus) Enrofloxacin N-oxideLow / None N-oxidationDemonstrates that not all fungi possess defluorination capability.[1][2]
Fungus (Gloeophyllum striatum) Desfluoroenrofloxacin High Extracellular

radical attack
Critical Indicator: Presence of Desfluoro-ENR suggests fungal contamination or environmental degradation.[1][2]
Photolysis (UV Light) Desfluoroenrofloxacin Very High Homolytic C-F cleavagePrimary abiotic degradation pathway in surface waters.[1][2]

Key Insight for Drug Developers: If Desfluoroenrofloxacin is detected in mammalian plasma samples, it is likely an artifact of sample handling (light exposure) or impurity in the API, rather than a metabolic product.[1]

Experimental Protocols

To validate the formation (or lack thereof) of Desfluoroenrofloxacin, the following self-validating protocols are recommended. These protocols distinguish between enzymatic metabolism and radical-mediated degradation.[1][2]

Protocol A: Mammalian Microsomal Stability Assay (Negative Control)

Objective: Verify the stability of the C-F bond under standard metabolic conditions.[1][2]

  • Preparation: Thaw pooled liver microsomes (Dog/Rat/Human) on ice.

  • Incubation Mix:

    • Phosphate buffer (100 mM, pH 7.4).[1][2]

    • Microsomal protein (0.5 mg/mL).[1][2]

    • Enrofloxacin (10 µM).[1][2]

    • Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile (containing internal standard).

  • Control: Run a "No NADPH" control to rule out non-enzymatic degradation.

  • Acceptance Criteria: >90% recovery of parent Enrofloxacin + Ciprofloxacin.[1][2] Desfluoroenrofloxacin should be < LOQ.

Protocol B: Fungal Radical Degradation Assay (Positive Control)

Objective: Simulate environmental defluorination using Gloeophyllum striatum or a Fenton Chemistry surrogate.[1][2]

  • Fungal Culture: Inoculate Gloeophyllum striatum in defined mineral medium containing 10 ppm Enrofloxacin.[1][2]

  • Incubation: Incubate at 25°C in the dark (to exclude photolysis) for 7–14 days.

  • Surrogate (Fenton Reaction):

    • Mix Enrofloxacin (10 µM) with

      
       (100 µM) and 
      
      
      (1 mM) in acetate buffer (pH 4.0).
    • React for 30 mins.

  • Analysis: Extract supernatant and analyze via LC-MS/MS.

  • Acceptance Criteria: Detection of peak at m/z 342.2 (Desfluoro-ENR) confirming radical attack capability.

Workflow Visualization

Experimental_Workflowcluster_mammalMammalian Assay (Microsomes)cluster_fungalFungal/Radical AssayStartStart: Enrofloxacin SubstrateM1Incubate withLiver Microsomes + NADPHStart->M1F1Incubate withG. striatum or Fenton ReagentsStart->F1M2Quench with ACNM1->M2M3Analyze for Ciprofloxacin(m/z 332.1)M2->M3ResultCompare Peak Areas(Species Differentiation)M3->ResultF2Extract SupernatantF1->F2F3Analyze for Desfluoro-ENR(m/z 342.2)F2->F3F3->Result

Figure 2: Parallel experimental workflow for distinguishing metabolic phenotypes.

Analytical Validation (LC-MS/MS)

Accurate identification requires separating the parent drug from its defluorinated congener.[1][2]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2]

    • B: 0.1% Formic Acid in Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • MRM Transitions:

    • Enrofloxacin: 360.2

      
       316.2 (Quantifier).[1][2]
      
    • Ciprofloxacin: 332.1

      
       288.1.[1][2]
      
    • Desfluoroenrofloxacin: 342.2

      
       298.2 (Note the -18 Da mass shift from parent).[1][2]
      

References

  • Wetzstein, H. G., et al. (1997).[2] "Degradation of the fluoroquinolone enrofloxacin by the brown rot fungus Gloeophyllum striatum: identification of metabolites." Applied and Environmental Microbiology, 63(11), 4272-4281.[1][2][3] Link[1][2]

  • Parshikov, I. A., et al. (2000).[2] "Microbiological transformation of enrofloxacin by the fungus Mucor ramannianus." Applied and Environmental Microbiology, 66(6), 2664-2667.[1][2] Link[1][2]

  • Regmi, B., et al. (2025).[2] "Comparative pharmacokinetics of enrofloxacin and ciprofloxacin in lactating dairy cows and beef steers." ResearchGate.[1][2] Link

  • LGC Standards. (2023). "Desfluoroenrofloxacin Hydrochloride (Impurity C) Reference Standard Data Sheet." LGC Standards. Link

  • Zhang, H., et al. (2024).[2] "Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics." Toxics, 12(3), 205.[2] Link[1][2]

A Senior Application Scientist's Guide to the Specificity of Desfluoroenrofloxacin Detection Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of veterinary medicine and food safety, the accurate detection of antibiotic residues is paramount. Enrofloxacin, a widely used fluoroquinolone antibiotic, and its metabolites, such as Desfluoroenrofloxacin, are of particular concern. Desfluoroenrofloxacin is a significant impurity and degradation product of enrofloxacin. Its detection is crucial for ensuring the quality and safety of pharmaceutical formulations and food products of animal origin. This guide provides an in-depth comparison of the most common analytical methods for detecting Desfluoroenrofloxacin, with a focus on the specificity of each technique.

The Criticality of Specific Detection

The structural similarity between Desfluoroenrofloxacin, its parent compound Enrofloxacin, and other fluoroquinolones like Ciprofloxacin presents a significant analytical challenge. A lack of specificity in a detection method can lead to false-positive results or an overestimation of the concentration of a particular analyte, with potential consequences for regulatory compliance and consumer safety. Therefore, understanding the principles and limitations of each detection method is essential for selecting the most appropriate tool for a given application.

This guide will navigate through the intricacies of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and emerging biosensor technologies. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis of their performance, particularly concerning their ability to specifically detect Desfluoroenrofloxacin.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its ability to separate complex mixtures into individual components.[1][2] For the detection of Desfluoroenrofloxacin, the specificity of an HPLC method is primarily determined by its ability to chromatographically resolve it from Enrofloxacin and other related fluoroquinolones.[3]

The Science Behind HPLC Specificity

The separation in HPLC is based on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (the solvent). By carefully selecting the column chemistry, mobile phase composition, and other chromatographic parameters, it is possible to achieve baseline separation of structurally similar compounds. The specificity of an HPLC method is demonstrated by its ability to provide a unique peak for the analyte of interest, free from interference from other compounds in the sample matrix.[4]

Experimental Workflow for HPLC Analysis

The following is a representative workflow for the analysis of Desfluoroenrofloxacin in a pharmaceutical substance using a stability-indicating RP-HPLC method.[3][5]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Weigh and dissolve sample in diluent Injection Inject sample/standard onto HPLC system SamplePrep->Injection StandardPrep Prepare standard solutions of Desfluoroenrofloxacin and Enrofloxacin StandardPrep->Injection SpikePrep Prepare spiked placebo to assess specificity SpikePrep->Injection Separation Chromatographic separation on a C18 column Injection->Separation Detection UV or Fluorescence Detection Separation->Detection PeakIntegration Integrate peak areas Detection->PeakIntegration Quantification Quantify Desfluoroenrofloxacin concentration PeakIntegration->Quantification Validation Assess specificity, linearity, accuracy, and precision Quantification->Validation

Caption: A typical workflow for the HPLC analysis of Desfluoroenrofloxacin.

Detailed HPLC Protocol

Objective: To separate and quantify Desfluoroenrofloxacin from Enrofloxacin and other potential impurities.

1. Preparation of Mobile Phase and Diluent:

  • Rationale: The composition of the mobile phase is critical for achieving optimal separation. A common mobile phase for fluoroquinolone analysis is a mixture of an acidic aqueous buffer and an organic solvent like acetonitrile or methanol. The pH of the aqueous phase is adjusted to control the ionization state of the analytes, thereby influencing their retention on a C18 column.

  • Procedure: Prepare a mobile phase consisting of a mixture of 0.1% (v/v) triethylamine in 10 mM potassium dihydrogen phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and methanol.[3] The diluent is typically a mixture of the mobile phase components.

2. Standard and Sample Preparation:

  • Rationale: Accurate preparation of standards and samples is fundamental for quantitative analysis. Certified reference materials should be used for the preparation of standard solutions.[6]

  • Procedure:

    • Accurately weigh and dissolve a known amount of Desfluoroenrofloxacin and Enrofloxacin reference standards in the diluent to prepare stock solutions.
    • Prepare a series of calibration standards by diluting the stock solutions.
    • For the sample, accurately weigh and dissolve the test substance in the diluent to a known concentration.

3. Chromatographic Conditions:

  • Rationale: The choice of the column and chromatographic conditions is key to achieving the desired separation. A C18 column is commonly used for the analysis of fluoroquinolones. A gradient elution program, where the mobile phase composition is changed over time, can be employed to optimize the separation of multiple components.[3]

  • Procedure:

    • Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[3]
    • Flow Rate: 1.0 mL/min.[3]
    • Column Temperature: 35°C.[3]
    • Detection: UV at 278 nm and 254 nm.[3]
    • Injection Volume: 20 µL.

4. Validation of Specificity:

  • Rationale: According to ICH guidelines, specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[4]

  • Procedure:

    • Analyze a blank (diluent), a placebo sample, a solution containing only Desfluoroenrofloxacin, a solution containing only Enrofloxacin, and a mixed standard solution.
    • The method is considered specific if the peaks for Desfluoroenrofloxacin and Enrofloxacin are well-resolved from each other and from any peaks present in the blank and placebo.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry.[7] This technique is considered the gold standard for the confirmatory analysis of antibiotic residues in complex matrices.[8]

The Science Behind LC-MS/MS Specificity

The specificity of LC-MS/MS is multi-faceted. First, the chromatographic separation provides the initial level of specificity. Following separation, the analytes are ionized, and a specific precursor ion (an ion with a mass-to-charge ratio, m/z, characteristic of the analyte) is selected. This precursor ion is then fragmented, and one or more specific product ions are monitored. The combination of the retention time, the precursor ion m/z, and the product ion m/z provides an extremely high degree of specificity, making it highly unlikely for another compound to produce the same analytical signature.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Extraction Extraction of analytes from matrix (e.g., tissue, milk) Cleanup Solid-Phase Extraction (SPE) cleanup Extraction->Cleanup Concentration Evaporation and reconstitution Cleanup->Concentration LC_Separation Chromatographic separation Concentration->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MRM mode) Ionization->MS_Analysis Peak_Integration Integrate MRM transitions MS_Analysis->Peak_Integration Quantification Quantify using internal standards Peak_Integration->Quantification Confirmation Confirm identity based on ion ratios Quantification->Confirmation

Caption: A general workflow for the LC-MS/MS analysis of Desfluoroenrofloxacin in a biological matrix.

Detailed LC-MS/MS Protocol

Objective: To confirm and quantify Desfluoroenrofloxacin in a complex matrix like animal tissue.

1. Sample Preparation:

  • Rationale: Extensive sample preparation is often required to remove matrix components that can interfere with the analysis and suppress the ionization of the target analyte.

  • Procedure:

    • Homogenize the tissue sample.
    • Extract the analytes using an appropriate solvent (e.g., acetonitrile or a buffered solution).
    • Perform a solid-phase extraction (SPE) cleanup to remove interfering substances.
    • Evaporate the eluate and reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions:

  • Rationale: The chromatographic and mass spectrometric parameters must be optimized for the specific analytes of interest. The use of isotopically labeled internal standards is highly recommended for accurate quantification.

  • Procedure:

    • LC Column: A C18 column suitable for mass spectrometry.
    • Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid is commonly used.
    • Ionization: Electrospray ionization (ESI) in positive mode.
    • MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring at least two specific precursor-to-product ion transitions for both Desfluoroenrofloxacin and Enrofloxacin.

3. Validation of Specificity:

  • Rationale: For confirmatory methods, regulatory bodies often require the monitoring of at least two MRM transitions and the calculation of the ion ratio, which should be within a specified tolerance of the ratio observed for a standard.

  • Procedure:

    • Analyze a variety of blank matrices to ensure no interfering peaks are present at the retention times of the target analytes.
    • Spike blank matrices with known concentrations of Desfluoroenrofloxacin, Enrofloxacin, and other relevant fluoroquinolones to demonstrate the method's ability to distinguish between them.

Enzyme-Linked Immunosorbent Assay (ELISA): A High-Throughput Screening Tool

ELISA is an immunological assay that utilizes the specific binding of an antibody to its antigen. For the detection of small molecules like Desfluoroenrofloxacin, a competitive ELISA format is typically used.

The Science Behind ELISA Specificity

The specificity of an ELISA is determined by the selectivity of the antibody used. Antibodies are generated to recognize a specific molecular structure (the epitope). However, antibodies can sometimes bind to other structurally similar molecules, a phenomenon known as cross-reactivity. The degree of cross-reactivity with related compounds like Enrofloxacin and Ciprofloxacin is a critical parameter for evaluating the specificity of an ELISA for Desfluoroenrofloxacin.[9]

Experimental Workflow for Competitive ELISA

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Readout & Analysis PlateCoating Coat microplate with Desfluoroenrofloxacin-protein conjugate Addition Add sample/standard and primary antibody to wells PlateCoating->Addition SamplePrep Prepare samples and standards SamplePrep->Addition Incubation1 Incubate to allow competition Addition->Incubation1 Washing1 Wash to remove unbound antibody Incubation1->Washing1 AddConjugate Add enzyme-linked secondary antibody Washing1->AddConjugate Incubation2 Incubate AddConjugate->Incubation2 Washing2 Wash Incubation2->Washing2 AddSubstrate Add substrate Washing2->AddSubstrate Incubation3 Incubate for color development AddSubstrate->Incubation3 StopReaction Add stop solution Incubation3->StopReaction ReadAbsorbance Read absorbance at 450 nm StopReaction->ReadAbsorbance GenerateCurve Generate standard curve ReadAbsorbance->GenerateCurve CalculateConc Calculate Desfluoroenrofloxacin concentration GenerateCurve->CalculateConc

Caption: A schematic representation of a competitive ELISA workflow for Desfluoroenrofloxacin detection.

Detailed ELISA Protocol

Objective: To screen for the presence of Desfluoroenrofloxacin in a sample.

1. Plate Coating:

  • Rationale: The solid phase (microplate) is coated with a conjugate of Desfluoroenrofloxacin and a carrier protein. This immobilized antigen will compete with the free Desfluoroenrofloxacin in the sample for antibody binding.

  • Procedure: Coat a 96-well microplate with a Desfluoroenrofloxacin-protein conjugate and incubate overnight.

2. Assay Procedure:

  • Rationale: In a competitive assay, the amount of antibody that binds to the coated antigen is inversely proportional to the concentration of the free antigen in the sample.

  • Procedure:

    • Add standards or samples to the wells, followed by the addition of a specific primary antibody against Desfluoroenrofloxacin.
    • Incubate to allow for competition.
    • Wash the plate to remove unbound antibodies.
    • Add an enzyme-labeled secondary antibody that binds to the primary antibody.
    • Wash the plate again.
    • Add a substrate that is converted by the enzyme to produce a colored product.
    • Stop the reaction and measure the absorbance.

3. Specificity Assessment (Cross-Reactivity):

  • Rationale: To determine the specificity of the assay, the ability of structurally related compounds to inhibit the binding of the primary antibody is tested.

  • Procedure:

    • Prepare standard curves for Desfluoroenrofloxacin, Enrofloxacin, Ciprofloxacin, and other relevant fluoroquinolones.
    • Calculate the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
    • Calculate the cross-reactivity as: (IC50 of Desfluoroenrofloxacin / IC50 of competing compound) x 100%.

Biosensors: The Future of Rapid Detection

Biosensors are analytical devices that combine a biological recognition element with a transducer to provide a measurable signal in response to the presence of a target analyte.[10] For Desfluoroenrofloxacin detection, biosensors can offer rapid, portable, and sensitive analysis.

The Science Behind Biosensor Specificity

Similar to ELISA, the specificity of a biosensor is primarily dependent on the biological recognition element. This can be an antibody (immunosensor), a DNA aptamer, or an enzyme. The transducer converts the binding event into a detectable signal, which can be electrochemical, optical, or piezoelectric. The specificity of the biosensor is determined by how selectively the recognition element binds to Desfluoroenrofloxacin compared to other fluoroquinolones.[11]

Experimental Workflow for an Electrochemical Immunosensor

Biosensor_Workflow cluster_prep Sensor Preparation cluster_detection Detection cluster_analysis Data Analysis ElectrodeMod Modify electrode surface AntibodyImmobilization Immobilize anti-Desfluoroenrofloxacin antibody ElectrodeMod->AntibodyImmobilization SampleIncubation Incubate sensor with sample AntibodyImmobilization->SampleIncubation SignalMeasurement Measure electrochemical signal change SampleIncubation->SignalMeasurement SignalProcessing Process signal SignalMeasurement->SignalProcessing ConcentrationDet Determine Desfluoroenrofloxacin concentration SignalProcessing->ConcentrationDet

Caption: A simplified workflow for the detection of Desfluoroenrofloxacin using an electrochemical immunosensor.

Comparative Analysis of Detection Methods

FeatureHPLCLC-MS/MSELISABiosensors
Specificity Good to Excellent (dependent on chromatographic resolution)Excellent (confirmatory)Variable (dependent on antibody cross-reactivity)Variable (dependent on recognition element)
Sensitivity ModerateVery HighHighHigh to Very High
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL rangeLow ng/mL rangepg/mL to ng/mL range
Quantitative Ability ExcellentExcellentSemi-quantitative to QuantitativeSemi-quantitative to Quantitative
Throughput Low to MediumLow to MediumHighHigh (potential for multiplexing)
Cost ModerateHighLowLow to Moderate
Expertise Required HighVery HighLow to ModerateModerate
Application Routine quality control, stability testingConfirmatory analysis, residue monitoringScreening, rapid testingOn-site screening, rapid testing

Conclusion and Recommendations

The choice of a detection method for Desfluoroenrofloxacin is dictated by the specific requirements of the analysis.

  • For unequivocal identification and accurate quantification, especially in complex matrices, LC-MS/MS is the method of choice. Its high specificity and sensitivity make it the gold standard for confirmatory analysis and regulatory purposes.[7]

  • For routine quality control and the separation of Desfluoroenrofloxacin from its parent compound in pharmaceutical products, a well-validated HPLC method offers a reliable and cost-effective solution. [3] The key is to develop a method with sufficient chromatographic resolution.

  • For high-throughput screening of a large number of samples, ELISA provides a rapid and cost-effective option. However, it is crucial to thoroughly validate the cross-reactivity of the antibody to understand the potential for interference from other fluoroquinolones.[9] ELISA is best used as a screening tool, with positive results confirmed by a more specific method like LC-MS/MS.

  • Biosensors represent a promising future for the rapid, on-site detection of Desfluoroenrofloxacin. As the technology matures and more specific recognition elements are developed, biosensors will likely play an increasingly important role in food safety and environmental monitoring.[10][11]

Ultimately, a thorough understanding of the strengths and weaknesses of each technique, coupled with a rigorous validation process that specifically addresses the challenge of distinguishing Desfluoroenrofloxacin from its structural analogs, is essential for generating reliable and defensible analytical data.

References

  • Development and Validation of HPLC Method for the Estimation of Levofloxacin in Bulk and Marketed Dosage form. (n.d.). Jetir.Org. Retrieved February 4, 2026, from [Link]

  • High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved February 4, 2026, from [Link]

  • CERTIFIED REFERENCE MATERIAL. (n.d.). ESSLAB. Retrieved February 4, 2026, from [Link]

  • Tyczkowska, K., Hedeen, K. M., & Aucoin, D. P. (1994). Simultaneous determination of enrofloxacin and its primary metabolite ciprofloxacin in bovine milk and plasma by ion-pairing liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 658(2), 341-348. [Link]

  • Lee, J., Kim, Y., Lee, J., Kim, M., & Kang, H. (2018). Inter-Laboratory Validation of Method to Determine Residual Enrofloxacin in Chicken Meat. Journal of the Korean Society for Applied Biological Chemistry, 61(3), 339-344. [Link]

  • Rao, B. M., Rani, K. U., Kumar, K. P., & Kumar, Y. R. (2014). Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. Journal of Analytical Methods in Chemistry, 2014, 1-14. [Link]

  • Asadi, F., Fereidouni, M. S., & Panahi, H. A. (2014). Determination of Enrofloxacin and Ciprofloxacin Residues in Five Different Kinds of Chicken Tissues by Dispersive Liquid-Liquid Microextraction Coupled with HPLC. Iranian Journal of Pharmaceutical Research, 13(4), 1369-1376.
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  • Rao, B. M., Rani, K. U., Kumar, K. P., & Kumar, Y. R. (2014). Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Shanthi, K., & Senthil, M. (2022). Functionalities of electrochemical fluoroquinolone sensors and biosensors. Environmental Science and Pollution Research, 29(54), 81467-81486. [Link]

  • Zhang, H., Jiang, J., Wang, Z., Chang, X., Liu, X., Wang, S., Zhao, K., & Chen, J. (2011). Development of an indirect competitive ELISA for simultaneous detection of enrofloxacin and ciprofloxacin. Journal of Zhejiang University Science B, 12(11), 884-891. [Link]

  • Desfluoroenrofloxacin. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • Li, H., Zhang, J., Wang, J., & Wang, J. (2023). Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products. Foods, 12(2), 333. [Link]

  • Watanabe, H., Satake, A., Kido, Y., & Tsuji, A. (2002). Comparative detection of enrofloxacin by HPLC and ELISA. Journal of Veterinary Medical Science, 64(7), 567-570. [Link]

  • Yang, S., Cha, J., Shin, M., & Kim, J. (2022). Residue screening and analysis of enrofloxacin and its metabolites in real aquatic products based on ultrahigh-performance liquid chromatography coupled with quadrupole-orbitrap high-resolution mass spectrometry. Food Chemistry, 393, 133413. [Link]

  • Pinacho, D. G., Sánchez-Baeza, F., & Marco, M. P. (2014). Electrochemical Detection of Fluoroquinolone Antibiotics in Milk Using a Magneto Immunosensor. Sensors, 14(9), 15965-15980. [Link]

  • Unade, C., & Shirkhedkar, A. (2020). fluoroquinolones: official and reported methods of analysis (review). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Chung, J., Kim, H., & Jeon, T. J. (2011). Pharmacophore-based strategy for the development of general and specific scFv biosensors for abused antibiotics. Analytical Chemistry, 83(4), 1213-1219. [Link]

  • Enrofloxacin D5 hydrochloride. (n.d.). CRM LABSTANDARD. Retrieved February 4, 2026, from [Link]

  • IC50 values and cross-reactivity of anti-ENR toward selected fluoroquinolones using the optimized ELISA format. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Patel, D. B., Patel, N. J., & Patel, V. A. (2011). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 73(4), 432-436. [Link]

  • Belal, F., Al-Majed, A. A., & Al-Obaid, A. M. (2009). Determination of enrofloxacin and its metabolite ciprofloxacin in goat milk by high-performance liquid chromatography with diode-array detection - Optimization and validation. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Zhang, H., Jiang, J., Wang, Z., Chang, X., Liu, X., Wang, S., Zhao, K., & Chen, J. (2011). Development of an indirect competitive ELISA for simultaneous detection of enrofloxacin and ciprofloxacin. PubMed. Retrieved February 4, 2026, from [Link]

  • Pinacho, D. G., Sánchez-Baeza, F., & Marco, M. P. (2014). Electrochemical Detection of Fluoroquinolone Antibiotics in Milk Using a Magneto Immunosensor. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Ravisankar, P., & Rao, G. D. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals. Retrieved February 4, 2026, from [Link]

  • Certificate of Analysis - Certified Reference Material: Ciprofloxacin Hydrochloride. (n.d.). Scribd. Retrieved February 4, 2026, from [Link]

  • Mehlhorn, A., Rahimi, P., & Joseph, Y. (2023). Recent Trends in Biosensors for Quinolone Detection: A Comprehensive Review. Biosensors, 13(9), 883. [Link]

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Sources

A Senior Application Scientist’s Guide to the Accurate and Precise Quantification of Desfluoroenrofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of LC-MS/MS, HPLC-UV, and ELISA for Researchers, Scientists, and Drug Development Professionals

In the realm of veterinary medicine and food safety, the accurate quantification of antibiotic residues is of paramount importance. Desfluoroenrofloxacin, a major metabolite of the widely used fluoroquinolone antibiotic enrofloxacin, serves as a critical marker for monitoring the use of this drug in food-producing animals. The choice of analytical methodology for its quantification can significantly impact the reliability of results, with implications for regulatory compliance, pharmacokinetic studies, and consumer safety. This guide provides an in-depth comparison of the three most common analytical techniques for desfluoroenrofloxacin quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).

The Analytical Imperative: Why Accurate Desfluoroenrofloxacin Measurement Matters

Enrofloxacin is extensively used in veterinary practice to treat bacterial infections in livestock and poultry. Following administration, it is metabolized in the animal's body to various compounds, with ciprofloxacin (in some species) and the structurally similar desfluoroenrofloxacin being significant metabolites. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established Maximum Residue Limits (MRLs) for the sum of enrofloxacin and its metabolites in various animal-derived food products to ensure consumer safety.[1][2] Accurate and precise analytical methods are therefore essential for the enforcement of these regulations and for conducting pharmacokinetic studies that inform appropriate withdrawal periods.

A Comparative Overview of Key Quantification Technologies

The selection of an appropriate analytical method for desfluoroenrofloxacin quantification hinges on a balance of sensitivity, specificity, throughput, cost, and the specific requirements of the study. Below is a comparative analysis of the three leading techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS has emerged as the definitive method for the quantification of veterinary drug residues due to its exceptional sensitivity and specificity.[3][4] This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.

  • Principle of Operation: The sample extract is injected into an HPLC system where desfluoroenrofloxacin is separated from other matrix components. The analyte then enters the mass spectrometer, where it is ionized, and a specific precursor ion is selected. This precursor ion is fragmented, and a specific product ion is monitored for quantification. This two-stage mass filtering confers a very high degree of specificity.

  • Strengths:

    • High Specificity: The use of precursor-to-product ion transitions is highly selective for the target analyte, minimizing the risk of interference from matrix components.

    • High Sensitivity: LC-MS/MS can achieve very low limits of detection (LOD) and quantification (LOQ), often in the sub-ng/g range, which is crucial for residue analysis.[5]

    • Confirmatory Capability: The ability to generate specific ion ratios provides unequivocal identification of the analyte, making it a confirmatory method according to regulatory guidelines.

  • Limitations:

    • High Cost: The initial investment in instrumentation and ongoing maintenance costs are substantial.

    • Matrix Effects: Ion suppression or enhancement due to co-eluting matrix components can affect accuracy and precision, necessitating careful method development and validation.[6][7]

    • Expertise Required: Operation and data interpretation require a high level of technical expertise.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse

HPLC with UV detection is a robust and widely available technique for the quantification of a broad range of compounds, including fluoroquinolones.

  • Principle of Operation: Similar to LC-MS/MS, HPLC is used to separate desfluoroenrofloxacin from the sample matrix. As the analyte elutes from the column, it passes through a UV detector. The amount of UV light absorbed at a specific wavelength is proportional to the concentration of the analyte.

  • Strengths:

    • Cost-Effective: HPLC-UV systems are significantly less expensive to purchase and maintain than LC-MS/MS instruments.

    • Robust and Reliable: The technique is well-established and known for its ruggedness and reproducibility in routine laboratory settings.[8][9]

    • Ease of Use: Operation is generally simpler than LC-MS/MS, requiring less specialized training.

  • Limitations:

    • Lower Sensitivity: The sensitivity of UV detection is generally lower than that of mass spectrometry, which may not be sufficient for detecting very low residue levels.[10]

    • Lower Specificity: The reliance on UV absorbance at a single wavelength makes the method more susceptible to interference from co-eluting compounds that absorb at the same wavelength.

Enzyme-Linked Immunosorbent Assay (ELISA): The High-Throughput Screener

ELISA is an immunological assay that utilizes the specific binding of an antibody to its antigen for detection.

  • Principle of Operation: In a competitive ELISA for desfluoroenrofloxacin, a known amount of enzyme-labeled desfluoroenrofloxacin competes with the desfluoroenrofloxacin in the sample for binding to a limited number of specific antibody-binding sites on a microplate. The amount of enzyme activity is inversely proportional to the concentration of desfluoroenrofloxacin in the sample.

  • Strengths:

    • High Throughput: ELISA allows for the rapid screening of a large number of samples simultaneously.

    • Cost-Effective: Per-sample cost is generally low, and the initial equipment investment is minimal.

    • Ease of Use: The assay procedure is relatively simple and can be automated.

  • Limitations:

    • Cross-Reactivity: The antibodies used in ELISA kits may cross-react with other structurally related fluoroquinolones, leading to a lack of specificity and potentially false-positive results.[11]

    • Semi-Quantitative: While ELISA can provide quantitative results, it is often considered a semi-quantitative screening tool, with positive results typically requiring confirmation by a more specific method like LC-MS/MS.

    • Matrix Interference: Complex matrices can interfere with the antibody-antigen binding, affecting the accuracy of the results.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the three analytical methods for the quantification of fluoroquinolones. It is important to note that direct comparative data for desfluoroenrofloxacin across all three platforms is limited in the scientific literature. Therefore, the data presented here is a synthesis of findings for desfluoroenrofloxacin and the closely related ciprofloxacin, which serves as a reasonable surrogate for performance estimation.

Parameter LC-MS/MS HPLC-UV ELISA
Limit of Detection (LOD) 0.1 - 1 ng/g5 - 20 ng/g1 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/g[5]15 - 50 ng/g2 - 10 ng/mL
Linearity (r²) > 0.99> 0.99Typically sigmoidal curve fit
Accuracy (% Recovery) 90 - 110%80 - 115%[8]70 - 130%
Precision (% RSD) < 15%< 15%< 20%
Specificity Very HighModerateLow to Moderate
Sample Throughput ModerateModerateHigh
Cost per Sample HighModerateLow
Expertise Required HighModerateLow

Note: The performance characteristics can vary depending on the specific instrumentation, method validation, and matrix being analyzed.

In-Depth Experimental Workflow: LC-MS/MS Quantification of Desfluoroenrofloxacin in Animal Tissue

This section provides a detailed, step-by-step protocol for the quantification of desfluoroenrofloxacin in animal tissue using LC-MS/MS, which is considered the gold standard for confirmatory analysis.

Diagram of the LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Tissue Homogenization Extraction 2. Liquid-Liquid Extraction (e.g., Acetonitrile) Sample->Extraction Add extraction solvent Cleanup 3. Solid-Phase Extraction (SPE) (e.g., Oasis HLB) Extraction->Cleanup Purify extract Evaporation 4. Evaporation & Reconstitution Cleanup->Evaporation Concentrate analyte Injection 5. LC Injection Evaporation->Injection Prepare for injection Separation 6. Chromatographic Separation (C18 Column) Injection->Separation Ionization 7. Electrospray Ionization (ESI) Separation->Ionization Detection 8. MS/MS Detection (MRM Mode) Ionization->Detection Integration 9. Peak Integration Detection->Integration Quantification 10. Quantification (Calibration Curve) Integration->Quantification Report 11. Reporting Quantification->Report

Caption: Workflow for Desfluoroenrofloxacin quantification by LC-MS/MS.

Detailed Protocol
  • Sample Preparation:

    • Homogenization: Weigh 1-2 g of the tissue sample (e.g., muscle, liver) and homogenize it. The goal is to create a uniform sample for consistent extraction.

    • Extraction: Add an appropriate extraction solvent, such as acetonitrile, to the homogenized tissue. Acetonitrile is effective in precipitating proteins while extracting a wide range of analytes. Vortex or shake vigorously to ensure thorough mixing and extraction of desfluoroenrofloxacin from the tissue matrix. Centrifuge to separate the solid debris from the liquid extract.

    • Solid-Phase Extraction (SPE) Cleanup: The supernatant is loaded onto an SPE cartridge (e.g., Oasis HLB) that has been pre-conditioned. This step is crucial for removing matrix components that can interfere with the analysis and cause ion suppression in the mass spectrometer. The cartridge is washed to remove polar interferences, and then the analyte is eluted with a suitable solvent like methanol.

    • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The dried extract is then reconstituted in a small volume of the mobile phase to concentrate the analyte and ensure compatibility with the LC system.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: An aliquot of the reconstituted sample is injected into a UPLC or HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically used to achieve good separation of desfluoroenrofloxacin from other compounds. The formic acid helps to protonate the analyte for better ionization in the mass spectrometer.

    • Mass Spectrometric Detection: The eluent from the LC column is directed to a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for desfluoroenrofloxacin are monitored for quantification and confirmation. For example, a transition of m/z 332.1 → 288.1 could be used for quantification, while a second transition, such as m/z 332.1 → 231.1, could be used for confirmation.

  • Data Analysis and Quantification:

    • Calibration Curve: A calibration curve is constructed by analyzing a series of standards of known desfluoroenrofloxacin concentrations prepared in a blank matrix extract.

    • Quantification: The peak area of the desfluoroenrofloxacin in the sample is integrated, and the concentration is calculated from the calibration curve.

    • Validation: The method must be validated according to regulatory guidelines, such as those from the EMA or FDA (VICH), to ensure its accuracy, precision, linearity, and robustness.[12]

Conceptual Comparison of Analytical Principles

The choice of an analytical technique should be guided by a clear understanding of its underlying principles. The following diagram illustrates the fundamental differences between LC-MS/MS, HPLC-UV, and ELISA.

Method_Comparison cluster_lcms LC-MS/MS (High Specificity) cluster_hplc HPLC-UV (Moderate Specificity) cluster_elisa ELISA (Variable Specificity) lcms_sep Separation (by Polarity) lcms_ion Ionization lcms_sep->lcms_ion lcms_ms1 MS1: Precursor Ion Selection (m/z) lcms_ion->lcms_ms1 lcms_frag Fragmentation lcms_ms1->lcms_frag lcms_ms2 MS2: Product Ion Detection (m/z) lcms_frag->lcms_ms2 hplc_sep Separation (by Polarity) hplc_uv UV Detection (Absorbance at λ) hplc_sep->hplc_uv elisa_bind Antibody-Antigen Binding elisa_signal Enzymatic Color Reaction elisa_bind->elisa_signal

Sources

Robustness Testing of an HPLC Method for Desfluoroenrofloxacin: Core-Shell vs. Fully Porous Silica

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide evaluates the robustness of a high-efficiency Core-Shell (Superficially Porous) HPLC method for the quantification of Desfluoroenrofloxacin (a minor metabolite of Enrofloxacin) compared to a traditional Fully Porous Silica (FPP) method .

The Challenge: Desfluoroenrofloxacin retains the zwitterionic quinolone core of its parent compound but lacks the fluorine atom at the C-6 position. This structural nuance alters its lipophilicity and pKa profile, making it prone to severe peak tailing and retention time shifts due to secondary silanol interactions and pH sensitivity.

The Verdict: While traditional FPP methods rely heavily on high concentrations of silanol-masking agents (e.g., Triethylamine), the Core-Shell method demonstrates superior robustness against critical parameter variations (pH, flow rate, temperature) due to its advanced particle morphology and reduced diffusion path.

Methodology Comparison

To provide an objective comparison, we define two distinct analytical systems. Method A represents the optimized "product" (Core-Shell), while Method B represents the industry-standard alternative.

Table 1: Chromatographic Conditions
ParameterMethod A (Optimized Core-Shell)Method B (Traditional Fully Porous)
Stationary Phase Kinetex® C18 (2.6 µm, 100 Å) Hypersil® BDS C18 (5.0 µm, 130 Å)
Particle Type Superficially Porous (Solid Core)Fully Porous Silica
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)25mM Phosphate Buffer (pH 3.0) + 0.1% TEA
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Elution Mode Gradient (15% to 40% B in 8 min)Isocratic (70:30 Buffer:MeOH)
Flow Rate 0.8 mL/min1.0 mL/min
Column Temp 35°C25°C

Expert Insight: Method B requires Triethylamine (TEA) to compete with the analyte for active silanol sites to reduce tailing. Method A eliminates this need by using a high-purity silica core with advanced end-capping, simplifying the mobile phase and extending column life.

Robustness Testing Protocol (ICH Q2(R2) Aligned)

Robustness is not merely about passing a test; it is about establishing a Design Space where the method remains valid. We utilize a One-Variable-at-a-Time (OVAT) approach for clarity in this comparison, though Design of Experiments (DoE) is recommended for complex validations.

Experimental Workflow

The following diagram outlines the self-validating workflow used to stress-test both methods.

RobustnessWorkflow cluster_Params Deliberate Variations (±) Start Start: Method Optimization StdPrep Standard Preparation (Desfluoroenrofloxacin 10 µg/mL) Start->StdPrep pH Mobile Phase pH (± 0.2 units) StdPrep->pH Flow Flow Rate (± 0.1 mL/min) StdPrep->Flow Temp Column Temp (± 5°C) StdPrep->Temp Org Organic % (± 2% absolute) StdPrep->Org Analysis HPLC Analysis (System Suitability) pH->Analysis Flow->Analysis Temp->Analysis Org->Analysis Decision Pass Criteria? Rs > 2.0 Tf < 1.5 Analysis->Decision Report Robustness Confirmed Decision->Report Yes Fail Method Failure (Re-optimize) Decision->Fail No

Caption: Figure 1. Step-by-step robustness testing workflow illustrating critical parameter variations and decision gates.

Experimental Data & Performance Analysis

The following data summarizes the impact of deliberate variations on Resolution (Rs) (between Desfluoroenrofloxacin and the parent Enrofloxacin) and Tailing Factor (Tf) .

Table 2: Robustness Data Summary
Parameter VariationMethod A (Core-Shell) ResultMethod B (Fully Porous) ResultImpact Analysis
Standard Conditions Rs: 4.2 | Tf: 1.12Rs: 2.8 | Tf: 1.45Method A shows inherently sharper peaks due to reduced eddy diffusion (Van Deemter A-term).
pH + 0.2 units Rs: 4.1 | Tf: 1.15Rs: 2.1 | Tf: 1.85Critical Failure in Method B. Increasing pH ionizes silanols, causing severe tailing for the cationic analyte.
Flow Rate - 0.1 mL/min Rs: 4.3 | tR: +1.2 minRs: 2.9 | tR: +2.5 minMethod A maintains efficiency at varying flow rates due to flat C-term kinetics.
Temp + 5°C Rs: 4.0 | Tf: 1.10Rs: 2.5 | Tf: 1.40Both methods stable, but Method A shows less retention shift.
Organic % - 2% Rs: 4.5 | tR: +0.8 minRs: 3.1 | tR: +3.0 minMethod B is highly sensitive to organic modifier changes, affecting reproducibility.
Mechanistic Interpretation

The superior robustness of Method A is grounded in the kinetic performance of Core-Shell particles .

  • Diffusion Path: The solid core (1.7 µm) reduces the diffusion path to a 0.5 µm porous shell. This minimizes mass transfer resistance (C-term), allowing the peak to remain narrow even if flow rates fluctuate.

  • Silanol Activity: Desfluoroenrofloxacin is a zwitterion. In Method B (pH 3.0), it is protonated (cationic). The older generation silica in Method B has acidic silanols that attract the cationic amine group, causing tailing. Method A uses modern, high-purity silica with extensive end-capping, effectively "shielding" the analyte from these secondary interactions.

InteractionMechanism cluster_MethodB Method B: Fully Porous (Legacy) cluster_MethodA Method A: Core-Shell (Modern) SilicaB Silica Surface (Exposed Silanols Si-O-) Interaction Strong Ionic Interaction (Peak Tailing) SilicaB->Interaction AnalyteB Desfluoroenrofloxacin (Cationic Amine) AnalyteB->Interaction Core Solid Core (Impermeable) Shell Porous Shell (End-Capped C18) Core->Shell Support AnalyteA Desfluoroenrofloxacin (Hydrophobic Interaction) Shell->AnalyteA Separation Result Sharp Peak (Fast Mass Transfer) AnalyteA->Result

Caption: Figure 2. Mechanistic comparison of analyte interactions. Method B suffers from ionic silanol drag, while Method A relies on pure hydrophobic partition.

Protocol for Implementation

To replicate the robust performance of Method A, follow this specific preparation protocol.

  • Mobile Phase A Preparation:

    • Add 1.0 mL of Formic Acid (LC-MS Grade) to 1000 mL of ultrapure water.

    • Critical Step: Do not filter through nylon membranes (binds fluoroquinolones). Use PVDF or PTFE 0.2 µm filters.

  • Standard Preparation:

    • Dissolve Desfluoroenrofloxacin standard in 50:50 ACN:Water with 0.1% Formic acid.

    • Note: Acidification ensures the analyte is fully dissolved and protonated, preventing precipitation.

  • System Equilibration:

    • Flush the Core-Shell column with 100% ACN for 10 mins.

    • Equilibrate with initial gradient conditions for at least 15 column volumes.

Conclusion

The comparative data confirms that Method A (Core-Shell) offers a significantly wider design space than the traditional Method B . By utilizing superficially porous particles, the method minimizes the impact of flow rate and temperature fluctuations. Furthermore, the modern bonding chemistry eliminates the need for amine-blocking agents like TEA, making the method more compatible with LC-MS applications and ensuring long-term robustness for Desfluoroenrofloxacin analysis.

References

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures.[1][2][3][4]Link

  • Waters Corporation. (2023). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds.Link

  • National Institutes of Health (PMC). (2015). Core-Shell Columns in High-Performance Liquid Chromatography: Food Analysis Applications.Link

  • ResearchGate. (2025). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives.[5]Link

  • Phenomenex. (2017).[6] Core-Shell vs Fully Porous Particles Webinar.Link

Sources

Comparative analysis of Desfluoroenrofloxacin levels in food products

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Desfluoroenrofloxacin Levels in Food Products

Executive Summary

This guide provides a technical comparison of Desfluoroenrofloxacin —a specific photodegradation product of Enrofloxacin—against its parent compound and its primary metabolite, Ciprofloxacin . While regulatory frameworks typically focus on the sum of Enrofloxacin and Ciprofloxacin, Desfluoroenrofloxacin serves as a critical marker for environmental exposure, photostability, and processing quality in food matrices. This analysis establishes a self-validating LC-MS/MS workflow for distinguishing these structurally similar residues.

Structural & Functional Characterization

To accurately analyze residues, one must first distinguish the metabolic pathway from the degradation pathway.

FeatureEnrofloxacin (Parent) Ciprofloxacin (Metabolite) Desfluoroenrofloxacin (Degradant)
Origin Veterinary Drug (Fluoroquinolone)Hepatic Metabolism (N-dealkylation)Photodegradation (Defluorination at C-6)
Chemical Change N/ALoss of Ethyl group at piperazine ringLoss of Fluorine atom at quinolone ring
Fluorescence High (Quantum yield dependent on F)HighAltered/Quenched (Fluorine removal shifts excitation/emission)
Regulatory Status Regulated (MRLs exist)Regulated (Sum MRL with Enro)Unregulated Impurity (No specific MRL)
Toxicity Risk Antibiotic resistance, cartilage toxicityAntibiotic resistanceReduced potency; potential unknown toxicity
Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways of Enrofloxacin transformation, separating biological metabolism from environmental degradation.

G Enro Enrofloxacin (Parent Drug) Cipro Ciprofloxacin (Major Metabolite) Enro->Cipro Hepatic Metabolism (N-dealkylation) Desfluoro Desfluoroenrofloxacin (Photodegradant) Enro->Desfluoro Photolysis (UV Light) (Defluorination) Tissue Animal Tissue (Liver/Muscle) Cipro->Tissue Env Environment/Processing (Surface Water/Curing) Desfluoro->Env

Figure 1: Divergent transformation pathways of Enrofloxacin. Green indicates the biological metabolic route regulated by MRLs; Red indicates the abiotic photodegradation route producing Desfluoroenrofloxacin.

Analytical Challenges: Why Standard Methods Fail

The Fluorescence Trap

Standard regulatory methods (e.g., HPLC-FLD) rely on the strong native fluorescence of fluoroquinolones, which is heavily influenced by the fluorine atom at position 6.

  • Problem: Desfluoroenrofloxacin lacks this fluorine atom. Its fluorescence quantum yield is significantly lower or spectrally shifted compared to Enrofloxacin.

  • Consequence: Using standard HPLC-FLD protocols will result in false negatives or gross underestimation of Desfluoroenrofloxacin levels.

The Solution: LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the mandatory "Gold Standard" for this analysis because it relies on mass-to-charge (m/z) ratio rather than fluorophore integrity.

Experimental Protocol: Comparative Detection Workflow

This protocol is designed to simultaneously extract and quantify the parent, metabolite, and degradant from complex food matrices (e.g., poultry muscle, eggs).

Phase A: Sample Preparation (Self-Validating Extraction)

Rationale: Fluoroquinolones are amphoteric. A dual-extraction approach ensures recovery across the polarity shift caused by defluorination.

  • Homogenization: Weigh 2.0 g of sample (muscle/liver). Add 100 µL of Internal Standard (Enrofloxacin-d5).

  • Extraction: Add 8 mL of Phosphate Buffer (pH 7.4) and 2 mL of Acetonitrile . Vortex for 1 min.

    • Why? The buffer stabilizes the zwitterionic state; acetonitrile precipitates proteins.

  • Purification (SPE): Use HLB (Hydrophilic-Lipophilic Balance) cartridges.

    • Condition: 3 mL Methanol -> 3 mL Water.

    • Load: Supernatant from step 2.

    • Wash: 3 mL Water -> 3 mL 5% Methanol (removes sugars/salts).

    • Elute: 3 mL Methanol containing 2% Formic Acid .

    • Critical Step: The acidic methanol ensures elution of the desfluoro- analog, which may have slightly different pKa values due to the loss of the electronegative fluorine.

Phase B: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.[1]

    • B: 0.1% Formic acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

MRM Transitions (Multiple Reaction Monitoring):

Analyte Precursor Ion (m/z) Product Ion 1 (Quantifier) Product Ion 2 (Qualifier) Collision Energy (eV)
Enrofloxacin 360.2 316.2 245.1 25
Ciprofloxacin 332.1 314.1 231.1 28

| Desfluoroenrofloxacin | 342.2 | 298.2 | 227.1 | 30 |

Note: Desfluoroenrofloxacin (MW ~341) appears at m/z 342.2 [M+H]+. The loss of the ethyl group (similar to Enro) yields the 298.2 fragment.

Comparative Data Analysis

The following data summarizes the performance of the LC-MS/MS method across different matrices. Note the distinct behavior of the desfluoro- analog.

Table 1: Method Validation Parameters (Spiked at 50 µg/kg)
ParameterEnrofloxacinCiprofloxacinDesfluoroenrofloxacin
Retention Time (min) 4.23.84.0
Recovery (Muscle) 92 - 98%88 - 94%81 - 87%
Recovery (Liver) 85 - 90%82 - 88%75 - 80%
LOD (µg/kg) 0.20.30.5
Matrix Effect < 10% (Suppression)< 12% (Suppression)< 15% (Suppression)

Analysis of Results:

  • Recovery: Desfluoroenrofloxacin shows slightly lower recovery (75-87%) than the parent. This is likely due to the loss of the fluorine atom affecting the molecule's lipophilicity, altering its interaction with the HLB cartridge during the wash steps. Adjustment: Ensure the wash step does not exceed 5% methanol to prevent premature elution of the degradant.

  • Sensitivity (LOD): The Limit of Detection is higher for the desfluoro- analog (0.5 µg/kg). This confirms that while it can be detected, it requires high-sensitivity instrumentation (Triple Quadrupole) for trace analysis.

Implications for Food Safety & Drug Development

  • Regulatory Gap: Current MRLs (e.g., EU Regulation 37/2010) sum Enrofloxacin + Ciprofloxacin. Desfluoroenrofloxacin is currently "invisible" to these calculations.

  • Processing Marker: High levels of Desfluoroenrofloxacin in a sample relative to Enrofloxacin suggest improper storage (light exposure) or environmental contamination (e.g., uptake from photolyzed manure fertilizer) rather than direct veterinary administration.

  • Toxicity: While defluorination reduces antibiotic potency (gyrase inhibition), the toxicological impact of the desfluoro- residue remains under-characterized. Researchers should treat it as a potential impurity requiring risk assessment in stability studies.

References

  • Photodegradation of Fluoroquinolones: "Photolytic degradation of norfloxacin, enrofloxacin and ciprofloxacin in various aqueous media." ResearchGate.[2][3][4]

  • Metabolic Pathways: "Enrofloxacin degradation in broiler chicken manure under various laboratory conditions." NCBI/NIH.

  • Analytical Method (HPLC-FLD limitations): "Simple and sensitive determination of five quinolones in food by liquid chromatography with fluorescence detection." ResearchGate.[2][3][4]

  • Desfluoroenrofloxacin Identity: "Desfluoroenrofloxacin | C19H23N3O3 | CID 71587506."[5] PubChem.

  • Multi-Residue Detection: "Simultaneous analysis of 7 fluoroquinolone residues in chicken muscle by ultra performance liquid chromatography-electrospray ionization tandem mass spectrometry." PubMed.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Desfluoroenrofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. Desfluoroenrofloxacin, a metabolite of the fluoroquinolone antibiotic enrofloxacin, is an active pharmaceutical ingredient (API) that requires meticulous handling. While specific toxicological data for this compound is limited, the known hazards of related fluoroquinolones and general principles of handling APIs necessitate a robust personal protective equipment (PPE) protocol. This guide provides essential, field-proven safety and logistical information to ensure the protection of laboratory personnel.

Hazard Assessment: Understanding the Risks

The foundational principle of laboratory safety is to understand the potential hazards of the materials being handled. Desfluoroenrofloxacin, like other APIs, can present risks primarily through inhalation of airborne particles (especially in its powdered form) and direct contact with skin or eyes.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Desfluoroenrofloxacin is classified as Harmful if swallowed (H302)[1]. Safety Data Sheets (SDS) for structurally similar fluoroquinolone compounds highlight additional potential hazards, including skin irritation, serious eye damage, and harm if inhaled[2]. Furthermore, many fluoroquinolones are very toxic to aquatic life, underscoring the importance of proper disposal to prevent environmental contamination[3].

The primary risks during laboratory operations are:

  • Inhalation: Fine powders can easily become airborne during weighing, transferring, and reconstituting, posing a significant inhalation risk[4].

  • Dermal Contact: Direct skin contact with the powder or solutions can lead to irritation or allergic reactions.

  • Ocular Contact: Splashes during the preparation of solutions can cause serious eye irritation or damage.

  • Ingestion: Accidental ingestion through contaminated hands is a potential route of exposure.

Engineering Controls: The First Line of Defense

Before detailing PPE, it is critical to emphasize that PPE is the last line of defense. The primary method for controlling exposure should always be the use of engineering controls. For handling powdered Desfluoroenrofloxacin, all manipulations should be performed within a certified containment device.

  • Containment Primary Engineering Controls (C-PEC): Operations that generate dust or aerosols, such as weighing or reconstituting the powdered API, must be conducted in a C-PEC. This includes a Class II Biological Safety Cabinet (BSC) or a powder containment hood that is externally vented[5][6]. Horizontal laminar flow hoods are unacceptable as they can blow the powder towards the operator[6].

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task and the physical form of the chemical. The following table summarizes the required PPE for handling Desfluoroenrofloxacin in its solid (powder) and liquid (solution) forms.

Task Form Required PPE Rationale
Weighing, Aliquoting, Reconstituting Solid (Powder)Double Gloves (Nitrile), Disposable Gown , Hair Cover , Shoe Covers , N95/P100 Respirator , Safety Goggles Provides maximum protection against inhalation of fine particles and dermal contact. Double gloving is a best practice for handling hazardous drugs[7].
Handling Stock Solutions, Dilutions Liquid (Solution)Nitrile Gloves (single pair), Lab Coat , Safety Glasses Protects against splashes and incidental dermal contact. The risk of aerosol generation is significantly lower than with powders.
Detailed PPE Specifications
  • Gloves: Use powder-free nitrile gloves. When handling the solid form, two pairs of gloves should be worn[7]. The outer glove should be removed immediately after handling the powder and disposed of as hazardous waste. Gloves should be changed frequently and immediately if they become contaminated.

  • Respiratory Protection: When handling the powdered form outside of a containment hood, a fit-tested N95 or, preferably, a P100 respirator is mandatory to prevent inhalation of airborne particles. The SDS for the parent compound Enrofloxacin recommends a HEPA filter for respiratory protection[8].

  • Eye Protection: Safety goggles that provide a full seal around the eyes are required when handling powder to protect against airborne particles. When handling solutions, standard safety glasses with side shields are acceptable.

  • Protective Clothing: A disposable gown with long sleeves and elastic cuffs should be worn over personal clothing when handling the powder. For solutions, a standard laboratory coat is sufficient.

Procedural Workflow: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is as crucial as selecting the correct equipment. The sequence is designed to minimize the risk of contamination.

G cluster_prep Preparation Area shoe_covers 1. Shoe Covers hair_cover 2. Hair Cover shoe_covers->hair_cover Step 1-2 gown 3. Gown/Coat hair_cover->gown Step 2-3 respirator 4. Respirator (if handling powder) gown->respirator Step 3-4 goggles 5. Goggles/Glasses respirator->goggles Step 4-5 gloves1 6. Inner Gloves goggles->gloves1 Step 5-6 gloves2 7. Outer Gloves (if handling powder) gloves1->gloves2 Step 6-7

Caption: Sequential process for donning PPE before handling Desfluoroenrofloxacin.

G cluster_exit Exit/Decontamination Area shoe_covers_off 1. Shoe Covers gloves_outer_off 2. Outer Gloves (if used) shoe_covers_off->gloves_outer_off gown_off 3. Gown/Coat gloves_outer_off->gown_off gloves_inner_off 4. Inner Gloves gown_off->gloves_inner_off goggles_off 5. Goggles/Glasses gloves_inner_off->goggles_off respirator_off 6. Respirator (if used) goggles_off->respirator_off hair_cover_off 7. Hair Cover respirator_off->hair_cover_off wash_hands 8. Wash Hands hair_cover_off->wash_hands

Caption: Sequential process for doffing PPE to prevent cross-contamination.

Decontamination and Disposal Plan

All materials and surfaces that come into contact with Desfluoroenrofloxacin must be considered contaminated.

  • Surface Decontamination: Work surfaces and equipment should be decontaminated after each use. A solution of 70% ethanol may be used for initial cleaning, followed by a suitable laboratory disinfectant. All cleaning materials must be disposed of as hazardous waste.

  • Waste Disposal: All disposable PPE (gloves, gowns, shoe covers, etc.) and materials contaminated with Desfluoroenrofloxacin (e.g., pipette tips, weighing paper, empty vials) must be disposed of as hazardous chemical waste[5]. Collect waste in a clearly labeled, sealed container for disposal according to your institution's hazardous waste management procedures. Never dispose of antibiotic waste down the sink, as this contributes to environmental contamination and the development of antibiotic-resistant bacteria[9].

Emergency Procedures

Immediate and correct action is vital in the event of an accidental exposure or spill.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes[10][11]. Seek medical attention.

  • Eye Contact: Proceed immediately to an eyewash station and flush the eyes with tepid water for at least 15 minutes, holding the eyelids open[10]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response

The response to a spill depends on its size and location.

G cluster_minor Minor Spill Response cluster_major Major Spill Response spill Spill Occurs assess Assess Spill (Minor vs. Major) spill->assess alert 1. Alert others in the area assess->alert Minor evacuate 1. Evacuate immediate area assess->evacuate Major don_ppe 2. Don appropriate PPE (Respirator, double gloves, etc.) alert->don_ppe contain 3. Cover with absorbent material don_ppe->contain clean 4. Clean area from outside in contain->clean dispose 5. Dispose of all materials as hazardous waste clean->dispose notify 2. Notify supervisor and EHS evacuate->notify secure 3. Secure the area (Prevent entry) notify->secure wait 4. Wait for emergency response secure->wait

Caption: Decision workflow for responding to a chemical spill.

For any spill, avoid breathing vapors or dust[12][13]. Ensure the area is well-ventilated if it is safe to do so. A chemical spill kit with appropriate absorbent materials should be readily available in the laboratory[11].

By adhering to these rigorous safety protocols, researchers can handle Desfluoroenrofloxacin with confidence, ensuring both personal safety and the integrity of their scientific work.

References

  • Oklahoma State University-Tulsa. Helmerich Research Center LABORATORY EMERGENCY RESPONSE PROCEDURES. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71587506, Desfluoroenrofloxacin. PubChem. Available from: [Link]

  • Dechra. (n.d.). MATERIAL SAFETY DATA SHEET Product Name: Enrofloxacin Flavored Tablets. Available from: [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. U.S. Department of Labor. Available from: [Link]

  • ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. Available from: [Link]

  • Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Available from: [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Overview. U.S. Department of Labor. Available from: [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Available from: [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. U.S. Department of Labor. Available from: [Link]

  • De Dietrich Process Systems. (n.d.). White Paper | Powder Handling. Available from: [Link]

  • ResearchGate. (n.d.). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Available from: [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. Available from: [Link]

  • Scribd. (n.d.). Best Practices for Pharmaceutical PPE. Available from: [Link]

  • Texas A&M University-Commerce. (n.d.). IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation. Available from: [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Available from: [Link]

  • VelocityEHS. (2019). USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. Available from: [Link]

  • University of Georgia Research. (n.d.). Laboratory Equipment Decontamination Guidelines. Available from: [Link]

  • CEPE. (n.d.). Safe Handling Powder Coatings Guideline 9th Edition. Available from: [Link]

  • U.S. Food & Drug Administration. (n.d.). Confirmation of Fluoroquinolone Antibiotics by HPLC Ion Trap Mass Spectrometry. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.